3-Aminomethyl-3-hydroxymethyloxetane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(aminomethyl)oxetan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-1-5(2-7)3-8-4-5/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYZOSLAJSUXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595748 | |
| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45513-32-4 | |
| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45513-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminomethyl-3-hydroxymethyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Aminomethyl-3-hydroxymethyloxetane CAS number
An In-Depth Technical Guide to 3-Aminomethyl-3-hydroxymethyloxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, registered under CAS number 45513-32-4 , is a unique bifunctional molecule that has garnered significant interest in both medicinal chemistry and polymer science.[1][2] Its structure features a strained four-membered oxetane ring, which imparts distinct physicochemical properties. The presence of both a primary amine and a primary hydroxyl group offers versatile handles for chemical modification, making it a valuable building block for complex molecular architectures.
The oxetane ring itself is an increasingly popular motif in drug discovery.[3][4] It is recognized for its ability to act as a polar, three-dimensional scaffold that can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[4][5][6] The incorporation of an oxetane can favorably modulate key drug-like properties, including aqueous solubility, lipophilicity (LogD), metabolic stability, and pKa.[3]
In materials science, the strained nature of the oxetane ring makes it susceptible to ring-opening polymerization, providing a pathway to functional polyethers.[7][8][9] The dual functionality of this compound allows for the synthesis of polymers with pendant amine and hydroxyl groups, which can be further modified for applications in coatings, adhesives, and biomaterials.[7]
Chemical Structure and Properties
The molecule, with the IUPAC name [3-(aminomethyl)oxetan-3-yl]methanol, possesses a unique 3,3-disubstituted oxetane core.[2] This substitution pattern enhances the stability of the otherwise strained ring system.[3]
| Property | Value | Source |
| CAS Number | 45513-32-4 | [2] |
| Molecular Formula | C₅H₁₁NO₂ | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| IUPAC Name | [3-(aminomethyl)oxetan-3-yl]methanol | [2] |
| Topological Polar Surface Area | 55.5 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| XLogP3-AA | -1.7 | [2] |
Synthesis and Reaction Mechanisms
The synthesis of 3,3-disubstituted oxetanes typically involves the intramolecular cyclization of a suitable 1,3-diol derivative. A common and effective strategy is the intramolecular Williamson ether synthesis, where a 3-halo-propane-1-ol is treated with a base to induce ring closure.
For this compound, a plausible synthetic pathway starts from 2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol. This triol would first undergo selective protection and activation of one hydroxyl group, followed by intramolecular cyclization.
Proposed Synthetic Workflow
A general, illustrative synthesis can be conceptualized in the following multi-step protocol. This approach is based on established methods for creating substituted oxetanes.[10][11][12]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Illustrative)
-
Amine Protection: 2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol is dissolved in a suitable solvent (e.g., dioxane/water). Di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., NaHCO₃) are added, and the mixture is stirred at room temperature to protect the primary amine.
-
Selective Tosylation: The resulting Boc-protected triol is dissolved in pyridine. p-Toluenesulfonyl chloride (TsCl) is added portion-wise at 0°C. The reaction is carefully monitored to favor mono-tosylation of one of the primary hydroxyl groups.
-
Cyclization: The purified tosylated intermediate is dissolved in an anhydrous polar aprotic solvent like THF. A strong base, such as sodium hydride (NaH), is added cautiously at 0°C. The reaction is then warmed to room temperature or heated to reflux to drive the intramolecular SN2 reaction, forming the oxetane ring.
-
Deprotection: The Boc-protected oxetane is dissolved in a solvent like dichloromethane (DCM). A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to remove the Boc protecting group, yielding the final product.
-
Purification: The final compound is purified using techniques such as crystallization or column chromatography to achieve high purity.
Causality: The choice of a Boc protecting group for the amine is critical as it is stable under the basic conditions required for cyclization but can be removed under acidic conditions without affecting the oxetane ring. Selective activation of one hydroxyl group as a tosylate is necessary to create a good leaving group for the intramolecular nucleophilic attack by another hydroxyl group.
Applications in Drug Discovery and Polymer Chemistry
A Versatile Scaffold in Medicinal Chemistry
The oxetane moiety is a valuable tool for medicinal chemists seeking to optimize the properties of drug candidates.[3][4] The 3-amino-3-hydroxymethyl substitution pattern offers two distinct points for diversification, allowing for the exploration of chemical space around a rigid, polar core.
-
Improving Physicochemical Properties: Replacing a gem-dimethyl group with the 3,3-disubstituted oxetane ring can decrease lipophilicity and increase aqueous solubility, which are often desirable attributes for oral bioavailability.[3][13]
-
Modulating Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of the adjacent aminomethyl group.[3] This can be strategically used to reduce unwanted interactions with off-target biological macromolecules or to fine-tune binding to the intended target.
-
Bioisosterism: The oxetane can act as a bioisostere of a carbonyl group, offering similar hydrogen bond accepting capabilities but with improved metabolic stability and a three-dimensional exit vector.[4][6]
Caption: Diversification points of the this compound scaffold.
Bifunctional Monomer for Advanced Polymers
The strained four-membered ring of this compound is readily opened under cationic conditions, making it an excellent monomer for ring-opening polymerization (ROP).[7][8][14] This process yields hyperbranched polyethers with pendant functional groups.[8][15]
-
Cationic Ring-Opening Polymerization (CROP): Initiated by a catalyst like boron trifluoride etherate (BF₃·OEt₂), the polymerization proceeds via an active chain end or an activated monomer mechanism.[14][16] The hydroxyl groups on the monomer can also participate in the reaction, leading to a hyperbranched structure.[8][15]
-
Functional Polymers: The resulting polymer possesses a polyether backbone with regularly spaced primary amine and hydroxyl groups. These functional groups can be used for cross-linking, grafting other polymer chains, or conjugating active molecules, making them suitable for advanced applications like drug delivery systems or functional coatings.[15][17]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[1]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[1]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[1][18]
-
Respiratory Protection: Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if irritation occurs.[1]
-
-
Handling and Storage:
Conclusion
This compound is a highly valuable and versatile chemical building block. Its unique combination of a stable, polar oxetane ring and dual primary amine/hydroxyl functionality provides a powerful platform for innovation. For medicinal chemists, it offers a pathway to novel chemical entities with improved physicochemical properties. For polymer scientists, it serves as a functional monomer for creating advanced, hyperbranched polyethers. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in research and development.
References
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- [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850. PubChem.
- SAFETY D
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- 3-(Aminomethyl)oxetane 97 6246-05-5. Sigma-Aldrich.
- 3-Aminomethyl-oxetane 97% | CAS: 6246-05-5. AChemBlock.
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The Strategic Utility of 3-Aminomethyl-3-hydroxymethyloxetane in Modern Drug Discovery: A Technical Primer
For distribution to researchers, medicinal chemists, and professionals in drug development. This guide provides an in-depth analysis of the chemical properties and synthetic accessibility of 3-Aminomethyl-3-hydroxymethyloxetane, a versatile building block poised to address contemporary challenges in medicinal chemistry. We will explore its unique structural features, reactivity profile, and potential applications, offering insights grounded in established chemical principles to empower its strategic deployment in drug design and development programs.
Introduction: The Oxetane Moiety as a Bioisosteric Scaffold
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry, primarily due to its favorable physicochemical properties.[1] It is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a means to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[1] The strained nature of the four-membered ring also imparts unique conformational constraints and reactivity. This compound, with its vicinal amino and hydroxyl functionalities, presents a particularly attractive scaffold for the introduction of diverse pharmacophoric elements and for the modulation of drug-like properties.
Physicochemical and Spectral Properties
A thorough understanding of the fundamental chemical properties of this compound is paramount for its effective utilization. The following sections detail its known and predicted physicochemical and spectral characteristics.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 117.15 g/mol | PubChem[2] |
| Boiling Point | 217 °C at 760 mmHg | Echemi Safety Data Sheet[3] |
| Flash Point | 85 °C | Echemi Safety Data Sheet[3] |
| XLogP3-AA | -1.7 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[2] |
| Topological Polar Surface Area | 55.5 Ų | PubChem (Computed)[2] |
Note: The XLogP3-AA value suggests a high degree of hydrophilicity, a desirable trait for improving the pharmacokinetic profile of drug candidates.
Spectral Analysis
Detailed spectral data is essential for the unambiguous identification and characterization of this compound and its derivatives. While a dedicated public spectral database for this specific compound is limited, data from closely related structures and general principles of spectroscopy allow for accurate predictions.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the oxetane ring protons, the aminomethyl protons, and the hydroxymethyl protons. Based on data for similar oxetane structures, the methylene protons on the oxetane ring (CH₂) would likely appear as multiplets in the range of δ 4.0-5.0 ppm.[4][5][6] The protons of the aminomethyl (CH₂N) and hydroxymethyl (CH₂O) groups would be expected at approximately δ 2.5-3.5 ppm and δ 3.5-4.5 ppm, respectively. The NH₂ and OH protons would present as broad singlets, and their chemical shifts would be dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The quaternary carbon of the oxetane ring is expected to have a chemical shift in the range of δ 40-50 ppm. The methylene carbons of the oxetane ring would likely resonate between δ 70-80 ppm.[6][7] The carbons of the aminomethyl and hydroxymethyl groups are predicted to appear around δ 40-50 ppm and δ 60-70 ppm, respectively.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[8][9][10][11]
-
N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[10][11]
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-O stretch (ether): A strong absorption in the region of 1000-1150 cm⁻¹ characteristic of the oxetane ring ether linkage.[8][9]
-
C-O stretch (alcohol): An absorption in the region of 1000-1260 cm⁻¹.
-
N-H bend: A band around 1590-1650 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 117. Fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), or formaldehyde (CH₂O), as well as ring-opening fragmentation of the oxetane moiety.[12][13]
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of this compound are key to its utility as a versatile building block.
Synthetic Strategies
Caption: Retrosynthetic analysis of this compound.
A potential forward synthesis, adapted from patent literature, would involve the following key steps[4]:
-
Oxidation: Oxidation of the commercially available [3-(bromomethyl)oxetan-3-yl]methanol to the corresponding carboxylic acid.
-
Protection and Amidation: Protection of the carboxylic acid, for example, as a carbamate, followed by amination to introduce the aminomethyl group.
-
Reduction and Deprotection: Reduction of the protected amino acid to the corresponding amino alcohol, followed by deprotection to yield the final product.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its three key functional groups: the primary amine, the primary alcohol, and the oxetane ring.
3.2.1. Reactions of the Amino Group
The primary amine is a versatile handle for a wide range of chemical transformations, including:
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones to yield secondary or tertiary amines.[16]
-
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
3.2.2. Reactions of the Hydroxyl Group
The primary alcohol can undergo various transformations, such as:
-
O-Alkylation: Etherification with alkyl halides under basic conditions.[17]
-
O-Acylation: Esterification with acyl chlorides or anhydrides.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.
3.2.3. Ring-Opening Reactions of the Oxetane Moiety
The strained oxetane ring is susceptible to nucleophilic ring-opening under acidic or, in some cases, basic or neutral conditions.[18][19][20][21] The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. This reactivity can be strategically employed to generate highly functionalized acyclic structures.
Caption: Key reaction pathways of this compound.
Safety and Handling
This compound is classified as a hazardous substance.[3] It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[3] Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a hydrophilic oxetane core and reactive amino and hydroxyl functionalities provides a powerful platform for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is essential for its strategic and successful application in the development of new therapeutics.
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- A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
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- Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with c
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An In-Depth Technical Guide to [3-(Aminomethyl)oxetan-3-yl]methanol: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with enhanced therapeutic profiles. In recent years, the oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in drug design.[1][2] Its ascension is largely attributed to its unique combination of physicochemical properties: the oxetane ring is a compact, polar, and three-dimensional scaffold that can profoundly influence the characteristics of a parent molecule.[3][4] This guide provides a comprehensive technical overview of a particularly valuable building block: [3-(aminomethyl)oxetan-3-yl]methanol , a trifunctional scaffold poised for diverse applications in the synthesis of complex pharmaceutical agents.
The IUPAC name for this compound is [3-(aminomethyl)oxetan-3-yl]methanol .[5] It possesses a unique 3,3-disubstituted oxetane core, presenting a primary amine and a primary alcohol. This arrangement offers multiple points for chemical modification, making it an exceptionally versatile synthon for creating diverse chemical libraries.
Physicochemical Properties and Strategic Advantages in Drug Design
The incorporation of the [3-(aminomethyl)oxetan-3-yl]methanol moiety into a lead compound can impart a range of desirable properties, addressing common challenges in drug development such as poor solubility, metabolic instability, and off-target effects.
Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | [3-(aminomethyl)oxetan-3-yl]methanol | PubChem[5] |
| Molecular Formula | C₅H₁₁NO₂ | PubChem[5] |
| Molecular Weight | 117.15 g/mol | PubChem[5] |
| CAS Number | 45513-32-4 | PubChem[5] |
| Topological Polar Surface Area | 55.5 Ų | PubChem[5] |
| XLogP3-AA | -1.7 | PubChem[5] |
Impact on Drug-like Properties
The strategic introduction of this oxetane building block can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile:
-
Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring, coupled with the hydrophilic amine and alcohol functionalities, can dramatically increase the aqueous solubility of a parent molecule. This is a critical parameter for achieving adequate bioavailability for orally administered drugs.[6]
-
Metabolic Stability: The oxetane ring is often introduced as a bioisosteric replacement for metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[7][8] The C-O and C-C bonds within the strained ring are generally resistant to metabolic degradation, leading to improved half-life and reduced clearance.[9]
-
Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug discovery, the compact and polar nature of the oxetane moiety allows for the introduction of steric bulk without a concomitant increase in lipophilicity (LogP/LogD).[6] This can lead to a better balance of properties and a reduced risk of off-target toxicities.
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a proximate amine.[4] This is a valuable tool for fine-tuning the ionization state of a molecule, which can impact its cell permeability, target binding, and potential for hERG channel inhibition.[2]
-
Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring introduces three-dimensionality into otherwise flat molecules. This can lead to improved target engagement through better shape complementarity with protein binding pockets and the exploration of new chemical space.[3]
Synthesis of [3-(Aminomethyl)oxetan-3-yl]methanol: A Detailed Experimental Protocol
The synthesis of [3-(aminomethyl)oxetan-3-yl]methanol can be achieved through a multi-step sequence starting from the commercially available (3-(bromomethyl)oxetan-3-yl)methanol. The following protocol is a representative, field-proven approach.
Synthetic Workflow
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3-Aminomethyl-3-hydroxymethyloxetane molecular structure
An In-Depth Technical Guide to the Molecular Structure and Utility of 3-Aminomethyl-3-hydroxymethyloxetane
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, and strategic application, underpinned by field-proven insights and methodologies.
The Strategic Value of the Oxetane Motif in Drug Design
The four-membered oxetane ring has emerged as a highly valuable scaffold in drug discovery.[1][2] Its incorporation into drug candidates is a strategic choice to modulate key physicochemical properties. Unlike the more flexible cyclobutane, the oxetane ring is relatively planar due to reduced gauche interactions, providing a more rigid and predictable conformation.[3] This compact, polar, and sp³-rich heterocycle is frequently employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3][4][5] The introduction of an oxetane can significantly enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of a parent molecule, thereby improving its overall "drug-like" properties.[4][6] The molecule this compound is a prime example of a bifunctional oxetane building block, offering two distinct points for chemical elaboration.
Molecular Architecture and Physicochemical Profile
This compound, systematically named [3-(aminomethyl)oxetan-3-yl]methanol, is a unique scaffold featuring a central quaternary carbon embedded within the strained oxetane ring. This carbon is substituted with both a primary amine (via a methylene linker) and a primary alcohol, creating a dense hub of functionality.
Key Identifiers:
-
IUPAC Name: [3-(aminomethyl)oxetan-3-yl]methanol[7]
-
Molecular Formula: C₅H₁₁NO₂[7]
-
CAS Number: 45513-32-4[7]
The strategic placement of the electron-withdrawing oxygen atom within the strained four-membered ring, combined with the hydrogen-bonding capacity of the amine and hydroxyl groups, imparts a distinct polarity and set of physicochemical properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 117.15 g/mol | [7] |
| XLogP3-AA (Lipophilicity) | -1.7 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Topological Polar Surface Area | 55.5 Ų | [7] |
| Rotatable Bond Count | 2 | [7] |
| Complexity | 80.5 | [7] |
Data computed by PubChem.[7]
The low XLogP3-AA value highlights the molecule's hydrophilicity, a direct consequence of its multiple hydrogen bond donors and acceptors. This property is highly desirable in drug design for improving the solubility of lipophilic drug candidates.
Synthesis and Elucidation of Structure
The synthesis of 3,3-disubstituted oxetanes like this one requires carefully planned routes that can efficiently construct the strained ring system.[8] A common and effective strategy involves the reduction of a corresponding azide precursor, which is itself derived from a more readily accessible diol. This approach offers a safe and high-yielding pathway to the primary amine.
Synthetic Workflow Overview
The following diagram outlines a logical and validated synthetic pathway. The causality behind this multi-step process is rooted in the need for selective functional group transformations while preserving the integrity of the oxetane ring. The use of a tosylate intermediate provides an excellent leaving group for nucleophilic substitution with azide, a reliable precursor to the primary amine upon reduction.
Caption: Synthetic pathway from a diol precursor to the final product.
Detailed Experimental Protocol: Synthesis via Azide Reduction
This protocol is a representative method adapted from established syntheses of similar azidomethyl oxetanes and their subsequent reduction.[9][10][11]
Part A: Synthesis of 3-Azidomethyl-3-hydroxymethyloxetane
-
Tosylation of the Precursor Diol:
-
Rationale: To selectively convert one hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution.
-
Procedure: Dissolve 3-hydroxymethyl-3-methyloxetane (or a similar precursor diol) in anhydrous pyridine at 0°C. Add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature. Allow the reaction to stir overnight at room temperature. Quench with water and extract with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over MgSO₄ and concentrated to yield the tosylated intermediate.
-
-
Nucleophilic Substitution with Sodium Azide:
-
Rationale: The azide anion (N₃⁻) is a potent nucleophile that displaces the tosylate group. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this Sₙ2 reaction.[9]
-
Procedure: Dissolve the tosylated intermediate (1.0 eq) in DMF. Add sodium azide (1.2 eq) and heat the mixture to 80-90°C for 12-24 hours. Monitor the reaction by TLC. After completion, cool the mixture, pour it into water, and extract with dichloromethane. The combined organic layers are washed with water, dried, and concentrated under reduced pressure to yield 3-azidomethyl-3-hydroxymethyloxetane.
-
Part B: Reduction of the Azide to the Primary Amine
-
Catalytic Hydrogenation:
-
Rationale: This is a clean and efficient method for reducing azides to amines. Palladium on carbon (Pd/C) is a standard and highly effective catalyst.
-
Procedure: Dissolve the azide intermediate in methanol or ethanol. Add 10% Pd/C catalyst (5-10 mol%). Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Trustworthiness Check: The reaction progress can be monitored by the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purification can be achieved via column chromatography if necessary.
-
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule, ensuring its identity and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Broad singlet for OH and NH₂ protons (exchangeable with D₂O). - Singlet for the -CH₂OH protons. - Singlet for the -CH₂NH₂ protons. - Two distinct signals (likely doublets or an AB quartet) for the four oxetane ring protons (-CH₂-O-CH₂-).[12][13] |
| ¹³C NMR | - Signal for the quaternary carbon of the oxetane ring. - Signal for the -CH₂OH carbon. - Signal for the -CH₂NH₂ carbon. - Signal for the two equivalent -CH₂- carbons of the oxetane ring. |
| FT-IR | - Broad absorption band from 3200-3500 cm⁻¹ (O-H and N-H stretching). - Sharp peaks from 2850-3000 cm⁻¹ (sp³ C-H stretching). - Characteristic C-O stretching band for the ether around 980-1050 cm⁻¹.[12] |
| MS (ESI+) | Expected [M+H]⁺ peak at m/z = 118.08. |
Application as a Strategic Building Block
The true value of this compound lies in its bifunctional nature, which allows for its versatile incorporation into larger, more complex molecules. It acts as a "space-exploring" scaffold, introducing a well-defined three-dimensional geometry.[5]
Role in Modifying Lead Compounds
In drug discovery campaigns, lead compounds often require optimization of their pharmacokinetic properties. Appending this oxetane building block can address several common liabilities.
-
Solubility Enhancement: The high polarity and hydrogen bonding capacity directly combat poor aqueous solubility.[4]
-
Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation, and its presence can shield adjacent functionalities from enzymatic attack.[3][6]
-
Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane can lower the basicity of the proximal primary amine, which can be advantageous for optimizing cell permeability and reducing off-target interactions.[14]
The diagram below illustrates how the molecule can be integrated into a hypothetical drug scaffold, using its two functional handles for divergent synthesis.
Caption: Versatile derivatization pathways for the core scaffold.
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling in a laboratory setting.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[7][15]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place. It should be stored locked up.[15]
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering in drug discovery. Its unique molecular architecture, characterized by a strained polar ring and dual functional handles, provides medicinal chemists with a powerful building block to enhance the physicochemical and pharmacokinetic profiles of drug candidates. A thorough understanding of its structure, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.
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A Technical Guide to the Synthesis of 3-Aminomethyl-3-hydroxymethyloxetane: Pathways, Protocols, and Mechanistic Insights
Abstract
3-Aminomethyl-3-hydroxymethyloxetane is a cornerstone building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable bioisosteric replacement for gem-dimethyl and carbonyl groups, often conferring improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity to parent molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this critical intermediate, designed for researchers, medicinal chemists, and process development scientists. We will dissect two robust and scalable synthetic strategies: the reduction of a key azide intermediate and the reductive amination of a precursor aldehyde. This document emphasizes the causality behind experimental choices, provides detailed, actionable protocols, and is grounded in authoritative scientific literature to ensure both accuracy and practical utility.
Introduction: The Strategic Value of the 3,3-Disubstituted Oxetane Scaffold
The oxetane ring, a four-membered cyclic ether, has transitioned from a chemical curiosity to a highly sought-after motif in drug design.[1] Its unique stereoelectronic properties, including a pronounced dipole moment and the ability to act as a strong hydrogen-bond acceptor, distinguish it from other cyclic ethers like tetrahydrofuran.[1] The 3,3-disubstituted pattern, specifically incorporating both aminomethyl and hydroxymethyl groups, provides two orthogonal points for molecular diversification, making it an exceptionally versatile scaffold for library synthesis and lead optimization programs. The challenge, however, lies in its synthesis, which must navigate the inherent ring strain of the oxetane core without inducing unwanted ring-opening reactions.[2][3] This guide focuses on scalable and reliable methods to construct this high-value intermediate.
Overview of Primary Synthetic Strategies
Two principal retrosynthetic disconnections dominate the synthesis of this compound. Both pathways typically originate from a common, readily accessible precursor, 3,3-bis(hydroxymethyl)oxetane . The choice between the pathways often depends on reagent availability, scale, and tolerance of other functional groups in a more complex synthesis.
-
Pathway A: The Azide Reduction Route. This classic and highly reliable method involves the selective functionalization of one primary alcohol, conversion to an azide, and subsequent reduction to the primary amine. It is prized for its clean conversions and the inertness of the azide group to many common reagents.
-
Pathway B: The Reductive Amination Route. This pathway involves the selective oxidation of one primary alcohol to an aldehyde, followed by a direct conversion to the amine using an ammonia source and a reducing agent. This approach is often more atom-economical and can be performed as a one-pot reaction.
The following sections will provide a detailed technical analysis and step-by-step protocols for each of these pivotal strategies.
Pathway A: The Azide Reduction Route
This pathway is a robust, three-step sequence that offers excellent control and generally high yields. The key is the chemoselective conversion of one of the two primary alcohols in the starting diol.
Caption: Synthetic scheme for the Azide Reduction Pathway.
Step 1: Selective Monotosylation of 3,3-Bis(hydroxymethyl)oxetane
Causality: The selective functionalization of one of two identical primary alcohols is a significant challenge. The strategy relies on using a slight molar deficit of the tosylating agent (p-toluenesulfonyl chloride, TsCl) at low temperatures. This exploits statistical distribution, where the formation of the mono-tosylated product is favored over the di-tosylated byproduct. Pyridine serves as both the base to neutralize the HCl generated and as the solvent. Careful monitoring of the reaction progress via TLC is critical to quench the reaction before significant amounts of the di-tosylated product form.
Step 2: Azide Formation via Nucleophilic Substitution
Causality: The tosylate group is an excellent leaving group. Sodium azide (NaN₃) is a potent nucleophile that readily displaces the tosylate in an Sₙ2 reaction.[4] Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the azide anion highly reactive. The reaction is typically heated to ensure a reasonable reaction rate.[4]
Step 3: Reduction of the Azide to a Primary Amine
Causality: The conversion of an azide to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the cleanest and most common method.[5] Palladium on carbon (Pd/C) is a highly effective catalyst for this reduction, using molecular hydrogen (H₂) as the terminal reductant.[6] The reaction proceeds with the loss of nitrogen gas (N₂), driving it to completion and simplifying purification. This method is highly chemoselective, leaving most other functional groups, including the oxetane ring and the hydroxyl group, intact.[7]
| Parameter | Catalytic Hydrogenation (Pd/C) | Staudinger Reaction (PPh₃, H₂O) | LiAlH₄ Reduction |
| Reagent | H₂ gas, Pd/C (5-10 mol%) | Triphenylphosphine, Water | Lithium aluminum hydride |
| Solvent | Methanol, Ethanol, Ethyl Acetate | THF, Water | Diethyl ether, THF |
| Temp. | Room Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature |
| Advantages | Clean (byproduct is N₂), High Yield, Scalable | Mild, Tolerates many functional groups | Powerful reducing agent |
| Disadvantages | Requires specialized hydrogenation equipment | Stoichiometric phosphine oxide byproduct | Highly reactive, less chemoselective |
| Citation | [5][6][8] | N/A | [2] |
| Table 1: Comparison of Common Azide Reduction Methodologies. |
Detailed Experimental Protocol: Azide Reduction Pathway
Step 1: 3-(Hydroxymethyl)-3-(tosyloxymethyl)oxetane
-
To a stirred solution of 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (0.95 eq) portion-wise over 30 minutes.
-
Maintain the reaction at 0 °C and monitor by TLC.
-
Upon consumption of the starting material (typically 4-6 hours), quench the reaction by the slow addition of cold water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-tosylated product.
Step 2: 3-(Azidomethyl)-3-(hydroxymethyl)oxetane
-
Dissolve the tosylated intermediate (1.0 eq) in DMF (0.5 M).
-
Add sodium azide (1.2 eq) and heat the mixture to 85 °C.[4]
-
Stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.[4]
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude azide is often of sufficient purity for the next step, or it can be purified by column chromatography.
Step 3: this compound
-
In a suitable pressure vessel, dissolve the azide intermediate (1.0 eq) in methanol (0.2 M).
-
Carefully add 10% Palladium on Carbon (5 mol% Pd).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50 psi or balloon pressure).
-
Stir vigorously at room temperature for 12-16 hours.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the target amine, which can be further purified if necessary.
Pathway B: The Reductive Amination Route
This pathway is an elegant and often more convergent approach. It hinges on the successful selective oxidation of the diol to the corresponding aldehyde, which is then directly converted to the amine.
Caption: Synthetic scheme for the Reductive Amination Pathway.
Step 1: Selective Oxidation to 3-(Hydroxymethyl)oxetane-3-carbaldehyde
Causality: Similar to monotosylation, selective oxidation requires careful control of stoichiometry. Milder oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid and to avoid degradation of the sensitive oxetane ring.[2]
-
Pyridinium dichromate (PDC): A common and relatively mild chromium-based oxidant that can selectively oxidize primary alcohols to aldehydes.[9]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers very mild and highly selective oxidation conditions at room temperature, often resulting in cleaner reactions and simpler workups.[2]
The resulting aldehyde, oxetane-3-carbaldehyde, can be sensitive and is often used immediately in the next step without extensive purification.[9][10]
Step 2: Direct Reductive Amination
Causality: Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry.[11][12] The reaction proceeds via the initial formation of an imine (or iminium ion) intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the amine. A key requirement is a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium intermediate.
-
Sodium cyanoborohydride (NaBH₃CN): The classic choice for reductive amination. It is stable under neutral to weakly acidic conditions and selectively reduces the protonated imine over the carbonyl.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative to NaBH₃CN. It is a milder reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[13]
-
Ammonia Source: Ammonium acetate or ammonium formate can serve as both the ammonia source and a buffer to maintain the optimal pH for imine formation.
| Parameter | Sodium Cyanoborohydride | Sodium Triacetoxyborohydride | Catalytic Hydrogenation |
| Reagent | NaBH₃CN | NaBH(OAc)₃ | H₂, Pd/C (or other catalyst) |
| Ammonia Source | NH₄OAc, NH₄Cl | NH₃ in MeOH, NH₄OAc | Aqueous or methanolic NH₃ |
| Advantages | Highly selective for iminium ion | Safer (non-toxic cyanide), effective | Clean, no salt byproducts |
| Disadvantages | Highly toxic cyanide reagent | Stoichiometric salt byproducts | Requires pressure equipment, catalyst |
| Citation | [14] | [13] | [15] |
| Table 2: Comparison of Common Reductive Amination Conditions. |
Detailed Experimental Protocol: Reductive Amination Pathway
Step 1: 3-(Hydroxymethyl)oxetane-3-carbaldehyde (via DMP Oxidation)
-
To a stirred solution of 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 eq).
-
Stir the reaction for 1-2 hours, monitoring by TLC. The mixture will become a milky suspension.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
The resulting crude aldehyde solution in DCM is typically used directly in the next step without concentration to avoid decomposition or polymerization.[9]
Step 2: this compound
-
To the crude solution of the aldehyde from the previous step, add ammonium acetate (5.0 eq) and stir for 30 minutes.
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Stir for 1 hour, then separate the layers.
-
Extract the aqueous layer with DCM.
-
The amine product is often water-soluble. The pH of the aqueous layer can be adjusted to >12 with NaOH, and then extracted repeatedly with a more polar solvent like isopropanol or a DCM/isopropanol mixture to recover the product.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amine.
Conclusion
The synthesis of this compound is a critical process for advancing drug discovery programs. The two primary pathways detailed in this guide—the azide reduction route and the reductive amination route—offer robust and scalable solutions for accessing this versatile building block. The azide pathway provides a highly controlled, stepwise approach with clean transformations, while the reductive amination pathway offers a more convergent and atom-economical alternative. The choice of route will depend on project-specific needs, including scale, available equipment, and functional group compatibility. By understanding the underlying chemical principles and following these validated protocols, researchers can confidently and efficiently incorporate this valuable oxetane scaffold into their next generation of therapeutic candidates.
References
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- Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids Initiated by Oxid
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
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- Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF.
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An In-depth Technical Guide to the Characterization of [3-(aminomethyl)oxetan-3-yl]methanol
Foreword: The Rising Prominence of Oxetanes in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. In this context, the oxetane ring has emerged from a position of academic curiosity to a motif of significant strategic importance in contemporary drug discovery.[1] This four-membered cyclic ether is increasingly recognized for its ability to confer advantageous physicochemical properties upon drug candidates, such as improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2] The unique, compact, and three-dimensional nature of the oxetane scaffold offers a powerful tool to navigate the complexities of chemical space and intellectual property.[2][3] This guide provides an in-depth technical overview of [3-(aminomethyl)oxetan-3-yl]methanol, a key building block that embodies the potential of this versatile heterocycle.
Introduction to [3-(aminomethyl)oxetan-3-yl]methanol: A Versatile Building Block
[3-(aminomethyl)oxetan-3-yl]methanol is a bifunctional organic compound featuring a 3,3-disubstituted oxetane core. This substitution pattern is particularly noteworthy as it is associated with enhanced stability compared to other oxetane substitution patterns.[1] The presence of both a primary amine and a primary alcohol functional group makes it a highly versatile synthon for the introduction of the oxetane moiety into a wide array of molecular architectures.
Caption: Chemical Structure of [3-(aminomethyl)oxetan-3-yl]methanol.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of [3-(aminomethyl)oxetan-3-yl]methanol is fundamental to its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [4] |
| Molecular Weight | 117.15 g/mol | [4] |
| IUPAC Name | [3-(aminomethyl)oxetan-3-yl]methanol | [4] |
| CAS Number | 45513-32-4 | [4] |
| InChI | InChI=1S/C5H11NO2/c6-1-5(2-7)3-8-4-5/h7H,1-4,6H2 | [4] |
| InChIKey | GGYZOSLAJSUXRM-UHFFFAOYSA-N | [4] |
| SMILES | C1C(CO1)(CN)CO | [4] |
| XLogP3-AA | -1.7 | [4] |
| Topological Polar Surface Area | 55.5 Ų | [4] |
Synthesis and Manufacturing
The synthesis of [3-(aminomethyl)oxetan-3-yl]methanol and related compounds often involves multi-step processes. A common precursor is [3-(bromomethyl)oxetan-3-yl]methanol, which can be synthesized from 2,2-bis(bromomethyl)propane-1,3-diol.[5] The subsequent conversion of the bromomethyl group to an aminomethyl group can be achieved through various synthetic strategies, such as amination with ammonia.[6]
A patent for a related process describes the oxidation of [3-(bromomethyl)oxetan-3-yl]methanol to the corresponding carboxylic acid, followed by conversion to a carbamate and subsequent amination.[6] While this patent focuses on carbamate intermediates, the initial steps highlight a viable pathway to functionalize the oxetane core.
Comprehensive Characterization Protocols
Rigorous characterization is imperative to confirm the identity, purity, and structure of [3-(aminomethyl)oxetan-3-yl]methanol. The following sections provide detailed protocols for its analysis using standard spectroscopic techniques.
Caption: A typical workflow for the characterization of [3-(aminomethyl)oxetan-3-yl]methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For [3-(aminomethyl)oxetan-3-yl]methanol, both ¹H and ¹³C NMR are essential.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical, as the chemical shifts of the -OH and -NH₂ protons are solvent-dependent and may exchange with deuterium in D₂O.[7]
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) for aqueous solutions, for accurate chemical shift referencing.[8]
-
Data Acquisition: Acquire ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT-135) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants. Analyze the ¹³C and DEPT-135 spectra to identify all carbon environments.
Expected Spectral Features:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| -CH₂- (oxetane ring) | ~4.4-4.6 | s | 4H, oxetane ring protons |
| -CH₂OH | ~3.6-3.8 | s | 2H, hydroxymethyl protons |
| -CH₂NH₂ | ~2.8-3.0 | s | 2H, aminomethyl protons |
| -OH, -NH₂ | Variable | br s | 3H, exchangeable protons |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| -C(CH₂OH)(CH₂NH₂) | ~40-45 | Quaternary carbon of the oxetane ring |
| -CH₂- (oxetane ring) | ~75-80 | Methylene carbons of the oxetane ring |
| -CH₂OH | ~60-65 | Hydroxymethyl carbon |
| -CH₂NH₂ | ~45-50 | Aminomethyl carbon |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided ranges are estimates based on the structure and data from similar compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (e.g., NaCl or KBr) or as a KBr pellet if it is a solid.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch, N-H stretch | -OH, -NH₂ |
| 2960-2850 | C-H stretch | Aliphatic C-H |
| 1650-1580 | N-H bend | Primary amine |
| 1050-1000 | C-O stretch | Primary alcohol |
| 980-960 | C-O-C stretch | Oxetane ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to further confirm the structure.
Expected Mass Spectrum Features:
-
Molecular Ion Peak ([M+H]⁺): m/z = 118.0863 (calculated for C₅H₁₂NO₂⁺)
-
Potential Fragmentation: Loss of H₂O, NH₃, or CH₂OH fragments.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the [3-(aminomethyl)oxetan-3-yl]methanol moiety into drug candidates can offer several advantages:
-
Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable properties for drug candidates.[2][3]
-
Metabolic Stability: The oxetane ring can be used to block metabolically labile sites, potentially improving the pharmacokinetic profile of a drug.[9]
-
Bioisosterism: The 3,3-disubstituted oxetane motif can act as a bioisostere for gem-dimethyl or carbonyl groups, offering a way to modify a molecule's properties while maintaining its biological activity.[1][10]
-
Three-Dimensionality: The non-planar structure of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and access to unexplored chemical space.[3]
Caption: The role of 3,3-disubstituted oxetanes as bioisosteres for carbonyl and gem-dimethyl groups.
Safety and Handling
[3-(aminomethyl)oxetan-3-yl]methanol is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification:
-
Pictograms: Danger[4]
-
Hazard Statements:
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[11]
-
Ventilation: Use only outdoors or in a well-ventilated area.[11]
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]
-
Storage: Store in a locked, well-ventilated place. Keep the container tightly closed.[11][12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[11]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[11]
-
If on Skin: Wash with plenty of water. Take off immediately all contaminated clothing and wash it before reuse.[11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Conclusion
[3-(aminomethyl)oxetan-3-yl]methanol is a valuable and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties, stemming from the 3,3-disubstituted oxetane core, offer significant opportunities for the development of novel therapeutics with improved drug-like properties. A thorough understanding of its characterization, synthesis, and safe handling, as outlined in this guide, is essential for unlocking its full potential in drug discovery and development programs.
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- Title: [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850 Source: PubChem URL:[Link]
- Title: EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)
- Title: SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES Source: Connect Journals URL:[Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Aminomethyl-3-hydroxymethyloxetane
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Aminomethyl-3-hydroxymethyloxetane (CAS No. 45513-32-4), a key building block in contemporary drug discovery and materials science.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and quality control of this compound. Detailed, field-proven protocols are presented alongside in-depth interpretations of the resulting spectral data. The guide emphasizes an integrated approach, demonstrating how data from multiple analytical techniques are synthesized to provide an unambiguous confirmation of the molecular structure.
Introduction and Molecular Structure
This compound is a versatile bifunctional molecule featuring a strained four-membered oxetane ring. Its structure incorporates a primary amine and a primary alcohol, making it a valuable scaffold for introducing conformational constraints and improving physicochemical properties in medicinal chemistry. The molecular formula is C₅H₁₁NO₂, with a molecular weight of approximately 117.15 g/mol .[1]
A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing purity, and understanding its reactivity in subsequent synthetic transformations. The key structural features to be identified are:
-
Oxetane Ring: A four-membered ether ring.
-
Quaternary Carbon: The central C3 carbon of the oxetane ring, bonded to the aminomethyl and hydroxymethyl groups.
-
Hydroxymethyl Group (-CH₂OH): A primary alcohol.
-
Aminomethyl Group (-CH₂NH₂): A primary amine.
Integrated Spectroscopic Workflow
The definitive structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of analysis.
Caption: Workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. A high-field instrument (e.g., 400-600 MHz) is recommended to resolve the signals of the oxetane ring protons, which can be complex. Deuterated solvents like D₂O or CDCl₃ are used, but D₂O is often preferred for its ability to exchange with the labile -OH and -NH₂ protons, causing their signals to disappear, which aids in peak assignment.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Data and Interpretation:
While a publicly available, fully assigned spectrum for this specific molecule is not readily found, data from structurally similar oxetanes can be used for prediction.[3][4]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.4 - 4.6 | d | 4H | -CH₂- (Oxetane) | Protons on the oxetane ring are deshielded by the ring strain and the electronegative oxygen atom. |
| ~ 3.6 - 3.8 | s | 2H | -CH₂-OH | Protons adjacent to the hydroxyl group. The signal is a singlet as there are no adjacent protons. |
| ~ 2.8 - 3.0 | s | 2H | -CH₂-NH₂ | Protons adjacent to the amine group. |
| Variable | br s | 3H | -OH, -NH₂ | Labile protons; their chemical shift is concentration and solvent dependent. Will exchange with D₂O. |
¹³C NMR Spectroscopy
Causality Behind Experimental Choices: ¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. A proton-decoupled experiment is standard, resulting in a spectrum of singlets, where each peak corresponds to a different carbon atom.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H spectrum.
Data and Interpretation:
Based on typical chemical shift ranges for similar functional groups, the following assignments can be predicted.[5][6]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 75 - 80 | -C H₂- (Oxetane) | Carbons in the strained oxetane ring adjacent to the oxygen atom. |
| ~ 65 - 70 | -C H₂-OH | Carbon attached to the electronegative hydroxyl group. |
| ~ 45 - 50 | -C H₂-NH₂ | Carbon attached to the amine group. |
| ~ 40 - 45 | Quaternary C | The central quaternary carbon of the oxetane ring. |
Infrared (IR) Spectroscopy
Causality Behind Experimental Choices: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. Attenuated Total Reflectance (ATR) is a common sampling technique for liquids and solids that requires minimal sample preparation.
Caption: Experimental workflow for ATR-IR spectroscopy.
Experimental Protocol: ATR-IR
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Perform a background scan with no sample present. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.
Data and Interpretation:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H stretch, N-H stretch | -OH (alcohol), -NH₂ (amine) |
| 2850 - 3000 | C-H stretch | Aliphatic C-H |
| ~1600 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1000 - 1250 | C-O stretch | Alcohol, Oxetane Ether |
| ~980 | C-O-C stretch (ring) | Oxetane Ring |
The most prominent features will be the very broad absorption in the 3200-3500 cm⁻¹ region due to hydrogen bonding of the O-H and N-H groups, and the characteristic C-O stretching bands of the alcohol and the oxetane ether.
Mass Spectrometry (MS)
Causality Behind Experimental Choices: Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the capillary to generate a fine spray of charged droplets.
-
Mass Analysis: The ions are transferred into the mass analyzer (e.g., a quadrupole or time-of-flight) and separated based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Data and Interpretation:
-
Molecular Ion: The molecular formula is C₅H₁₁NO₂. The exact mass is approximately 117.0790 g/mol .[1] In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 118.0868. The high-resolution mass measurement can be used to confirm the elemental composition.
-
Fragmentation: Although ESI is a soft technique, some fragmentation might occur. Common fragmentation pathways could involve the loss of water (H₂O) or ammonia (NH₃) from the molecular ion.
Conclusion: An Integrated Analysis
The structural confirmation of this compound is achieved by integrating the data from NMR, IR, and MS.
-
MS confirms the molecular weight (117.15 g/mol ) and elemental formula (C₅H₁₁NO₂).
-
IR confirms the presence of the key hydroxyl (-OH) and amine (-NH₂) functional groups through their characteristic broad stretching vibrations, as well as the C-O bonds of the alcohol and oxetane ring.
-
¹³C NMR confirms the presence of five distinct carbon environments, including the unique quaternary carbon of the oxetane.
-
¹H NMR confirms the connectivity of the protons and provides the final piece of the structural puzzle, showing the relative number and arrangement of all hydrogen atoms in the molecule.
Together, these techniques provide a robust and self-validating analytical package, ensuring the identity and purity of this compound for its application in research and development.
References
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- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
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- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ACS Publications. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning.
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An In-Depth Technical Guide to the NMR Analysis of 3-Aminomethyl-3-hydroxymethyloxetane
Introduction
3-Aminomethyl-3-hydroxymethyloxetane is a key building block in modern medicinal chemistry. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile motif in drug discovery.[1][2] Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] The 3,3-disubstituted pattern, featuring both an aminomethyl and a hydroxymethyl group, offers two points for further chemical modification, making this compound particularly valuable for the synthesis of novel therapeutics.
A thorough understanding of the structure and purity of this compound is paramount for its effective use in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for elucidating the molecular structure of organic compounds in solution. This in-depth guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into chemical shift assignments, coupling constants, and the application of two-dimensional NMR techniques for unambiguous structural confirmation.
Molecular Structure and Symmetry
The structure of this compound, with the IUPAC name [3-(aminomethyl)oxetan-3-yl]methanol, is characterized by a central quaternary carbon at the 3-position of the oxetane ring.[3] This carbon is bonded to the aminomethyl group, the hydroxymethyl group, and two methylene groups of the oxetane ring.
Caption: Molecular structure of this compound.
Due to the presence of the two different substituents at the C3 position, the molecule is asymmetric. Consequently, the two methylene groups of the oxetane ring (C2 and C4) are diastereotopic, meaning the two protons on each of these carbons are chemically non-equivalent and are expected to have different chemical shifts and show geminal coupling.
Experimental Protocols
Sample Preparation
For the NMR analysis of the polar this compound, a suitable deuterated solvent that can dissolve the compound and has minimal overlapping signals is crucial. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices.
Step-by-Step Protocol:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CD₃OD).
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Experiments Workflow
A series of NMR experiments should be conducted to fully characterize the molecule.
Caption: Predicted key COSY correlation in this compound.
Predicted HSQC Correlations
The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). This is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum.
Caption: Predicted HSQC correlations for this compound.
Conclusion
The comprehensive NMR analysis of this compound, through a combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) spectroscopic techniques, allows for the unambiguous confirmation of its molecular structure. The predicted chemical shifts and coupling patterns are consistent with the presence of the oxetane ring and the aminomethyl and hydroxymethyl functional groups. This detailed structural information is essential for researchers and drug development professionals to ensure the quality and purity of this important building block, thereby facilitating its successful application in the synthesis of novel and effective pharmaceuticals.
References
- Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(21), 7647-7657.
- Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Medicinal Chemistry. Chimia (Aarau), 68(6), 386-391.
- Wipf, P., & Rahman, H. (2007). Synthesis of 3-Amino-3-hydroxymethyloxetane. The Journal of Organic Chemistry, 72(23), 8969-8972.
- PubChem. (n.d.). [3-(Aminomethyl)oxetan-3-yl]methanol.
- Reich, H. J. (n.d.). Organic Chemistry Data.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
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Physical properties of 3-Aminomethyl-3-hydroxymethyloxetane
An In-depth Technical Guide to the Physical Properties of 3-Aminomethyl-3-hydroxymethyloxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 45513-32-4) is a unique bifunctional molecule featuring a strained four-membered oxetane ring, a primary amine, and a primary alcohol. This structural arrangement imparts a distinct set of physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. The oxetane ring serves as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility. The presence of both a basic amino group and a polar hydroxyl group dictates the molecule's behavior in various chemical and biological environments.
This guide provides a comprehensive analysis of the core physical properties of this compound, offering both established data and field-proven methodologies for its empirical characterization. Understanding these properties is paramount for its effective application in drug design, formulation development, and chemical synthesis.
Core Physicochemical Properties
A summary of the fundamental physical and chemical properties is presented below. These values serve as a critical baseline for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 45513-32-4 | [1][2] |
| Molecular Formula | C₅H₁₁NO₂ | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| Boiling Point | 217 °C at 760 mmHg | [1] |
| Flash Point | 85 °C | [1] |
| Computed XLogP3-AA | -1.7 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 3 | [2] |
Detailed Analysis of Key Properties
Solubility
Expert Insight: The solubility of a compound is a cornerstone of its utility, influencing everything from reaction kinetics to bioavailability. The structure of this compound, with its primary amine and hydroxyl group, strongly suggests high polarity. These functional groups can readily form hydrogen bonds with protic solvents.
Lipophilicity (LogP/LogD)
Expert Insight: Lipophilicity is a critical parameter in drug development, governing a molecule's ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for the ionized species at a specific pH.[3]
The computed XLogP3-AA value of -1.7 indicates that the neutral form of the molecule is highly hydrophilic.[2] In a biological context (pH ~7.4), the primary amine (a weak base) will be predominantly protonated, further increasing its hydrophilicity. This low lipophilicity suggests that the molecule itself may have poor passive permeability across the blood-brain barrier but is likely to exhibit good absorption in environments like the small intestine. For drug candidates incorporating this moiety, the overall lipophilicity will need to be carefully balanced.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement principle.[4][5][6]
Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in a suitable solvent like DMSO.
-
Partitioning: In a glass vial, combine the buffered n-octanol and the buffered aqueous phase. Add a small aliquot of the compound's stock solution.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach partition equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The LogD is calculated using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Workflow for LogD Determination
Caption: Shake-Flask method workflow for LogD determination.
Acidity and Basicity (pKa)
Expert Insight: The pKa value(s) define the ionization state of a molecule at a given pH. This is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. This compound has two key ionizable groups:
-
Primary Amine (-CH₂NH₂): This group is basic and will be protonated at low pH. Aliphatic primary amines typically have a pKa in the range of 9-10.
-
Primary Alcohol (-CH₂OH): This group is very weakly acidic, with a pKa typically above 15, and is not physiologically relevant as an acid.
The basicity of the amine is the most significant feature. At physiological pH (~7.4), the amine will exist predominantly in its protonated, cationic form, contributing to the molecule's high aqueous solubility and potential for ionic interactions with biological targets.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of amines.[7][8]
Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.
Ionization State vs. pH
Caption: Relationship between pH, pKa, and amine ionization.
Thermal Stability
Expert Insight: Thermal stability is a crucial parameter for determining appropriate storage conditions, handling procedures, and assessing the viability of manufacturing processes that involve heat, such as drying or melt extrusion.[9] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize this property.[10][11]
-
TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of bound solvents or water.[12]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying events like melting, crystallization, and glass transitions.
For this compound, one would expect thermal decomposition to occur at elevated temperatures, likely initiated by the degradation of the functional groups or the strained oxetane ring.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan (e.g., aluminum or platinum).
-
Analysis: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen, to prevent oxidation) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
-
Data Interpretation: The resulting TGA curve plots mass loss (%) versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this drop is a key indicator of the compound's thermal stability.
Conclusion: Implications for Research and Development
The physical properties of this compound define its role as a versatile tool for scientists and drug developers. Its high polarity, driven by the amine and hydroxyl groups, ensures excellent aqueous solubility, a desirable trait for developing parenteral formulations and for use in aqueous reaction media. The basicity of the amine group (pKa ~9-10) means it will be protonated and positively charged at physiological pH, a factor that must be considered in drug design to facilitate interactions with biological targets or to modulate cell permeability. The low lipophilicity suggests that while it enhances the solubility of parent molecules, it may not be suitable for applications requiring high passive membrane permeability, such as crossing the blood-brain barrier, without further molecular modification. By understanding and leveraging these distinct physical properties, researchers can effectively incorporate this valuable oxetane building block to optimize the performance and developability of next-generation chemical entities.
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An In-depth Technical Guide to the Safe Handling of 3-Aminomethyl-3-hydroxymethyloxetane
Introduction: 3-Aminomethyl-3-hydroxymethyloxetane (CAS No: 45513-32-4) is a unique bifunctional molecule featuring a primary amine and a primary alcohol group attached to a strained four-membered oxetane ring.[1] This structure makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel polymers and as a scaffold for drug candidates.[2][3][4] However, the inherent reactivity of the amine and the strained ether ring necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, designed for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with a substance before it is handled. This compound is classified as a hazardous chemical, and its primary risks stem from its corrosive nature and acute toxicity upon exposure.[1][5]
1.1. GHS Classification and Associated Hazards
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The classification for this compound indicates multiple routes of potential harm.[1][5]
-
Acute Toxicity (Oral, Dermal, Inhalation), Category 4: This classification indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled.[1][5] Exposure can lead to significant adverse health effects.
-
Skin Corrosion/Irritation, Sub-category 1B: This is a critical hazard, indicating that the chemical causes severe skin burns and eye damage upon contact.[1][5] The presence of the primary amine group likely contributes to its corrosive and irritant properties.
-
Serious Eye Damage: Direct contact with the eyes can cause irreversible damage.[6]
The signal word associated with this compound is "Danger" , reflecting the severity of these potential hazards.[5]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][5] |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[1][5] |
1.2. Physical and Chemical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| CAS Number | 45513-32-4 | [1] |
| IUPAC Name | [3-(aminomethyl)oxetan-3-yl]methanol | [1] |
| Physical State | Not specified (likely a liquid or low-melting solid) | [5] |
| Boiling Point | No data available | [5] |
| Melting Point | No data available | [5] |
| Flash Point | Not applicable | [7] |
Exposure Controls and Personal Protective Equipment (PPE)
Given the corrosive nature and acute toxicity of this compound, a multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and appropriate personal protective equipment.
2.1. Engineering Controls
The primary line of defense is to minimize the generation of airborne contaminants and prevent contact.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area.[5][8] A certified chemical fume hood is the most appropriate engineering control to prevent inhalation exposure.[9]
-
Safety Stations: An operational safety shower and eyewash station must be immediately accessible in the area where the chemical is handled.[10]
2.2. Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[11]
-
Eye and Face Protection: Due to the risk of severe eye damage, tightly fitting safety goggles with side-shields are required.[5] For procedures with a higher risk of splashing, such as transfers of larger quantities, a face shield should be worn in addition to goggles.[11][12]
-
Skin Protection:
-
Gloves: Handle with chemically resistant, impervious gloves that have been inspected for integrity before use.[5][13] Given the chemical's structure, nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data. Dispose of contaminated gloves properly after use.[13]
-
Protective Clothing: Wear a lab coat, and for tasks with a higher risk of contact, consider fire/flame resistant and impervious clothing.[5] Ensure clothing is fully buttoned and sleeves are down to the wrist.
-
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used.[5][13] Respirator use must be in accordance with a formal respiratory protection program.
Standard Operating Procedures for Safe Handling
Adherence to well-defined protocols is essential for minimizing risk. The following procedures should be adapted into laboratory-specific Standard Operating Procedures (SOPs).
3.1. Protocol for Weighing and Preparing Solutions
-
Preparation: Don all required PPE (gloves, lab coat, safety goggles) before entering the designated handling area (chemical fume hood).
-
Designated Area: Perform all manipulations within the certified chemical fume hood to contain any potential vapors or dust.
-
Tare Container: Place a clean, compatible, and sealable container on an analytical balance within the fume hood and tare the balance.
-
Dispensing: Carefully dispense the required amount of this compound into the tared container. Avoid generating dust or splashes.
-
Closure: Immediately and securely seal the container. Clean any residue from the outside of the container with a damp cloth (using a compatible solvent if necessary), ensuring the cloth is disposed of as hazardous waste.
-
Solubilization: If preparing a solution, add the solvent to the sealed container slowly. Mix gently until dissolved. Be aware of any potential exothermic reactions.
-
Cleanup: Clean the balance and surrounding work area thoroughly. All disposable materials used in the cleanup (e.g., wipes, weigh paper) must be disposed of as hazardous chemical waste.[5]
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[5][8]
3.2. Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing accidental release.
-
Container: Store in the original, tightly closed container.[5][8]
-
Location: Keep the container in a dry, cool, and well-ventilated place.[5][8] The storage area should be a locked cabinet or room to restrict access.[5]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[14] Also, store away from heat, acids, and sources of ignition.[14][15]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure or spill. All laboratory personnel must be familiar with these procedures.
4.1. First Aid Measures
-
Inhalation: Immediately move the exposed person to fresh air.[5][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate emergency medical help.[5][8]
-
Skin Contact: Instantly flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry.[10][16] Seconds count.[10] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[10][16] Remove contact lenses if present and easy to do so.[5] Get immediate emergency medical help.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water.[5] Seek immediate medical help.[5]
4.2. Accidental Release Measures
-
Small Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[9]
-
Carefully collect the absorbent material and spilled substance into a suitable, sealable container for hazardous waste disposal.[9][14]
-
Clean the spill area thoroughly with a suitable solvent and then soap and water.
-
Prevent the spill from entering drains or waterways.[17]
-
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Fire-Fighting Measures
While not classified as flammable, containers may burn in a fire.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][18]
-
Specific Hazards: Hazardous decomposition products may be formed in a fire, including carbon oxides and nitrogen oxides.[14]
-
Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][18]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in sturdy, compatible, and clearly labeled containers.[19] The label should include the full chemical name and associated hazards.
-
Empty Containers: The first rinse of any container that held this chemical must be collected and disposed of as hazardous waste.[19] Subsequent rinses may be permissible for drain disposal depending on local regulations, but for highly toxic chemicals, the first three rinses should be collected.[19]
-
Disposal: Dispose of contents and containers at an approved waste disposal facility in accordance with all local, regional, and national regulations.[5][6] Do not dispose of via sewer or regular trash.[19]
Toxicological and Ecological Information
-
Toxicological Information: The primary known toxicological effects are acute toxicity and severe skin/eye corrosivity.[5] There is no data available regarding chronic effects, carcinogenicity, or reproductive toxicity.[5]
-
Ecological Information: There is currently no data available on the ecotoxicity of this compound, including its effects on fish, daphnia, or algae.[5] Its persistence, degradability, and bioaccumulative potential are also unknown.[5] Therefore, it must be handled in a manner that prevents its release into the environment.[14]
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An In-depth Technical Guide to the Reactivity of the Oxetane Ring in 3-Aminomethyl-3-hydroxymethyloxetane
Abstract
The oxetane ring, a four-membered cyclic ether, has become a structural motif of significant interest in modern drug discovery and materials science.[1][2][3] Its unique combination of polarity, metabolic stability, and three-dimensionality allows for the fine-tuning of physicochemical properties in bioactive molecules.[1][2][3][4] This guide focuses on the specific reactivity of 3-Aminomethyl-3-hydroxymethyloxetane (AMHO), a bifunctional building block that presents a synthetically versatile platform. We will explore the inherent reactivity dictated by ring strain and the electronic influence of its 3,3-disubstituted pattern, providing a comprehensive overview of its stability and primary modes of ring-opening reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of AMHO in their synthetic endeavors.
Introduction: The Oxetane Motif in Modern Chemistry
The oxetane ring possesses a moderate level of ring strain (approximately 25.5 kcal/mol), positioning its reactivity between the highly strained epoxides and the more stable tetrahydrofurans.[5][6][7] This intermediate reactivity makes the oxetane a valuable synthetic handle: stable enough to be carried through multi-step syntheses but reactive enough to undergo specific, controlled ring-opening reactions.[2][5][8]
In medicinal chemistry, oxetanes are often employed as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups.[2][4][6][7][9] The incorporation of an oxetane can lead to marked improvements in:
-
Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl with a polar oxetane can significantly enhance solubility.[1][2]
-
Metabolic Stability: The oxetane scaffold can block sites of metabolic oxidation, increasing a drug candidate's half-life.[2][4][10]
-
Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic, which can be advantageous for optimizing drug-like properties.[1]
-
Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity of adjacent amines, a useful tactic for improving cell permeability or avoiding hERG channel inhibition.[1]
This compound (AMHO) is a particularly interesting derivative. The 3,3-disubstitution pattern generally confers enhanced stability compared to other substitution patterns.[2][5][8] The presence of both a primary amine and a primary alcohol offers two distinct points for further functionalization, either before or after a ring-opening event.
Structural Stability and Electronic Effects
The stability of the oxetane ring in AMHO is a key consideration for its synthetic application. While generally stable under basic conditions, it is susceptible to ring-opening under acidic conditions.[5]
Key Stability Factors for AMHO:
-
3,3-Disubstitution: This pattern provides steric hindrance that impedes the approach of nucleophiles to the C-O antibonding orbitals, making it more stable than other substituted oxetanes.[2][5]
-
Acid Sensitivity: The ring is most vulnerable under strongly acidic conditions (protic or Lewis acids), which protonate the ring oxygen and activate it for nucleophilic attack.[5][6][8]
-
Thermal Stability: High temperatures can also promote decomposition or ring-opening.[5]
The aminomethyl and hydroxymethyl groups at the C3 position do not significantly alter the inherent electronic nature of the oxetane ether but play a crucial role in the molecule's overall chemical behavior. They provide sites for potential intramolecular reactions or can be used as handles for derivatization.
Core Reactivity: Ring-Opening Reactions
The primary mode of reactivity for the oxetane ring in AMHO is through ring-opening, driven by the release of its inherent ring strain.[6][7] These reactions can be broadly categorized into acid-catalyzed and nucleophilic pathways.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the reaction is initiated by the protonation of the oxetane oxygen, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack on one of the ring carbons (C2 or C4).
Mechanism:
-
Protonation: The lone pair of the ether oxygen is protonated by an acid (e.g., HCl, H₂SO₄, or a Lewis acid like BF₃·OEt₂), forming an oxonium ion intermediate.
-
Nucleophilic Attack: A nucleophile (which can be the counter-ion of the acid, the solvent, or another added reagent) attacks one of the carbons adjacent to the oxygen.
-
Ring-Opening: The C-O bond cleaves, relieving the ring strain and forming a 1,3-disubstituted propane derivative.
Due to the symmetrical nature of the substitution pattern around the ether oxygen in AMHO, nucleophilic attack can occur at either C2 or C4, leading to the same primary alcohol product.
Diagram: Acid-Catalyzed Ring-Opening of AMHO
Caption: General mechanism for acid-catalyzed oxetane ring-opening.
Nucleophilic Ring-Opening
While less common without acid catalysis due to the stability of the 3,3-disubstituted ring, strong nucleophiles can directly open the oxetane ring. These reactions typically require more forcing conditions (e.g., higher temperatures).
Mechanism: This reaction follows a standard SN2 mechanism. The nucleophile directly attacks one of the electrophilic methylene carbons (C2 or C4) of the oxetane ring. This one-step process involves the simultaneous attack of the nucleophile and cleavage of the C-O bond.
-
Strong Nucleophiles: Reagents like organolithiums, Grignard reagents, and metal hydrides can effect ring-opening.[11]
-
Steric Control: The attack generally occurs at the less sterically hindered carbon. For AMHO, both C2 and C4 are sterically equivalent.[11]
Diagram: Nucleophilic Ring-Opening of AMHO
Caption: SN2 mechanism for direct nucleophilic ring-opening.
Cationic Ring-Opening Polymerization (CROP)
AMHO, with its hydroxyl and amino functionalities (often protected during polymerization), can act as a monomer in Cationic Ring-Opening Polymerization (CROP). This process is initiated by cationic species, typically derived from Lewis acids like boron trifluoride etherate (BF₃·OEt₂).[12][13]
The polymerization proceeds via the formation of an oxonium ion at the end of the growing polymer chain, which is then attacked by the oxygen of an incoming monomer molecule.[14] This chain-growth mechanism results in the formation of polyethers with pendant aminomethyl and hydroxymethyl groups, which can be used to create functional materials. The polymerization rate of oxetanes can be very rapid and exothermic once initiated.[15]
Synthetic Applications & Experimental Protocols
The reactivity of AMHO makes it a valuable precursor for synthesizing complex molecules, particularly those containing a 1,3-amino alcohol motif.
Example Protocol: Acid-Catalyzed Hydrolysis of AMHO
This protocol describes the ring-opening of AMHO using aqueous acid to yield 2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol.
Diagram: Experimental Workflow for AMHO Hydrolysis
Caption: Step-by-step workflow for the hydrolysis of AMHO.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1M aqueous solution of hydrochloric acid.
-
Heating: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until all the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~8-9.
-
The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
-
Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The resulting crude 2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol can be purified by column chromatography on silica gel or by recrystallization.
Data Summary Table:
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Typical Outcome |
| Acid-Catalyzed Hydrolysis | HCl, H₂SO₄ | Water | 60-100 °C | High yield of 1,3-diol product |
| Nucleophilic Addition | R-Li, R-MgBr | THF, Et₂O | 0 °C to RT | Forms a new C-C bond |
| CROP | BF₃·OEt₂ | Dichloromethane | 0 °C to RT | Polyether with pendant groups |
Conclusion
This compound is a robust and versatile chemical building block. Its 3,3-disubstituted oxetane ring provides a balance of stability and reactivity, making it an ideal substrate for controlled ring-opening reactions. A thorough understanding of its behavior under acidic and nucleophilic conditions allows chemists to strategically employ this molecule in the synthesis of novel pharmaceuticals and advanced materials. The dual functionality of the amine and hydroxyl groups further expands its utility, offering a rich platform for creating diverse and complex molecular architectures.
References
- BenchChem. (n.d.). Assessing the stability of the oxetane ring under various chemical conditions.
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
- Carreira, E. M., & Fessard, T. C. (2011). The Oxetane Motif in Medicinal Chemistry. Chimia, 65(10), 753-757.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847-1859.
- Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
- Huestis, M. P., & Terrett, N. K. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12513-12536.
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
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- Enamine Ltd. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Stepan, A. F., & Wnuk, S. F. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-163.
- Stepan, A. F., & Wnuk, S. F. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-163.
- Zhang, Y., et al. (2015). Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. Chemical Journal of Chinese Universities, 36(11), 2361-2366.
- Crivello, J. V., & Sasaki, H. (2004). Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. RadTech Report.
- Nishikubo, T. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech e|5 2006 Technical Proceedings.
- Brinck, T., & Wingborg, N. (2014). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms.
- Ma, Y. (2012). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 32(10), 1835-1848.
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An In-depth Technical Guide to the Synthesis of 3-Aminomethyl-3-hydroxymethyloxetane: Key Starting Materials and Strategic Approaches
Introduction: The Significance of 3-Aminomethyl-3-hydroxymethyloxetane in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of properties—a strained ring system conferring conformational rigidity, improved metabolic stability, and enhanced aqueous solubility—makes it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[1] Within this class of compounds, this compound stands out as a particularly valuable building block. The presence of both a primary amine and a primary alcohol on a compact, rigid core provides two orthogonal points for further chemical elaboration, making it an ideal starting point for the synthesis of diverse and complex drug candidates. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this important molecule, tailored for researchers and professionals in the field of drug development.
Strategic Synthesis from 3-Oxetanone: A Versatile and Convergent Approach
One of the most direct and versatile routes to this compound begins with the commercially available and relatively inexpensive starting material, 3-oxetanone. This strategy leverages a multi-step sequence that introduces the required functional groups in a controlled manner.
Causality Behind the Experimental Choices
This synthetic pathway is predicated on the reactivity of the ketone in 3-oxetanone. The initial step involves a Henry reaction (nitroaldol reaction) with nitromethane, which efficiently installs both a hydroxyl group and a precursor to the aminomethyl group at the 3-position. The subsequent dehydration and reduction steps are carefully chosen to be compatible with the strained oxetane ring.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Henry Reaction to form 3-(Nitromethyl)-3-hydroxyoxetane
-
To a solution of 3-oxetanone (1.0 eq) in nitromethane (used as both reactant and solvent), add a catalytic amount of a suitable base, such as triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess nitromethane under reduced pressure to yield the crude 3-(nitromethyl)-3-hydroxyoxetane, which can be used in the next step without further purification.
Step 2: Dehydration to 3-(Nitromethylene)oxetane
-
Dissolve the crude 3-(nitromethyl)-3-hydroxyoxetane from the previous step in a suitable solvent like dichloromethane.
-
Add an acylating agent, such as methanesulfonyl chloride, to facilitate the dehydration process.[2]
-
Carefully control the reaction temperature to prevent unwanted side reactions.
Step 3: Reduction to this compound
-
The reduction of the 3-(nitromethylene)oxetane is a critical step. Catalytic hydrogenation is the preferred method to avoid harsh reducing agents that could open the strained oxetane ring.[1]
-
Dissolve the 3-(nitromethylene)oxetane in a suitable solvent, such as methanol or ethanol.
-
Add a palladium-based catalyst, for instance, palladium hydroxide on carbon (Pearlman's catalyst).[2]
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the desired this compound.
Data Presentation: A Comparative Overview
| Step | Key Reagents | Typical Yield | Purity |
| Henry Reaction | 3-Oxetanone, Nitromethane, Triethylamine | >95% (crude) | Used directly |
| Dehydration | Methanesulfonyl Chloride | ~60-70% | >95% |
| Reduction | H₂, Pd(OH)₂/C | ~80-90% | >98% |
| Overall Yield | ~45-60% |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from 3-Oxetanone.
Building from a Pre-formed Diol: The Intramolecular Cyclization Strategy
An alternative and widely employed method for constructing the oxetane ring is through the intramolecular Williamson etherification of a suitably functionalized 1,3-diol.[3][4] This approach offers the advantage of building the carbon skeleton first and then forming the heterocyclic ring in a later step.
Causality Behind the Experimental Choices
The success of this strategy hinges on the efficient synthesis of the key precursor, 2-amino-2-(hydroxymethyl)propane-1,3-diol, and the subsequent selective activation of one of the primary hydroxyl groups to facilitate the ring-closing reaction. The choice of a good leaving group, such as a tosylate, and a suitable base is critical for promoting the intramolecular S(_N)2 reaction over intermolecular side reactions.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Synthesis of 2-Amino-2-(hydroxymethyl)propane-1,3-diol
This triol can be synthesized from commercially available starting materials, such as tris(hydroxymethyl)aminomethane (TRIS), which is a common buffer agent.[5]
Step 2: Selective Monotosylation
-
Protect the amino group of 2-amino-2-(hydroxymethyl)propane-1,3-diol, for example, as a Boc-carbamate.
-
Perform a selective monotosylation of one of the primary hydroxyl groups using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperatures. The steric hindrance around the neopentyl-like core can aid in achieving mon-functionalization.[4]
Step 3: Intramolecular Cyclization
-
Treat the N-protected-monotosylated diol with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an aprotic solvent like tetrahydrofuran (THF).[3]
-
The alkoxide formed from the remaining free hydroxyl group will displace the tosylate in an intramolecular fashion to form the oxetane ring.
-
The reaction is typically run at room temperature or with gentle heating.
Step 4: Deprotection
-
Remove the protecting group from the amine (e.g., acid-catalyzed removal of a Boc group) to yield the final product.
Data Presentation: A Comparative Overview
| Step | Key Reagents | Typical Yield | Purity |
| Monotosylation | TsCl, Pyridine | ~60-70% | >95% |
| Cyclization | NaH or KOtBu | ~70-85% | >98% |
| Deprotection | Acid (e.g., HCl) | >90% | >98% |
| Overall Yield | ~38-50% |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from a 1,3-Diol precursor.
Utilizing Pentaerythritol Derivatives: A Divergent Approach
Pentaerythritol, a readily available and inexpensive tetraol, can serve as a starting point for the synthesis of 3,3-disubstituted oxetanes.[6] While this route requires careful control of selectivity to differentiate the four hydroxyl groups, it offers a potentially cost-effective pathway for large-scale production.
Causality Behind the Experimental Choices
This strategy involves the initial formation of a cyclic intermediate or the selective functionalization of the pentaerythritol core to set the stage for the oxetane ring formation. The key challenge is to achieve selective protection and activation of the hydroxyl groups to guide the reaction towards the desired product.
Conceptual Synthetic Pathway
-
Selective Protection: Begin with the selective protection of two of the four hydroxyl groups of pentaerythritol. This can be achieved, for example, by forming a cyclic acetal or ketal.
-
Activation and Cyclization: Activate one of the remaining free hydroxyl groups as a good leaving group (e.g., tosylate or mesylate). Subsequent treatment with a base will induce intramolecular cyclization to form the oxetane ring, yielding a 3,3-bis(hydroxymethyl)oxetane derivative.
-
Functional Group Interconversion: The two hydroxymethyl groups on the oxetane can then be differentiated. One can be converted to an aminomethyl group via a two-step process of tosylation followed by substitution with an azide and subsequent reduction.
Due to the complexity of the selective functionalization steps, this route is generally less direct than the previously described methods for laboratory-scale synthesis but may be adaptable for industrial processes where the cost of starting materials is a primary concern.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the specific requirements for purity and yield.
-
The 3-oxetanone route is highly convergent and utilizes a readily available starting material, making it an excellent choice for laboratory-scale synthesis and for accessing a variety of analogs.
-
The intramolecular cyclization of a pre-formed 1,3-diol offers a robust and well-established method, particularly if the required diol precursor is accessible.
-
The pentaerythritol-based approach presents a potentially cost-effective option for large-scale industrial production, although it requires careful optimization of the selective functionalization steps.
By understanding the underlying chemical principles and the practical considerations of each of these synthetic strategies, researchers and drug development professionals can make informed decisions to efficiently access this valuable building block for their discovery programs.
References
- Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[3]
- Google Patents. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
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- PubMed. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Universidad de Cádiz. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles.
- YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation.
- CP Lab Safety. (n.d.). 2-amino-2-(hydroxymethyl)propane-1, 3-diol 2-[[4-[6-[(4-cyano-2-fluoro-phenyl)methoxy]-2-pyridyl]-1-piperidyl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic.
- Chem-Impex. (n.d.). 3-(Bromomethyl)-3-methyloxetane.
- PubChem. (n.d.). 3-(Bromomethyl)-3-methylpentane.
- ResearchGate. (n.d.). 3,3-Bis(azidomethyl)oxetane (BAMO) Synthesis via Pentaerythritol Tosyl Derivates.
- ResearchGate. (n.d.). Cysteinols: Improved Synthesis of 2-Amino-2-(mercaptomethyl)propane-1,3-diol Hydrochloride.
- ResearchGate. (n.d.). Synthesis of Functionalized Derivatives of Pentaerythritol.
- Wikipedia. (n.d.). Pentaerythritol.
- Google Patents. (n.d.). Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers.
- ChemBK. (2024). 3-BroMoMethyl-3-(hydroxyM....
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- ChemUniverse. (n.d.). 3-AMINOMETHYL-3-(HYDROXYMETHYL)OXETANE HEMIOXALATE.
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3-Aminomethyl-3-hydroxymethyloxetane solubility parameters
An In-Depth Technical Guide to the Solubility Parameters of 3-Aminomethyl-3-hydroxymethyloxetane
Introduction
In the landscape of modern medicinal chemistry and polymer science, the strategic design of molecules with optimized physicochemical properties is paramount. This compound is a compelling heterocyclic compound that has garnered significant interest. Its strained four-membered oxetane ring, substituted with both a primary amine and a hydroxyl group, imparts a unique combination of properties. The oxetane moiety is increasingly recognized as a valuable scaffold in drug discovery, often used to improve aqueous solubility, metabolic stability, and lipophilicity while providing a three-dimensional structure.[1][2][3][4]
Understanding the solubility and miscibility of this molecule is critical for its application. Whether formulating a new therapeutic, designing a polymer network, or developing a coating, predicting how this compound will interact with other components is key to success. This is where the concept of solubility parameters, particularly Hansen Solubility Parameters (HSP), becomes an indispensable predictive tool.[5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the solubility parameters of this compound. We will delve into the theoretical underpinnings of Hansen Solubility Parameters, present detailed methodologies for their determination, provide estimated values for the target molecule, and discuss the practical implications for its use in various scientific fields.
The Theoretical Framework: From Hildebrand to Hansen
The fundamental principle governing solubility is the adage "like dissolves like." Solubility parameters provide a quantitative method to define and measure this "likeness."
The Hildebrand Solubility Parameter (δt)
The concept originated with the Hildebrand solubility parameter (δt), which is defined as the square root of the cohesive energy density (CED). The CED represents the energy required to vaporize a unit volume of liquid, effectively measuring the total strength of intermolecular forces.
δt = (CED)¹ᐟ² = ((ΔHv - RT)/Vm)¹ᐟ²
Where:
-
ΔHv is the heat of vaporization
-
R is the ideal gas constant
-
T is the temperature
-
Vm is the molar volume
While foundational, the single-parameter Hildebrand model is most accurate for non-polar, non-associating systems and fails to adequately describe interactions in molecules with polar or hydrogen-bonding capabilities.[6]
Hansen Solubility Parameters (HSP)
In 1967, Charles M. Hansen refined this concept by proposing that the total cohesive energy could be divided into three distinct contributions:
-
δD (Dispersion): Energy from atomic London dispersion forces.[5][7]
-
δP (Polar): Energy from dipolar intermolecular forces.[5][7]
-
δH (Hydrogen Bonding): Energy from the forces of hydrogen bonds between molecules.[5][7]
These three parameters are treated as coordinates in a three-dimensional "Hansen space." The relationship to the total Hildebrand parameter is given by:
A crucial element of the HSP framework is the Hansen Solubility Sphere . For a given solute (e.g., a polymer or our target molecule), there exists a sphere in Hansen space with a specific center (δD, δP, δH) and an interaction radius (R₀). Solvents with HSP coordinates that fall inside this sphere are considered "good" solvents and are likely to dissolve the solute. Those outside the sphere are "poor" solvents.[9][10][11]
To quantify the affinity between a solute (2) and a solvent (1), the Relative Energy Distance (RED) is calculated:
RED = Ra / R₀
Where Ra is the distance between the solute and solvent in Hansen space: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [12]
-
RED < 1.0: High affinity, indicating likely solubility.
-
RED = 1.0: The solvent lies on the boundary of the solubility sphere.
-
RED > 1.0: Low affinity, indicating likely insolubility.[13]
The factor of 4 in the dispersion term is an empirically derived constant used to improve the spherical approximation of the solubility volume.[12][14]
Caption: Conceptual model of the Hansen Solubility Sphere.
Determination of Hansen Solubility Parameters
HSP values can be determined through direct experimentation or estimated using computational methods. For novel molecules like this compound, where published experimental data is unavailable, both approaches are valuable.
Experimental Determination Protocol
The most common experimental method involves solubility or swelling tests with a well-characterized set of solvents.[15][16][17] This protocol provides a self-validating system for determining the HSP of a solute.
Objective: To determine the HSP coordinates (δD, δP, δH) and the interaction radius (R₀) of this compound.
Materials:
-
This compound sample.
-
A set of 30-50 solvents with known HSP values, covering a wide range of Hansen space (e.g., hexane, toluene, acetone, methanol, water, DMSO).
-
Vials or test tubes.
-
Vortex mixer.
-
HSPiP (Hansen Solubility Parameters in Practice) software or equivalent data analysis tool.
Methodology:
-
Solvent Selection: Choose a diverse array of solvents. The goal is to find solvents that dissolve the solute, partially dissolve it, and do not dissolve it at all, in order to accurately define the boundary of the solubility sphere.
-
Sample Preparation: For each selected solvent, add a small, precise amount of this compound to a vial (e.g., 5 mg in 1 mL of solvent).
-
Solubility Assessment:
-
Vortex each vial thoroughly for 2 minutes.
-
Allow the vials to sit at a controlled temperature (e.g., 25 °C) for 24 hours to reach equilibrium.
-
Visually inspect each sample for solubility. Assign a score. A simple binary system ("1" for dissolved, "0" for not dissolved) can be used.[15] For more precision, a graded scale is recommended:
-
1: Completely soluble, clear solution.
-
2: Mostly soluble, slight haze.
-
3: Partially soluble, significant undissolved material.
-
4: Swelling observed, but not dissolved.
-
5: Insoluble.
-
-
-
Data Entry: Input the known HSP values for each solvent and the corresponding solubility score into the HSPiP software.
-
HSP Calculation: The software employs a genetic algorithm to find the optimal center point (the solute's HSP) and radius (R₀) for a sphere that best separates the "good" solvents (scores 1-2) from the "bad" solvents (scores 3-5).[15] The quality of the fit is validated by how well the calculated sphere includes good solvents while excluding poor ones.
Caption: Workflow for Experimental HSP Determination.
Computational Estimation: Group Contribution Methods
When experimental determination is not feasible, group contribution methods provide a powerful way to estimate HSPs based solely on the molecule's chemical structure.[18] These methods assume that each functional group in a molecule contributes a specific value to its overall properties. The Hoftyzer-van Krevelen method is a widely used approach for this purpose.[13][19]
The HSP components are calculated as follows:
-
δD = Σ Fdi / Vm
-
δP = (Σ Fpi²)¹ᐟ² / Vm
-
δH = (Σ Ehi / Vm)¹ᐟ²
Where:
-
Fdi are the group contributions to the dispersion component.
-
Fpi are the group contributions to the polar component.
-
Ehi are the group contributions to the hydrogen-bonding energy.
-
Vm is the molar volume, also calculated by summing group contributions (Σ Vi).
Estimated Solubility Parameters for this compound
Let's apply the Hoftyzer-van Krevelen group contribution method to estimate the HSP for this compound (Molecular Formula: C₅H₁₁NO₂).
Molecular Structure Breakdown: The molecule consists of the following functional groups:
-
1 x >C< (quaternary carbon)
-
3 x -CH₂- (methylene)
-
1 x -O- (ether, in a ring)
-
1 x -NH₂ (primary amine)
-
1 x -OH (primary alcohol)
Group Contribution Values (Hoftyzer-van Krevelen):
| Group | Vi (cm³/mol) | Fdi (J¹ᐟ²cm³/mol) | Fpi (J¹ᐟ²cm³/mol) | Ehi (J/mol) |
| >C< | -19.2 | 0 | 0 | 0 |
| -CH₂- | 16.1 | 269 | 0 | 0 |
| -O- (ether) | 3.8 | 149 | 408 | 3000 |
| -NH₂ (primary) | 18.9 | 360 | 512 | 8000 |
| -OH (primary) | 10.0 | 208 | 512 | 20000 |
Calculation Steps:
-
Molar Volume (Vm): Vm = (1 × -19.2) + (3 × 16.1) + (1 × 3.8) + (1 × 18.9) + (1 × 10.0) Vm = -19.2 + 48.3 + 3.8 + 18.9 + 10.0 = 101.8 cm³/mol
-
Dispersion Component (δD): Σ Fdi = (1 × 0) + (3 × 269) + (1 × 149) + (1 × 360) + (1 × 208) = 807 + 149 + 360 + 208 = 1524 δD = 1524 / 101.8 = 14.97 MPa¹ᐟ² ≈ 15.0 MPa¹ᐟ²
-
Polar Component (δP): Σ Fpi² = (1 × 0)² + (3 × 0)² + (1 × 408)² + (1 × 512)² + (1 × 512)² = 166464 + 262144 + 262144 = 690752 δP = (690752)¹ᐟ² / 101.8 = 831.1 / 101.8 = 8.16 MPa¹ᐟ² ≈ 8.2 MPa¹ᐟ²
-
Hydrogen Bonding Component (δH): Σ Ehi = (1 × 0) + (3 × 0) + (1 × 3000) + (1 × 8000) + (1 × 20000) = 31000 δH = (31000 / 101.8)¹ᐟ² = (304.5)¹ᐟ² = 17.45 MPa¹ᐟ² ≈ 17.5 MPa¹ᐟ²
Summary of Estimated Parameters:
| Parameter | Calculated Value | Unit |
| Molar Volume (Vm) | 101.8 | cm³/mol |
| δD (Dispersion) | 15.0 | MPa¹ᐟ² |
| δP (Polar) | 8.2 | MPa¹ᐟ² |
| δH (Hydrogen Bonding) | 17.5 | MPa¹ᐟ² |
| δt (Total) | 24.1 | MPa¹ᐟ² |
Note: δt calculated as (15.0² + 8.2² + 17.5²)¹ᐟ² = 24.1 MPa¹ᐟ²
Caption: Structural contributions to HSP components.
These calculated values reveal a molecule with moderate dispersion forces but very strong polar and hydrogen-bonding characteristics, dominated by the amine, hydroxyl, and ether functionalities.
Practical Applications and Scientific Implications
The estimated HSP values provide a powerful lens through which to predict the behavior and optimize the application of this compound.
In Drug Development and Medicinal Chemistry
The oxetane ring is often incorporated into drug candidates to replace less desirable groups like gem-dimethyl or carbonyls, leading to significant improvements in aqueous solubility and metabolic stability.[3] Our calculated HSP values provide a quantitative explanation for this. The high δH (17.5) and significant δP (8.2) values strongly predict high affinity for water (HSP ≈ [15.5, 16.0, 42.3]) and other polar, protic biological media.
-
Formulation Science: These HSP values can be used to screen for compatible excipients, polymers for amorphous solid dispersions, and solvent systems for processing and delivery, accelerating formulation development.
-
Predicting Permeability: While high polarity can enhance solubility, it may reduce membrane permeability. HSP can be used in models to balance solubility with the lipophilicity required to cross biological barriers.
In Polymer Science and Coatings
As a difunctional monomer (containing -NH₂ and -OH), this molecule can be used in polymerization and as a cross-linker for epoxy resins, polyurethanes, and other thermosets. Oxetane-containing compounds are known to be valuable in cationic curing systems for their low viscosity and fast polymerization speeds.[20]
-
Polymer Miscibility: The HSP values are critical for predicting whether it will form a homogenous blend with another polymer. For successful blending, the HSP "distance" between the two components should be minimized.
-
Solvent Selection for Coatings: In coatings formulations, HSP is used to select solvents or solvent blends that ensure the complete dissolution of all resin components, control viscosity, and optimize film formation during drying.[11] The high polarity of this molecule suggests it would be best suited for polar solvent systems.
Conclusion
This compound is a molecule of significant scientific interest due to its unique structural features. While experimental data remains to be published, this guide has demonstrated that a robust understanding of its solubility characteristics can be achieved through the application of the Hansen Solubility Parameter framework.
By using established group contribution methods, we have estimated the HSP values to be approximately δD=15.0, δP=8.2, and δH=17.5 MPa¹ᐟ² . These parameters quantitatively confirm the molecule's highly polar and hydrogen-bonding nature, providing a solid foundation for predicting its behavior. This knowledge is crucial for its effective application, enabling scientists to rationally select solvents, predict polymer compatibility, and accelerate the design of advanced pharmaceutical and material formulations. The methodologies and data presented herein serve as a vital resource for any researcher or developer looking to unlock the full potential of this versatile oxetane derivative.
References
- Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules - ACS Publications.
- Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering.
- Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. PMC - NIH.
- Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Kinam Park, Purdue University.
- HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. ResearchGate.
- Hansen solubility parameter – Knowledge and References. Taylor & Francis Online.
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Theoretical studies on 3-Aminomethyl-3-hydroxymethyloxetane
An In-depth Technical Guide to the Theoretical and Computational Elucidation of 3-Aminomethyl-3-hydroxymethyloxetane
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Unique Oxetane Scaffold
In the landscape of modern medicinal chemistry and materials science, the oxetane ring has emerged as a privileged scaffold. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more traditional isosteres like gem-dimethyl or carbonyl groups. The introduction of specific functional groups onto the oxetane core can further modulate its physicochemical properties, leading to novel applications. This guide focuses on the theoretical exploration of one such derivative: this compound. This molecule, with its vicinal amino and hydroxyl functionalities, presents a fascinating case for in-depth computational analysis. The presence of a basic amino group and a hydrogen-bonding hydroxyl group on a strained four-membered ring suggests a rich conformational landscape and diverse reactivity profile.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and computational methodologies to thoroughly characterize this compound. We will not only outline the "what" and "how" of the computational experiments but also delve into the "why," providing a rationale for the chosen theoretical approaches based on established scientific principles.
Part 1: Foundational Theoretical Framework
Molecular Structure and Electronic Properties
A foundational understanding of any molecule begins with its three-dimensional structure and the distribution of electrons within it. For this compound, quantum chemical calculations are indispensable for elucidating these properties.
1.1.1. Geometric Optimization
The first step in any theoretical study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the ground-state geometry. Density Functional Theory (DFT) is a robust and widely used method for this purpose, offering a good balance between computational cost and accuracy. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to be effective for studying oxetane systems.[1] The inclusion of diffuse functions (++) is crucial for accurately describing the non-covalent interactions that are likely to be important in this molecule due to the presence of the amino and hydroxyl groups.
The optimization process involves finding the minimum on the potential energy surface. The resulting optimized geometry provides key structural parameters.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value (Å or °) | Justification for Interest |
| C-O (oxetane) bond length | ~1.45 | Indicative of ring strain |
| C-C (oxetane) bond length | ~1.55 | Indicative of ring strain |
| C-C-C (oxetane) bond angle | ~85° | Highly strained angle influencing reactivity[1] |
| C-N bond length | ~1.47 | Standard single bond length |
| C-O (hydroxyl) bond length | ~1.43 | Standard single bond length |
| Dihedral Angle (N-C-C-O) | Variable | Defines the conformation of the side chains |
1.1.2. Electronic Structure Analysis
Once the geometry is optimized, we can investigate the electronic properties. Key aspects to analyze include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the lone pair on the nitrogen atom of the amino group and the oxygen of the hydroxyl group are expected to be regions of negative potential, while the hydrogen atoms of these groups will be regions of positive potential.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions, such as hydrogen bonding. This is particularly important for understanding the interplay between the amino and hydroxyl groups.
Conformational Landscape
The flexibility of the aminomethyl and hydroxymethyl side chains means that this compound can exist in multiple conformations. Intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the relative stability of these conformers.
A systematic conformational search is necessary to identify the low-energy conformers. This can be achieved through a multi-step process:
-
Initial Search: A molecular mechanics-based method, such as the Merck Molecular Force Field (MMFF), can be used to rapidly generate a large number of possible conformers.
-
Semi-Empirical Refinement: The geometries of the conformers from the initial search can be refined using a faster, semi-empirical quantum mechanical method like PM7.
-
DFT Re-optimization and Energy Calculation: The lowest-energy conformers from the semi-empirical calculations should then be re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain accurate geometries and relative energies.
The results of this analysis will reveal the most stable conformation(s) of the molecule and the energy barriers for interconversion between them.
Part 2: Spectroscopic and Reactivity Modeling
In Silico Spectroscopy
Theoretical calculations can predict spectroscopic properties, which can be invaluable for identifying and characterizing the molecule experimentally.
-
Vibrational Spectroscopy (IR): The calculation of vibrational frequencies can predict the infrared (IR) spectrum. Key vibrational modes to analyze for this compound include the O-H and N-H stretching frequencies, as well as the characteristic breathing mode of the oxetane ring. The calculated frequencies are often systematically overestimated, so a scaling factor is typically applied for better agreement with experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. These predicted shifts, when referenced to a standard like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.
Probing Chemical Reactivity
The unique combination of a strained oxetane ring and reactive functional groups makes this compound a prime candidate for various chemical transformations.
2.2.1. Ring-Opening Reactions
The high ring strain of the oxetane makes it susceptible to ring-opening reactions, particularly under acidic or basic conditions.[1] Theoretical studies can elucidate the mechanisms of these reactions.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the oxygen atom of the oxetane ring can be protonated, making the ring more susceptible to nucleophilic attack. A computational study of this process would involve:
-
Modeling the protonated intermediate.
-
Identifying the transition state for the nucleophilic attack (e.g., by a water molecule).
-
Calculating the activation energy barrier for the reaction.
-
Diagram 1: Proposed Workflow for Computational Analysis
Caption: A generalized workflow for the theoretical characterization of this compound.
2.2.2. Reactions of the Functional Groups
The amino and hydroxyl groups can also participate in a variety of reactions. For example, the amino group can act as a nucleophile or a base, while the hydroxyl group can undergo esterification or etherification. Computational modeling can be used to predict the feasibility and selectivity of these reactions.
Part 3: Methodological Protocols
Protocol for Conformational Analysis
Objective: To identify the low-energy conformers of this compound.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
Steps:
-
Initial Structure Generation:
-
Build the 3D structure of this compound in a molecular editor.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Systematic Conformational Search:
-
Identify the rotatable bonds (C-C bonds of the side chains).
-
Perform a systematic search by rotating each dihedral angle in increments (e.g., 30°).
-
For each generated conformer, perform a quick geometry optimization using a semi-empirical method (e.g., PM7).
-
Filter the resulting conformers based on a specified energy window (e.g., within 10 kcal/mol of the lowest energy conformer).
-
-
DFT Optimization and Final Energy Calculation:
-
Take the unique, low-energy conformers from the previous step.
-
Perform a full geometry optimization and frequency calculation for each conformer using DFT (e.g., B3LYP/6-311++G(d,p)).
-
The frequency calculation is crucial to confirm that the optimized structures are true minima (no imaginary frequencies).
-
Calculate the Gibbs free energy for each conformer to determine their relative populations at a given temperature.
-
Protocol for Modeling a Reaction Mechanism
Objective: To determine the activation energy for the acid-catalyzed ring-opening of this compound.
Steps:
-
Optimize Reactants and Products:
-
Optimize the geometry of the protonated this compound and the nucleophile (e.g., H₂O).
-
Optimize the geometry of the ring-opened product.
-
-
Locate the Transition State (TS):
-
Use a TS search algorithm (e.g., Berny algorithm in Gaussian) with an initial guess for the TS geometry. The initial guess should be a structure intermediate between the reactants and products.
-
A successful TS calculation will result in a geometry with exactly one imaginary frequency.
-
-
Verify the Transition State:
-
Visualize the imaginary frequency to ensure that it corresponds to the motion along the reaction coordinate (i.e., the breaking of the C-O bond and the formation of the new C-O bond with the nucleophile).
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry. This calculation should connect the TS to the reactant and product minima, confirming that it is the correct TS for the desired reaction.
-
-
Calculate the Activation Energy:
-
The activation energy is the difference in energy between the TS and the reactants.
-
Diagram 2: Hypothetical Reaction Pathway for Acid-Catalyzed Ring-Opening
Caption: Energy profile for a hypothetical acid-catalyzed ring-opening of the oxetane.
Part 4: Potential Applications and Future Directions
The insights gained from these theoretical studies can guide the practical application of this compound.
Drug Discovery
The rigid, three-dimensional nature of the oxetane core makes it an attractive scaffold for the design of novel therapeutic agents. The aminomethyl and hydroxymethyl groups provide vectors for further functionalization, allowing for the exploration of chemical space. Theoretical studies can help in:
-
Scaffold Hopping: Understanding the conformational preferences of this compound can inform its use as a bioisostere for other chemical groups.
-
Structure-Based Drug Design: The optimized geometry of this molecule can be used for docking studies to predict its binding affinity to biological targets.
Materials Science
The presence of two reactive functional groups (amino and hydroxyl) and a polymerizable oxetane ring suggests that this compound could be a valuable monomer for the synthesis of functional polymers.[2] Cationic ring-opening polymerization of the oxetane could lead to polyethers with pendant aminomethyl and hydroxymethyl groups. These functional groups could be used for cross-linking or for imparting specific properties like hydrophilicity or adhesion. Theoretical studies can help predict the polymerizability of the monomer and the properties of the resulting polymer.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. By employing a systematic approach that combines geometry optimization, conformational analysis, spectroscopic prediction, and reactivity modeling, researchers can gain a deep understanding of this molecule's fundamental properties. These theoretical insights are not merely academic exercises; they provide a rational basis for the design of new drugs, polymers, and other advanced materials. The methodologies described herein represent a powerful toolkit for unlocking the full potential of this unique and promising chemical entity.
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A Technical Guide to 3-Aminomethyl-3-hydroxymethyloxetane: From Discovery to a Cornerstone of Modern Medicinal Chemistry
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a chemical curiosity to a highly valued motif in contemporary drug discovery. Its unique combination of properties—a strained yet stable ring system, a polar core, and a three-dimensional structure—offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides an in-depth exploration of a particularly influential building block: 3-Aminomethyl-3-hydroxymethyloxetane. We will trace the historical development of synthetic strategies for 3,3-disubstituted oxetanes, detail specific, field-proven protocols for the synthesis of this bifunctional cornerstone, and analyze the strategic advantages it confers in the development of novel therapeutics.
The Ascendancy of the Oxetane Motif in Drug Design
The journey of a drug candidate from initial hit to clinical approval is fraught with challenges, many of which are rooted in suboptimal physicochemical properties such as poor solubility, high lipophilicity, and metabolic instability. For decades, medicinal chemists have employed various structural motifs to mitigate these issues. The gem-dimethyl group, for example, is often used to block metabolically vulnerable positions, but it invariably increases the lipophilicity of a compound.[1] Similarly, the carbonyl group, while a key hydrogen bond acceptor, can be a site of metabolic reduction.[4]
The oxetane ring has emerged as a superior bioisosteric replacement for both these groups.[5][6] Occupying a similar volume to a gem-dimethyl group, its embedded oxygen atom imparts polarity and reduces lipophilicity, often leading to significant improvements in aqueous solubility.[3][7] Furthermore, the oxetane ring is generally more metabolically robust than a carbonyl group while preserving its function as a hydrogen bond acceptor.[4] This strategic incorporation of a small, polar, and sp³-rich scaffold has proven invaluable for escaping the "flatland" of aromatic-heavy compounds, enhancing target selectivity and improving overall drug-like properties.[5]
Foundational Synthesis: The Challenge of the Four-Membered Ring
The synthesis of the strained four-membered oxetane ring is not trivial. The most prevalent and enduring strategy is the intramolecular Williamson etherification, a cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group.[8]
The Intramolecular Williamson Etherification
The fundamental logic of this reaction involves a base-mediated deprotonation of a primary or secondary alcohol, which then acts as an intramolecular nucleophile, displacing a leaving group (typically a tosylate, mesylate, or halide) positioned three carbons away.
Causality Behind the Method: The success of this cyclization hinges on favoring the desired intramolecular reaction (4-exo-tet) over competing intermolecular reactions or side reactions. The primary competing pathway is the Grob fragmentation, which can occur if the substrate geometry is favorable.[8] Therefore, careful selection of the substrate, base, and reaction conditions is paramount to maximizing the yield of the desired oxetane.
Caption: General workflow for oxetane synthesis via intramolecular Williamson etherification.
Synthesis of this compound: A Bifunctional Building Block
The true value of the oxetane motif is realized through functionalized derivatives that can be readily incorporated into larger molecules. This compound is a prime example, offering two distinct points of chemical connection: a primary amine for amide bond formation or reductive amination, and a primary alcohol for etherification or esterification. Its development history is primarily captured within the patent literature, reflecting its immediate industrial and pharmaceutical relevance.
Synthetic Pathway from Oxetan-3-one
A robust and scalable synthesis starts from the commercially available oxetan-3-one. This pathway, described in patent literature, leverages a nitroalkane addition followed by reduction.[9]
Caption: Key synthetic pathway starting from oxetan-3-one.
Experimental Protocol: Synthesis from Oxetan-3-one [9]
-
Step 1: Henry (Nitroaldol) Reaction.
-
To a solution of oxetan-3-one in nitromethane, add a suitable base such as triethylamine.
-
The reaction is typically stirred at room temperature for several hours (e.g., 10 hours).
-
Causality: The base deprotonates nitromethane to form a nucleophilic nitronate anion, which attacks the electrophilic carbonyl carbon of oxetan-3-one. The resulting intermediate is a β-nitro alcohol.
-
-
Step 2: Catalytic Hydrogenation.
-
The crude product from Step 1 is dissolved in a suitable solvent, typically an alcohol like methanol.
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst), is added.
-
The mixture is subjected to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) at a controlled temperature (e.g., 20-45 °C) for an extended period (24-50 hours).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the target compound.
-
Causality: The nitro group is reduced to a primary amine by catalytic hydrogenation. This is a clean and efficient method that avoids harsh reducing agents which could potentially open the strained oxetane ring.
-
Alternative Pathway via a Protected Diamine Intermediate
An alternative strategy involves constructing the key intermediate from a precursor that already contains the required carbon skeleton, followed by cyclization. This is exemplified in patent literature where a protected form of the target molecule is synthesized.[10] This highlights the importance of protecting group strategies to ensure selective reactions.
Physicochemical Properties and Strategic Applications
The utility of this compound stems directly from its structure. Its incorporation into a lead compound can simultaneously address multiple liabilities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁NO₂ | [11] |
| Molecular Weight | 117.15 g/mol | [11] |
| XLogP3 | -1.7 | [11] |
| Hydrogen Bond Donor Count | 3 | [11] |
| Hydrogen Bond Acceptor Count | 3 | [11] |
| CAS Number | 45513-32-4 |[11] |
The highly negative XLogP3 value underscores the polarity of the molecule, making it an excellent tool for reducing the lipophilicity of a drug candidate and improving its aqueous solubility.
Caption: Workflow showing the strategic use of the oxetane building block in drug discovery.
Conclusion
The story of this compound is a microcosm of modern drug discovery: it is a story of enabling chemistry. Its "discovery" was not a singular event but rather the culmination of decades of research into the synthesis and application of strained ring systems.[8][12] The development of reliable and scalable synthetic routes has transformed this molecule from a niche chemical into a readily accessible building block. For researchers, scientists, and drug development professionals, this compound represents a validated and powerful tool for rationally designing the next generation of therapeutics, overcoming long-standing challenges in ADME and toxicology to deliver safer and more effective medicines.
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Methodological & Application
Topic: Ring-Opening Polymerization of 3-Aminomethyl-3-hydroxymethyloxetane
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed technical guide for the ring-opening polymerization (ROP) of 3-Aminomethyl-3-hydroxymethyloxetane (AMHMO). AMHMO is a unique trifunctional monomer possessing a strained oxetane ring for polymerization and two distinct nucleophilic groups—a primary amine and a primary hydroxyl group.[1][2] These functional groups offer significant potential for creating advanced, functional polyethers for applications in drug delivery, hydrogels, and high-performance coatings. However, they also present significant synthetic challenges. This guide details two primary strategic approaches: a protection-based cationic ring-opening polymerization (CROP) and a direct anionic ring-opening polymerization (AROP), providing the causal logic behind each protocol and comprehensive, step-by-step instructions for synthesis and characterization.
Introduction: The Unique Potential and Challenge of AMHMO
Oxetanes are four-membered cyclic ethers known for their high ring strain, which makes them amenable to ring-opening polymerization to form polyethers.[3] The resulting polyether backbone provides flexibility, thermal stability, and chemical resistance.[4] Unlike simple oxetanes, this compound (AMHMO) incorporates both primary amine (-NH2) and primary hydroxyl (-OH) functionalities into its structure.
-
Amine Groups (-NH₂) : Introduce basicity and a positive charge potential in biological solutions, making them invaluable for electrostatic interactions, biomolecule conjugation, and improving cell adhesion.[1]
-
Hydroxyl Groups (-OH): Enhance hydrophilicity, provide sites for further chemical modification (e.g., esterification), and are crucial for applications in coatings and biomedical hydrogels.[1]
The primary challenge in polymerizing AMHMO lies in the reactivity of the amine group. Cationic polymerization, the most common and efficient method for oxetanes, is typically initiated by strong protic or Lewis acids.[5][6] However, the basic amine group on the AMHMO monomer will readily neutralize these acidic initiators, quenching the polymerization before it can begin. Therefore, a successful polymerization strategy must either temporarily mask the amine's reactivity or bypass the need for an acidic catalyst altogether.
Strategic Approach 1: Cationic ROP via Amine Protection
This strategy addresses the core challenge directly by protecting the nucleophilic amine group prior to polymerization. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under cationic polymerization conditions and can be removed under acidic conditions post-polymerization without degrading the polyether backbone.
Logical Workflow
The overall process follows a three-stage workflow: protection of the monomer, polymerization of the protected monomer, and deprotection to yield the final functional polymer.
Caption: Workflow for the amine protection-based CROP strategy.
Protocol 2.1: Boc-Protection of this compound
-
Rationale: This step neutralizes the amine's basicity. Di-tert-butyl dicarbonate (Boc)₂O reacts selectively with the primary amine in the presence of a mild base like triethylamine (TEA), which acts as a proton scavenger.
-
Materials:
-
This compound (AMHMO)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve AMHMO (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Dissolve (Boc)₂O (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected monomer (Boc-AMHMO).
-
Purify the product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure Boc-AMHMO.
-
Protocol 2.2: Cationic Ring-Opening Polymerization of Boc-AMHMO
-
Rationale: With the amine protected, a Lewis acid initiator like boron trifluoride diethyl etherate (BF₃·OEt₂) can effectively initiate polymerization by activating the oxetane ring.[7][8] The polymerization proceeds via an active chain end (ACE) mechanism, where the cationic propagating center is at the end of the growing polymer chain.[9] Anhydrous conditions are critical to prevent premature termination by water.[6][7]
-
Materials:
-
Purified Boc-AMHMO monomer
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
-
Procedure:
-
Under a strict nitrogen or argon atmosphere, dissolve the desired amount of Boc-AMHMO monomer in anhydrous DCM in a flame-dried Schlenk flask. The monomer concentration is typically kept between 0.5 M and 2.0 M.
-
Cool the solution to 0 °C.
-
Prepare a stock solution of BF₃·OEt₂ in anhydrous DCM.
-
Inject the required amount of the initiator solution (typically a monomer-to-initiator ratio of 50:1 to 200:1) into the monomer solution via syringe.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 24-48 hours.
-
Monitor the polymerization by taking aliquots and analyzing via ¹H NMR for the disappearance of the characteristic oxetane protons.
-
Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate to further purify.
-
Dry the resulting Boc-protected polymer under vacuum to a constant weight.
-
Protocol 2.3: Deprotection of Boc-poly(AMHMO)
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group, regenerating the primary amine. The resulting polymer is isolated as its trifluoroacetate salt.
-
Materials:
-
Boc-protected polymer
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the Boc-protected polymer in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by ¹H NMR for the disappearance of the Boc proton signal (~1.4 ppm).
-
Remove the solvent and excess TFA under reduced pressure.
-
Precipitate the final polymer salt in cold diethyl ether, collect by filtration, and dry under vacuum.
-
Strategic Approach 2: Anionic ROP
This strategy leverages the monomer's hydroxyl group as the initiation site, completely avoiding the problematic acid-base reaction with the amine. A strong base deprotonates the -OH group to form a nucleophilic alkoxide, which then attacks the oxetane ring of another monomer to initiate polymerization.
Polymerization Mechanism
The reaction is initiated by deprotonation and propagates via nucleophilic attack of the terminal alkoxide on a monomer. This method can potentially lead to hyperbranched structures as the hydroxyl groups on the polymer backbone can also be deprotonated and initiate new chains.[10][11]
Caption: Simplified mechanism for the anionic ROP of AMHMO.
Protocol 3.1: Anionic Ring-Opening Polymerization of AMHMO
-
Rationale: Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base suitable for deprotonating the hydroxyl group. The addition of a crown ether like 18-crown-6 sequesters the K⁺ cation, increasing the reactivity of the "naked" alkoxide anion and accelerating the polymerization.[12]
-
Materials:
-
This compound (AMHMO), purified and dried
-
Potassium tert-butoxide (KOtBu)
-
18-crown-6
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
-
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the AMHMO monomer and 18-crown-6 (1 equivalent relative to KOtBu) in anhydrous THF.
-
In a separate flask, prepare a stock solution of KOtBu in anhydrous THF.
-
Add the desired amount of KOtBu solution (monomer-to-initiator ratio typically 20:1 to 100:1) to the monomer solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 24-72 hours.
-
Monitor the reaction progress via ¹H NMR or GPC analysis of aliquots.
-
Terminate the polymerization by adding a small amount of methanol.
-
Cool the solution and precipitate the polymer into a non-solvent such as cold hexane or diethyl ether.
-
Collect the polymer by filtration and dry under vacuum at 40-50 °C to a constant weight.
-
Polymer Characterization
Thorough characterization is essential to confirm the polymer structure, molecular weight, and thermal properties.
| Technique | Purpose and Expected Results |
| ¹H & ¹³C NMR | Structure Verification: Confirm the disappearance of oxetane ring proton signals (typically 4.3-4.5 ppm in ¹H NMR) and the appearance of broad peaks corresponding to the polyether backbone (-CH₂-O-CH₂-). Allows for the calculation of the degree of branching in hyperbranched structures.[13] |
| FT-IR Spectroscopy | Functional Group Analysis: Confirm the presence of O-H and N-H stretches (~3300-3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and the strong C-O-C ether linkage stretch (~1100 cm⁻¹). The disappearance of the oxetane ring vibration (~980 cm⁻¹) indicates successful polymerization. |
| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight & Dispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). CROP often yields polymers with narrower PDI (1.1-1.5) compared to AROP. |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions: Determine the glass transition temperature (Tg). The resulting polymer is expected to be amorphous due to the pendant functional groups and potential branching, exhibiting a Tg but likely no melting point (Tm).[10] |
| Thermogravimetric Analysis (TGA) | Thermal Stability: Evaluate the polymer's decomposition temperature. Polyethers generally exhibit good thermal stability.[8] |
Troubleshooting
-
No Polymerization (CROP): Likely due to incomplete protection of the amine or presence of water. Verify monomer purity and ensure strictly anhydrous conditions.[7]
-
Low Molecular Weight / Broad PDI: May result from chain transfer reactions, especially involving the hydroxyl group in CROP.[10] Running the reaction at lower temperatures can sometimes mitigate this. In AROP, this can indicate multiple initiation events.
-
Gelation: Can occur at high monomer concentrations or high conversions, especially in the AROP of this trifunctional monomer, leading to cross-linked networks. Adjusting monomer-to-initiator ratios and reaction time is key.
Conclusion
The polymerization of this compound requires a deliberate and strategic approach due to the conflicting reactivity of its pendant functional groups. Cationic ROP, while highly efficient for oxetanes, necessitates a robust amine protection/deprotection sequence. In contrast, anionic ROP offers a more direct route by utilizing the inherent reactivity of the hydroxyl group, though it may yield more complex, hyperbranched architectures. The choice of method will depend on the desired final polymer architecture and the synthetic resources available. The resulting functional polyethers hold considerable promise for advanced material applications where hydrophilicity, charge, and reactive handles are desired.
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Application Notes and Protocols for the Cationic Polymerization of 3-Aminomethyl-3-hydroxymethyloxetane
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed exploration of the cationic ring-opening polymerization (CROP) of 3-Aminomethyl-3-hydroxymethyloxetane (AMHMO). AMHMO is a highly functional monomer capable of producing polyethers with pendant primary amine and hydroxyl groups, which are of significant interest for biomedical applications, drug delivery systems, and advanced materials. This document offers in-depth mechanistic insights, field-proven experimental protocols, and detailed characterization methodologies. The content is structured to provide both a theoretical understanding and a practical framework for the successful synthesis and analysis of poly(this compound), hereafter referred to as P(AMHMO).
Introduction and Scientific Context
Oxetanes, four-membered cyclic ethers, are valuable monomers for CROP due to their high ring strain (approximately 107 kJ/mol), which provides a strong thermodynamic driving force for polymerization.[1] The resulting polyethers possess a stable backbone and can be endowed with a wide range of functionalities by selecting appropriately substituted oxetane monomers.
The monomer at the heart of this guide, this compound, is particularly compelling. The resultant polymer, P(AMHMO), features a polyether backbone decorated with side chains each containing both a primary amine and a primary hydroxyl group. This unique combination of functional groups imparts several desirable properties:
-
Hydrophilicity and Biocompatibility: The hydroxyl groups enhance water solubility and can participate in hydrogen bonding, which is often crucial for biological applications.[2]
-
Reactive Handles for Further Functionalization: The primary amine groups serve as versatile sites for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties.[3]
-
pH-Responsiveness: The amine groups can be protonated at physiological pH, rendering the polymer cationic and potentially useful for interacting with negatively charged biological molecules like nucleic acids.[4]
-
Adhesion and Coating Properties: The presence of both amine and hydroxyl groups can promote strong adhesion to various substrates.
These attributes position P(AMHMO) as a promising candidate for applications in drug delivery, gene therapy, tissue engineering, and as a component in advanced adhesives and coatings.[3][5]
The Cationic Ring-Opening Polymerization (CROP) of Oxetanes: A Mechanistic Overview
The CROP of oxetanes is a chain-growth polymerization that proceeds via a cationic intermediate.[6] The polymerization can be conceptually divided into three main stages: initiation, propagation, and termination/chain transfer.
Initiation
Initiation involves the generation of a cationic species that attacks the oxygen atom of the oxetane ring. This is typically achieved using a strong acid or a Lewis acid in the presence of a proton source (co-initiator).[7] Common initiators include boron trifluoride diethyl etherate (BF₃·OEt₂), which is the focus of the protocol provided herein.
The initiator, BF₃·OEt₂, in the presence of a protic species (like residual water or an alcohol), generates a protonic acid that protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion. This is a highly reactive species that readily undergoes ring-opening.
Propagation
Propagation proceeds through the nucleophilic attack of the oxygen atom of a monomer molecule on one of the α-carbon atoms of the active chain end (the oxonium ion). This process regenerates the oxonium ion at the new chain end, allowing for the sequential addition of monomer units.[2]
For oxetanes bearing hydroxyl groups, such as AMHMO, the polymerization can proceed through two competing mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. The ACE mechanism, as described above, involves the monomer attacking the growing polymer chain. In the AM mechanism, a hydroxyl group from a polymer chain can attack a protonated monomer molecule. The prevalence of each mechanism is influenced by factors such as monomer concentration, temperature, and the nature of the initiator.
The Challenge of the Amine Group
A critical consideration for the cationic polymerization of AMHMO is the presence of the primary amine group. Amines are Lewis bases and can readily react with the Lewis acidic initiator (BF₃·OEt₂) or the propagating cationic species.[8] This interaction can lead to the formation of a stable, unreactive complex, effectively "poisoning" the initiator and inhibiting or terminating the polymerization.
To circumvent this, a common strategy is to protect the amine group prior to polymerization. The protecting group must be stable to the cationic polymerization conditions and readily removable after the polymer has been formed. A suitable protecting group for primary amines in this context is the tert-butyloxycarbonyl (Boc) group. The Boc group is stable in the presence of Lewis acids at low temperatures but can be easily removed under acidic conditions after polymerization.
This guide will therefore focus on the polymerization of Boc-protected AMHMO, followed by a deprotection step to yield the final P(AMHMO).
Visualizing the Polymerization Pathway
The following diagrams illustrate the key mechanistic steps and the overall experimental workflow.
Figure 1: Cationic Ring-Opening Polymerization Mechanism of Boc-AMHMO.
Figure 2: Experimental Workflow for P(AMHMO) Synthesis and Characterization.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Materials and Reagents
-
This compound (AMHMO)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol, anhydrous
-
Diethyl ether
-
Trifluoroacetic acid (TFA)
-
Dialysis tubing (appropriate MWCO)
-
Standard laboratory glassware, dried in an oven and cooled under a stream of dry nitrogen.
Protocol 1: Boc Protection of this compound
-
Dissolve this compound in a suitable solvent such as a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1 equivalents) to the solution while stirring.
-
Slowly add a base, such as sodium hydroxide solution, to maintain a slightly alkaline pH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected monomer.
-
Purify the Boc-AMHMO by column chromatography on silica gel.
Protocol 2: Cationic Ring-Opening Polymerization of Boc-AMHMO
This protocol is adapted from a procedure for a similar monomer, 3-ethyl-3-(hydroxymethyl)oxetane.[8]
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, dissolve the purified Boc-AMHMO in anhydrous dichloromethane. The concentration of the monomer can be varied, but a starting point of 1-2 M is common.
-
Place the flask in a controlled temperature bath (e.g., 0 °C or 25 °C). The reaction temperature can influence the polymerization rate and the degree of side reactions.
-
Via syringe, add the initiator, boron trifluoride diethyl etherate (BF₃·OEt₂). The initiator-to-monomer ratio will determine the target molecular weight of the polymer. A typical ratio is in the range of 1:50 to 1:200.
-
Allow the polymerization to proceed under a nitrogen atmosphere for a predetermined time (e.g., 2 to 24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the monomer peaks.
-
Quench the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether, with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane or methanol) and re-precipitate to further purify it.
-
Dry the purified poly(Boc-AMHMO) under vacuum to a constant weight.
Protocol 3: Deprotection of Poly(Boc-AMHMO)
-
Dissolve the purified poly(Boc-AMHMO) in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents per Boc group).
-
Stir the solution at room temperature for 1-2 hours. The deprotection can be monitored by ¹H NMR for the disappearance of the Boc peak.
-
Remove the TFA and solvent under reduced pressure.
-
Dissolve the resulting polymer in deionized water.
-
Purify the polymer by dialysis against deionized water for 2-3 days to remove any residual salts and low molecular weight impurities.
-
Lyophilize the dialyzed solution to obtain the final P(AMHMO) as a fluffy, white solid.
Characterization of P(AMHMO)
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique is used to confirm the structure of the polymer. Key signals to look for in the spectrum of P(AMHMO) (in D₂O) would include broad peaks corresponding to the polyether backbone protons (typically in the 3.0-4.0 ppm range), and signals for the aminomethyl (-CH₂-NH₂) and hydroxymethyl (-CH₂-OH) side-chain protons.[9]
-
¹³C NMR: This provides further confirmation of the polymer structure, with characteristic peaks for the carbons in the polyether backbone and the side chains.[10]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. For amine-containing polymers, it is important to use a mobile phase with additives (e.g., salts) to prevent interactions between the amine groups and the column material, which can lead to inaccurate results.[11]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymer, most importantly the glass transition temperature (T₉). The T₉ provides information about the amorphous nature of the polymer and its physical state at different temperatures.[12]
Expected Results and Data Summary
The following table provides representative data that might be expected from the synthesis and characterization of P(AMHMO), based on data from analogous polyoxetanes with hydroxyl functionalities.[13] Actual results will vary depending on the specific reaction conditions.
| Parameter | Expected Value/Observation | Technique |
| ¹H NMR (D₂O) | Broad signals ~3.0-4.0 ppm (polyether backbone), signals for -CH₂-NH₂ and -CH₂-OH protons. | NMR |
| Number-Average MW (Mₙ) | 5,000 - 20,000 g/mol (tunable by initiator ratio) | GPC/SEC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC/SEC |
| Glass Transition Temp. (T₉) | -10 to 20 °C | DSC |
Conclusion and Future Directions
The cationic ring-opening polymerization of this compound, via a Boc-protected intermediate, offers a robust route to a highly functional polyether. The resulting polymer, with its pendant primary amine and hydroxyl groups, is a versatile platform for a multitude of applications, particularly in the biomedical field. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to synthesize and analyze P(AMHMO). Future work could explore the optimization of polymerization conditions to achieve better control over molecular weight and dispersity, as well as the post-polymerization functionalization of the amine and hydroxyl groups to create novel materials with tailored properties.
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Synthesis of Poly(3-Aminomethyl-3-hydroxymethyloxetane): A Detailed Guide for Researchers
Introduction: The Promise of Functional Polyoxetanes in Advanced Therapeutics
Poly(3-Aminomethyl-3-hydroxymethyloxetane) is an emerging functional polymer with significant potential in the fields of drug delivery and biomedical engineering. The presence of primary amine and hydroxyl groups along the polyether backbone imparts unique properties, including hydrophilicity, biocompatibility, and the capacity for further chemical modification. These characteristics make it an attractive candidate for the development of sophisticated drug delivery systems, gene therapy vectors, and functional biomaterials. The oxetane ring, a four-membered cyclic ether, provides the driving force for ring-opening polymerization, allowing for the synthesis of well-defined polymer architectures.[1][2][3] This application note provides a comprehensive guide for the synthesis and characterization of poly(this compound), offering detailed protocols and insights for researchers in drug development and materials science.
Synthetic Strategy: A Two-Stage Approach to a Functional Polymer
The synthesis of poly(this compound) is best approached in two distinct stages: the synthesis of the functionalized oxetane monomer, followed by its cationic ring-opening polymerization (CROP). The monomer synthesis itself is a multi-step process that begins with a commercially available precursor and involves the introduction of the key amino and hydroxyl functionalities.
Part 1: Synthesis of the Monomer: this compound
The synthesis of the this compound monomer is achieved through a robust and scalable three-step process starting from 3-(bromomethyl)-3-(hydroxymethyl)oxetane. This pathway involves the conversion of the bromide to an azide, a stable precursor to the amine, followed by a clean and efficient reduction.
Step 1.1: Synthesis of 3-(Azidomethyl)-3-(hydroxymethyl)oxetane
The initial step involves the nucleophilic substitution of the bromide in 3-(bromomethyl)-3-(hydroxymethyl)oxetane with sodium azide. This reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the azide salt and promote the SN2 reaction.
Protocol:
-
To a solution of 3-(bromomethyl)-3-(hydroxymethyl)oxetane (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(azidomethyl)-3-(hydroxymethyl)oxetane.
Step 1.2: Reduction of 3-(Azidomethyl)-3-(hydroxymethyl)oxetane to this compound
The azide group is a versatile precursor to a primary amine and can be reduced under mild conditions that preserve the oxetane ring. A common and effective method is the Staudinger reduction, which involves treatment with a phosphine followed by hydrolysis, or catalytic hydrogenation.[4][5][6][7]
Protocol (Staudinger Reduction):
-
Dissolve 3-(azidomethyl)-3-(hydroxymethyl)oxetane (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add triphenylphosphine (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or FTIR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane to remove triphenylphosphine oxide.
-
The aqueous layer containing the desired product can be used directly in the next step or lyophilized to obtain the crude amine.
Alternative Protocol (Catalytic Hydrogenation):
-
Dissolve 3-(azidomethyl)-3-(hydroxymethyl)oxetane (1.0 eq) in methanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the this compound monomer.
Part 2: Cationic Ring-Opening Polymerization (CROP)
The polymerization of this compound proceeds via a cationic ring-opening mechanism, initiated by a Lewis acid.[8][9][10] The presence of both hydroxyl and amino groups on the monomer can influence the polymerization process, potentially acting as chain transfer agents.[11] Therefore, careful control of reaction conditions is crucial to obtain polymers with desired molecular weights and narrow polydispersity.
Causality Behind Experimental Choices:
-
Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used and effective initiator for the CROP of oxetanes due to its ability to generate a cationic species that can initiate the ring-opening.
-
Solvent: A dry, non-coordinating solvent such as dichloromethane (DCM) is preferred to prevent interference with the cationic propagating species.
-
Temperature: The polymerization is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.
Protocol:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified this compound monomer in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the initiator, boron trifluoride diethyl etherate (BF₃·OEt₂), in dry dichloromethane.
-
Add the initiator solution dropwise to the monomer solution with vigorous stirring. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours), monitoring the progress by techniques such as ¹H NMR spectroscopy (observing the disappearance of monomer peaks).
-
Quench the polymerization by adding a small amount of a nucleophilic reagent, such as methanol or ammonia in methanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as diethyl ether or hexane.
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Part 3: Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic and Chromatographic Analysis
| Technique | Parameter | Expected Results |
| ¹H NMR | Chemical Structure | Broad signals corresponding to the polyether backbone, aminomethyl protons, and hydroxymethyl protons. |
| ¹³C NMR | Chemical Structure | Signals corresponding to the carbons of the polyether backbone, aminomethyl group, and hydroxymethyl group. |
| FTIR | Functional Groups | Broad O-H and N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-O ether stretching (~1100 cm⁻¹). |
| GPC/SEC | Molecular Weight and Polydispersity | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |
Visualizing the Synthesis and Polymerization
To provide a clear visual representation of the processes described, the following diagrams illustrate the synthetic workflow and the mechanism of cationic ring-opening polymerization.
Caption: Synthetic workflow for poly(this compound).
Caption: Mechanism of Cationic Ring-Opening Polymerization (CROP).
Conclusion and Future Perspectives
This application note provides a detailed and practical guide to the synthesis and characterization of poly(this compound). The protocols outlined herein are based on established chemical principles and offer a solid foundation for researchers to produce this promising functional polymer. The unique combination of a polyether backbone with primary amine and hydroxyl side chains opens up a wide range of possibilities for further functionalization and application in advanced drug delivery systems, tissue engineering scaffolds, and other biomedical applications. Future work may focus on the controlled synthesis of block copolymers incorporating this monomer to create even more sophisticated and functional materials.
References
- Burks, J. D., & Wooley, K. L. (2009). The use of oxetanes in the synthesis of functional polymers. Journal of Polymer Science Part A: Polymer Chemistry, 47(24), 6845-6860.
- Chujo, Y., & Saegusa, T. (1992). Ring-opening polymerization. In Comprehensive Polymer Science and Supplements (Vol. 3, pp. 463-497). Pergamon.
- Goethals, E. J. (1977). The formation of cyclic oligomers in the cationic polymerization of cyclic ethers. Advances in Polymer Science, 23, 103-143.
- Kamal, A., Ramana, K. V., Ramana, A. V., & Reddy, A. K. S. (2003). Mild and efficient reduction of azides to amines: synthesis of fused [2,1-b]quinazolinones. Tetrahedron Letters, 44(34), 6461-6464.
- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
- Penczek, S., Kubisa, P., & Matyjaszewski, K. (1985). Cationic ring-opening polymerization. Advances in Polymer Science, 68/69, 1-298.
- Wouters, M. M., & Hoogenboom, R. (2015). Oxetane-based polymers: from commodity to specialty materials.
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN- 3- YLAMINES.
- Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction.
- YouTube. (2024, December 13). Reduction of Azides to primary amines.
- Google Patents. (n.d.). CN103554064A - Preparation method of 3-hydroxy oxetane compound.
- Royal Society of Chemistry. (n.d.). Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks.
- YouTube. (2021, July 20). Synthesis of Amines by Reduction.
- ResearchGate. (n.d.). FTIR spectra of poly(3-ethyl-3-(hydroxymethyl)oxetanes).
- ResearchGate. (n.d.). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
- Spectroscopy Online. (2022, October 1). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three.
- ResearchGate. (n.d.). FTIR spectra of neat Poly(EMA-AN) and Poly(EMA-AN) nanocomposites.
- ResearchGate. (n.d.). ¹H NMR (400 MHz, DMSO-d6) spectrum of poly(3-ethyl-3-hydroxymethyloxetane).
- PubChem. (n.d.). [3-(Aminomethyl)oxetan-3-yl]methanol.
- ResearchGate. (n.d.). Analytical table of the 1 H-NMR spectrum for the 3-ethyl-3-hydroxymethyloxetane.
- Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum.
- ResearchGate. (n.d.). ¹H NMR spectrum of starting poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), PHBHx.
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Aminomethyl-3-hydroxymethyloxetane in Advanced Coating Formulations
Introduction: A Multifunctional Building Block for High-Performance Coatings
3-Aminomethyl-3-hydroxymethyloxetane is a unique trifunctional molecule poised to address some of the most pressing challenges in the coatings industry. Its structure, featuring a primary amine, a primary hydroxyl group, and a reactive oxetane ring, offers a versatile platform for formulating advanced coatings with superior performance characteristics. The strained four-membered oxetane ring is susceptible to cationic ring-opening polymerization, a process that can be initiated by UV radiation or thermal curing, leading to the formation of highly cross-linked and durable polymer networks.[1][2] This, combined with the reactivity of the amino and hydroxyl groups, allows for its incorporation into a diverse range of coating systems, including polyurethane dispersions, UV-curable coatings, and epoxy resins. These application notes provide detailed protocols and scientific rationale for leveraging the unique properties of this compound to develop next-generation coating formulations.
Part 1: Incorporation into Cationic Polyurethane Dispersions (PUDs)
The primary amine and hydroxyl functionalities of this compound make it an excellent candidate for use as a chain extender and a branching agent in the synthesis of polyurethane dispersions. The amine group offers a reactive site for reaction with isocyanates, while the hydroxyl group can also participate in urethane linkage formation. Furthermore, the presence of the oxetane ring provides a latent reactive site for subsequent cross-linking, enhancing the final film properties.
Scientific Rationale: Enhancing Cross-linking and Adhesion
In the synthesis of PUDs, chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to build molecular weight and form the hard segments of the polyurethane.[3] The use of this compound as a co-chain extender introduces several advantages. The primary amine will preferentially react with isocyanate groups over the hydroxyl group, allowing for controlled incorporation into the polyurethane backbone.[4] The pendent hydroxymethyl and oxetane groups can then participate in post-crosslinking reactions. The hydroxyl groups can react with other isocyanate groups or crosslinkers, while the oxetane ring can be opened under acidic conditions or via cationic photoinitiators, leading to a denser and more robust polymer network.[5] This dual cross-linking capability is expected to significantly improve the chemical resistance, thermal stability, and mechanical properties of the resulting coating.
Experimental Workflow: Synthesis of a Cationic PUD
Caption: Workflow for synthesizing a cationic polyurethane dispersion using this compound as a co-chain extender.
Protocol: Synthesis of a Polyurethane Dispersion
Materials:
| Component | Function | Example Supplier |
| Isophorone diisocyanate (IPDI) | Isocyanate | Covestro |
| Polycarbonate diol (PCDL), Mn ~2000 g/mol | Polyol (Soft Segment) | Asahi Kasei |
| Dimethylolpropionic acid (DMPA) | Internal Emulsifier | Perstorp |
| This compound | Co-Chain Extender | TCI Chemicals |
| Ethylenediamine (EDA) | Co-Chain Extender | BASF |
| Triethylamine (TEA) | Neutralizing Agent | Sigma-Aldrich |
| Dibutyltin dilaurate (DBTDL) | Catalyst | Arkema |
| Acetone | Solvent | Fisher Scientific |
| Deionized water | Dispersion Medium | - |
Procedure:
-
Prepolymer Synthesis:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add polycarbonate diol and DMPA. Heat to 60°C under vacuum for 1 hour to remove any residual moisture.
-
Cool the mixture to 40°C and add IPDI and a catalytic amount of DBTDL (e.g., 2-3 drops).
-
Increase the temperature to 85°C and maintain for 3-4 hours with constant stirring under a nitrogen atmosphere. Monitor the reaction progress by titrating the isocyanate (NCO) content until it reaches the theoretical value.
-
-
Neutralization and Dispersion:
-
Cool the prepolymer to 50°C and add acetone to reduce the viscosity.
-
Add triethylamine (TEA) stoichiometrically to neutralize the carboxylic acid groups of the DMPA and stir for 30 minutes.
-
In a separate vessel, prepare the required amount of deionized water.
-
Under high-speed stirring (e.g., 1000-2000 rpm), slowly add the neutralized prepolymer solution to the deionized water to form a stable dispersion.
-
-
Chain Extension:
-
Prepare a solution of this compound and ethylenediamine in deionized water.
-
Slowly add the chain extender solution to the polyurethane dispersion with continuous stirring.
-
Continue stirring for 1-2 hours at room temperature to complete the chain extension reaction.
-
-
Solvent Removal:
-
Remove the acetone under reduced pressure using a rotary evaporator to obtain the final solvent-free polyurethane dispersion.
-
Table 1: Example Formulation for a Cationic PUD
| Component | Molar Ratio | Weight (g) |
| Isophorone diisocyanate (IPDI) | 3.0 | 66.6 |
| Polycarbonate diol (PCDL) | 1.0 | 200.0 |
| Dimethylolpropionic acid (DMPA) | 0.8 | 10.7 |
| Triethylamine (TEA) | 0.8 | 8.1 |
| This compound | 0.2 | 2.3 |
| Ethylenediamine (EDA) | 0.8 | 4.8 |
Part 2: Application in UV-Curable Coatings
The oxetane ring of this compound is the key functional group for its application in UV-curable coatings. Cationic photopolymerization of oxetanes proceeds via a ring-opening mechanism, which offers several advantages over traditional free-radical polymerization of acrylates, including lower shrinkage, improved adhesion, and lack of oxygen inhibition.[1][6]
Scientific Rationale: A Hybrid Curing Approach
When incorporated into a UV-curable formulation, this compound can participate in a hybrid curing mechanism. The oxetane ring will undergo cationic polymerization upon exposure to UV light in the presence of a cationic photoinitiator.[2] Simultaneously, the primary amine and hydroxyl groups can react with other components in the formulation, such as epoxy or isocyanate functionalized oligomers, through a thermal or dual-cure process. This hybrid approach allows for the development of coatings with a unique combination of properties, including rapid UV curing for surface hardness and a secondary thermal cure for enhanced bulk properties and adhesion.
Experimental Workflow: Formulation of a UV-Curable Coating
Caption: Workflow for the formulation and curing of a UV-curable coating containing this compound.
Protocol: Formulation of a UV-Curable Hardcoat
Materials:
| Component | Function | Example Supplier |
| Cycloaliphatic epoxy resin (e.g., ECC) | Primary Resin | Daicel |
| This compound | Reactive Diluent/Crosslinker | TCI Chemicals |
| Triarylsulfonium hexafluoroantimonate salts | Cationic Photoinitiator | IGM Resins |
| Polyether-modified polydimethylsiloxane | Flow and Leveling Agent | BYK |
Procedure:
-
Formulation:
-
In a light-protected container, combine the cycloaliphatic epoxy resin and this compound.
-
Gently warm the mixture to 40-50°C to reduce viscosity and ensure homogeneity.
-
Add the cationic photoinitiator and the flow and leveling agent.
-
Mix thoroughly until all components are completely dissolved.
-
-
Application and Curing:
-
Apply the formulation to the desired substrate (e.g., polycarbonate, glass) using a suitable method such as spin coating or bar coating to achieve the desired film thickness.
-
Cure the coated substrate using a UV lamp (e.g., medium-pressure mercury lamp) with a primary emission wavelength around 365 nm. The required UV dose will depend on the film thickness and photoinitiator concentration.
-
For applications requiring enhanced adhesion and chemical resistance, a thermal post-cure can be performed (e.g., 80-100°C for 30-60 minutes).
-
Table 2: Example Formulation for a UV-Curable Hardcoat
| Component | Weight Percent (%) |
| Cycloaliphatic epoxy resin | 70-85 |
| This compound | 10-25 |
| Cationic Photoinitiator | 1-5 |
| Flow and Leveling Agent | 0.1-0.5 |
Part 3: Utilization in Epoxy Resin Systems
The primary amine and hydroxyl groups of this compound make it a highly effective curing agent and modifier for epoxy resins. The amine group can readily react with the epoxide ring, while the hydroxyl group can either react with the epoxide or participate in etherification reactions, leading to a densely cross-linked network.
Scientific Rationale: A Toughening and Adhesion-Promoting Additive
In epoxy formulations, this compound can act as both a curative and a toughening agent. The amine functionality provides a classic epoxy curing mechanism. The presence of the flexible aliphatic chain and the hydroxyl group can improve the toughness and reduce the brittleness of the cured epoxy resin. Furthermore, the oxetane ring can remain unreacted during the initial epoxy-amine curing and can be subsequently polymerized through a cationic mechanism, offering a pathway for creating interpenetrating polymer networks (IPNs) with enhanced mechanical properties. The polar nature of the amine and hydroxyl groups also promotes adhesion to a variety of substrates.
Experimental Workflow: Formulation of a Two-Component Epoxy Coating
Caption: Workflow for a two-component epoxy coating using this compound as a co-hardener.
Protocol: Formulation of a Two-Component Epoxy Adhesive
Materials:
| Component | Function | Example Supplier |
| Bisphenol A diglycidyl ether (DGEBA) | Epoxy Resin | Hexion |
| This compound | Co-Hardener | TCI Chemicals |
| Polyamidoamine | Co-Hardener | Evonik |
| Fumed Silica | Rheology Modifier | Cabot |
Procedure:
-
Part A (Resin Component) Preparation:
-
In a suitable mixing vessel, weigh the DGEBA epoxy resin.
-
If a lower viscosity is desired, a reactive diluent can be added.
-
Gradually add fumed silica while mixing at high speed to achieve the desired thixotropy.
-
-
Part B (Hardener Component) Preparation:
-
In a separate vessel, blend this compound and the polyamidoamine co-hardener.
-
-
Mixing and Application:
-
Just before application, thoroughly mix Part A and Part B in the specified ratio.
-
Apply the mixed adhesive to the substrates to be bonded.
-
Allow the adhesive to cure at ambient temperature or accelerate the cure with moderate heating (e.g., 60-80°C).
-
Table 3: Example Formulation for a Two-Component Epoxy Adhesive
| Component | Stoichiometric Ratio (based on AHEW) | Parts by Weight |
| Part A: Resin | ||
| Bisphenol A diglycidyl ether (EEW ~188) | - | 100 |
| Fumed Silica | - | 2-5 |
| Part B: Hardener | ||
| This compound | 0.3 | ~8 |
| Polyamidoamine (AHEW ~110) | 0.7 | ~25 |
AHEW = Amine Hydrogen Equivalent Weight, EEW = Epoxy Equivalent Weight
Conclusion
This compound is a highly versatile and valuable building block for the formulation of advanced coatings. Its unique combination of a reactive oxetane ring with primary amine and hydroxyl functionalities enables its use in a wide array of coating systems, including polyurethane dispersions, UV-curable coatings, and epoxy resins. By carefully tailoring the formulation and curing conditions, researchers and scientists can leverage the multifunctional nature of this molecule to develop coatings with exceptional performance characteristics, such as enhanced cross-link density, improved adhesion, superior chemical resistance, and tailored mechanical properties. The protocols and scientific rationale provided in these application notes serve as a comprehensive guide for harnessing the full potential of this compound in the development of next-generation coating technologies.
References
- ResearchGate. (n.d.). Basic Recipe for the Synthesis of Polyurethane Dispersions.
- Google Patents. (n.d.). US10059803B2 - Resin containing oxetane and epoxy groups and resin composition including the same.
- Toagosei America. (n.d.). UV Curing Epoxy Formulations: An In-Depth Look.
- Google Patents. (n.d.). WO2008124797A1 - Curatives for epoxy compositions.
- RadTech 2020. (n.d.). POSS Oxirane and Oxetane Additives for Energy Cure Coatings and Adhesives.
- Sasaki, H. (n.d.). A Novel Thermal Curing Reaction of Oxetane Resin with Active Diester. Journal of Photopolymer Science and Technology.
- Wiley Online Library. (2012). Synthesis and properties of high-functionality hydroxyl-terminated polyurethane dispersions.
- Max Planck Institute for Polymer Research. (n.d.). Functionalization of Polyurethane Dispersions for Controlled Interactions with Different Substrates.
- Google Patents. (n.d.). US20110245413A1 - Functionalized polyurethane polyurea dispersions.
- UBE. (2022). Improvement of Reactivity in UV Curing Epoxy.
- Sabanci University. (n.d.). SYNTHESIS OF WATERBORNE, BRANCHED, FUNCTIONAL POLY(URETHANE)s and THEIR APPLICATIONS.
- National Center for Biotechnology Information. (2021). Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors.
- ResearchGate. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates.
- National Center for Biotechnology Information. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates.
- RadTech. (n.d.). Printers' Guide UV/EB Chemistry and Technology.
- MDPI. (2019). The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer.
- National Center for Biotechnology Information. (2020). New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties.
- Gantrade Corporation. (n.d.). The Chemistry of Waterborne Polyurethane Coatings.
- ResearchGate. (n.d.). Scheme 1. Elementary steps for the synthesis of PU dispersion.
- Tri-iso. (n.d.). Chain Extenders and Curatives | Polyurethanes and Polyureas.
- MDPI. (2023). Exploring the Effect of the Polyol Structure and the Incorporation of Lignin on the Properties of Bio-Based Polyurethane.
- American Chemical Society. (2021). Introduction to Polyurethane Chemistry.
- American Chemical Society. (2014). Polyurethanes: An Introduction.
Sources
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- 5. Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Aminomethyl-3-hydroxymethyloxetane as a Novel Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of 3-Aminomethyl-3-hydroxymethyloxetane (AMHMO) as a versatile crosslinking agent for advanced polymer systems. AMHMO is a unique bifunctional molecule featuring a primary amine and a primary hydroxyl group, offering a dual-reaction profile for curing epoxy resins and polyurethane systems. This guide will delve into the mechanistic principles of AMHMO-mediated crosslinking, provide detailed experimental protocols for its use, and discuss the anticipated structure-property relationships in the resulting thermosets. The information presented herein is intended to enable researchers and professionals in materials science and drug development to leverage the unique attributes of AMHMO for creating robust and tailored polymer networks.
Introduction to this compound (AMHMO)
This compound is a heterocyclic compound characterized by a strained four-membered oxetane ring substituted with both a primary aminomethyl and a primary hydroxymethyl group at the 3-position. While the oxetane ring itself is known for its propensity to undergo cationic ring-opening polymerization (CROP), the presence of the nucleophilic amine and hydroxyl functionalities makes AMHMO a compelling candidate as a crosslinking agent, or hardener, for a variety of polymer systems.[1]
The bifunctional nature of AMHMO allows for the formation of diverse covalent linkages within a polymer matrix, leading to complex and robust three-dimensional networks. The primary amine offers high reactivity, particularly with epoxides and isocyanates, while the primary hydroxyl group provides a secondary, often thermally-activated, reaction pathway.[2][3] This dual reactivity can be exploited to control curing profiles and tailor the final thermomechanical properties of the material.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | [3-(aminomethyl)oxetan-3-yl]methanol |
| CAS Number | 45513-32-4 |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| Appearance | Colorless to pale yellow liquid (typical) |
| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-OH) |
Note: Physical properties can vary based on purity.
Mechanism of Action as a Crosslinking Agent
AMHMO's efficacy as a crosslinking agent stems from the distinct reactivity of its amine and hydroxyl groups. This allows for a multi-stage curing process and the introduction of varied chemical linkages into the polymer backbone.
Crosslinking of Epoxy Resins
In epoxy systems, both the primary amine and the primary hydroxyl group of AMHMO can participate in the crosslinking reaction.
-
Amine-Epoxy Reaction: The primary amine contains two active hydrogens and reacts readily with epoxy groups via a nucleophilic addition mechanism.[4] This reaction can proceed at ambient temperatures and is typically the initial and faster curing step.[5] Each AMHMO molecule can, in theory, react with up to two epoxy groups through its amine functionality.[2]
-
Hydroxyl-Epoxy Reaction: The hydroxyl group of AMHMO, as well as the secondary hydroxyls formed during the amine-epoxy reaction, can also react with epoxy groups to form ether linkages.[2] This reaction is generally slower than the amine-epoxy reaction and often requires elevated temperatures or the presence of a catalyst to proceed at a significant rate.[6] This allows for a potential two-stage curing process, where an initial network is formed at a lower temperature, followed by a post-cure at a higher temperature to increase crosslink density and enhance thermal and mechanical properties.
Caption: Polyurethane crosslinking with AMHMO.
Experimental Protocols
Safety Precaution: this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Protocol for Curing a Bisphenol A-based Epoxy Resin
This protocol provides a general guideline for using AMHMO to cure a standard liquid epoxy resin, such as one based on diglycidyl ether of bisphenol A (DGEBA).
Materials:
-
Liquid DGEBA epoxy resin (Epoxide Equivalent Weight (EEW) ~185-192 g/eq)
-
This compound (AMHMO)
-
Mixing cups and stirring rods
-
Vacuum oven or convection oven
-
Molds for sample casting
Stoichiometry Calculation: The amount of AMHMO required is calculated based on its Amine Hydrogen Equivalent Weight (AHEW). Since the hydroxyl reaction is slower, initial calculations are often based on the amine functionality.
-
Molecular Weight of AMHMO = 117.15 g/mol
-
Number of active amine hydrogens = 2
-
AHEW = 117.15 / 2 = 58.6 g/eq
The parts per hundred resin (PHR) are calculated as: PHR = (AHEW / EEW) * 100 PHR = (58.6 / 190) * 100 ≈ 30.8
Note: This calculation assumes full reaction of the amine hydrogens. The hydroxyl group's contribution can be factored in for a 1:1 stoichiometry of all active hydrogens to epoxy groups, which would increase the PHR. Experimental optimization is recommended.
Procedure:
-
Preheat the epoxy resin to 50-60 °C to reduce its viscosity.
-
Weigh the desired amount of epoxy resin into a mixing cup.
-
Calculate and weigh the corresponding amount of AMHMO (e.g., 30.8 g of AMHMO for 100 g of epoxy resin).
-
Add the AMHMO to the preheated epoxy resin and mix thoroughly for 3-5 minutes until the mixture is homogeneous.
-
Degas the mixture in a vacuum chamber at ~29 inHg for 5-10 minutes, or until bubbling subsides, to remove entrapped air.
-
Pour the mixture into preheated molds.
-
Curing Schedule:
-
Initial Cure (Amine-dominant): Place the molds in an oven at 80 °C for 2 hours.
-
Post-Cure (Hydroxyl reaction): Increase the temperature to 120-150 °C for an additional 2-3 hours to facilitate the hydroxyl-epoxy reaction and achieve full crosslinking.
-
-
Allow the samples to cool slowly to room temperature before demolding.
Protocol for Crosslinking a Polyurethane Prepolymer
This protocol describes the use of AMHMO to chain-extend and crosslink an isocyanate-terminated polyurethane prepolymer.
Materials:
-
Isocyanate-terminated prepolymer (e.g., based on MDI or TDI and a polyol, with a known %NCO content)
-
This compound (AMHMO)
-
Anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran), if needed to control viscosity
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL), optional for hydroxyl reaction
-
Mixing equipment, molds
Stoichiometry Calculation: The amount of AMHMO is calculated based on the equivalent weight of the prepolymer and the combined equivalent weight of AMHMO's reactive groups.
-
Equivalent Weight of Prepolymer = 4200 / %NCO
-
Equivalent Weight of AMHMO = 117.15 / (2 amine H + 1 hydroxyl H) = 117.15 / 3 = 39.05 g/eq
A stoichiometric ratio (NCO: (NH₂+OH)) of 1.0 to 1.05 is typically targeted.
Procedure:
-
Warm the isocyanate prepolymer to a manageable viscosity (e.g., 60-80 °C).
-
If using a solvent, dissolve the prepolymer in the anhydrous solvent.
-
Weigh the required amount of AMHMO. If using a catalyst for the hydroxyl-isocyanate reaction, it can be pre-blended with the AMHMO.
-
Under vigorous mixing, add the AMHMO (and optional catalyst) to the prepolymer. The rapid amine-isocyanate reaction will cause a quick increase in viscosity.
-
Pour the reacting mixture into a preheated mold as quickly as possible.
-
Curing Schedule:
-
Allow the mixture to gel at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-2 hours.
-
Post-cure at 100-120 °C for 4-6 hours to ensure the complete reaction of the hydroxyl groups.
-
-
Cool the cured material to room temperature before demolding.
Caption: General experimental workflows.
Expected Properties and Structure-Property Insights
The unique structure of AMHMO is anticipated to impart specific properties to the resulting crosslinked polymers.
Table 2: Anticipated Effects of AMHMO on Polymer Properties
| Property | Expected Impact and Rationale |
| Glass Transition Temp. (Tg) | Moderate to High: The compact, somewhat rigid structure of the oxetane core can restrict segmental motion, potentially leading to a higher Tg compared to more flexible aliphatic amine crosslinkers. A high crosslink density from both amine and hydroxyl reactions will further elevate Tg. [5] |
| Mechanical Strength & Modulus | High: The formation of a dense, three-dimensional network with both urea/urethane and ether linkages is expected to result in high stiffness and strength. |
| Toughness | Potentially Moderate: While high crosslink density can lead to brittleness, the presence of hydroxyl groups capable of hydrogen bonding may provide a mechanism for energy dissipation, thus improving toughness compared to systems with similar crosslink densities but without H-bonding capabilities. |
| Chemical Resistance | Excellent: The formation of stable C-N, C-O-C (ether), urea, and urethane bonds creates a chemically robust network, which should exhibit good resistance to solvents and other chemical agents. [1] |
| Adhesion | Excellent: The presence of polar amine and hydroxyl groups, along with the potential for hydrogen bonding, should promote strong adhesion to a variety of substrates. |
The ability to control the cure profile through temperature allows for the management of internal stresses. A lower initial cure temperature can allow for stress relaxation before the network is fully locked in by the higher-temperature post-cure, which can be beneficial for applications requiring high dimensional stability.
Conclusion
This compound presents itself as a highly promising, yet underexplored, crosslinking agent. Its dual-functional nature offers a sophisticated means of controlling cure kinetics and tailoring the final properties of epoxy and polyurethane thermosets. The distinct reactivity of the amine and hydroxyl groups enables multi-stage curing protocols, which can be leveraged to optimize processing and performance. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and engineers to explore the potential of AMHMO in the development of next-generation polymers for demanding applications, from advanced composites to specialized biomedical materials.
References
- Summary of types and curing mechanisms of epoxy resin curing agents. (2024). Knowledge.
- Burrell, A. K., & Sesto, R. E. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 110(11), 6275–6308.
- Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. (2019). PMC.
- Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. (1995).
- Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. (2020). PMC.
- Schoen, P. E., & Chiou, K. (2002). Effects of crosslinking on thermal and mechanical properties of polyurethanes. Journal of Applied Polymer Science, 83(1), 212–223.
- Pasatta, J. (2014). Epoxy Cure Chemistry Part 4: Nucleophiles in Action. Polymer Innovation Blog.
- Amine Cured-Epoxy Matrices. Applied Poleramic.
- Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer. (2022). PubMed Central.
- Wissman, H. G., Rand, L., & Frisch, K. C. (1964). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Applied Polymer Science, 8(6), 2971–2977.
- Parekh, J., et al. (2022). Polyurethanes: An Introduction. ACS Symposium Series.
- Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006). Specialty Chemicals Magazine.
- The Chemistry Behind Amine-Cured Epoxy Systems. (2024). Epoxy Flooring Co.
- Effects of crosslinking on thermal and mechanical properties of polyurethanes. (2002). ResearchGate.
- Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(6), 2409-2433.
- Thermal and mechanical properties of polyurethanes. (2015). ResearchGate.
- Isocyanate Reactions. Poliuretanos.
Sources
Application Notes & Protocols: Polyoxetanes in Biomedical Fields
Abstract
Polyoxetanes (POX), a class of polyethers synthesized from four-membered cyclic ether monomers, are emerging as highly versatile platforms for biomedical innovation.[1] Their unique hyperbranched architecture, coupled with the ease of side-chain functionalization, offers unprecedented control over material properties.[1] This guide provides an in-depth exploration of polyoxetane applications in drug delivery and tissue engineering. It includes foundational synthesis protocols, detailed application-specific methodologies, and the scientific rationale behind experimental design choices, intended for researchers, chemists, and drug development professionals.
Introduction to Polyoxetanes: A Primer for Biomedical Researchers
Polyoxetanes are synthetic polymers derived from the ring-opening polymerization of oxetane monomers.[2] The polymerization process, typically a cationic ring-opening polymerization (CROP), allows for the creation of polymers with varying architectures, from linear chains to complex, hyperbranched structures.[1][3][4] It is the hyperbranched morphology that is of particular interest in biomedicine. These structures resemble dendrimers but are synthesized in a more straightforward and cost-effective one-pot process.[5]
Key Properties for Biomedical Applications:
-
Tunable Architecture: The synthesis allows for control over molecular weight, degree of branching, and terminal group functionality, enabling the tailoring of properties for specific applications.[1]
-
High Functionality: Hyperbranched polyoxetanes possess a high density of terminal functional groups (typically hydroxyl groups), which serve as handles for further chemical modification, such as attaching targeting ligands or conjugating other polymers like polyethylene glycol (PEG).[5]
-
Biocompatibility: Polyether backbones are generally known for their biocompatibility. Studies on specific polyoxetane formulations have demonstrated low toxicity, making them suitable for in vivo applications.[5] The degradation products of certain polyoxetanes are non-toxic and can be cleared by the body.[6][7]
-
Core-Shell Potential: The three-dimensional, globular structure of hyperbranched polymers creates a hydrophobic internal core and a hydrophilic periphery, an ideal configuration for encapsulating poorly water-soluble drugs.[5]
Foundational Synthesis: Cationic Ring-Opening Polymerization (CROP)
The primary method for producing hyperbranched polyoxetanes is CROP.[1] This mechanism involves an activated monomer or an activated chain end, where the strained four-membered ring opens and adds to the growing polymer chain.[4]
Caption: Cationic Ring-Opening Polymerization (CROP) of Oxetanes.
Application: Drug Delivery Systems
Hyperbranched polyoxetanes are uniquely suited as nanocarriers for hydrophobic drugs. Their globular structure provides a hydrophobic interior to encapsulate drugs, while the hydrophilic, functionalizable surface ensures aqueous dispersibility and offers attachment points for targeting moieties.[5] PEGylation—the process of attaching PEG chains to the polymer surface—is a common strategy to improve biocompatibility and prolong circulation time in the bloodstream.[5]
Protocol: Formulation of Drug-Loaded Polyoxetane Nanoparticles
This protocol describes the encapsulation of a model hydrophobic drug (e.g., Camptothecin) into a PEGylated hyperbranched polyoxetane using a single oil-in-water (o/w) solvent evaporation method.[5]
Principle: The polymer and drug are dissolved in a water-immiscible organic solvent. This "oil" phase is then emulsified in an aqueous phase containing a surfactant. High-energy sonication creates nano-sized droplets. The organic solvent is then evaporated, causing the polymer to precipitate and encapsulate the drug, forming solid nanoparticles dispersed in water.
Materials:
-
Hyperbranched P(EHMO-EPMO) (Synthesized as per foundational protocol, PEGylated)
-
Camptothecin (CPT) or other hydrophobic drug
-
Dichloromethane (DCM), HPLC grade
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Probe sonicator
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
High-speed centrifuge
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis Spectrophotometer or HPLC
Step-by-Step Methodology:
-
Preparation of Organic Phase: Dissolve 50 mg of PEGylated polyoxetane and 5 mg of Camptothecin in 2 mL of dichloromethane. Ensure complete dissolution by vortexing.
-
Preparation of Aqueous Phase: Dissolve 40 mg of PVA in 4 mL of DI water (1% w/v solution). This acts as a surfactant to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase. Immediately emulsify the mixture using a probe sonicator set at 40% amplitude for 2 minutes on an ice bath to prevent overheating. The solution should turn into a milky-white nanoemulsion.
-
Solvent Evaporation: Transfer the emulsion to a round-bottom flask and stir at room temperature for 4-6 hours under a fume hood to allow the dichloromethane to evaporate. Alternatively, use a rotary evaporator at reduced pressure. As the solvent evaporates, the polymer nanoparticles will form and harden.
-
Nanoparticle Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant, which contains excess PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in DI water by vortexing or brief sonication.
-
Repeat the washing step two more times to ensure complete removal of impurities.
-
-
Lyophilization & Storage: After the final wash, resuspend the pellet in a small amount of DI water containing a cryoprotectant (e.g., 5% trehalose). Freeze the suspension and lyophilize to obtain a dry powder. Store at -20°C.
-
Characterization (Self-Validation):
-
Size and Zeta Potential: Resuspend a small amount of nanoparticles in DI water and measure the hydrodynamic diameter and surface charge using DLS.
-
Drug Loading & Encapsulation Efficiency: Dissolve a known mass of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break them apart. Quantify the drug amount using UV-Vis or HPLC against a standard curve.
-
Caption: Workflow for Drug-Loaded Nanoparticle Formulation.
Expected Performance Data
The properties of the resulting nanoparticles are highly dependent on the formulation parameters.
| Parameter | Typical Value Range | Significance |
| Hydrodynamic Diameter | 80 - 200 nm | Influences circulation time and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, monodisperse size distribution. |
| Zeta Potential | -5 to -20 mV | A negative charge helps prevent aggregation. |
| Encapsulation Efficiency (EE) | 70 - 95% | High EE minimizes drug waste. |
| Drug Loading Content (DLC) | 5 - 15% (w/w) | Represents the weight percentage of drug in the nanoparticle. |
| In Vitro Release (at 9 days) | 60 - 80% | Demonstrates sustained release capabilities.[5] |
Application: Tissue Engineering & Regenerative Medicine
Polyoxetanes can be formulated into hydrogels, which are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix (ECM).[8][9] These hydrogels can serve as biocompatible and biodegradable scaffolds, providing structural support for cells to attach, proliferate, and form new tissue.[10][11][12] The ease of functionalizing the polyoxetane backbone allows for the incorporation of cell-adhesive moieties or other bioactive signals to guide tissue regeneration.[13]
Protocol: Fabrication of a Polyoxetane Hydrogel Scaffold
This protocol outlines the fabrication of a crosslinked polyoxetane hydrogel via photopolymerization of methacrylated polyoxetane precursors.
Principle: The terminal hydroxyl groups of a synthesized hyperbranched polyoxetane are first reacted with methacrylic anhydride to introduce polymerizable methacrylate groups. This functionalized polymer, when mixed with a photoinitiator and exposed to UV light, undergoes rapid crosslinking to form a stable hydrogel network.
Materials:
-
Hyperbranched poly(hydroxyl)oxetane (POX-OH)
-
Methacrylic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
Equipment:
-
Round-bottom flask, magnetic stirrer
-
UV lamp (365 nm)
-
Molds for casting (e.g., PDMS molds)
-
Rheometer
-
Scanning Electron Microscope (SEM)
Step-by-Step Methodology:
-
Functionalization (Methacrylation):
-
Dissolve 1 g of POX-OH in 20 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 molar equivalents to OH groups) to act as a base.
-
Slowly add methacrylic anhydride (1.5 molar equivalents to OH groups) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture sequentially with dilute HCl, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the functionalized polymer (POX-MA).
-
Validation: Confirm methacrylation using ¹H NMR spectroscopy by observing the appearance of new vinyl peaks.
-
-
Hydrogel Precursor Solution:
-
Dissolve 200 mg of POX-MA (20% w/v) in 800 µL of sterile PBS.
-
Add 10 mg of Irgacure 2959 (0.5% w/v) and mix until fully dissolved. Protect the solution from light.
-
-
Photocrosslinking:
-
Pipette the precursor solution into desired sterile molds.
-
Expose the molds to UV light (365 nm, ~5 mW/cm²) for 5-10 minutes. The solution will transition from a liquid to a solid gel.
-
-
Purification and Sterilization:
-
Carefully remove the hydrogels from the molds.
-
Place them in a large volume of sterile PBS and allow them to swell and equilibrate for 48 hours, changing the PBS every 12 hours. This removes any unreacted components and the photoinitiator.
-
The hydrogels are now ready for cell culture experiments.
-
-
Characterization (Self-Validation):
-
Swelling Ratio: Measure the weight of the hydrogel before (dry) and after (swollen) equilibration in PBS to determine its water uptake capacity.
-
Mechanical Properties: Use a rheometer or mechanical tester to measure the compressive modulus, which indicates the stiffness of the scaffold.
-
Morphology: Lyophilize a swollen hydrogel and examine its internal porous structure using SEM.
-
Biocompatibility: Seed the hydrogel with a relevant cell type (e.g., fibroblasts) and assess cell viability after 1, 3, and 7 days using a Live/Dead assay.
-
Caption: Polyoxetane Hydrogel Scaffold for Tissue Regeneration.
References
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- Ogoshi, T., et al. (2019). Synthesis and cationic ring‐opening polymerization of oxetane monomer containing five‐membered cyclic carbonate moiety via highly chemoselective addition of CO2. Journal of Polymer Science Part A: Polymer Chemistry.
- Penczek, S., et al. (2005). Cationic Ring-opening Polymerization of Substituted Oxetane Monomers. Chinese Journal of Polymer Science.
- Ostmark, E., et al. (2014). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. ResearchGate.
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- Wikipedia. (n.d.). Polyoxetane. Wikipedia.
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- Wessig, M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry.
- Saroia, J., et al. (2023). Use of Hydrogels in Regenerative Medicine: Focus on Mechanical Properties. Gels.
- Zhang, Y., et al. (2022). Polyelectrolyte Hydrogels for Tissue Engineering and Regenerative Medicine. Advanced Healthcare Materials.
- Singh, G., & Tocce, E. (n.d.). Discover the power of POLYOX ™ polyethylene oxide polymers for advanced oral drug delivery. IFF Pharma Solutions.
- Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research.
- Villalobos, M. A. C., et al. (2022). Polymeric Materials, Advances and Applications in Tissue Engineering: A Review. Polymers.
- Zhang, L., & Webster, T. J. (2013). Polymer Blends and Composites for Biomedical Applications. ResearchGate.
- Asghari, F., et al. (2022). An Overview of Biodegradable Polymers: Revolutionizing Biomedical Applications. Nanochemistry Research.
- Wang, Z., et al. (2024). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. Polymers.
- Sinha, V. R., & Trehan, A. (2003). Biodegradability and Biocompatibility of Natural Polymers. ResearchGate.
- Jayakumar, R., et al. (2018). Biomedical Applications of Polymers -An Overview. Current Trends in Biomedical Engineering & Biosciences.
- Ishaug-Riley, S. L., et al. (1998). Polymer concepts in tissue engineering. Journal of Biomedical Materials Research.
- Kucinska-Lipka, J., et al. (2021). Biomimetic Polyurethanes in Tissue Engineering. Materials.
- Bonartsev, A. P., et al. (2021). Application of Polyhydroxyalkanoates in Medicine and the Biological Activity of Natural Poly(3-Hydroxybutyrate). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry.
- Koller, M. (2018). Poly(hydroxy alkanoate)s in Medical Applications. Pharmaceuticals.
- Basnett, P., et al. (2013). Novel Poly(3-hydroxyoctanoate)/Poly(3-hydroxybutyrate) blends for medical applications. WestminsterResearch.
- Dash, M., et al. (2023). Degradable Polymeric Bio(nano)materials and Their Biomedical Applications: A Comprehensive Overview and Recent Updates. Polymers.
- Mora-Huertas, C. E., et al. (2010). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. International Journal of Pharmaceutics.
- Slomkowski, S., et al. (2021). Functionalized Particles Designed for Targeted Delivery. Polymers.
- Kumbar, S. G., et al. (2008). Polyphosphazene polymers for tissue engineering: an analysis of material synthesis, characterization and applications. Soft Matter.
- Slomkowski, S., et al. (2021). Functionalized Particles Designed for Targeted Delivery. ResearchGate.
- Hosseini, S., et al. (2021). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Polymers.
- Liu, C., et al. (2024). Design and Synthesis of Biomedical Polymer Materials. MDPI.
- Gilding, D. K. (1981). Use of synthetic polymers for biomedical application. Biomaterials.
- Liu, C., et al. (2024). Design and Synthesis of Biomedical Polymer Materials. ResearchGate.
- Vasile, C. (2021). Polymer-Based Nanosystems—A Versatile Delivery Approach. Polymers.
- Liu, Y., et al. (2022). Targeted Delivery of Drugs and Genes Using Polymer Nanocarriers for Cancer Therapy. Journal of Materials Chemistry B.
- Al-Zoubi, M. S., et al. (2024). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Pharmaceutics.
- University of British Columbia. (n.d.). Polymer-based Delivery Systems. Laboratory of Targeted Drug Delivery and Nanomedicine.
- Das, K. N., & Shaji, S. (2025). Polymer Blends and Composites—Biomedical Application. Smart Ways of Biomaterial Designing Synthesis and Characterization.
- Jain, A., et al. (2025). Functionalization of polymeric nanomicelles and mixed nanomicelles for targeted retinal delivery in the management of retinoblastoma. International Journal of Pharmaceutics.
- Hdb, A., et al. (2022). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Materials.
- Liu, R., et al. (2023). Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges. Pharmaceutics.
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Application Notes & Protocols: Functionalization of 3-Aminomethyl-3-hydroxymethyloxetane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Oxetane Core
The 3-aminomethyl-3-hydroxymethyloxetane (AmHOx) scaffold has emerged as a highly valuable building block in modern medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure, combined with increased polarity and metabolic stability, makes it an attractive bioisosteric replacement for commonly used motifs like gem-dimethyl or carbonyl groups.[4][5][6] The incorporation of the AmHOx core into drug candidates can lead to significant improvements in aqueous solubility, target affinity, and overall pharmacokinetic profiles.[1][3][6]
This guide provides a detailed overview of the key synthetic strategies and step-by-step protocols for the selective functionalization of the primary amine and primary hydroxyl groups of AmHOx. Understanding these methodologies is critical for leveraging the full potential of this versatile scaffold in drug discovery programs.[3][4]
The Challenge: Orthogonal Functionalization
The primary challenge in derivatizing AmHOx lies in the chemoselective modification of one functional group in the presence of the other. The primary amine is nucleophilic and basic, while the primary alcohol is nucleophilic and weakly acidic. Achieving selectivity requires a careful choice of reagents, reaction conditions, and, most importantly, a robust protecting group strategy.[7][8] An orthogonal protection strategy, where one group can be deprotected without affecting the other, is paramount for the systematic elaboration of the AmHOx core.[9][10]
Part A: Selective N-Functionalization of the Amino Group
Modification of the primary amine is often the first step in library synthesis or lead optimization. Common transformations include acylation, sulfonylation, and alkylation. To prevent undesired reactions at the hydroxyl group, it is often prudent to first protect it, although direct N-functionalization can be achieved under specific conditions.
Protocol 1: N-Boc Protection of this compound
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and its stability to a wide range of conditions, except for strong acid.[11][12]
Rationale: This protocol employs Di-tert-butyl dicarbonate (Boc)₂O for an efficient and high-yielding protection of the primary amine. The reaction is typically run under mild basic conditions to facilitate the nucleophilic attack of the amine on the anhydride.[11][13]
Experimental Protocol:
-
Setup: To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (1:1).
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution.
-
Base: Add a mild base like sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting N-Boc protected product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.[14]
| Reagent | M.W. | Equivalents | Amount (for 10 mmol scale) |
| AmHOx | 117.15 g/mol | 1.0 | 1.17 g |
| (Boc)₂O | 218.25 g/mol | 1.1 | 2.40 g |
| NaHCO₃ | 84.01 g/mol | 2.0 | 1.68 g |
| THF/Water | - | - | 50 mL |
Protocol 2: N-Acylation with Acyl Chlorides
This procedure describes the formation of an amide bond, a cornerstone of medicinal chemistry, by reacting the primary amine with an acyl chloride.[15]
Rationale: This protocol is performed on the O-protected intermediate to ensure chemoselectivity. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction without competing with the amine nucleophile.
Experimental Protocol:
-
Prerequisite: Start with O-protected AmHOx (e.g., O-TBDMS-AmHOx).
-
Setup: Dissolve the O-protected starting material (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Base Addition: Add triethylamine (1.5 eq.).
-
Reagent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.[16]
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds, crucial in pharmaceutical synthesis.[17][18]
Rationale: This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines in the presence of carbonyls, and does not require acidic conditions.[19][20]
Experimental Protocol:
-
Setup: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or ethyl acetate.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor by LC-MS.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Extract the mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified via silica gel chromatography.[19]
Part B: Selective O-Functionalization of the Hydroxyl Group
Derivatization of the hydroxyl group can be used to introduce new pharmacophores or to modulate the physicochemical properties of the parent molecule. Selective O-functionalization requires that the more nucleophilic amino group be protected first.
Protocol 4: O-Silylation (Hydroxyl Protection)
Silyl ethers are common protecting groups for alcohols. The tert-butyldimethylsilyl (TBDMS) group is particularly useful due to its stability and selective removal conditions.
Rationale: This protocol uses TBDMS-Cl and imidazole. Imidazole acts as a base to deprotonate the alcohol and as a catalyst to activate the silyl chloride, facilitating the formation of the silyl ether.
Experimental Protocol:
-
Prerequisite: Start with N-Boc protected AmHOx (from Protocol 1).
-
Setup: Dissolve the N-Boc-AmHOx (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.
-
Work-up: Dilute the reaction with diethyl ether and wash extensively with water to remove DMF and imidazole.
-
Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the fully protected AmHOx derivative.
Protocol 5: O-Alkylation (Williamson Ether Synthesis)
This classic method forms an ether linkage by reacting an alkoxide with an alkyl halide.
Rationale: A strong base like sodium hydride (NaH) is required to deprotonate the primary alcohol, forming a nucleophilic alkoxide. This is performed on the N-protected substrate to prevent competitive N-alkylation. The reaction is sensitive to moisture and air, requiring anhydrous conditions.
Experimental Protocol:
-
Prerequisite: Start with N-Boc protected AmHOx.
-
Setup: To a flame-dried, two-neck flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF. Cool to 0 °C.
-
Alkoxide Formation: Slowly add a solution of N-Boc-AmHOx (1.0 eq.) in anhydrous THF to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 eq.) dropwise.
-
Reaction: Stir at room temperature or gently heat (e.g., to 50 °C) until the reaction is complete as judged by TLC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of water.
-
Isolation: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Part C: Orthogonal Deprotection and Bifunctionalization Strategy
A well-designed orthogonal protection strategy allows for the sequential functionalization of both the amine and hydroxyl groups.[7][8][10]
Workflow for Orthogonal Synthesis:
Caption: Orthogonal strategy for bifunctionalization.
Deprotection Protocols:
-
Boc Group Removal: The Boc group is reliably cleaved under acidic conditions.[12] A common method is to dissolve the N-Boc protected compound in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v). The reaction is usually complete within 1-2 hours at room temperature.
-
TBDMS Group Removal: The TBDMS group is labile to fluoride ion sources. A standard procedure involves treating the silyl ether with tetrabutylammonium fluoride (TBAF) in THF at room temperature.
By protecting one group, functionalizing the other, deprotecting the first, and then functionalizing the newly revealed group, complex and diverse derivatives of the AmHOx scaffold can be systematically synthesized. This strategic approach is fundamental to building structure-activity relationships (SAR) in drug discovery campaigns.
References
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- PubMed. Synthesis of the orthogonally protected amino alcohol Phaol and analogs.
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- National Institutes of Health (NIH). Oxetanes in Drug Discovery Campaigns.
- ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
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- Wikipedia. Protecting group.
- University of Bristol.
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Application Notes and Protocols for 3-Aminomethyl-3-hydroxymethyloxetane in Adhesive Formulations
Introduction: A Dual-Functionality Molecule for Advanced Adhesives
3-Aminomethyl-3-hydroxymethyloxetane is a unique molecule poised to advance adhesive technology. Its structure incorporates two key reactive groups: a primary amine and a hydroxyl group, alongside a strained oxetane ring. This dual functionality allows it to participate in two distinct polymerization mechanisms, offering a versatile platform for formulating high-performance adhesives. The primary amine and hydroxyl groups can react with epoxy resins, serving as a curing agent and adhesion promoter. Simultaneously, the oxetane ring is capable of undergoing cationic ring-opening polymerization (CROP), leading to the formation of a polyether backbone. This dual-curing capability can result in adhesives with a unique combination of properties, including strong adhesion, enhanced toughness, and controlled curing profiles.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in novel adhesive formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 45513-32-4 | [1][2] |
| Molecular Formula | C5H11NO2 | [] |
| Molecular Weight | 117.15 g/mol | [] |
| Appearance | Pale Yellow Liquid | [4] |
| Purity | >90% | [4] |
Reaction Mechanisms in Adhesive Formulations
The unique value of this compound in adhesive formulations stems from its ability to participate in multiple reaction pathways. Understanding these mechanisms is crucial for designing and optimizing adhesive systems.
Epoxy Resin Systems: A Dual-Role Additive
In epoxy-based adhesives, this compound can function as both a curing agent and a co-monomer.
-
Amine-Epoxy Addition: The primary amine group readily reacts with the epoxide ring of epoxy resins through a nucleophilic addition reaction. This reaction is a fundamental curing mechanism for many epoxy adhesives. The active hydrogens on the amine attack the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, contributing to the cross-linked network of the cured adhesive.
-
Cationic Ring-Opening Polymerization (CROP) of the Oxetane Ring: The oxetane ring can be initiated to polymerize via a cationic mechanism. This can be triggered by a Lewis acid or a photoinitiator that generates a cationic species. In the context of an epoxy formulation, the presence of certain catalysts or co-initiators can promote the CROP of the oxetane ring, leading to the formation of a polyether network interspersed with the epoxy-amine network. This can enhance the toughness and flexibility of the final adhesive.
Diagram: Dual Curing Mechanism in Epoxy Formulations
Caption: Dual curing mechanism of this compound in an epoxy adhesive.
Polyurethane Systems: A Versatile Chain Extender
In polyurethane (PU) chemistry, this compound can act as a chain extender. Chain extenders are low molecular weight di-functional molecules that react with isocyanate groups to build the hard segments of the polyurethane polymer, influencing its mechanical properties.
-
Reaction with Isocyanates: Both the primary amine and the primary hydroxyl group of this compound can react with isocyanate (-NCO) groups. The amine-isocyanate reaction is generally much faster than the hydroxyl-isocyanate reaction. This differential reactivity can be harnessed to control the curing profile and the final polymer architecture. The resulting urethane or urea linkages contribute to the hard segments of the polyurethane, enhancing properties like tensile strength and hardness. The oxetane ring typically remains intact during this process, offering a site for potential post-polymerization modification.
Diagram: Role as a Chain Extender in Polyurethane Synthesis
Caption: this compound as a chain extender in polyurethane synthesis.
Experimental Protocols
The following protocols provide a starting point for incorporating this compound into adhesive formulations. Researchers should optimize these protocols based on their specific resin systems, desired properties, and application requirements.
Protocol 1: Formulation of a Two-Part Epoxy Adhesive
This protocol describes the preparation of a two-part epoxy adhesive where this compound is used as a curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~180-190 g/eq)
-
This compound (Amine Hydrogen Equivalent Weight (AHEW) = 29.3 g/eq, assuming both primary amine hydrogens are reactive)
-
Disposable mixing cups and stirring rods
-
Substrates for bonding (e.g., aluminum, steel, prepared according to standard procedures)
-
Universal testing machine for lap shear strength measurement
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Calculating Stoichiometry: Determine the desired stoichiometric ratio of amine hydrogens to epoxy groups. A 1:1 ratio is a common starting point. The amount of this compound required can be calculated using the following formula: Mass of Amine = (Mass of Epoxy Resin / EEW of Epoxy) * AHEW of Amine
-
Preparation of Part A (Resin): Weigh the desired amount of epoxy resin into a disposable mixing cup. If the resin is highly viscous, it can be gently warmed to 50-60°C to reduce viscosity.
-
Preparation of Part B (Curing Agent): In a separate mixing cup, weigh the calculated amount of this compound.
-
Mixing: Add Part B to Part A and mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained. Avoid excessive air entrapment.
-
Application: Apply a thin, uniform layer of the mixed adhesive to one of the prepared substrates.
-
Assembly and Curing: Join the second substrate to create a lap shear specimen with a defined overlap area (e.g., as per ASTM D1002). Clamp the assembly with minimal pressure and allow it to cure at the desired temperature. A typical starting point for curing is room temperature for 24 hours, followed by a post-cure at a higher temperature (e.g., 80°C for 2 hours) to ensure full cross-linking.
-
Performance Testing:
-
Lap Shear Strength: After the specified curing time, measure the lap shear strength of the bonded specimens using a universal testing machine according to ASTM D1002.[5]
-
DSC Analysis: To determine the curing profile, place a small amount (5-10 mg) of the uncured mixture in a DSC pan.[6] Run a dynamic scan (e.g., from room temperature to 250°C at 10°C/min) to determine the onset of cure, peak exotherm, and total heat of reaction.[7][8] To determine the glass transition temperature (Tg) of the cured adhesive, run a DSC scan on a cured sample.
-
Expected Outcomes and Optimization:
-
The lap shear strength is expected to be influenced by the stoichiometric ratio. Varying the ratio (e.g., 0.8:1 to 1.2:1 amine:epoxy) can optimize adhesion to different substrates.
-
The DSC analysis will provide insights into the cure kinetics. A lower peak exotherm temperature indicates a faster cure at lower temperatures. The Tg of the cured adhesive is a measure of its thermal stability.
-
The presence of the oxetane ring may lead to a tougher, more flexible adhesive compared to traditional amine-cured epoxies.
Protocol 2: Formulation of a Polyurethane Adhesive
This protocol outlines the use of this compound as a chain extender in a two-component polyurethane adhesive.
Materials:
-
Polyether or polyester polyol (hydroxyl number ~50-60 mg KOH/g)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
This compound
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., acetone or methyl ethyl ketone), if necessary to control viscosity
-
Mixing equipment with inert atmosphere capability (e.g., nitrogen blanket)
Procedure:
-
Prepolymer Synthesis (Part A):
-
In a reaction vessel under a nitrogen atmosphere, charge the polyol and heat to ~60-70°C with stirring to remove any residual moisture.
-
Slowly add the diisocyanate to the polyol. The NCO:OH ratio should be greater than 1 (typically 1.5 to 2.5) to ensure the prepolymer is isocyanate-terminated.
-
Maintain the temperature and continue stirring for 1-2 hours until the theoretical %NCO is reached (can be monitored by titration).
-
-
Curing Component (Part B):
-
In a separate container, prepare a mixture of this compound and any additional polyols or catalysts. The amount of the chain extender will determine the hard segment content and thus the final properties of the adhesive. A starting point could be to use the chain extender to react with 10-30% of the available NCO groups in Part A.
-
-
Mixing and Curing:
-
Thoroughly mix Part A and Part B in the desired ratio. The final NCO: (OH+NH) ratio should be close to 1 for optimal properties.
-
Apply the mixed adhesive to the substrate and assemble the joint.
-
Allow the adhesive to cure at room temperature. The cure time will depend on the reactivity of the components and the catalyst concentration.
-
-
Performance Testing:
-
Evaluate the mechanical properties of the cured adhesive, such as tensile strength, elongation at break, and lap shear strength.
-
Use DSC to determine the glass transition temperatures of the soft and hard segments.
-
Expected Outcomes and Optimization:
-
The concentration of this compound will significantly impact the hardness, modulus, and thermal properties of the polyurethane. Higher concentrations will lead to a higher hard segment content, resulting in a more rigid and potentially stronger adhesive.
-
The rapid reaction between the amine group and the isocyanate will lead to a fast build-up of viscosity. Careful control of the mixing and application process is necessary.
-
The presence of the oxetane ring in the polymer backbone could be a site for further cross-linking or modification, potentially through cationic polymerization, to create hybrid polyurethane-polyether networks with unique properties.
Data Presentation
Table: Expected Performance of an Epoxy Adhesive Modified with this compound
| Formulation | Concentration of Additive (phr) | Lap Shear Strength (MPa) on Aluminum (ASTM D1002) | Glass Transition Temperature (Tg, °C) | Comments |
| Control (Standard Amine Cured Epoxy) | 0 | 15 - 20 | 120 - 140 | Brittle failure mode often observed. |
| Formulation A | 10 | 18 - 25 | 110 - 130 | Improved peel strength and toughness expected due to the polyether segments from oxetane polymerization. More cohesive failure mode anticipated. |
| Formulation B | 20 | 20 - 28 | 100 - 120 | Further enhancement in flexibility and impact resistance. May see a slight decrease in Tg due to increased chain flexibility. |
Note: The data in this table is illustrative and should be confirmed by experimental work. The actual performance will depend on the specific epoxy resin, curing conditions, and substrate preparation.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from heat and sources of ignition. Keep the container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound presents a compelling option for the development of advanced adhesive formulations. Its dual-functionality allows for the creation of novel polymer architectures with tailored properties. While further research is needed to fully characterize its performance in various adhesive systems, the foundational chemistry suggests significant potential for improving adhesion, toughness, and cure control. The protocols and information provided in this document serve as a guide for researchers to begin exploring the exciting possibilities of this versatile molecule.
References
- Study of the curing process of epoxy-amine compositions by differential scanning calorimetry - ResearchGate. (n.d.).
- CAS 45513-32-4 | this compound - Alchem.Pharmtech. (n.d.).
- Enhanced and Reusable Poly(hydroxy urethane)-Based Low Temperature Hot-Melt Adhesives - NIH. (n.d.).
- Effect of adhesive application method on lap shear strength of hot-melt adhesive with fracture analysis | International Journal of Research in Chemistry and Environment (IJRCE). (2011, June 30).
- Characterization of Epoxy Resins Using DSC - ResearchGate. (n.d.).
- DSC curves of the cured epoxy resins. | Download Scientific Diagram - ResearchGate. (n.d.).
- DSC curves of epoxy–amine thermoset at different heating rates (a), the... - ResearchGate. (n.d.).
- Data from static and dynamic mechanical tests of different isomers of amine cured multifunctional epoxy resins - NIH. (n.d.).
- Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane - RadTech. (n.d.).
- EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS - University of North Texas. (n.d.).
- Ring-Opening Polymerization—An Introductory Review - MDPI. (n.d.).
- Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - OUCI. (n.d.).
- Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers - RadTech. (n.d.).
- Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. (n.d.).
- Scheme 1. General mechanisms of ring-opening polymerization: cationic... - ResearchGate. (n.d.).
- Scheme 1 Mechanism for the proton-initiated cationic ring-opening... - ResearchGate. (n.d.).
- Lap Shear Testing of Adhesives - AZoM. (2017, March 22).
- Characterization of Structural Adhesives Using Lap Shear and Pin and Collar Tests. (n.d.).
- Lap shear strength of commercial glues and 20 wt % SiNP S-Bpin composite. (n.d.).
- Polymerization of hydroxymethyloxetanes– synthesis of branched polyethers with primary hydroxyl groups | Request PDF - ResearchGate. (n.d.).
- Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - MDPI. (n.d.).
- (PDF) Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - ResearchGate. (n.d.).
- Enhanced thermal stability and mechanical performance of epoxy resin with amine-terminated aromatic amide oligomer: unveiling the ring-opening curing phenomenon - ResearchGate. (n.d.).
- Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins - ResearchGate. (n.d.).
- PUD Chain Extender - Aromatic Chemicals. (n.d.).
- Enhanced mechanical and shape memory properties of polyurethane block copolymers chain-extended by ethylene diamine | Request PDF - ResearchGate. (n.d.).
- Low-modulus siloxane-based polyurethanes. I. Effect of the chain extender 1,3-bis(4-hydroxybutyl)1,1,3,3-tetramethyldisiloxane (BHTD) on properties and morphology - ResearchGate. (n.d.).
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Application Notes and Protocols for the Synthesis of Poly(3-Aminomethyl-3-hydroxymethyloxetane) via Cationic Ring-Opening Polymerization
Introduction: Navigating the Synthesis of Functional Polyethers
The synthesis of functional polymers is a cornerstone of modern materials science and drug development. Polyethers derived from oxetane monomers are particularly noteworthy for their unique properties, including a stable ether backbone and the potential for high-density functionalization. This guide provides a detailed experimental protocol for the synthesis of poly(3-aminomethyl-3-hydroxymethyloxetane), a hydrophilic, functional polyether with potential applications in drug delivery, gene therapy, and biomaterials.
A significant challenge in the polymerization of this specific monomer is the inherent incompatibility of the primary amine group with the catalysts used in cationic ring-opening polymerization (CROP). Primary amines are basic and will readily neutralize the Lewis acid catalysts required to initiate the polymerization, thereby inhibiting the reaction.[1] To circumvent this, a three-stage approach is necessary:
-
Protection of the amine functionality with a tert-butyloxycarbonyl (Boc) group.
-
Cationic Ring-Opening Polymerization of the Boc-protected monomer.
-
Deprotection of the resulting polymer to yield the final, functional polyether.
This application note provides a comprehensive, step-by-step guide for each of these stages, explaining the rationale behind the chosen methodologies and offering insights for successful execution.
Part 1: Protection of the Monomer: Synthesis of tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate
The first critical step is to mask the primary amine of the this compound monomer. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the conditions of cationic polymerization and can be readily removed under mild acidic conditions.[2][3] The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O).[4]
Reaction Mechanism: Boc Protection
The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, releasing tert-butanol and carbon dioxide, to form the stable carbamate.[4][5]
Sources
Utilizing 3-Aminomethyl-3-hydroxymethyloxetane (AMHMO) as a Precursor for Advanced Energetic Binders
An Application Note for Researchers
Abstract: Energetic binders are critical components in modern solid propellants and polymer-bonded explosives (PBXs), offering significantly higher performance compared to their inert counterparts. The oxetane ring system provides a versatile platform for creating these energetic polymers through cationic ring-opening polymerization. This document outlines the synthesis, characterization, and application of energetic polymers derived from oxetane precursors. We focus on the potential of 3-aminomethyl-3-hydroxymethyloxetane (AMHMO) as a novel precursor for bifunctional energetic monomers, which can lead to binders with tailored energetic and mechanical properties. This guide provides detailed protocols for the synthesis of a representative energetic polyoxetane, Poly(AMMO), and discusses the prospective pathways for leveraging AMHMO in the development of next-generation energetic materials.
Introduction: The Role of Oxetane Binders in Energetic Materials
Energetic materials research is driven by the continuous demand for higher performance, improved safety, and better processing characteristics. In composite energetic formulations, the binder matrix plays a crucial role; it encapsulates solid oxidizers and fuels, provides structural integrity, and dictates the mechanical properties of the final charge[1]. While inert binders like hydroxyl-terminated polybutadiene (HTPB) are widely used, they contribute little to the total energy output.
Energetic binders, conversely, contain explosophoric groups (e.g., azide, nitrate ester, nitro) that actively participate in the combustion process, increasing the specific impulse of propellants and the detonation performance of explosives.[2][3] Among the most promising classes of energetic binders are the polyoxetanes, which are synthesized by the ring-opening polymerization of functionalized oxetane monomers.[4] Notable examples include Poly(3,3-bis(azidomethyl)oxetane) (Poly(BAMO)), Poly(3-azidomethyl-3-methyloxetane) (Poly(AMMO)), and Poly(3-nitratomethyl-3-methyloxetane) (Poly(NIMMO)).[4][5] These polymers offer a favorable combination of high energy density, thermal stability, and tunable mechanical properties.[1][5]
The precursor this compound (AMHMO) represents a unique starting point for creating novel energetic binders. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for the introduction of two distinct energetic functionalities onto the same monomer unit, potentially leading to polymers with enhanced energy and density.
Synthetic Pathways to Energetic Oxetane Monomers
The synthesis of energetic polymers begins with the preparation of functionalized oxetane monomers. The most common strategy involves introducing energetic groups onto a pre-formed oxetane ring.
Established Routes to Key Monomers
The synthesis of well-characterized energetic monomers like AMMO and BAMO typically proceeds through halogenated intermediates. For instance, BAMO is synthesized by treating 3,3-bis(chloromethyl)oxetane (BCMO) with sodium azide.[4] A safer, alternative approach involves the use of mesylate or tosylate precursors, which have better leaving groups for the SN2 substitution reaction with azide ions.[1] These methods, however, often require the handling of energetic and potentially sensitive azido-monomers during the subsequent polymerization step.[6] An alternative, safer route involves polymerizing the halogenated monomer first, followed by a polymer-analogous azidation reaction, though this can sometimes lead to incomplete substitution.[6]
Proposed Synthesis of a Novel Bifunctional Monomer from AMHMO
The AMHMO precursor offers a direct route to a bifunctional energetic monomer, such as 3-azidomethyl-3-nitratomethyloxetane (AMNMO), through selective functionalization of its amino and hydroxyl groups. This pathway avoids the use of halogenated intermediates and allows for the creation of a monomer with a combination of azide and nitrate ester groups, a feature known to enhance energetic performance.
The proposed two-step synthesis would involve:
-
Nitration of the Hydroxyl Group: The primary alcohol can be converted to a nitrate ester using standard nitrating agents, such as a mixture of nitric acid and acetic anhydride or acetyl nitrate. This reaction is a well-established method for producing energetic nitrate esters.[4]
-
Conversion of the Amino Group to an Azide: The primary amine can be transformed into an azide group. A common method is through diazotization with a reagent like sodium nitrite in an acidic medium, followed by the introduction of sodium azide to substitute the diazonium group.
This proposed pathway leverages fundamental organic reactions to create a novel, high-energy monomer. The resulting AMNMO monomer would be a valuable building block for new energetic binders with potentially superior properties compared to their monofunctional counterparts.
Cationic Ring-Opening Polymerization (CROP) of Energetic Oxetanes
The polymerization of oxetane monomers is most effectively achieved through cationic ring-opening polymerization (CROP). This method allows for good control over the molecular weight and functionality of the resulting polymer.
The CROP mechanism is initiated by a cationic species that attacks the oxygen atom of the oxetane ring, leading to ring opening and the formation of a propagating carbocationic chain end. The key components of the polymerization system are:
-
Monomer: An energetic oxetane such as AMMO, BAMO, or the proposed AMNMO.
-
Initiator: A proton source or a compound that can generate a carbocation. Diols or polyols, such as 1,4-butanediol (BDO), are commonly used as co-initiators, allowing for the formation of hydroxyl-terminated prepolymers (polyols) that can be subsequently cured.[7][8]
-
Catalyst: A Lewis acid is typically used to activate the monomer and initiate polymerization. Boron trifluoride etherate (BF₃·OEt₂) is a highly effective and widely used catalyst for this purpose.[7]
-
Solvent: A dry, non-reactive solvent such as dichloromethane (DCM) is used to dissolve the reactants and control the reaction viscosity.[7]
The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.[6]
Caption: General workflow for cationic ring-opening polymerization.
Detailed Experimental Protocols
Safety Precaution: The synthesis and handling of energetic materials, particularly those containing azide groups, should only be performed by trained personnel in a specialized laboratory equipped with appropriate safety measures, including fume hoods, blast shields, and personal protective equipment. Azide-containing compounds can be sensitive to shock, friction, and electrostatic discharge.
Protocol 1: Synthesis of Poly(3-azidomethyl-3-methyloxetane) (Poly(AMMO)) - An Exemplar Protocol
This protocol describes the synthesis of Poly(AMMO), a well-established energetic binder, using a cationic ring-opening polymerization method.[7]
Materials:
-
3-azidomethyl-3-methyloxetane (AMMO) monomer
-
1,4-butanediol (BDO), dried
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Initiator Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), prepare the initiator system. To a solution of 1,4-butanediol in anhydrous dichloromethane, add boron trifluoride etherate dropwise at 0°C. The typical molar ratio of BDO to BF₃·OEt₂ is 1:2.[8] Stir the mixture for 15 minutes.
-
Polymerization: Cool the initiator mixture to 0-3°C in an ice bath.[7] Slowly add a solution of AMMO monomer in anhydrous DCM to the flask dropwise over 1-2 hours, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the polymerization can be monitored by observing the increase in viscosity.
-
Quenching: Quench the reaction by slowly adding deionized water to the flask. Stir vigorously for 30 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the dried solution and concentrate it under reduced pressure. Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration and wash it with fresh methanol. Dry the final product, a viscous liquid or waxy solid depending on molecular weight, in a vacuum oven at a mild temperature (~40°C) until a constant weight is achieved.[6]
Protocol 2: Characterization of Energetic Polymers
Structural Characterization:
-
FTIR Spectroscopy: Confirm the presence of key functional groups. For Poly(AMMO), a strong characteristic peak for the azide group (-N₃) should be observed around 2100 cm⁻¹.
-
NMR Spectroscopy (¹H and ¹³C): Verify the polymer structure and confirm the complete polymerization of the monomer.
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and the exothermic decomposition temperature (Td). Samples are typically heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.[9][10] High thermal stability is a key property for effective energetic materials.[9][11]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition behavior by measuring the mass loss as a function of temperature.
Properties and Performance of Oxetane-Based Energetic Polymers
The properties of energetic polyoxetanes are highly dependent on the functional groups attached to the polymer backbone. The table below summarizes key properties of common energetic polyoxetanes, which serve as a benchmark for new polymers derived from precursors like AMHMO.
| Polymer | Density (g/cm³) | Glass Transition (Tg) (°C) | Decomposition (Td) (°C) | Enthalpy of Formation (kJ/kg) | Reference(s) |
| Poly(AMMO) | ~1.17 | -35 | ~241 | +179 | [5] |
| Poly(BAMO) | ~1.28 | +20 to +30 | ~237 | +560 | [5] |
| Poly(NIMMO) | ~1.26 | -25 | ~220 | -335 | [5][12] |
| GAP | ~1.29 | -45 | ~240 | +957 | [5] |
A hypothetical polymer derived from AMHMO, Poly(3-azidomethyl-3-nitratomethyloxetane) or Poly(AMNMO), would be expected to exhibit a high density and a very high enthalpy of formation due to the presence of both azide and nitrate ester groups. The combination of a positive-enthalpy group (-N₃) and an oxygen-rich group (-ONO₂) could lead to a well-balanced energetic polymer with excellent performance characteristics. However, the presence of two bulky energetic groups might increase the glass transition temperature, potentially impacting its mechanical properties at low temperatures.
Caption: Proposed synthesis pathway from AMHMO to an energetic polymer.
Applications and Future Perspectives
Energetic polyoxetanes are primarily used as binders in advanced solid propellant formulations and insensitive munitions.[2][13] Their high energy content allows for the reduction of solid fillers, which can lead to propellants with reduced smoke signatures.[6] Copolymers, such as BAMO/AMMO, are often synthesized to balance energetic performance with desirable mechanical properties, such as a lower glass transition temperature for flexibility in cold environments.[1][13]
The development of new monomers from versatile precursors like AMHMO is a promising avenue for advancing the field. By creating bifunctional monomers that combine different energetic groups, researchers can fine-tune the properties of the resulting polymers to meet specific performance requirements. Future work should focus on the practical synthesis and characterization of these novel monomers and polymers, as well as the evaluation of their performance and long-term stability in energetic formulations. This research will be crucial for the development of the next generation of high-performance, safe, and reliable energetic materials.
References
- Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. National Institutes of Health (NIH). [Link]
- Synthesis and characterization of energetic aba-type thermoplastic elastomers for propellant formulations.
- New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. MDPI. [Link]
- Solid Propellant Formulations: A Review of Recent Progress and Utilized Components. National Institutes of Health (NIH). [Link]
- Synthesis and property of energetic binder PAMMO.
- Energetic Polymers: A Chance for Lightweight Reactive Structure M
- Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances.
- Schematic representation of the synthesis of p(DFAMO-AMMO).
- Thermal Decomposition of Photocurable Energetic APNIMMO Polymer.
- Bamo/ammo propellant formulations.
- Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI. [Link]
- New Directions in the Area of Modern Energetic Polymers: An Overview. SpringerLink. [Link]
- Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. MDPI. [Link]
- SYNTHESIS – THE CORE COMPONENT OF ENERGETIC MATERIALS RESEARCH.
- Considerations Regarding Modern Solid Rocket Propellants. Journal of Military Technology. [Link]
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Application Notes & Protocols: Leveraging 3-Aminomethyl-3-hydroxymethyloxetane in Advanced Thermosetting Resins
Introduction: A Multifunctional Monomer for High-Performance Thermosets
In the pursuit of advanced thermosetting polymers, formulators are continually seeking monomers that offer a unique combination of reactivity, performance, and processing advantages. 3-Aminomethyl-3-hydroxymethyloxetane (AMHMO) emerges as a compelling candidate, distinguished by its trifunctional nature. This single molecule houses a highly reactive oxetane ring, a primary amine, and a primary hydroxyl group. This unique architecture provides a versatile platform for creating robust, crosslinked networks with tailored properties.
The core of AMHMO's reactivity lies in the strained 4-membered oxetane ring. Similar to epoxides, this ring readily undergoes cationic ring-opening polymerization (CROP), a process that is notably resistant to oxygen inhibition, a common challenge in radical-based curing systems.[1] The polymerization of oxetanes is driven by their high ring strain energy (approximately 107 kJ/mol), which is comparable to that of cycloaliphatic epoxides.[2][3] This process can be initiated by thermal or photo-acid generators, offering formulators precise control over the curing process.[2]
Beyond the primary polymerization pathway of the oxetane ring, the pendant aminomethyl and hydroxymethyl groups provide secondary reaction sites. The hydroxyl group can act as a chain transfer agent in cationic polymerization, influencing the polymer chain length and network architecture.[4][5] The amine group, a strong nucleophile, can participate in various crosslinking reactions, for example, with epoxy resins or isocyanates, enabling the development of hybrid polymer systems with enhanced toughness and adhesion. This multifunctionality makes AMHMO a powerful tool for formulating high-performance adhesives, coatings, and composites.
Mechanism of Action: Cationic Ring-Opening Polymerization (CROP)
The primary mechanism for curing resins containing AMHMO is Cationic Ring-Opening Polymerization (CROP). This process is typically initiated by a strong acid, which can be generated by the thermal or photochemical decomposition of a cationic initiator (e.g., onium salts).[1]
The polymerization proceeds through two main competing mechanisms: the Activated Chain End (ACE) and the Activated Monomer (AM) mechanisms.[6]
-
Initiation: A proton (H⁺) from the initiator protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion. This is a rapid activation step.
-
Propagation (ACE Mechanism): The activated oxetane ring (secondary oxonium ion) is highly electrophilic. It can be attacked by the oxygen atom of another monomer molecule. This ring-opens the first monomer and transfers the positive charge to the newly added unit, propagating the polymer chain.
-
Chain Transfer: The pendant hydroxyl groups on the AMHMO molecule can act as chain transfer agents. A growing polymer chain can react with a hydroxyl group, terminating that chain and creating a new initiation site on the hydroxyl-containing molecule. This leads to the formation of branched or hyperbranched polymer structures.[4][7]
-
Propagation (AM Mechanism): Alternatively, a free monomer can be protonated to form an activated monomer. This activated monomer then reacts with the hydroxyl end-group of a growing polymer chain.[6]
The presence of the hydroxyl group in AMHMO can accelerate the cure rate, particularly in formulations with other cyclic ethers like epoxides.[4] However, at very high concentrations, the chain transfer effect may lead to shorter polymer chains and potentially impact the final mechanical properties.[4]
Scientist's Note: The dual propagation pathways (ACE vs. AM) are influenced by factors like monomer basicity and reaction conditions. The presence of the hydroxyl group in AMHMO makes the AM mechanism a significant contributor, leading to the formation of hyperbranched polyethers which can enhance solubility and reduce viscosity before curing.[7][8]
Visualization of the CROP Mechanism
Caption: From preparation to characterization of AMHMO-based thermosets.
Data & Performance Characteristics
The addition of AMHMO to thermosetting formulations, particularly epoxy-based ones, can significantly alter the final properties. The following table summarizes typical data gathered from formulations similar to the one described in Protocol 1.
| Formulation (wt% ratio) | Viscosity (cP at 25°C) | Cure Speed (Surface Tack-Free Time, sec) | Shore D Hardness | Glass Transition Temp. (Tg, °C) |
| 100% Cycloaliphatic Epoxy | ~350 | >120 | ~80 | ~150 |
| 90:10 Epoxy:AMHMO | ~300 | ~45 | ~82 | ~162 |
| 80:20 Epoxy:AMHMO | ~250 | ~20 | ~83 | ~170 |
Data are representative and will vary based on specific components, initiator concentration, and curing conditions.
Analysis of Results:
-
Viscosity Reduction: AMHMO acts as a reactive diluent, effectively reducing the viscosity of the formulation. [4][5]This is advantageous for applications requiring good flow and wetting, such as coatings and adhesives.
-
Cure Speed Enhancement: A clear acceleration in curing time is observed with the addition of AMHMO. This is attributed to the high reactivity of the oxetane ring and the co-initiating effect of the hydroxyl group. [9][10]* Improved Thermal Properties: The addition of AMHMO can lead to an increase in the glass transition temperature (Tg). [9]This suggests the formation of a more densely crosslinked and rigid network, a desirable attribute for applications requiring high-temperature performance.
Conclusion and Field-Proven Insights
This compound is more than just a reactive diluent; it is a multifunctional building block for creating advanced thermosets. Its ability to undergo rapid, oxygen-insensitive cationic polymerization makes it ideal for high-throughput UV curing applications. The presence of amine and hydroxyl functionalities opens the door for complex, hybrid network architectures with enhanced adhesion and toughness.
For researchers and formulators, AMHMO offers a pathway to:
-
Accelerate Curing Cycles: Significantly reduce processing times in cationic systems.
-
Lower Formulation Viscosity: Improve processability without resorting to non-reactive diluents that can compromise final properties.
-
Enhance Thermal and Mechanical Performance: Increase the Tg and hardness of cured resins.
-
Develop Novel Hybrid Systems: Utilize the secondary amine and hydroxyl groups for subsequent or concurrent crosslinking reactions.
By understanding the underlying mechanisms and following systematic formulation and characterization protocols, professionals can effectively harness the potential of this compound to develop next-generation thermosetting materials.
References
- Nishikubo, T. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
- Sasaki, H.
- Toagosei Co., Ltd. UV-Curable Resin ARON OXETANE.
- Wang, Z., et al. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. Chemical Journal of Chinese Universities.
- UBE Industries, Ltd. Improvement of Reactivity in UV Curing Epoxy. UBE Technical Report.
- Zhang, Y., et al. Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. RadTech.
- Smith, T. J., & Mathias, L. J. (2002). Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane)
- Sasaki, H. Oxetanes: Curing Properties in Photo-Cationic Polymerization. Toagosei Co., Ltd. Research Annual Report.
- Penczek, S., et al. Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms.
- Lalevée, J., et al. Common oxetane derivatives used in cationic ring-opening polymerization.
- Janik, M., et al. Poly-(3-ethyl-3-hydroxymethyl)
- PubChem. (3-(Aminomethyl)oxetan-3-yl)methanol.
- Janik, M., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)
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- 8. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [ouci.dntb.gov.ua]
- 9. UV-Curable Resin ARON OXETANE - Sanyo Corporation of America [sanyocorp.com]
- 10. ube.com [ube.com]
Application Notes and Protocols for Monitoring 3-Aminomethyl-3-hydroxymethyloxetane (AMHO) Polymerization
Introduction: The Unique Challenges of Monitoring AMHO Polymerization
3-Aminomethyl-3-hydroxymethyloxetane (AMHO) is a highly functional monomer capable of producing polymers with unique properties, including hydrophilicity, biocompatibility, and reactive sites for further modification. These characteristics make poly(AMHO) a promising candidate for applications in drug delivery, biomaterials, and coatings. The polymerization of AMHO, typically proceeding via a cationic ring-opening polymerization (CROP) mechanism, involves the opening of the strained four-membered oxetane ring.[1][2][3] The presence of both a primary amine and a primary hydroxyl group on the monomer introduces a layer of complexity to the polymerization process. These functional groups can participate in side reactions, such as chain transfer and termination, which can affect the molecular weight, branching, and overall architecture of the resulting polymer.[4][5] Therefore, the ability to accurately monitor the polymerization kinetics and polymer structure in real-time is crucial for controlling the final material properties and ensuring reproducibility.
This comprehensive guide provides detailed application notes and protocols for the analytical techniques essential for monitoring the polymerization of AMHO. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
The Polymerization Pathway: A Cationic Ring-Opening Cascade
The cationic ring-opening polymerization of oxetanes is initiated by an acidic species, which protonates the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack.[1][2] The polymerization then proceeds through a chain-growth mechanism.
Caption: Cationic Ring-Opening Polymerization of AMHO.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure and Conversion
NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of polymers and for monitoring the progress of polymerization reactions.[6][7][8] For AMHO polymerization, both ¹H and ¹³C NMR are invaluable for tracking monomer conversion, identifying polymer microstructure, and detecting potential side reactions.[5][9]
Expertise & Experience: Why NMR is the Gold Standard
The power of NMR lies in its ability to provide quantitative information about the chemical environment of specific nuclei. In the context of AMHO polymerization, we can distinguish between the protons and carbons in the strained oxetane ring of the monomer and those in the opened, linear ether backbone of the polymer. This clear distinction allows for a direct and accurate measurement of monomer conversion over time.
Protocol: In-situ ¹H NMR Monitoring of AMHO Polymerization
This protocol describes the use of ¹H NMR for real-time monitoring of monomer conversion.
Materials:
-
AMHO monomer
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate initiator)
-
Cationic initiator (e.g., a strong protonic acid or a Lewis acid)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve a known amount of AMHO monomer in the chosen anhydrous deuterated solvent.
-
Add a known concentration of an internal standard (e.g., 1,3,5-trioxane) for accurate quantification.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Initial Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum of the monomer solution before the addition of the initiator. This will serve as the t=0 reference.
-
-
Initiation and Data Acquisition:
-
Inject a precise amount of the initiator into the NMR tube while it is in the spectrometer (if possible) or quickly mix and re-insert.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of polymerization.[10]
-
-
Data Analysis:
-
Identify the characteristic proton signals of the AMHO monomer (specifically the methylene protons of the oxetane ring) and the newly formed polymer backbone.
-
Integrate the area of a well-resolved monomer peak and a well-resolved polymer peak.
-
Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [Initial Monomer Integral / (Initial Monomer Integral + Polymer Integral)] * 100
-
Data Presentation:
| Time (min) | Monomer Peak Integral | Polymer Peak Integral | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.85 | 0.15 | 15 |
| 30 | 0.50 | 0.50 | 50 |
| 60 | 0.20 | 0.80 | 80 |
| 120 | 0.05 | 0.95 | 95 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation
FTIR spectroscopy is a rapid and sensitive technique for monitoring changes in chemical functional groups during a reaction.[6] For AMHO polymerization, FTIR is particularly useful for observing the disappearance of the oxetane ring.[1][2][11]
Expertise & Experience: The Vibrational Signature of Ring-Opening
The key to using FTIR for monitoring AMHO polymerization is to identify a vibrational band unique to the oxetane ring that disappears as the polymerization progresses. The ether linkage in the strained four-membered ring has a characteristic absorption band that is distinct from the C-O-C stretch in the resulting linear polyether.
Caption: Workflow for in-situ FTIR monitoring.
Protocol: Real-Time FTIR Monitoring of AMHO Polymerization
This protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR for real-time monitoring.
Materials:
-
AMHO monomer
-
Cationic initiator
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
-
Sample Application:
-
Apply a small drop of the AMHO monomer onto the ATR crystal.
-
-
Initial Spectrum:
-
Acquire an initial FTIR spectrum of the monomer. Identify the characteristic peak of the oxetane ring ether bond (typically around 980 cm⁻¹).
-
-
Initiation and Monitoring:
-
Add a small, precise amount of the initiator to the monomer on the ATR crystal and mix quickly.
-
Immediately begin acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the oxetane ring peak over time.
-
The conversion can be calculated by normalizing the peak height or area to an internal standard peak that does not change during the reaction (e.g., a C-H stretching vibration).
-
Size Exclusion Chromatography (SEC): Characterizing Molecular Weight and Distribution
SEC, also known as Gel Permeation Chromatography (GPC), is an essential technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting poly(AMHO).[6][12][13] This information is critical for understanding how polymerization conditions affect the final polymer properties.
Expertise & Experience: Sizing Up the Polymer Chains
SEC separates polymer molecules based on their hydrodynamic volume in solution.[13] Larger molecules elute faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, we can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) of our poly(AMHO) samples. A narrow PDI (close to 1) indicates a well-controlled polymerization with chains of similar length.
Protocol: SEC Analysis of Poly(AMHO)
Materials:
-
Poly(AMHO) sample
-
Appropriate mobile phase (e.g., aqueous buffer with salt to screen charge effects, or an organic solvent like DMF with LiBr)
-
SEC system with a refractive index (RI) detector
-
Polymer standards for calibration (e.g., polyethylene glycol or poly(methyl methacrylate))
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the dried poly(AMHO) sample.
-
Dissolve the polymer in the mobile phase to a known concentration (typically 1-2 mg/mL).
-
Filter the solution through a 0.22 µm filter to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of polymer standards of known molecular weights to generate a calibration curve (log molecular weight vs. elution volume).
-
-
Sample Analysis:
-
Inject the prepared poly(AMHO) sample.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the software will calculate Mn, Mw, and PDI for the poly(AMHO) sample.
-
Data Presentation:
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(AMHO) - 1 hr | 5,000 | 6,500 | 1.30 |
| Poly(AMHO) - 4 hr | 15,000 | 18,000 | 1.20 |
Differential Scanning Calorimetry (DSC): Probing Polymerization Kinetics and Thermal Properties
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[14][15][16] It can be used to monitor the heat of polymerization, determine the extent of reaction, and characterize the thermal properties of the final polymer, such as the glass transition temperature (Tg).
Expertise & Experience: The Energetics of Polymerization
The ring-opening polymerization of oxetanes is an exothermic process.[17] DSC can measure this heat of reaction, which is directly proportional to the extent of monomer conversion.[14][15] By monitoring the heat flow over time under isothermal conditions, we can obtain valuable kinetic information about the polymerization rate.
Protocol: Isothermal DSC for Monitoring AMHO Polymerization Kinetics
Materials:
-
AMHO monomer
-
Cationic initiator
-
DSC instrument
-
Hermetic aluminum DSC pans
Procedure:
-
Sample Preparation:
-
In a clean vial, prepare a mixture of the AMHO monomer and the initiator.
-
Accurately weigh a small amount (5-10 mg) of the mixture into a hermetic aluminum DSC pan and seal it.
-
Prepare a reference pan of the same type, either empty or containing an inert material of similar heat capacity.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Rapidly heat the sample to the desired isothermal polymerization temperature.
-
Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
Integrate the area of the exothermic peak to determine the total heat of polymerization (ΔH_total).
-
The rate of polymerization is proportional to the heat flow at any given time.
-
The conversion at any time 't' can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization: Conversion(t) = ΔH_t / ΔH_total.
-
Conclusion
The successful synthesis of well-defined poly(AMHO) relies on a thorough understanding and control of the polymerization process. The analytical techniques and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to monitor the cationic ring-opening polymerization of AMHO with precision and confidence. By combining the molecular-level insights from NMR and FTIR with the macroscopic properties revealed by SEC and DSC, a comprehensive picture of the polymerization kinetics and the final polymer characteristics can be achieved. This integrated analytical approach is indispensable for the rational design and optimization of poly(AMHO)-based materials for advanced applications.
References
- Current time information in Toronto, CA. (n.d.).
- Wang, H., Pu, M., & Ding, Y. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(83), 52963-52971.
- Waters Corporation. (n.d.). Size-Exclusion Chromatography Method for Poly(A) Tail Analysis of mRNA.
- Kutal, C., & Sangermano, M. (2018). The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers. Polymer Chemistry, 9(1), 49-56.
- De Gennes, P. G. (1979). Scaling concepts in polymer physics. Cornell university press.
- McGuire, T. M., Ning, D., & Williams, C. K. (2016). Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements.
- Wang, H., Pu, M., & Ding, Y. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(83), 52963-52971.
- McGuire, T. M., Ning, D., & Williams, C. K. (2016). Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements.
- Warren, N. J., & Armes, S. P. (2014). In situ SAXS studies of a prototypical RAFT aqueous dispersion polymerization formulation: monitoring the evolution in copolymer morphology during polymerization-induced self-assembly. Chemical Science, 5(7), 2629-2638.
- Crivello, J. V., & Narayan, R. (1992). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech Report, 1-8.
- McGuire, T. M., Ning, D., & Williams, C. K. (2016). Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements.
- McGuire, T. M., Ning, D., & Williams, C. K. (2016). Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements. Department of Chemistry, University of Oxford.
- Li, Y., et al. (2024). In Situ Monitoring of the Polymerization Kinetics of Organic Pollutants during Persulfate-Based Advanced Oxidation Processes Using Plasmonic Colorimetry. Analytical Chemistry, 96(4), 1587-1596.
- Romain, C., & Williams, C. K. (2022). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). Journal of the American Chemical Society, 144(15), 6760-6771.
- Lattanzi, V., et al. (2005). The high resolution FTIR-spectrum of oxetane. Journal of Molecular Spectroscopy, 233(2), 221-234.
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- Doneanu, A., et al. (2023). Liquid Chromatography Methods for Analysis of mRNA Poly(A) Tail Length and Heterogeneity. Analytical Chemistry, 95(38), 14163-14171.
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- Bednarek, M., et al. (2003). Multihydroxyl Branched Polyethers. 2. Mechanistic Aspects of Cationic Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane. Macromolecules, 36(21), 7973-7979.
- Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
- Szafranska, S., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)
- Haven, J. J., & Junkers, T. (2017). Online Monitoring of Polymerizations: Current Status. European Journal of Organic Chemistry, 2017(36), 5347-5361.
- Waters Corporation. (n.d.). Size-Exclusion Chromatography Method for Poly(A) Tail Analysis of mRNA.
- Gonzalez, Y. I., et al. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1 H Time Domain NMR at a Low Magnetic Field. Polymers, 14(2), 323.
- Penczek, S., et al. (2007). Activated monomer mechanism in ring-opening polymerization. Progress in Polymer Science, 32(2), 247-282.
- Willis-Fox, N., et al. (2024). In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems. Frontiers in Chemistry, 12, 1324509.
- Lalevée, J., & Fouassier, J. P. (2012).
- Willis-Fox, N., et al. (2024). In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems. Frontiers in Chemistry, 12, 1324509.
- Zhang, Y., et al. (2015). Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. Chemical Journal of Chinese Universities, 36(11), 2355-2360.
- Szafranska, S., et al. (2020). ¹H NMR (400 MHz, DMSO-d6) spectrum of poly(3-ethyl-3-hydroxymethyloxetane). [Image].
- Crivello, J. V., & Jang, M. (2003). Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. Journal of Polymer Science Part A: Polymer Chemistry, 41(15), 2317-2328.
- White, J. L., & Mirau, P. A. (2021). Heterogeneous Polymer Dynamics Explored Using Static 1 H NMR Spectra. Polymers, 13(21), 3737.
- Zhang, Y., et al. (2021). Cationic-anionic synchronous ring-opening polymerization.
- Lalevée, J., & Fouassier, J. P. (2012). Common oxetane derivatives used in cationic ring-opening polymerization. [Image].
- Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures.
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- Thomas, J. (2022, July 26). Applied NMR Methodologies for Polymer Understanding [Video]. YouTube.
- Penczek, S., et al. (2000). Hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) via anionic polymerization. Macromolecules, 33(11), 3985-3990.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Aminomethyl-3-hydroxymethyloxetane Polymerization
Welcome to the technical support center for the polymerization of 3-Aminomethyl-3-hydroxymethyloxetane (AMHMO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of AMHMO polymerization, ensuring reproducible and optimized results. Here, we address common challenges and frequently asked questions, grounding our advice in established scientific principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section is formatted to rapidly diagnose and solve specific issues you may encounter during your polymerization experiments.
Issue 1: Low Polymer Yield or Incomplete Monomer Conversion
Question: My polymerization of this compound is resulting in a low yield of polymer, and I observe significant unreacted monomer. What are the potential causes and how can I improve the conversion?
Answer:
Low monomer conversion in the cationic ring-opening polymerization (CROP) of AMHMO can stem from several factors, primarily related to impurities, initiator inefficiency, or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Monomer Impurities: The presence of nucleophilic impurities, especially water, can terminate the growing polymer chains or interfere with the initiator. The hydroxyl and amino groups on the monomer itself can also complicate the reaction.
-
Solution: Ensure your AMHMO monomer is rigorously purified and dried before use. Standard techniques include distillation under reduced pressure or drying over appropriate desiccants. It is crucial to handle the purified monomer under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Inefficient Initiation: The choice and concentration of the initiator are critical. An initiator that is too weak or used at too low a concentration may not efficiently generate the propagating cationic species.
-
Solution: Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used and effective initiator for the CROP of oxetanes.[1][2] Experiment with slightly increasing the initiator concentration. However, be aware that excessively high concentrations can lead to side reactions and a broader molecular weight distribution.[3]
-
-
Suboptimal Temperature: Polymerization temperature significantly affects the reaction kinetics.[4][5] A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can promote side reactions, including chain termination.
-
Solution: The optimal temperature is system-dependent. Start with literature-reported values for similar oxetane polymerizations, often in the range of 0°C to room temperature, and then systematically vary the temperature to find the optimum for your specific setup. For some substituted oxetanes, temperatures as high as 70°C have been used.[6][7]
-
-
Chain Transfer Reactions: The hydroxyl and amino groups on the AMHMO monomer and the resulting polymer can act as chain transfer agents, terminating a growing chain and initiating a new, shorter one. This is a common issue in the polymerization of functional monomers.
-
Solution: This can be mitigated by controlling the reaction temperature and monomer concentration. Running the polymerization at a lower temperature can sometimes reduce the rate of chain transfer relative to propagation.
-
Experimental Workflow for Optimizing Conversion:
Caption: Stepwise approach to prevent gel formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the polymerization of this compound?
The polymerization of oxetanes, including AMHMO, primarily proceeds via a cationic ring-opening polymerization (CROP) mechanism. Due to the presence of the hydroxyl group, two competing mechanisms can be at play: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. [8][9]In the ACE mechanism, the active cationic center is at the end of the growing polymer chain. In the AM mechanism, the monomer is protonated (activated) by the initiator and is then attacked by the hydroxyl group of a neutral polymer chain. The prevalence of each mechanism depends on the specific reaction conditions. [6][7] Q2: How do the aminomethyl and hydroxymethyl groups affect the polymerization?
Both the primary amine and the primary hydroxyl group are nucleophilic and can interfere with the cationic polymerization. They can act as bases, reacting with the acidic initiator, or as chain transfer agents, terminating a growing chain. This can lead to lower molecular weights and a broader PDI. [3]The hydroxyl group, in particular, enables the Activated Monomer mechanism, which can lead to hyperbranched polymer structures. [6][7][10] Q3: What are suitable initiators for this polymerization?
Common initiators for the CROP of oxetanes include Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) and protonic acids. [1][2]Onium salts, such as diaryliodonium or triarylsulfonium salts, are also effective, particularly in photopolymerization. [11][12]The choice of initiator can significantly impact the reaction kinetics and the properties of the resulting polymer.
Q4: Can I control the degree of branching in the final polymer?
Yes, the degree of branching is controllable to some extent. It is highly dependent on the reaction conditions. For instance, in the polymerization of similar hydroxyl-functionalized oxetanes, the degree of branching has been shown to be influenced by the reaction temperature and the catalyst-to-monomer ratio. [3][6][7]Higher temperatures tend to favor the branching reactions.
Q5: What is a typical experimental protocol for the polymerization of a hydroxyl-functionalized oxetane?
The following is a general protocol for the cationic polymerization of a hydroxyl-functionalized oxetane like 3-ethyl-3-(hydroxymethyl)oxetane (a close analog to AMHMO), which can be adapted for AMHMO.
Step-by-Step General Protocol:
-
Monomer and Solvent Preparation:
-
Dry the solvent (e.g., dichloromethane) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
Purify the oxetane monomer by distillation under reduced pressure.
-
-
Reaction Setup:
-
Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Purge the flask with dry nitrogen for at least 20 minutes.
-
-
Polymerization:
-
Add the dry solvent to the flask via a cannula or syringe.
-
If using a core molecule (like 1,1,1-tris(hydroxymethyl)propane for controlled branching), add it at this stage. [6][7] * Cool the flask to the desired reaction temperature (e.g., 0°C).
-
Add the initiator (e.g., BF₃·OEt₂) via syringe.
-
Slowly add the purified oxetane monomer dropwise to the stirred solution.
-
-
Quenching and Isolation:
-
After the desired reaction time, quench the polymerization by adding a nucleophilic solvent like methanol or ethanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
References
- Macromolecules. Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. ACS Publications.
- NIH. Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers).
- Polymer Chemistry. The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers. RSC Publishing.
- Scilit. Catalytic reactions of oxetanes with protonic reagents and aprotic reagents leading to novel polymers.
- ResearchGate. Common oxetane derivatives used in cationic ring-opening polymerization.
- ADEKA. Examples of reaction and application of cationic initiators.
- RSC Publishing. Catalysis of Carbon Dioxide and Oxetanes to Produce Aliphatic Polycarbonates.
- Journal of the American Chemical Society. Mechanistic Studies of the Copolymerization Reaction of Oxetane and Carbon Dioxide to Provide Aliphatic Polycarbonates Catalyzed by (Salen)CrX Complexes. ACS Publications.
- RadTech. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers.
- RadTech. “Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies.
- Chemical Journal of Chinese Universities. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol.
- MDPI. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates.
- RadTech. Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane.
- ResearchGate. Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms.
- ResearchGate. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates.
- ResearchGate. Chain-growth Limiting Reactions in the Cationic Polymerization of 3-ethyl-3-hydroxymethyloxetane.
- ResearchGate. Multihydroxyl Branched Polyethers. 2. Mechanistic Aspects of Cationic Polymerization of 3Ethyl3-(hydroxymethyl)oxetane.
- PubMed. Poly-(3-ethyl-3-hydroxymethyl)oxetanes-Synthesis and Adhesive Interactions with Polar Substrates.
- ResearchGate. Scheme 1. General mechanisms of ring-opening polymerization: cationic...
- PMC. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. NIH.
- The Aquila Digital Community. "Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane) via Anionic Polymer". University of Southern Mississippi.
- ResearchGate. Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane).
- OUCI. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates.
- ResearchGate. Synthesis and properties of 3-nitratomethyl-3-ethyloxetane and its homopolymer.
- ResearchGate. Synthesis and characterization of the copolyether of 3-azidemethyl-3-methyloxetane and tetrahydrofuran.
- ResearchGate. What has more effect? Polymerization Temperature or Polymerization Time?
- PubMed. Temperature rise during polymerization of three different provisional materials.
- ResearchGate. Hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) via anionic polymerization.
- Chemical Reviews. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
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Technical Support Center: Polymerization of 3-Aminomethyl-3-hydroxymethyloxetane (AMHO)
Welcome to the technical support guide for the polymerization of 3-Aminomethyl-3-hydroxymethyloxetane (AMHO). This resource is designed for researchers, scientists, and drug development professionals who are working with this highly functional yet challenging monomer. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of AMHO polymerization and avoid common side reactions.
Introduction: The Challenge of a Trifunctional Monomer
This compound (AMHO) is a valuable building block for creating functional polyethers with pendant primary amine and hydroxyl groups. These groups offer sites for further modification, crosslinking, or conjugation, making the resulting polymers highly attractive for biomedical applications, coatings, and advanced materials.
However, the very features that make AMHO so useful—the nucleophilic amine and hydroxyl groups—also present significant synthetic challenges. The polymerization of AMHO proceeds via cationic ring-opening polymerization (CROP), where a cationic initiator activates the oxetane ring.[1][2] Unfortunately, under these acidic conditions, the pendant amine and hydroxyl groups can compete with the monomer's oxetane oxygen in reacting with the propagating cationic center. This leads to a variety of side reactions that can hinder the formation of well-defined, high-molecular-weight polymers.
This guide will equip you with the knowledge to anticipate, diagnose, and solve these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for polymerizing AMHO?
A1: The polymerization of AMHO is achieved through cationic ring-opening polymerization (CROP).[1] This process is initiated by a cationic species, typically generated from a Brønsted acid or a Lewis acid in the presence of a proton source, which attacks the oxygen atom of the oxetane ring. This initial step forms a positively charged tertiary oxonium ion, which is the active center for propagation. Subsequent monomer units add to this active center, leading to chain growth.[3]
Q2: Why are side reactions so common when polymerizing AMHO?
A2: Side reactions are prevalent due to the nucleophilic nature of the primary amine (-NH₂) and primary hydroxyl (-OH) groups on the AMHO monomer. In the acidic environment of CROP, the amine group can be protonated, but any free amine or hydroxyl group is capable of attacking the propagating cationic center (the tertiary oxonium ion). These attacks act as chain transfer or termination events, disrupting the polymerization process.[4][5]
Q3: What are the major side reactions to be aware of?
A3: The three most critical side reactions are:
-
Chain Transfer to Monomer: The amine or hydroxyl group of an incoming monomer molecule attacks the cationic propagating chain end. This terminates the growing chain and creates a new, often less reactive, cationic species on the monomer, leading to low molecular weights.[4]
-
Intramolecular Cyclization ("Backbiting"): The pendant amine or hydroxyl group on a growing polymer chain can bend back and attack its own cationic end, forming a stable cyclic structure and terminating the chain.
-
Intermolecular Crosslinking: The pendant functional groups on one polymer chain can attack the propagating center of another chain. This leads to the formation of branched or crosslinked networks, often resulting in insoluble gels.
Troubleshooting Guide: From Theory to Practice
This section addresses specific problems you may encounter during your experiments, explaining the root causes and providing actionable solutions.
Problem 1: The polymerization yields a low-molecular-weight polymer or only oligomers.
This is the most common issue and typically points to premature termination of the growing polymer chains.
Q: What is the primary cause of low molecular weight?
A: The most likely cause is chain transfer , where the propagating cationic center is neutralized by a nucleophile before a high-molecular-weight polymer can form.[4] With AMHO, the primary culprits are the monomer's own amine and hydroxyl groups. Water is another potent chain-transfer agent that must be rigorously excluded.
Visualizing the Problem: Desired Pathway vs. Side Reactions
The following diagram illustrates the intended polymerization path versus the detrimental side reactions caused by the pendant functional groups.
Caption: Desired propagation vs. chain transfer side reactions.
Solutions:
-
Implement a Protection Strategy (Recommended): The most robust solution is to temporarily "cap" or protect the amine and hydroxyl groups before polymerization. This involves converting them into less reactive functional groups that are stable under CROP conditions and can be easily removed after polymerization to regenerate the desired functionality.[6]
-
For the Amine Group: The tert-butoxycarbonyl (Boc) group is an excellent choice.[7] It is stable to the cationic conditions but can be cleanly removed with a mild acid like trifluoroacetic acid (TFA) post-polymerization.[8]
-
For the Hydroxyl Group: Silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) group, are effective. They are stable to CROP and can be removed with a fluoride source like tetra-n-butylammonium fluoride (TBAF).[9]
-
-
Rigorous Purification and Drying: Ensure all reagents (monomer, initiator, solvent) are meticulously dried. Water acts as a potent chain-terminating agent in cationic polymerizations.[10] Distill solvents over appropriate drying agents and dry the monomer under vacuum.
-
Optimize Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can sometimes favor the desired propagation reaction over side reactions, which may have a higher activation energy.
Problem 2: The final polymer has a broad molecular weight distribution (High Đ > 1.5).
A broad distribution indicates a lack of control over the polymerization, with chains initiating and terminating at different times.
Q: What leads to a broad molecular weight distribution?
A: This issue is often linked to the same causes as low molecular weight, particularly chain transfer reactions.[4] Additionally, slow initiation relative to propagation can be a factor. If new polymer chains are being formed throughout the reaction, the final product will contain a wide range of chain lengths.
Solutions:
-
Choose a Fast-Initiating System: Use a highly efficient initiator that generates cationic species rapidly and quantitatively. Boron trifluoride etherate (BF₃·OEt₂) is a common and effective initiator for oxetane polymerization.[11] For even faster initiation, consider using pre-formed carbenium ion salts or strong protic acids like triflic acid.
-
Employ Protecting Groups: As with preventing low molecular weight, protecting the -NH₂ and -OH groups is the most effective way to eliminate the chain transfer reactions that broaden the molecular weight distribution.[6][7]
-
Control Monomer Addition: In some systems, a slow, continuous addition of the monomer to the initiator solution can help maintain a low instantaneous monomer concentration, which can suppress certain side reactions and lead to better control.
Problem 3: The reaction mixture becomes a gel.
Gelation indicates the formation of a crosslinked polymer network, rendering the product insoluble and difficult to process.
Q: Why does my polymerization reaction form a gel?
A: Gelation is caused by intermolecular chain transfer and branching . The pendant amine or hydroxyl group on one growing polymer chain attacks the active cationic center of another polymer chain. When this happens repeatedly, the individual polymer chains become covalently linked, forming an insoluble three-dimensional network.
Solutions:
-
Protect the Functional Groups: This is the most definitive solution. By protecting the -NH₂ and -OH groups, you remove the nucleophiles responsible for intermolecular crosslinking.[8][9]
-
Reduce Monomer Concentration: Conducting the polymerization at a lower monomer concentration (i.e., in more dilute conditions) reduces the probability of polymer chains encountering one another, thereby decreasing the rate of intermolecular reactions relative to propagation.
-
Lower the Reaction Temperature: As with other side reactions, reducing the temperature can disfavor the higher activation energy crosslinking reactions.
Key Experimental Protocols
Protocol 1: Protection-Polymerization-Deprotection Strategy
This protocol is the most reliable method for synthesizing well-defined poly(AMHO).
Part A: Protection of AMHO Monomer
-
Boc Protection (Amine): Dissolve AMHO in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours. Purify the Boc-protected monomer by column chromatography.
-
TBDMS Protection (Hydroxyl): Dissolve the Boc-protected AMHO in anhydrous DCM. Add TBDMS-Cl (1.1 equivalents) and imidazole (1.5 equivalents). Stir at room temperature for 4-6 hours until the reaction is complete (monitor by TLC). Purify the fully protected monomer (Boc-AMHO-OTBDMS) by column chromatography.
Part B: Cationic Ring-Opening Polymerization (CROP)
-
Setup: Under an inert atmosphere (e.g., a glovebox or Schlenk line), add the rigorously dried, fully protected monomer to an oven-dried flask. Dissolve it in anhydrous DCM.
-
Initiation: Cool the solution to the desired temperature (e.g., 0 °C). Add the initiator (e.g., BF₃·OEt₂) dropwise via syringe.
-
Polymerization: Allow the reaction to stir for the designated time (typically 1-24 hours). The progress can be monitored by taking aliquots and analyzing them via ¹H NMR or GPC.
-
Termination: Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol or hexane. Filter and dry the protected polymer under vacuum.
Part C: Deprotection
-
Boc Removal: Dissolve the protected polymer in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure.
-
TBDMS Removal: Dissolve the resulting polymer in tetrahydrofuran (THF). Add TBAF (1 M solution in THF, 1.5 equivalents per silyl group). Stir for 2-4 hours.
-
Final Purification: Purify the final poly(AMHO) by dialysis against deionized water to remove salts and small molecules, followed by lyophilization to obtain the pure polymer.
Data Summary Tables
Table 1: Guide to Protecting Groups for AMHO Polymerization
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition | Stability in CROP |
| Amine (-NH₂) ** | tert-butoxycarbonyl | Boc | (Boc)₂O | Mild Acid (TFA)[8] | Excellent |
| Amine (-NH₂) ** | Benzyloxycarbonyl | Cbz | Cbz-Cl | Catalytic Hydrogenation | Good |
| Hydroxyl (-OH) | tert-butyldimethylsilyl | TBDMS | TBDMS-Cl | Fluoride (TBAF)[9] | Excellent |
| Hydroxyl (-OH) | Benzyl | Bn | BnBr, NaH | Catalytic Hydrogenation | Good |
Table 2: Effect of Reaction Parameters on Side Reactions
| Parameter | Effect of Increase | Rationale |
| Temperature | Increases side reactions | Chain transfer and termination reactions often have higher activation energies than propagation.[12] |
| Monomer Conc. | Increases crosslinking | Higher concentration increases the probability of intermolecular reactions between polymer chains. |
| Water Content | Increases termination | Water is a strong nucleophile that terminates the cationic propagating chain.[10] |
| Initiator Act. | (Complex) | A very fast initiator can help ensure all chains start at the same time, but may require lower temperatures to control. |
References
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- Wikipedia. Chain transfer. [Link]
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- Master Organic Chemistry.
- Amino Acid-Protecting Groups. [Link]
- RadTech. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. [Link]
- Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. [Link]
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Technical Support Center: Purification of 3-Aminomethyl-3-hydroxymethyloxetane
Welcome to the technical support guide for the purification of crude 3-Aminomethyl-3-hydroxymethyloxetane (CAS 45513-32-4). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. This guide provides field-tested insights, troubleshooting protocols, and answers to frequently asked questions, ensuring you can navigate the complexities of its purification with confidence.
Safety First: Handling a Hazardous Compound
Before beginning any purification protocol, it is critical to recognize that this compound is a hazardous substance.
-
Hazard Identification : It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. Crucially, it causes severe skin burns and eye damage.[1]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[1][2] All manipulations should be performed in a well-ventilated chemical fume hood.[1]
-
First Aid : In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek emergency medical help.[1][3] If inhaled, move the individual to fresh air.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the catalytic hydrogenation of a 3-(Nitromethylene)oxetane intermediate.[4] Therefore, potential impurities include:
-
Unreacted Starting Material : Residual 3-(Nitromethylene)oxetane.
-
Hydrogenation Byproducts : Incomplete reduction products or products from side reactions if reaction conditions like temperature or pressure are not optimal.[4]
-
Residual Catalyst : Traces of the hydrogenation catalyst, such as palladium.[4]
-
Solvents : Residual solvents from the reaction and workup, like methanol or ethanol.[4]
Q2: I tried purifying the free base by vacuum distillation but observed significant decomposition. Is this normal?
A2: Yes, this is a known issue. This compound is thermally labile, and attempts to purify it by distillation, even under reduced pressure, are often unsuccessful and can lead to decomposition.[4] This thermal instability is a critical factor to consider when selecting a purification strategy.
Q3: Given the thermal instability, what is the best overall strategy for purification?
A3: The most reliable method to achieve high purity, while avoiding thermal degradation, is purification via salt formation and crystallization .[4] This involves converting the basic free amine into a stable, crystalline salt, such as an oxalate or acetate, which can be easily isolated and purified. For instances where chromatography is necessary, it must be carefully optimized to prevent on-column degradation.
Q4: How should I store the purified compound?
A4: Due to the potential instability of the free base, long-term storage is best accomplished in the form of a stable salt, such as the hemioxalate.[5] If you must store the free base, keep it in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures to minimize degradation.[6]
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the analysis of your crude material.
Sources
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]
- 5. 3-Aminomethyl-3-(hydroxymethyl)oxetane hemioxalate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 3-Aminomethyl-3-hydroxymethyloxetane
Welcome to the technical support center for the synthesis of 3-Aminomethyl-3-hydroxymethyloxetane. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of this valuable building block. The unique combination of a hydrophilic amino alcohol moiety with the metabolically stable oxetane core makes this compound a compelling scaffold in modern drug discovery.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic synthesis and practical laboratory experience.
Part 1: Troubleshooting Guide (Q&A)
This section addresses specific experimental issues that can lead to low yields or failed reactions. A general synthetic strategy is proposed first to provide context for the troubleshooting advice.
Proposed Synthetic Pathway
A robust synthesis of this compound can be envisioned via a multi-step sequence starting from a suitable precursor like 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris). This pathway involves protection, cyclization, and deprotection steps.
Caption: Decision tree for troubleshooting the oxetane cyclization step.
Detailed Explanation & Protocol:
-
Base Selection: The pKa of a primary alcohol is ~16-17. A strong, non-nucleophilic base is required for complete deprotonation without competing side reactions. Sodium hydride (NaH) is an excellent choice. [3]* Solvent Choice: Polar aprotic solvents like THF or DMF are ideal. They solvate the cation (Na+) but leave the alkoxide nucleophile "bare" and highly reactive. [4]Protic solvents (like ethanol) will protonate the alkoxide, reducing its nucleophilicity.
-
High Dilution Principle: To prevent one molecule's alkoxide from reacting with another molecule's tosylate (intermolecular reaction), the reaction must be run at a low concentration (<0.05 M). This is often achieved by the slow addition of the substrate to a suspension of the base in the solvent.
Optimized Protocol for Step 3 (Intramolecular Cyclization):
-
Suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (N₂ or Ar) to achieve a final substrate concentration of 0.05 M.
-
Dissolve the monotosylated intermediate (1.0 eq.) in anhydrous THF.
-
Add the substrate solution dropwise to the NaH suspension at 0 °C over 2-4 hours using a syringe pump.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Q2: The initial N-protection of Tris (Step 1) is giving me a mixture of products and unreacted starting material. How can I achieve clean, selective N-Boc protection?
Answer:
The key challenge is the low solubility of Tris in many organic solvents and the potential for the hydroxyl groups to react. However, the amine is significantly more nucleophilic than the hydroxyl groups, which can be exploited for selectivity. [5] Common Pitfalls & Solutions:
| Pitfall | Explanation | Recommended Solution |
| Incomplete Reaction | Tris is poorly soluble in common aprotic solvents like DCM or THF, leading to a heterogeneous reaction and incomplete conversion. | Use a solvent system that can dissolve or effectively suspend the starting material. A mixture of Dioxane/Water or THF/Water is often effective. [6] |
| O-Acylation | If the reaction is run for too long or under harsh basic conditions, the hydroxyl groups can be acylated by the Boc anhydride, leading to carbonate byproducts. | Use a mild base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA). The amine's higher nucleophilicity allows it to react preferentially under these conditions. Carbonates that may form are often hydrolyzed during aqueous workup. [5] |
| Di-Boc Formation | While less common for primary amines, forcing conditions could lead to double protection. | Use a slight excess (1.1 eq.) of Boc anhydride (Boc₂O) and monitor the reaction closely by TLC. The reaction is typically complete within a few hours at room temperature. [7] |
Optimized Protocol for Step 1 (N-Protection):
-
Suspend 2-amino-2-(hydroxymethyl)propane-1,3-diol (1.0 eq.) in a 1:1 mixture of Dioxane and Water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq.).
-
Cool the mixture to 0 °C and add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in Dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC until the starting material is consumed.
-
Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate. The product should be in the organic phase.
Q3: My final deprotection step (Step 4) is causing the oxetane ring to open. How can I remove the Boc group while preserving the ring?
Answer:
This is a critical issue as oxetane rings can be susceptible to ring-opening under strongly acidic conditions, especially when internal nucleophiles like alcohols or amines are present. [1][8]The 3,3-disubstituted pattern of your target molecule provides more stability than other substitution patterns, but caution is still required. [1][8] Mechanism of Ring Opening: Under acidic conditions, the oxetane oxygen can be protonated, making the ring highly susceptible to nucleophilic attack. The newly deprotected amine or the neighboring hydroxyl group can act as an intramolecular nucleophile, leading to ring-expanded products (e.g., substituted azetidines or tetrahydrofurans).
Strategies for Safe Deprotection:
| Reagent | Conditions | Rationale & Comments |
| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) (1:1 v/v), 0 °C to RT, 1-2 hours. | Standard, effective method for Boc removal. [6]The low temperature and short reaction time minimize oxetane decomposition. This is the recommended starting point. |
| HCl in Dioxane/Methanol | 4M HCl in Dioxane or methanolic HCl, RT, 1-3 hours. | Another common method. The final product is isolated as the hydrochloride salt, which can be advantageous for stability and purification. |
| Weaker Acids (e.g., TsOH) | Catalytic p-Toluenesulfonic acid (TsOH) in a suitable solvent. | This is a much milder option but may require longer reaction times or gentle heating, which could also promote ring-opening. Use with caution and careful monitoring. |
Key Recommendations:
-
Low Temperature: Always start the deprotection at 0 °C and allow it to warm slowly only if necessary.
-
Monitor Closely: Use TLC or LC-MS to track the disappearance of the starting material. Stop the reaction as soon as the deprotection is complete to avoid prolonged exposure to acid.
-
Scavengers: In some cases, adding a scavenger like triethylsilane (TES) can help trap the tert-butyl cation generated during deprotection, preventing potential side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is an oxetane ring a desirable motif in drug discovery? Oxetanes are considered "magic methyl" replacements or carbonyl isosteres. [9]They can improve key drug properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid three-dimensional scaffold. [1][2]The oxygen atom can act as a hydrogen bond acceptor, potentially improving target engagement. [9] Q2: Can I convert the hydroxymethyl group to the aminomethyl group on a pre-formed 3-hydroxymethyl-3-methyloxetane? Yes, this is a viable alternative synthetic route. A common method involves a two-step process:
-
Activation of the Hydroxyl Group: Convert the alcohol into a good leaving group, typically a tosylate or mesylate, by reacting it with TsCl or MsCl in the presence of a base like pyridine.
-
Nucleophilic Substitution: Displace the leaving group with an azide source (e.g., sodium azide, NaN₃). [10]This is followed by reduction of the azide to the primary amine, commonly achieved through catalytic hydrogenation (H₂, Pd/C) or using a reducing agent like LiAlH₄. [11] Q3: Are there any specific safety concerns I should be aware of during this synthesis? Yes. Several reagents used in this synthesis require careful handling:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere and quenched carefully.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Must be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Acidification can produce highly toxic hydrazoic acid gas.
Q4: How can I purify the final product, this compound? As an amino alcohol, the final product is highly polar and may be water-soluble, making standard silica gel chromatography challenging. Potential purification methods include:
-
Crystallization: If the product is a solid, crystallization of its freebase or a salt (e.g., hydrochloride) form is an excellent method for purification.
-
Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules like amines.
-
Reverse-Phase Chromatography (C18): Using a water/acetonitrile or water/methanol gradient is often effective for purifying highly polar compounds.
References
- Burmistrov, V. et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Wessjohann, L. A. et al. (2023). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate.
- Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications.
- Ishikura, H. (2023). Recent advances in the synthesis of 3,3-disubstituted oxetanes. Semantic Scholar.
- Marek, A. et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- Various Authors. (2014). How can we protect an amino group leaving an alcohol group free?. ResearchGate.
- Various Authors. (2024). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. Semantic Scholar.
- Gong, L-Z. et al. (2026). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. ACS Publications.
- Mousseau, J. J., & Bull, J. A. (2020). Oxetanes in Drug Discovery Campaigns. PMC, NIH.
- SynArchive. Protecting Groups List. SynArchive.
- BenchChem. (2025). Preventing decomposition of oxetane ring during synthesis. BenchChem.
- ChemTalk. Williamson Ether Synthesis. ChemTalk.
- Howell, J. et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry Steps. The Williamson Ether Synthesis. Chemistry Steps.
- Wikipedia. Williamson ether synthesis. Wikipedia.
- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
- Various Authors. (2021). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry.
- Burmistrov, V. et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Hranjec, M. et al. (2021). Synthesis and transformation of 6-aminomethyl derivatives of 7-hydroxy-2'-fluoroisoflavones. French-Ukrainian Journal of Chemistry.
- Zhang, H. et al. (2013). Synthesis of 3-azidomethyl-3-methyloxetane. ResearchGate.
- Various Authors. (2016). 2-Amino-2-hydroxymethyl-1,3-propanediol. ResearchGate.
- Jamison, C. R. et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications.
- Kundu, S. et al. (2023). Selective and catalytic conversion of hydroxymethyl cytosine into formyl cytosine using a synthetic model of TET enzymes. Inorganic Chemistry Frontiers (RSC Publishing).
- Bhaskar, T. (2023). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. Semantic Scholar.
- Various Authors. (2016). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Google Patents.
- Various Authors. (2014). Preparation method of 3-hydroxy oxetane compound. Google Patents.
- Kim, H. et al. (2007). Application of the N-hydroxymethyl group to the stereoselective synthesis of (3 S,4 S)-3-aminodeoxystatine derivatives. ResearchGate.
- Nederberg, F. et al. (2011). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing).
- FUJIFILM Wako. 2-Amino-2-hydroxymethyl-1,3-propanediol. FUJIFILM Wako.
- Various Authors. (2019). How to convert a methyl group (-CH3) to a carboxyl or amine group (-COOH/NH2)?. ResearchGate.
- Various Authors. (2012). Preparation method of 3-aminomethyl oxetane and its organic acid salts. Google Patents.
- Various Authors. (1991). The conversion of amines to hydroxylamines. Google Patents.
- Sigma-Aldrich. 3-(Aminomethyl)oxetane 97. Sigma-Aldrich.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]
Technical Support Center: Controlling Molecular Weight in Poly(3-Aminomethyl-3-hydroxymethyloxetane)
This technical guide is designed for researchers, scientists, and drug development professionals working with the cationic ring-opening polymerization (CROP) of 3-Aminomethyl-3-hydroxymethyloxetane. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of controlling the molecular weight of this functional polyether.
Section 1: Foundational Concepts & FAQs
Q1: What is the primary mechanism for polymerizing this compound and how do the functional groups influence it?
A1: The polymerization of this compound proceeds via a cationic ring-opening polymerization (CROP) mechanism.[1] The oxetane ring is strained, providing the thermodynamic driving force for polymerization.[2] However, the pendant aminomethyl and hydroxymethyl groups introduce significant challenges and dictate the specific reaction conditions required.
-
Hydroxymethyl Group (-CH₂OH): This group can act as an internal chain transfer agent.[3][4] The lone pair of electrons on the hydroxyl oxygen can attack the propagating cationic center, terminating the chain and generating a proton that can initiate a new chain. This leads to the formation of branched or even hyperbranched structures and can make molecular weight control challenging.[5][6][7][8]
-
Aminomethyl Group (-CH₂NH₂): The primary amine is a strong nucleophile and a base. In a cationic polymerization, this group can be protonated by the acidic initiator or the propagating cationic species, effectively quenching the polymerization. Therefore, it is essential to protect the amine group before polymerization. A common protecting group strategy, such as conversion to a carbamate, is recommended.[9]
Q2: Why is my molecular weight consistently lower than predicted by the monomer-to-initiator ratio?
A2: This is a common issue when polymerizing hydroxyl-functionalized oxetanes. Several factors could be at play:
-
Chain Transfer to the Hydroxyl Group: As mentioned in Q1, the hydroxyl group can act as a chain transfer agent, leading to a higher number of polymer chains than initiator molecules and consequently, a lower average molecular weight.[3][4]
-
Impurities: Water and other protic impurities in your monomer, solvent, or initiator can act as chain transfer agents, leading to premature termination and initiation of new chains.[10] Meticulous drying of all reagents and glassware is critical.
-
"Back-Biting" and Cyclization: The growing polymer chain can fold back on itself, leading to the formation of cyclic oligomers.[2] This is a form of intramolecular chain transfer that consumes monomer without contributing to the growth of high molecular weight polymer chains.
Q3: What are the key parameters for controlling the molecular weight of poly(this compound)?
A3: Precise control over molecular weight requires careful manipulation of several experimental variables:
| Parameter | Effect on Molecular Weight | Rationale |
| [Monomer]/[Initiator] Ratio | Increasing the ratio generally increases molecular weight. | In a living polymerization, each initiator molecule ideally generates one growing polymer chain. A higher monomer-to-initiator ratio provides more monomer units for each chain to incorporate. |
| Initiator Concentration | Higher initiator concentrations lead to lower molecular weights.[11] | A higher concentration of initiator generates more active centers, resulting in a larger number of shorter polymer chains for a given amount of monomer. |
| Temperature | The effect can be complex. Higher temperatures can increase the rate of chain transfer and back-biting, leading to lower molecular weight. | While propagation rates increase with temperature, so do the rates of undesirable side reactions. Lower temperatures often favor a more controlled polymerization.[12] |
| Solvent Polarity | The choice of solvent can influence the stability of the propagating species and the extent of side reactions. | Solvents like dichloromethane are commonly used. Non-polar solvents may suppress some side reactions. |
| Monomer Purity | High purity is crucial for predictable molecular weight. | Impurities, especially protic ones, can act as uncontrolled initiators or chain transfer agents. |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: The polymerization does not initiate or proceeds very slowly.
-
Potential Cause 1: Inactive Initiator.
-
Potential Cause 2: Incomplete Protection of the Amine Group.
-
Troubleshooting:
-
Verify the complete protection of the amine group on your monomer using techniques like NMR or FTIR spectroscopy.
-
Re-run the protection reaction or purify your protected monomer to remove any unreacted starting material.
-
-
-
Potential Cause 3: Presence of Inhibitors.
-
Troubleshooting:
-
Ensure all reagents and solvents are free from basic impurities that could neutralize the acidic initiator.
-
Thoroughly dry all glassware and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
-
-
Problem 2: The resulting polymer has a very broad molecular weight distribution (high dispersity).
-
Potential Cause 1: Slow Initiation Compared to Propagation.
-
Troubleshooting:
-
Choose an initiator that provides rapid and quantitative initiation.
-
Consider pre-forming an active initiator species before adding the bulk of the monomer.
-
-
-
Potential Cause 2: Significant Chain Transfer.
-
Troubleshooting:
-
Lower the reaction temperature to minimize chain transfer to the hydroxyl groups.
-
Increase the monomer concentration to favor propagation over chain transfer.
-
-
-
Potential Cause 3: "Back-Biting" and Formation of Cyclic Oligomers.
-
Troubleshooting:
-
Polymerize at a higher monomer concentration to favor intermolecular propagation over intramolecular cyclization.
-
The choice of solvent can sometimes influence the extent of cyclization. Experiment with solvents of different polarities.
-
-
Problem 3: The polymer forms a gel or becomes insoluble during the reaction.
-
Potential Cause 1: Crosslinking due to the Hydroxyl Groups.
-
Troubleshooting:
-
The hydroxyl groups on different polymer chains can potentially react, leading to crosslinking. This is more likely at higher temperatures and monomer conversions.
-
Consider lowering the reaction temperature and stopping the polymerization at a lower conversion.
-
-
-
Potential Cause 2: High Degree of Branching.
-
Troubleshooting:
-
The formation of highly branched, high molecular weight polymers can lead to insolubility.
-
Adjust the monomer-to-initiator ratio to target a lower molecular weight.
-
-
Section 3: Experimental Protocols
Protocol 1: Amine Protection of this compound (Example with Boc-Anhydride)
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Cool the solution in an ice bath.
-
Add a base, such as triethylamine or sodium bicarbonate.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting Boc-protected monomer by column chromatography.
-
Confirm the structure and purity by NMR and mass spectrometry.
Protocol 2: General Procedure for Controlled Cationic Ring-Opening Polymerization
-
Thoroughly dry all glassware in an oven and assemble under an inert atmosphere.
-
In a flame-dried flask, dissolve the Boc-protected this compound monomer in anhydrous dichloromethane.
-
If using a co-initiator (e.g., 1,4-butanediol), add it to the monomer solution.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flame-dried flask, prepare a solution of the initiator (e.g., BF₃·OEt₂) in anhydrous dichloromethane.
-
Slowly add the initiator solution to the stirring monomer solution via syringe.
-
Monitor the polymerization progress by taking aliquots and analyzing them by ¹H NMR (disappearance of monomer peaks) or GPC (increase in molecular weight).
-
Quench the polymerization by adding a small amount of a nucleophilic reagent, such as methanol or ammonia in methanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Protocol 3: Deprotection of the Amine Group
-
Dissolve the Boc-protected polymer in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for several hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Redissolve the polymer in water and neutralize with a base (e.g., sodium bicarbonate).
-
Purify the final polymer by dialysis against deionized water to remove salts.
-
Lyophilize the dialyzed solution to obtain the final poly(this compound).
Section 4: Visualizations
Caption: Cationic Ring-Opening Polymerization (CROP) of a hydroxyl-functionalized oxetane.
Sources
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. Molecular Weight Control in Frontal Ring‐Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [mdpi.com]
- 8. Poly-(3-ethyl-3-hydroxymethyl)oxetanes-Synthesis and Adhesive Interactions with Polar Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cationic Ring-Opening Polymerization of Oxetanes
Welcome to the technical support center for the cationic ring-opening polymerization (CROP) of oxetanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful polymerization technique. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Slow or No Polymerization
Q1: I've mixed my oxetane monomer, solvent, and initiator, but the reaction is incredibly slow or hasn't started at all. What's going on?
A1: This is a common and often frustrating issue. The root cause typically lies in one of three areas: initiator inefficiency, monomer/solvent purity, or the presence of an induction period.
-
Initiator Selection and Activity: The choice of initiator is critical. Strong Brønsted acids or initiators that can generate a stable carbocation are necessary.[1][2] Superacids like trifluoromethanesulfonic acid (TfOH) are effective.[1] Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are also widely used, often in conjunction with a proton source (co-initiator) like water or an alcohol.[3][4] If you are using a Lewis acid, ensure the co-initiator is present in the correct stoichiometric ratio. An excess of the hydroxyl-containing co-catalyst can act as a chain transfer agent, hindering polymerization.[4]
-
Purity of Reagents: Cationic polymerizations are notoriously sensitive to impurities. Water, alcohols, and other nucleophilic species can react with the cationic propagating centers, leading to termination.[5][6] It is imperative that both the monomer and the solvent are rigorously purified and dried before use. Standard purification techniques involve distillation over a suitable drying agent (e.g., calcium hydride).
-
Induction Period: Some oxetane monomers, particularly 3,3-disubstituted ones, exhibit a significant induction period.[7][8] This delay is attributed to the formation of a stable, non-propagating tertiary oxonium ion intermediate.[7][8] The polymerization will only commence once this stable species rearranges or reacts to form a propagating species.
-
Troubleshooting the Induction Period:
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Q2: My polymerization worked, but the resulting polymer has a very broad molecular weight distribution (PDI > 1.5). How can I achieve a more controlled, "living" polymerization?
A2: A high PDI is a classic sign of uncontrolled polymerization, characterized by competing side reactions like chain transfer and termination.[5][10] Achieving a living cationic polymerization, where chains grow at a uniform rate with minimal termination, requires careful control over reaction conditions.[6][11]
-
Chain Transfer: This is a major contributor to broad PDI. The growing cationic chain end can be attacked by the oxygen atoms of the polymer backbone (backbiting), leading to the formation of cyclic oligomers, or by the monomer itself.[1][12]
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains are constantly being formed while others are already growing. This leads to a mixture of long and short chains.
-
Solution: Select an initiator that provides fast and quantitative initiation. Trialkyloxonium salts with non-nucleophilic counterions (e.g., SbF₆⁻, PF₆⁻) are often good choices.[1]
-
-
Termination: As mentioned, impurities are a primary cause of premature termination. Water is a common culprit, reacting with the propagating center to form a hydroxyl end-group and a proton, which can then initiate a new chain.[15]
-
Solution: Rigorous purification of all reagents and glassware is non-negotiable. Working under an inert atmosphere (e.g., nitrogen or argon) is essential to exclude atmospheric moisture.
-
Caption: Troubleshooting workflow for high PDI.
Issue 3: Formation of Cyclic Oligomers
Q3: My GPC results show the presence of low molecular weight species, which I suspect are cyclic oligomers. Why are these forming and how can I prevent them?
A3: The formation of cyclic oligomers, most commonly the cyclic tetramer, is a result of a "backbiting" reaction.[1] This intramolecular chain transfer occurs when the active oxonium ion at the end of a growing polymer chain is attacked by an oxygen atom from its own backbone.[1][12]
-
Mechanism of Formation: This is a thermodynamically driven process that competes with the kinetically favored chain propagation. The stability of the resulting cyclic species influences the extent of their formation.
-
Factors Influencing Cyclic Oligomer Formation:
-
Solvent: The choice of solvent has a significant impact. For instance, polymerizations in dichloromethane are more prone to cyclic oligomer formation than those in 1,4-dioxane.[14]
-
Counterion: The nature of the counterion associated with the cationic propagating species can influence the likelihood of backbiting.[16]
-
Temperature: Higher temperatures can favor the formation of thermodynamically stable cyclic products.
-
-
Prevention Strategies:
-
Solvent Selection: As demonstrated in the literature, using a more coordinating solvent like 1,4-dioxane can suppress the formation of cyclic oligomers.[13][14]
-
Optimize Temperature: Running the polymerization at the lowest feasible temperature can favor propagation over backbiting.
-
Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular backbiting.
-
Caption: Competing pathways in oxetane polymerization.
Experimental Protocols
Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of 3-Ethyl-3-(phenoxymethyl)oxetane
This protocol is a representative example and may require optimization for different oxetane monomers.
-
Monomer and Solvent Purification:
-
Dry the solvent (e.g., dichloromethane or 1,4-dioxane) over calcium hydride for 24 hours.
-
Distill the solvent under an inert atmosphere of dry nitrogen or argon.
-
Similarly, dry the oxetane monomer over calcium hydride and distill under reduced pressure.
-
Store the purified monomer and solvent over molecular sieves in a glovebox or desiccator.
-
-
Polymerization Setup:
-
Thoroughly flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
In a glovebox, add the desired amount of purified solvent to a reaction flask equipped with a magnetic stirrer.
-
Add the purified oxetane monomer to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
-
Initiation:
-
Prepare a stock solution of the initiator (e.g., BF₃·OEt₂) in the purified solvent inside the glovebox.
-
Using a gastight syringe, rapidly inject the required amount of initiator solution into the stirred monomer solution.
-
-
Propagation and Termination:
-
Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GPC if possible.
-
To terminate the reaction, add a nucleophilic quenching agent. A common choice is pre-chilled methanol containing a small amount of ammonia or triethylamine.[17]
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration.
-
Redissolve the polymer in a suitable solvent (e.g., chloroform) and re-precipitate to remove residual monomer and initiator fragments.
-
Dry the final polymer product under vacuum to a constant weight.
-
Data Summary
| Issue | Potential Cause(s) | Recommended Solution(s) | Key Parameters to Control |
| No/Slow Polymerization | Inactive initiator, impurities (water), induction period | Use a strong acid initiator, rigorously purify reagents, increase temperature | Initiator type/concentration, purity, temperature |
| High PDI | Slow initiation, chain transfer, termination | Use a fast initiator, use coordinating solvent, lower temperature, ensure high purity | Initiator kinetics, solvent choice, temperature |
| Cyclic Oligomers | Backbiting (intramolecular chain transfer) | Use coordinating solvent (1,4-dioxane), lower temperature, increase monomer concentration | Solvent, temperature, monomer concentration |
References
- Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules. [Link]
- Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules. [Link]
- The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acryl
- Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. [Link]
- Kinetics and mechanism of oxetanes polymerization catalyzed by AlR3. Part II. Non‐stationary polymerization and chain transfer to polymer.
- Common oxetane derivatives used in cationic ring-opening polymerization.
- Examples of reaction and application of cationic initi
- Polyoxetane. Wikipedia. [Link]
- “Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies. RadTech. [Link]
- Reactivity of oxetane monomers in photoinitiated cationic polymerization.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. [Link]
- (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Oxetane Polymers.
- Concentration effects in the cationic ring‐opening polymerization of 2‐ethyl‐2‐oxazoline in N,N‐dimethylacetamide.
- Cationic Polymeriz
- Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. [Link]
- Oxetane Synthesis via Alcohol C–H Functionalization.
- Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms.
- 6.
- Terminating agents for the CROP of 2-oxazolines and structures of the resulting end-functionalized PAOx.
- 2.
- The ring opening polymerization of ring strained cyclic ethers. Aston Research Explorer. [Link]
- Living cationic polymeriz
- Ring Opening Polymeriz
- Photoinitiated cationic polymerization of sustainable epoxy and oxetane thermosets. RadTech. [Link]
- What Is Living Cationic Polymeriz
- Oxetane can be polymerized by cationic ring-opening polymerization initiated by a protonic acid. Draw the complete mechanism for this showing termination by water addition. Homework.Study.com. [Link]
- Oxetane Present
- What Is Cationic Ring-Opening Polymeriz
- Ring-opening polymeriz
- Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. [Link]
- Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]
Sources
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- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Oxetane can be polymerized by cationic ring-opening polymerization initiated by a protonic acid. Draw the complete mechanism for this showing termination by water addition. | Homework.Study.com [homework.study.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 3-Aminomethyl-3-hydroxymethyloxetane
Welcome to the technical support guide for 3-Aminomethyl-3-hydroxymethyloxetane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As a bifunctional molecule containing a strained oxetane ring, a primary amine, and a primary alcohol, it offers unique opportunities in synthesis but also presents specific challenges related to byproduct formation. This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize these undesired reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
The two primary classes of byproducts stem from the inherent reactivity of the strained oxetane ring. These are:
-
Ring-Opened Products: The high ring strain and polarized C-O bonds make the oxetane susceptible to nucleophilic attack, particularly under acidic conditions, leading to the formation of 1,3-diol derivatives.[1]
-
Polymers/Oligomers: The molecule can undergo ring-opening polymerization.[2][3] This process can be initiated cationically, often catalyzed by trace acids or Lewis acids, where the hydroxyl or amino groups of one molecule can open the oxetane ring of another.[4]
Q2: Why is the oxetane ring in this molecule particularly susceptible to side reactions?
The oxetane ring's reactivity is a product of several factors. The four-membered ring possesses significant strain, which is relieved upon ring-opening.[1] Furthermore, the presence of two internal nucleophiles—the aminomethyl and hydroxymethyl groups—can facilitate intramolecular or intermolecular ring-opening, especially under acidic conditions where the oxetane oxygen is protonated and becomes a better leaving group.[5][6]
Q3: What general reaction conditions should be avoided to minimize byproduct formation?
To maintain the integrity of the oxetane ring, it is crucial to control the reaction environment. Key conditions to avoid include:
-
Strongly Acidic Conditions: Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes.[1][7] Even mild acidic conditions can be problematic, leading to the formation of unwanted byproducts.[7]
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for undesired pathways like polymerization or decomposition, particularly in the presence of catalysts.
-
Harsh Reaction Conditions: Reagents that are incompatible with the oxetane ring or the free amine and alcohol functionalities should be used with caution.[6]
Q4: Can the amine and hydroxyl groups be selectively functionalized without affecting the oxetane ring?
Yes, selective functionalization is achievable with careful planning. The primary amine is generally more nucleophilic than the primary alcohol and can often be reacted selectively under controlled conditions (e.g., acylation at low temperatures). However, to ensure complete selectivity and prevent side reactions, a protection strategy is often the most robust approach. The amine can be protected with a Boc group, and the alcohol can be protected with a silyl ether (e.g., TBDMS).
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Problem 1: My reaction yields are consistently low, and TLC/LC-MS analysis shows a complex mixture of products.
-
Possible Cause: This is a classic sign of competing byproduct pathways, likely ring-opening and/or oligomerization. The presence of multiple new spots on a TLC plate or a series of peaks in an LC-MS chromatogram with repeating mass units suggests polymerization.
-
Troubleshooting Steps:
-
Re-evaluate pH: Ensure your reaction is not acidic. If a reagent or starting material is an acid salt, neutralize it before proceeding or add a non-nucleophilic base (e.g., diisopropylethylamine) to the reaction mixture.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at 0 °C or even lower.
-
Analyze Byproducts: Use LC-MS to get the molecular weights of the major byproducts. An increase in mass corresponding to the addition of water (M + 18) is indicative of a ring-opened diol. A series of masses corresponding to multiples of the monomer unit points to polymerization.[2]
-
Consider Protecting Groups: If you are targeting a reaction at the amine or hydroxyl group, protecting the other functional groups can prevent them from participating in side reactions.
-
Problem 2: I isolated a product that is a viscous oil or an insoluble gum, not the expected solid.
-
Possible Cause: This physical property strongly suggests polymerization.[3][8] Cationic ring-opening polymerization of hydroxymethyl-oxetanes is a known process and can be initiated by trace acid impurities.[4]
-
Troubleshooting Steps:
-
Purify Reagents and Solvents: Ensure all reagents and solvents are free from acidic impurities. Pass solvents through a plug of basic alumina if necessary.
-
Employ an Acid Scavenger: Add a proton sponge or hindered base to the reaction mixture to neutralize any adventitious acid.
-
Avoid Lewis Acid Catalysts: If your reaction protocol uses a Lewis acid, search for an alternative, milder catalyst.
-
Characterize the Gum: Attempt to dissolve a small amount in a suitable solvent for NMR. The presence of broad, unresolved peaks in the proton NMR spectrum is characteristic of a polymer.[4]
-
Byproduct Formation Pathways
The following diagram illustrates the desired reaction of this compound (e.g., N-acylation) versus the two major competing byproduct pathways.
Caption: Major reaction pathways for this compound.
Problem 3: My NMR spectrum is clean, but the mass spectrum shows an unexpected M+1 peak.
-
Possible Cause: The amine group is basic and can readily form ammonium salts. In electrospray ionization mass spectrometry (ESI-MS), it is very common to observe the protonated species [M+H]+. This is generally not a byproduct but an artifact of the analysis method.
-
Troubleshooting Steps:
-
Confirm with NMR: If the ¹H and ¹³C NMR spectra are clean and consistent with the desired structure, the M+1 peak is almost certainly the protonated molecule.
-
Check Adducts: Look for other common adducts in the mass spectrum, such as [M+Na]+ or [M+K]+, which can also form during ESI.
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in N-Acylation
This protocol provides a general framework for the acylation of the primary amine while minimizing ring degradation.
-
Protection (Optional but Recommended):
-
Protect the hydroxyl group as a silyl ether (e.g., with TBDMS-Cl and imidazole in DCM) to prevent O-acylation.
-
-
Reaction Setup:
-
Dissolve the starting material (or its protected version) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Base:
-
Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
-
Addition of Acylating Agent:
-
Slowly add 1.0 to 1.1 equivalents of the acylating agent (e.g., acetyl chloride or a corresponding anhydride) dropwise to the cooled solution.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ or water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Troubleshooting Workflow for Unexpected Results
This workflow guides you through identifying the source of a problematic reaction.
Caption: A decision-making workflow for troubleshooting byproduct formation.
Data Summary: Influence of Conditions on Byproduct Formation
| Condition | Primary Byproduct Risk | Recommended Mitigation Strategy |
| Acidic pH (e.g., HCl, TFA) | Ring-Opening, Polymerization | Maintain neutral or basic pH; use acid scavengers.[7] |
| Lewis Acids (e.g., BF₃, AlCl₃) | Cationic Polymerization | Use non-Lewis acid catalysts or alternative synthetic routes.[2] |
| High Temperature (> 60 °C) | Polymerization, Decomposition | Conduct reactions at the lowest feasible temperature. |
| Protic Solvents (with acid) | Solvolysis / Ring-Opening | Use aprotic solvents (DCM, THF, MeCN). |
References
- W. K. Chui, et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
- Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Parzuchowski, P., & Mamiński, M. Ł. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. MDPI.
- S. Penczek, et al. (2020). Hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) via anionic polymerization. ResearchGate.
- Parzuchowski, P., & Mamiński, M. Ł. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. ResearchGate.
- Parzuchowski, P., & Mamiński, M. Ł. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. PMC - NIH.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Stability issues of 3-Aminomethyl-3-hydroxymethyloxetane in storage
Technical Support Center: 3-Aminomethyl-3-hydroxymethyloxetane
A Guide to Ensuring Stability in Storage and Handling
Welcome to the technical support resource for this compound (CAS 45513-32-4). As a key building block in modern medicinal chemistry, this 3,3-disubstituted oxetane offers a unique combination of properties, including improved metabolic stability and aqueous solubility in drug candidates.[1][2] However, its strained four-membered ring and functional groups—a primary amine and a primary alcohol—necessitate specific storage and handling protocols to prevent degradation and ensure experimental reproducibility. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and validated protocols to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, the compound should be stored under controlled conditions that mitigate exposure to heat, moisture, light, and atmospheric carbon dioxide.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions.[3][4] Storing at temperatures below 30°C is a general guideline for amines to reduce volatility and maintain stability.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | The primary amine is susceptible to oxidation and can absorb atmospheric CO₂. An inert atmosphere prevents these reactions. |
| Container | Tightly sealed, amber glass vial or HDPE | Prevents moisture ingress and light exposure.[5] Amber glass is critical for photoprotection. |
| State | As supplied (typically a solid or neat liquid) | Avoid storing in solution for long periods, as solvent interactions can accelerate degradation. If solutions are necessary, prepare them fresh.[6] |
Q2: Is this compound sensitive to air and moisture?
Yes. The primary amine group makes the molecule hygroscopic, meaning it readily absorbs moisture from the air.[5] Furthermore, amines can react with atmospheric carbon dioxide to form carbamates. Absorbed water can also facilitate hydrolytic degradation of the oxetane ring, particularly if acidic conditions develop.[7] Therefore, it is crucial to handle the compound quickly, preferably in a glovebox or under a stream of inert gas, and to always seal containers tightly.
Q3: Should I protect this compound from light?
Yes. While specific photostability data for this exact molecule is not extensively published, compounds with primary amine functionalities can be susceptible to photodegradation.[8][9] Best practice, as recommended by safety data sheets for similar oxetane structures, is to protect the material from light by using amber vials and storing it in the dark.[3] Confirmatory photostability testing is advised for drug development programs according to ICH Q1B guidelines.[10][11]
Q4: What is the typical shelf life of this compound?
The shelf life is highly dependent on the supplier and the storage conditions. When stored as recommended in Table 1, most suppliers guarantee stability for at least 12 months. However, for critical applications, it is imperative to re-analyze the purity of the material if it has been stored for an extended period or if the container has been opened multiple times.
Troubleshooting Guide: Investigating Sample Instability
This section addresses common problems encountered by researchers that may indicate degradation of this compound.
Q5: I've observed a new peak in my HPLC/LC-MS analysis of a stored sample. What could it be?
The appearance of new peaks is a primary indicator of degradation. The identity of the degradant depends on the stress condition the sample was exposed to.
-
Possible Cause 1: Acid-Catalyzed Hydrolysis. This is one of the most common degradation pathways for oxetanes.[2][12] The oxetane ring, although more stable than an epoxide, is susceptible to ring-opening under acidic conditions.[7] Trace amounts of acid, potentially from absorbed atmospheric CO₂ or impurities in solvents, can catalyze the reaction. The likely product is 1,3-diamino-2-(hydroxymethyl)propan-2-ol , formed by intramolecular or intermolecular nucleophilic attack.
-
Possible Cause 2: Oxidation. The primary amine can be oxidized, especially if the sample was exposed to air for prolonged periods or came into contact with incompatible materials like strong oxidizing agents.[3] Oxidative degradation can lead to a variety of products and may also cause discoloration (yellowing or browning) of the sample.
-
Possible Cause 3: Thermal Degradation. Exposure to elevated temperatures can promote ring-opening or other decomposition reactions.[7] The specific products can vary, but this pathway should be considered if the material was not stored under refrigeration.
Workflow for Investigating Degradation
Caption: Troubleshooting workflow for identifying the cause of degradation.
Q6: My reactions are giving inconsistent yields or unexpected side products when using an older batch of this compound. Why?
This is a classic symptom of reagent degradation. The presence of the ring-opened diol or other degradants means the actual molar quantity of the active oxetane is lower than calculated. Furthermore, these degradants possess different functional groups (e.g., two primary amines and two hydroxyls in the hydrolyzed form) that can compete in your reaction, leading to a complex product mixture and reduced yield of the desired product.
Recommendation: Always use a freshly opened or recently verified batch of the reagent for critical reactions. If you suspect degradation, re-qualify the material's purity using a validated analytical method (see Protocol 3) before use.
Experimental Protocols & Methodologies
Protocol 1: Recommended Procedure for Handling and Aliquoting
This protocol minimizes exposure to atmospheric contaminants during handling.
-
Preparation: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Inert Environment: Perform all transfers inside a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, use a Schlenk line or create a positive pressure of inert gas over the reagent.
-
Aliquotting: Dispense the material into smaller, single-use vials appropriate for the scale of your typical reactions. Use amber glass vials with PTFE-lined screw caps.
-
Inerting and Sealing: Backfill the headspace of each aliquot vial with inert gas before tightly sealing the cap. Further seal the cap with Parafilm® for extra protection against moisture ingress.
-
Storage: Promptly return the main container and the new aliquots to refrigerated storage (2-8°C), protected from light.
Protocol 2: Forced Degradation Study Workflow
A forced degradation or stress testing study is essential to understand the potential degradation pathways of a molecule.[13][14] This workflow helps identify whether your sample is degrading via hydrolysis, oxidation, heat, or light.
Table 2: Conditions for Forced Degradation Studies
| Condition | Reagents & Parameters | Expected Outcome if Susceptible |
| Acid Hydrolysis | 0.1 M HCl, 40°C, 24h | Significant degradation, formation of ring-opened diol. |
| Base Hydrolysis | 0.1 M NaOH, 40°C, 24h | High stability expected; oxetanes are generally base-stable.[7] |
| Oxidative | 3% H₂O₂, RT, 24h | Potential formation of N-oxide or other oxidative products. |
| Thermal | Solid sample, 60°C, 48h | Potential for modest degradation or discoloration. |
| Photolytic | Solution in quartz cuvette, expose to ICH Q1B compliant light source (e.g., >1.2 million lux hours visible, >200 watt hours/m² UVA).[11] Run a dark control in parallel. | Degradation only in the light-exposed sample indicates photosensitivity. |
Forced Degradation Workflow Diagram
Caption: Experimental workflow for a forced degradation study.
Protocol 3: HPLC Method for Purity Analysis
This compound lacks a strong UV chromophore, making purity analysis by standard HPLC-UV challenging. A universal detector is recommended.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). These detectors are ideal for non-chromophoric compounds.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
Potential Degradation Pathway: Acid-Catalyzed Ring Opening
Caption: Hypothesized acid-catalyzed hydrolytic degradation pathway.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(48), 9052-9067.
- Kühn, L., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12537–12555.
- Stepan, A. F., et al. (2016). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12164-12213.
- Kempa, T. J., Barton, Z., & Cunliffe, A. V. (1999). Mechanism of the thermal degradation of prepolymeric poly(3-nitratomethyl-3-methyloxetane). Polymer, 40(1), 65-93. Available at: [https://www.semanticscholar.org/paper/Mechanism-of-the-thermal-degradation-of-poly(3-Kempa-Barton/973f721666601b089c1d68326a2608c028c61a40]([Link]
- Bull, J. A., et al. (2023). Synthesis of 3-alkoxy- and 3-aryloxy-oxetanes and -azetidines by displacement of 3-bromo-derivatives. Organic & Biomolecular Chemistry, 21(23), 4815-4820.
- Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 533-542.
- Loftsson, T. (2014). Degradation Pathways. Request PDF.
- Preparation method of 3-aminomethyl oxetane and its organic acid salts. (2011). Google Patents.
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
- 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2. (2003). OECD Existing Chemicals Database.
- [3-(Aminomethyl)oxetan-3-yl]methanol. (n.d.). PubChem.
- 3-Aminomethyl-oxetane 6246-05-5. (n.d.). Shanghai Freemen Chemicals Co., Ltd.
- Meet the expert: The Importance of Photostability Testing. (2023). Sampled.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (1996). ICH.
- Darwish, A. S., & El-Kimary, E. I. (2009). Photodegradation and photostability-indication of mequitazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 740-745.
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
- Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. (2020). Chemical and Pharmaceutical Bulletin, 68(4), 392-397.
- Liu, T., et al. (2023). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Frontiers in Chemistry, 11, 1198944.
- Preparation method of 3-hydroxy oxetane compound. (2014). Google Patents.
- Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9.
- Oxy-Butane Ablation Testing of Thermal Protection Systems Based on Nanomodified Phenolic Resin Matrix Materials. (2023). MDPI.
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (2016). Google Patents.
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- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. 3 Important Photostability Testing Factors [sampled.com]
- 11. database.ich.org [database.ich.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Handling 3-Aminomethyl-3-hydroxymethyloxetane (AMHO)
The second round of searches provided some valuable, though still limited, information. The safety data sheet for AMHO confirmed a lack of specific stability data. However, it did provide some general handling precautions. The searches on cationic ring-opening polymerization of oxetanes have reinforced the understanding of the primary polymerization mechanism. I have also found some information on analytical techniques for polymer characterization, which can be adapted for detecting AMHO polymerization. The patent literature provided some insights into the synthesis of similar compounds, which indirectly suggests potential impurities that could act as initiators.
What is still missing is specific guidance on inhibitors for AMHO or closely related oxetane monomers. While general principles of inhibition for cationic polymerization are known, specific recommendations for this compound are not yet available. Also, detailed, step-by-step protocols for storage, handling, and polymerization detection specific to AMHO are still needed. I need to synthesize this information from the general principles I have gathered and present it in a practical, troubleshooting-oriented format.
Given this, I will now proceed to build the technical support center content. I will structure it in a Q&A format and create troubleshooting guides based on the information gathered. I will have to make some expert inferences based on the general principles of oxetane chemistry where specific data for AMHO is lacking, and I will be sure to frame these as recommendations based on chemical principles. I will also create the required diagrams and reference list.
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Foreword from the Senior Application Scientist:
Welcome to the definitive resource for researchers and developers working with 3-Aminomethyl-3-hydroxymethyloxetane (AMHO). This molecule, with its unique combination of a primary amine, a primary hydroxyl group, and a strained oxetane ring, offers a versatile platform for innovative polymer synthesis. However, its high reactivity, particularly the propensity for premature polymerization, demands a thorough understanding and precise handling protocols.
This guide is structured as a dynamic troubleshooting and FAQ center. It is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. Our goal is to ensure the integrity of your starting material and the reproducibility of your experimental results.
Troubleshooting Guide & FAQs
Category 1: Storage and Handling
Question: I've just received a shipment of AMHO. What are the immediate steps for proper storage to prevent premature polymerization?
Answer: Proper initial storage is the most critical step in maintaining the stability of AMHO. The primary threats to its stability are acidic contaminants and elevated temperatures.
Immediate Action Protocol:
-
Inert Atmosphere: Upon receipt, immediately transfer the AMHO container to a glovebox or an environment with an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric carbon dioxide and moisture, which can form carbonic acid and subsequently initiate cationic ring-opening polymerization (CROP).
-
Temperature Control: Store the sealed container in a refrigerator at 2-8°C. Lower temperatures significantly reduce the rate of both potential CROP and step-growth polymerization. Do not freeze AMHO , as this can cause phase separation and potential moisture condensation upon thawing.
-
Material Compatibility: Ensure the storage container is made of a compatible material, such as amber glass or fluorinated polyethylene. Avoid contact with acidic surfaces or materials that can leach acidic impurities.
Causality: The oxetane ring in AMHO is susceptible to electrophilic attack. Protic acids, even in trace amounts, can protonate the oxygen atom of the oxetane ring, initiating a chain reaction of ring-opening polymerization.[1][2] The exothermic nature of this reaction can lead to a runaway polymerization if not controlled.
Question: My AMHO has increased in viscosity during storage. What has happened, and is it still usable?
Answer: An increase in viscosity is a clear indicator of oligomerization or polymerization. This can occur through two main pathways:
-
Cationic Ring-Opening Polymerization (CROP): As mentioned, this is a rapid process initiated by acidic species.
-
Step-Growth Polymerization: The amine and hydroxyl functional groups on AMHO can undergo intermolecular condensation reactions to form polyethers and polyamines. This process is slower than CROP but is accelerated by heat.
Workflow for Assessing Usability:
Caption: Workflow for assessing AMHO with increased viscosity.
Experimental Protocol: Assessing Polymer Content with ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the viscous AMHO in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Spectral Analysis: Compare the spectrum of the stored AMHO to that of a pure, fresh sample. Look for the appearance of new, broad peaks in the polymer backbone region (typically 3.0-4.0 ppm), which indicate the formation of polyether linkages. A decrease in the relative integration of the characteristic oxetane ring protons is also indicative of polymerization.
Category 2: Preventing Polymerization During Experiments
Question: I am designing a reaction with AMHO. What precautions should I take to prevent unwanted polymerization during the experiment?
Answer: Preventing polymerization during a reaction requires rigorous control over the reaction conditions and the purity of all reagents.
Key Experimental Considerations:
| Parameter | Recommendation | Rationale |
| Solvent | Use dry, aprotic solvents (e.g., anhydrous THF, dioxane, or toluene). | Protic solvents can act as initiators for CROP. |
| Reagents | Ensure all reagents are free from acidic impurities. Basic reagents should be handled with care to avoid catalyzing other side reactions. | Acidic impurities are potent initiators of CROP.[1][2] |
| Temperature | Maintain the lowest possible reaction temperature that allows for the desired transformation. | Higher temperatures accelerate both CROP and step-growth polymerization. |
| Atmosphere | Conduct the reaction under an inert atmosphere (nitrogen or argon). | Excludes atmospheric moisture and CO₂. |
Use of Inhibitors:
For reactions where trace acidity is unavoidable, the addition of a sterically hindered, non-nucleophilic base can act as a proton scavenger.
Recommended Inhibitor:
-
2,6-di-tert-butylpyridine: This compound is an effective proton scavenger that is too sterically hindered to act as a nucleophile, thus preventing it from interfering with most desired reactions. A low concentration (e.g., 0.1-0.5 mol%) is typically sufficient.
Logical Relationship of Preventive Measures:
Sources
Optimizing catalyst selection for 3-Aminomethyl-3-hydroxymethyloxetane polymerization
Welcome to the technical support center for the polymerization of 3-Aminomethyl-3-hydroxymethyloxetane (AMHO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of poly(this compound). Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
I. Understanding the Fundamentals: A Quick Overview
The polymerization of this compound, a substituted oxetane, typically proceeds via a cationic ring-opening polymerization (CROP) mechanism.[1][2][3] The high ring strain of the four-membered oxetane ring (approximately 107 kJ/mol) and the basicity of the ether oxygen make it susceptible to electrophilic attack by a cationic initiator, driving the polymerization forward.[4][5] The presence of both a primary amine (-NH₂) and a primary hydroxyl (-OH) group on the monomer introduces complexity, as these functional groups can participate in side reactions or influence the polymerization kinetics.
The general mechanism for CROP of oxetanes can proceed through two main pathways: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[3][6] In the ACE mechanism, the cationic active center is at the end of the growing polymer chain, which then reacts with a neutral monomer.[1][3] In the AM mechanism, the monomer is first activated (e.g., protonated) by the catalyst system and then reacts with the nucleophilic end-group (like a hydroxyl group) of the growing polymer chain.[3][6] The dominant mechanism is influenced by factors such as catalyst type, monomer structure, and reaction conditions.
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the polymerization of this compound.
Question 1: Why is my monomer conversion unexpectedly low?
Answer:
Low monomer conversion is a frequent challenge in the cationic polymerization of functionalized oxetanes. Several factors can contribute to this issue:
-
Catalyst Inhibition/Termination: The primary amine group (-NH₂) of the AMHO monomer is basic and can neutralize the acidic catalyst (e.g., Lewis acids like BF₃·OEt₂), effectively quenching the active centers. Similarly, impurities such as water or alcohols in the monomer or solvent can act as terminating agents for the highly reactive cationic propagating species.[4][7] Cationic polymerizations are sensitive to nucleophilic impurities that can terminate the growing chain.[7]
-
Insufficient Catalyst Loading: Due to potential catalyst inhibition by the amine group, a higher catalyst-to-monomer ratio might be necessary compared to non-functionalized oxetanes.
-
Stable Intermediates: The polymerization of 3,3-disubstituted oxetanes can be characterized by an extended induction period attributed to the formation of a stable tertiary oxonium ion intermediate.[8][9] This intermediate may require additional energy (e.g., higher temperature) to overcome the activation barrier for propagation.[8]
-
Low Polymerization Temperature: While lower temperatures can sometimes improve control over the polymerization, they may also reduce the propagation rate, leading to incomplete conversion within a given timeframe.
Troubleshooting Steps:
-
Monomer and Solvent Purification: Ensure the AMHO monomer and solvent are rigorously dried and purified to remove water and other protic impurities. Standard techniques like distillation over a suitable drying agent are recommended.
-
Protecting the Amine Group: Consider a protection-deprotection strategy for the amine group. For instance, converting the amine to a less nucleophilic functional group (e.g., an amide or a carbamate) prior to polymerization can prevent catalyst neutralization. The protecting group can then be removed from the resulting polymer.
-
Optimize Catalyst Concentration: Systematically vary the catalyst concentration to find the optimal loading that balances initiation efficiency with potential side reactions.
-
Increase Reaction Temperature: If an induction period is observed, gradually increasing the reaction temperature can help overcome the activation energy barrier of stable intermediates and promote propagation.[8]
-
Copolymerization: Introducing a more reactive comonomer, such as a cycloaliphatic epoxide, can sometimes accelerate the overall polymerization rate and improve the conversion of the oxetane monomer.[4][8]
Question 2: The molecular weight distribution (polydispersity) of my polymer is very broad. What are the likely causes and how can I narrow it?
Answer:
A broad molecular weight distribution (high polydispersity index, PDI) indicates a lack of control over the polymerization process. The primary culprits are often chain transfer and termination reactions.
-
Chain Transfer to Monomer/Polymer: The hydroxyl and amine groups on both the monomer and the polymer backbone are nucleophilic and can attack the active cationic center of a growing chain. This terminates one chain while initiating a new one, leading to a broader distribution of chain lengths. Intramolecular chain transfer, or "back-biting," involving the hydroxyl groups can lead to the formation of cyclic oligomers and limit the achievable molecular weight.[10][11]
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, not all chains will start growing at the same time, resulting in a broader PDI.
-
Multiple Active Species: In some systems, different types of active species (e.g., free ions and ion pairs) may coexist, each with its own propagation rate, contributing to a broader molecular weight distribution.
Troubleshooting Steps:
-
Control the Temperature: Lowering the reaction temperature can often suppress chain transfer reactions, which typically have a higher activation energy than propagation.
-
Optimize the Initiator System: For some oxetane polymerizations, using a multi-component initiator system, such as a diol or triol in combination with a Lewis acid, can provide better control over initiation and lead to polymers with lower dispersity.[12][13] For instance, using 1,1,1-tris(hydroxymethyl)propane (TMP) as a core molecule can yield polymers with a lower dispersity compared to homopolymerization.[12][13]
-
Activated Monomer Mechanism: Conditions that favor the Activated Monomer (AM) mechanism can sometimes reduce the likelihood of back-biting and other chain transfer reactions, as the concentration of highly reactive cationic chain ends is minimized.[6]
-
Solvent Choice: The choice of solvent can influence the nature of the active species. Solvents like 1,4-dioxane have been shown to prevent intra- and intermolecular transfer reactions in the cationic polymerization of oxetane, yielding polymers with narrow molecular weight distributions.[14]
Question 3: My polymerization reaction seems to have a long induction period before it starts. Why is this happening and can I shorten it?
Answer:
Long induction periods are a known characteristic of the cationic polymerization of some 3,3-disubstituted oxetanes.[8][9]
-
Mechanism: This delay is often attributed to the initial fast reaction between the secondary oxonium ion (formed from the initiator and monomer) and another monomer molecule to create a stable tertiary oxonium ion.[4][8] This tertiary ion is less reactive and its subsequent ring-opening, which leads to propagation, is the rate-determining step.[4]
-
Impurities: As mentioned, impurities can consume the initially generated acid from the initiator, delaying the onset of polymerization until all impurities are consumed.[4]
Troubleshooting Steps:
-
Increase Temperature: Carrying out the photopolymerization at higher temperatures is an effective method for shortening the induction period.[8][9]
-
Use a Comonomer: Copolymerizing with more reactive monomers, like cycloaliphatic epoxides, can significantly reduce or eliminate the induction period.[4][8]
-
Photoinitiator Systems: In photopolymerization, using free-radical photoinitiators as synergists can also markedly accelerate the process and shorten the induction period.[8][9]
III. Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the polymerization of this compound and how do I choose one?
A1: The most common catalysts are Lewis acids and photoinitiators.
-
Lewis Acids: Boron trifluoride diethyl etherate (BF₃·OEt₂) is a widely used and effective catalyst for the cationic ring-opening polymerization of oxetanes, including those with hydroxyl groups.[12][15][16] Other strong Lewis acids like tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃) have also been reported and can offer high efficiency.[17]
-
Photoinitiators: For applications requiring spatial and temporal control (e.g., coatings, 3D printing), photo-acid generators (PAGs) like diaryliodonium or triarylsulfonium salts are used.[2][18] Upon UV or visible light irradiation, these compounds generate a strong acid that initiates the polymerization.
Choice of Catalyst Depends on:
-
Functional Group Tolerance: The amine group in AMHO can complex with and deactivate Lewis acids. Therefore, a higher catalyst loading or a protection strategy may be needed.
-
Desired Polymer Architecture: Initiator systems like a triol (e.g., TMP) combined with BF₃·OEt₂ can be used to create star-shaped or hyperbranched polymers.[12][13]
-
Application: For thin films or coatings, photopolymerization is often preferred. For bulk polymerization, thermal initiators or Lewis acids are more common.
Q2: How do the amine and hydroxyl groups on the AMHO monomer affect the polymerization?
A2: These functional groups have a profound impact:
-
Nucleophilicity: Both groups are nucleophilic. The amine is generally more basic and can directly neutralize Lewis acid catalysts. The hydroxyl group is a key participant in the "activated monomer" mechanism, where it acts as the nucleophile attacking the protonated monomer.[3]
-
Chain Transfer: Both groups can act as chain transfer agents by reacting with the growing cationic chain end. This can limit the final molecular weight and broaden the molecular weight distribution.[10]
-
Branching: In the polymerization of similar monomers like 3-ethyl-3-(hydroxymethyl)oxetane, the hydroxyl group can lead to the formation of hyperbranched structures.[10][12] The growing polymer chain can be terminated by reaction with a hydroxyl group, forming an ether linkage and releasing a proton that can initiate a new chain.[18]
Q3: Can I perform an anionic polymerization of this compound?
A3: While anionic ring-opening polymerization of oxetanes with hydroxyl groups has been reported using catalysts like potassium tert-butoxide, it is generally less effective for producing high molecular weight polymers.[12][19] Studies on 3-ethyl-3-hydroxymethyl oxetane have shown that anionic polymerization can result in low molar masses and broad dispersities.[12][19] The presence of the acidic proton on the hydroxyl group and the potentially reactive proton on the amine group would likely interfere with the strongly basic anionic initiators and propagating species. Cationic polymerization is the more common and generally more efficient method for this class of monomers.[12]
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Cationic Polymerization of AMHO using BF₃·OEt₂
Materials:
-
This compound (AMHO), purified
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Methanol (for quenching)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and rubber septum, dissolve the purified AMHO monomer in anhydrous DCM to the desired concentration (e.g., 1 M).
-
Place the flask in a temperature-controlled bath set to the desired reaction temperature (e.g., 0 °C to control exothermicity).
-
Under a positive nitrogen flow, add the calculated amount of BF₃·OEt₂ catalyst via syringe. The catalyst-to-monomer ratio should be optimized (e.g., starting at 1 mol%).
-
Allow the reaction to proceed for the desired time (e.g., 24 hours), monitoring the progress by techniques like ¹H NMR or FTIR if possible.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., diethyl ether or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer using GPC (for molecular weight and PDI), NMR (for structure), and DSC/TGA (for thermal properties).
Table 1: Catalyst Selection and Typical Conditions
| Catalyst Type | Example | Initiator System | Typical Conditions | Advantages | Challenges |
| Lewis Acid | BF₃·OEt₂ | BF₃·OEt₂ alone or with a co-initiator (e.g., 1,4-butanediol)[16] | 0-70 °C, in aprotic solvent (e.g., DCM)[12] | Readily available, effective for bulk polymerization. | Sensitive to moisture, potential for side reactions, can be deactivated by the amine group. |
| Super Lewis Acid | Al(C₆F₅)₃ | Al(C₆F₅)₃ | 40 °C, in toluene[17] | High activity, can suppress some side reactions. | More expensive, sensitive to impurities. |
| Photo-Acid Generator | Diaryliodonium Salts (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate) | PAG with UV/Visible light source | Room temperature, solventless or in solution | High spatial and temporal control, rapid curing.[2] | Limited penetration depth in thick samples, requires specialized equipment. |
V. Visualizing the Process
Diagram 1: Cationic Ring-Opening Polymerization (CROP) Mechanisms
This diagram illustrates the two competing mechanisms in the CROP of a hydroxyl-functionalized oxetane.
Caption: Competing ACE and AM pathways in cationic oxetane polymerization.
Diagram 2: Troubleshooting Workflow for Low Monomer Conversion
This workflow provides a logical sequence of steps to diagnose and solve issues related to low polymer yield.
Caption: A step-by-step guide to troubleshooting low monomer conversion.
VI. References
-
Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. DDD UAB.
-
Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl- oxetane. RadTech.
-
AM mechanism for polymerization of oxetane ring. ResearchGate.
-
Reactivity of oxetane monomers in photoinitiated cationic polymerization. ResearchGate.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
-
Synthesis of Oxetanes.
-
REACTIVITY STUDIES OF OXIRANE AND OXETANE MONOMERS IN PHOTOINITIATED CATIONIC POLYMERIZATIONS. DSpace@RPI.
-
An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
-
Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
-
Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. ACS Publications.
-
Why are anionic polymerizations more sensitive to impurities than cationic polymerizations? Sathee Forum.
-
The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers. Royal Society of Chemistry.
-
Initiators. Sigma-Aldrich.
-
Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. National Institutes of Health.
-
Common oxetane derivatives used in cationic ring-opening polymerization. ResearchGate.
-
Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU Munich.
-
Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol.
-
Solvent-free process for the preparation of mono-substituted fluorinated oxetane monomers. Google Patents.
-
Oxetanes: Curing Properties in Photo-Cationic Polymerization. Toagosei.
-
Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. ResearchGate.
-
Synthesis of 3-azidomethyl-3-methyloxetane. ResearchGate.
-
3,3-Bis(hydroxymethyl)oxetane. Biosynth.
-
Polymerization Initiators. TCI Chemicals.
-
Understanding the Effect of M(III) Choice in Heterodinuclear Polymerization Catalysts. National Institutes of Health.
-
Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. ResearchGate.
-
Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. MDPI.
-
Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane). ResearchGate.
-
Chain-growth Limiting Reactions in the Cationic Polymerization of 3-ethyl-3-hydroxymethyloxetane. ResearchGate.
-
Synthesis and characterization of the copolyether of 3-azidemethyl-3-methyloxetane and tetrahydrofuran. ResearchGate.
-
"Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane) via Anionic Polymer". The Aquila Digital Community.
-
Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Royal Society of Chemistry.
-
Polymerization of Ethylene and 1,3-Butadiene Using Methylaluminoxane-Phosphine Catalyst Systems. MDPI.
-
Multihydroxyl Branched Polyethers. 2. Mechanistic Aspects of Cationic Polymerization of 3Ethyl3-(hydroxymethyl)oxetane. ResearchGate.
-
Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer.
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- 11. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol [cjcu.jlu.edu.cn]
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- 17. ddd.uab.cat [ddd.uab.cat]
- 18. researchgate.net [researchgate.net]
- 19. "Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane) via Anionic Polymer" by Tara J. Smith and Lon J. Mathias [aquila.usm.edu]
Technical Support Center: Impurity Characterization in 3-Aminomethyl-3-hydroxymethyloxetane
Welcome to the technical support guide for the characterization of impurities in 3-Aminomethyl-3-hydroxymethyloxetane. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions encountered during the synthesis, purification, and analysis of this highly polar, non-chromophoric molecule. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, followed by detailed experimental protocols.
Part 1: FAQs - Common Impurities and Their Origins
Q1: What are the most likely process-related impurities I should expect during the synthesis of this compound?
A1: Understanding the synthetic route is paramount to predicting potential impurities. A common pathway to this compound involves the reduction of a corresponding azide or nitrile precursor, which itself is often derived from 3-hydroxymethyloxetane. Given this, impurities can arise from several sources:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or key intermediates in your final product.
-
By-products from Side Reactions: The strained oxetane ring and the presence of two reactive functional groups (amine and alcohol) can lead to specific by-products. One significant side reaction is intermolecular etherification or amination, leading to dimers or oligomers, especially under harsh thermal or acidic/basic conditions.
-
Reagents, Ligands, and Catalysts: Inorganic salts, residual catalysts (e.g., Palladium on carbon from a hydrogenation step), and other reagents used in the synthesis can be carried through the process.[1][2]
Below is a table of common potential impurities and a diagram illustrating their formation pathways.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Origin | Typical Analytical Challenge |
| 3-Hydroxymethyl-3-azidomethyloxetane | (Structure not shown) | Incomplete reduction of azide intermediate | Co-elution with the main peak in reversed-phase HPLC |
| Oxetane-3,3-diyldimethanol | (Structure not shown) | Starting material carry-over | High polarity, poor retention in RP-HPLC |
| Dimer (Ether-linked) | (Structure not shown) | Intermolecular reaction under acidic or thermal stress | Higher molecular weight, may require different MS range |
| Dimer (Amine-linked) | (Structure not shown) | Intermolecular reaction, particularly if the amine is deprotected under harsh conditions | Higher molecular weight, different ionization efficiency |
Q2: My molecule, this compound, is degrading upon storage. What are the likely degradation pathways?
A2: Degradation can occur due to inherent molecular instability or interaction with environmental factors. For this molecule, you should investigate the following:
-
Oxidative Degradation: The primary amine is susceptible to oxidation. Exposure to air (oxygen) and trace metals can catalyze the formation of corresponding aldehydes, imines, or other oxidative products. Forced degradation studies using hydrogen peroxide are essential to identify these degradants.[3][4]
-
Thermal Degradation: High temperatures can promote ring-opening of the strained oxetane ring or drive intermolecular condensation reactions to form oligomeric impurities.[3]
-
Acid/Base Hydrolysis: The oxetane ring is susceptible to acid-catalyzed ring-opening, which would result in the formation of a diol. While generally stable to base, strong basic conditions could also promote side reactions.[3]
-
Photolytic Degradation: While the molecule lacks a strong chromophore, photostability studies should still be conducted as per ICH guidelines to ensure light exposure does not cause unexpected degradation.[4]
Conducting forced degradation studies is a regulatory requirement and the most effective way to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]
Caption: Potential degradation pathways under forced stress conditions.
Part 2: FAQs - Analytical Method Development & Troubleshooting
Q1: I'm struggling to get good retention and peak shape for this compound using standard C18 HPLC columns. What should I do?
A1: This is a very common and expected challenge. The molecule is highly polar and lacks a UV chromophore, making analysis by standard reversed-phase (RP) HPLC with UV detection difficult.[7][8][9]
The Problem: On traditional C18 columns with high aqueous mobile phases, polar analytes are poorly retained, often eluting at or near the void volume. Furthermore, some C18 phases can undergo "phase collapse" or "ligand folding" in greater than 95% aqueous conditions, leading to irreproducible retention times.[10]
The Solution: Alternative Chromatographic & Detection Strategies
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for retaining and separating very polar compounds.[7][11] HILIC utilizes a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase containing a high concentration of a water-miscible organic solvent (typically acetonitrile). Water acts as the strong, eluting solvent.
-
Polar-Embedded or Aqueous-Stable RP Columns: These are modified C18 columns that contain polar functional groups embedded near the base of the alkyl chain. This modification makes them resistant to phase collapse and provides alternative selectivity for polar analytes.
-
Detection: Since there is no UV chromophore, you must use a universal detector.
-
Charged Aerosol Detector (CAD): Excellent for non-volatile analytes, providing near-uniform response regardless of chemical structure.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector, though it can be less sensitive and have a more non-linear response compared to CAD.
-
Mass Spectrometry (MS): The gold standard for identification. The primary amine on your molecule will readily ionize in positive electrospray ionization (ESI+) mode. LC-MS is invaluable for impurity profiling.[12][13]
-
Q2: I've detected an unknown peak in my chromatogram. What is a systematic workflow for identifying it?
A2: A systematic approach is crucial for efficiently identifying unknown impurities. The process involves gathering data to propose a structure and then confirming it, often by synthesizing a reference standard. This aligns with the principles outlined in ICH Q3A guidelines for impurity identification.[1][14][15]
Caption: Systematic workflow for the identification of an unknown impurity.
Explanation of the Workflow:
-
Accurate Mass Determination (LC-HRMS): The first and most critical step is to determine the accurate mass of the impurity using high-resolution mass spectrometry (HRMS). This allows you to calculate a highly specific elemental formula.
-
Database Searching: Use the elemental formula to search chemical databases for known compounds. Consider potential process-related structures (dimers, starting materials, etc.).
-
MS/MS Fragmentation: Fragment the impurity ion in the mass spectrometer. The fragmentation pattern provides clues about the molecule's structure, which you can compare to the fragmentation of the parent drug.
-
Isolation: If the structure is still unclear, you may need to isolate the impurity using preparative chromatography for further analysis.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[13]
-
Confirmation: The final confirmation involves synthesizing the proposed impurity structure and demonstrating that it has the identical retention time and mass spectrum as the unknown peak in your sample (co-injection).[16]
Part 3: Experimental Protocols
Protocol 1: Generic HPLC-CAD/MS Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating method. Optimization will be required.
1. Instrumentation:
-
HPLC or UHPLC system
-
Charged Aerosol Detector (CAD)
-
Mass Spectrometer (Single Quadrupole or HRMS) with ESI source
2. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | HILIC Column (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm) | Provides retention for highly polar analytes.[11] |
| Mobile Phase A | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to ~3.0 with Formic Acid | High organic content for HILIC mode. Buffer provides ionic strength for good peak shape. |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to ~3.0 with Formic Acid | Higher water content to elute compounds. |
| Gradient | 0-100% B over 15 minutes, then hold at 100% B for 3 min, then re-equilibrate at 0% B for 5 min | A broad gradient to screen for early and late-eluting impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | For reproducible chromatography. |
| Injection Vol. | 2 µL | Minimize peak distortion. |
| Sample Diluent | 90:10 Acetonitrile:Water | Must be similar to the initial mobile phase to ensure good peak shape in HILIC. |
3. MS Conditions (Starting Point):
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Scan Range | m/z 50 - 500 |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
4. System Suitability:
-
Prepare a solution containing the main compound and a known, related impurity (if available).
-
Criteria: Resolution > 2.0, Tailing Factor for the main peak between 0.8 and 1.5.
References
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
- No chromophore - no problem? (2021). Wiley Analytical Science. [Link]
- Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Technology Networks. [Link]
- Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Pharma Beginners. [Link]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Journal of Young Pharmacists. [Link]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
- Recent Trends in Analytical Techniques for Impurity Profiling. (2020).
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (2012).
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Austin Publishing Group. [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. [Link]
- Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). (2021).
- Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. (2020).
- Hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) via anionic polymerization. (2014).
Sources
- 1. jpionline.org [jpionline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. biomedres.us [biomedres.us]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. veeprho.com [veeprho.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Poly(3-Aminomethyl-3-hydroxymethyloxetane) (poly(AMHO))
Welcome to the technical support center for poly(3-Aminomethyl-3-hydroxymethyloxetane), or poly(AMHO). This guide is designed for researchers, scientists, and drug development professionals who are working with this promising polymer and wish to enhance its thermal stability for various applications. As a hydrophilic polymer with reactive amine and hydroxyl functionalities, poly(AMHO) presents unique challenges and opportunities in thermal stabilization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to guide your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal properties and degradation of poly(AMHO).
Q1: What are the likely thermal degradation mechanisms for poly(AMHO) in an inert atmosphere?
A1: The thermal degradation of poly(AMHO) is complex due to the presence of a polyether backbone and both primary amine and primary hydroxyl side groups. In an inert atmosphere (e.g., nitrogen or argon), the degradation is expected to proceed through a combination of the following mechanisms[1][2][3]:
-
Ether Linkage Scission: The polyether backbone can undergo random chain scission at the C-O ether linkages, which is a common degradation pathway for polyethers at elevated temperatures. This leads to the formation of smaller, volatile fragments[1].
-
Side-Group Elimination: The aminomethyl and hydroxymethyl side groups can be stripped from the polymer backbone. The C-C bond connecting the side groups to the oxetane ring is a potential weak point.
-
Reactions involving Amine and Hydroxyl Groups: The primary amine and hydroxyl groups are reactive and can participate in intramolecular or intermolecular reactions at high temperatures. This can include dehydration reactions between hydroxyl groups, or reactions between amine and hydroxyl groups, potentially leading to crosslinking or the formation of more complex heterocyclic structures.
Q2: How does the degradation of poly(AMHO) differ in an oxidative atmosphere (air) compared to an inert atmosphere?
A2: In the presence of oxygen, the thermal degradation of poly(AMHO) will be significantly accelerated and will involve oxidative degradation pathways in addition to the thermal degradation mechanisms mentioned above. The process will likely involve the formation of hydroperoxides, which can then decompose to create highly reactive radicals that further propagate the degradation process[4]. This typically leads to a lower onset temperature of degradation and more complete decomposition at lower temperatures compared to degradation in an inert atmosphere.
Q3: What are the most promising strategies for enhancing the thermal stability of poly(AMHO)?
A3: Given the functional groups present in poly(AMHO), the most promising strategies for enhancing its thermal stability are:
-
Crosslinking: Introducing a three-dimensional network structure by crosslinking the polymer chains can significantly enhance thermal stability[5][6]. The amine and hydroxyl groups on poly(AMHO) are ideal sites for reaction with various crosslinking agents.
-
Incorporation of Nanomaterials: The addition of nanoparticles can improve the thermal stability of polymers through several mechanisms, including acting as a heat shield, promoting char formation, and restricting the mobility of polymer chains[7][8][9][10][11].
Q4: What analytical techniques are essential for evaluating the thermal stability of modified poly(AMHO)?
A4: The primary techniques for assessing thermal stability are:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing key information on the onset of degradation, the rate of decomposition, and the amount of residual char[12][13].
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior, which can all be affected by modifications that enhance thermal stability[14][15][16].
Part 2: Troubleshooting Guide
This section is formatted as a series of question-and-answer scenarios that you might encounter during your experiments.
Scenario 1: Unexpectedly Low Degradation Temperature of Modified Poly(AMHO)
Q: I've attempted to crosslink my poly(AMHO) with an epoxy-based crosslinker, but the TGA results show a lower onset of degradation than the unmodified polymer. What could be the cause?
A: This is a common issue that can arise from several factors related to the crosslinking process. Here’s a systematic approach to troubleshooting:
-
Incomplete Curing: The most likely culprit is an incomplete crosslinking reaction. Unreacted epoxy crosslinker or partially reacted polymer chains can act as plasticizers or introduce less stable linkages, lowering the overall thermal stability.
-
Verification: Use DSC to check for a residual exotherm during a second heating scan. An exothermic peak indicates that the curing reaction was not complete[17].
-
Solution:
-
Optimize Curing Conditions: Increase the curing time and/or temperature. Refer to the technical data sheet for the specific epoxy crosslinker for recommended curing schedules.
-
Adjust Stoichiometry: Ensure the molar ratio of epoxy groups to the reactive amine and hydroxyl groups on the poly(AMHO) is optimized. An excess of either component can lead to an incomplete network formation.
-
-
-
Thermal Instability of the Crosslinker: The crosslinker itself may have lower thermal stability than the poly(AMHO).
-
Verification: Run a TGA on the pure, unreacted epoxy crosslinker to determine its degradation temperature.
-
Solution: If the crosslinker degrades at a lower temperature than the polymer, consider a more thermally stable crosslinking agent, such as an aromatic isocyanate or a different class of epoxy.
-
-
Side Reactions: At elevated curing temperatures, unintended side reactions may occur, leading to the formation of thermally less stable structures.
-
Verification: This can be challenging to verify directly without advanced analytical techniques like Pyrolysis-GC-MS. However, discoloration of the sample after curing can be an indicator.
-
Solution: Try a lower curing temperature for a longer duration. Alternatively, consider using a catalyst to promote the desired crosslinking reaction at a lower temperature.
-
Scenario 2: Poor Dispersion of Nanoparticles in the Poly(AMHO) Matrix
Q: I'm trying to incorporate silica nanoparticles to improve the thermal stability of my poly(AMHO), but I'm getting inconsistent TGA results, and I suspect poor dispersion. How can I address this?
A: Achieving a uniform dispersion of nanoparticles in a polymer matrix is critical for enhancing thermal stability. Agglomerates can act as stress concentrators and do not provide the desired barrier effect[7][18].
-
Surface Incompatibility: Unmodified silica nanoparticles are often hydrophilic due to surface silanol groups, which should be compatible with the hydrophilic poly(AMHO). However, the specific surface chemistry can still lead to aggregation.
-
Solution:
-
Surface Modification of Nanoparticles: While counterintuitive for a hydrophilic polymer, surface modification of the silica nanoparticles with a coupling agent that has functional groups compatible with both the silica surface and the polymer matrix can improve dispersion. For poly(AMHO), a silane coupling agent with an amine or epoxy functionality would be a good choice.
-
Use of a Dispersing Agent: A small amount of a suitable surfactant or dispersing agent can help to stabilize the nanoparticles in the polymer solution before casting or processing.
-
-
-
Inadequate Mixing Technique: The method used to incorporate the nanoparticles is crucial.
-
Solution:
-
Ultrasonication: When preparing a solution of poly(AMHO) and nanoparticles, use a high-power probe sonicator to break up agglomerates.
-
High-Shear Mixing: For melt processing, a twin-screw extruder with a high-shear screw configuration is effective for dispersing nanoparticles.
-
-
-
Solvent Selection: The solvent used to dissolve the polymer and disperse the nanoparticles can significantly impact the final dispersion.
-
Solution: Experiment with different polar solvents that are good solvents for poly(AMHO) to find one that also provides a stable dispersion of the silica nanoparticles.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Crosslinking of Poly(AMHO) with a Di-epoxide Crosslinker
Objective: To enhance the thermal stability of poly(AMHO) by creating a crosslinked network.
Materials:
-
Poly(this compound) (poly(AMHO))
-
Di-epoxide crosslinker (e.g., Bisphenol A diglycidyl ether)
-
Suitable solvent (e.g., Dimethylformamide, DMF)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Vacuum oven
Procedure:
-
Preparation of Poly(AMHO) Solution:
-
Dissolve a known amount of poly(AMHO) in the solvent to create a solution of a specific concentration (e.g., 10 wt%).
-
Stir the solution at room temperature until the polymer is fully dissolved.
-
-
Calculation of Crosslinker Amount:
-
Determine the molar equivalents of reactive amine and hydroxyl groups in your poly(AMHO) sample.
-
Calculate the required amount of di-epoxide crosslinker to achieve the desired stoichiometric ratio (e.g., 1:1 ratio of epoxy groups to the sum of amine and hydroxyl groups).
-
-
Addition of Crosslinker:
-
Add the calculated amount of the di-epoxide crosslinker to the poly(AMHO) solution.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
-
Casting and Curing:
-
Pour the solution into a mold or onto a flat surface to create a film of the desired thickness.
-
Place the cast film in a vacuum oven.
-
Cure the film using a programmed temperature ramp, for example:
-
Heat to 80°C and hold for 2 hours to slowly evaporate the solvent.
-
Increase the temperature to 150°C and hold for 4 hours to complete the crosslinking reaction.
-
-
Cool the oven down to room temperature before removing the crosslinked poly(AMHO) film.
-
-
Characterization:
-
Perform TGA and DSC analysis on the cured film to evaluate its thermal stability and glass transition temperature.
-
Protocol 2: Thermal Analysis of Modified Poly(AMHO) using TGA
Objective: To determine the thermal stability and decomposition profile of neat and modified poly(AMHO).
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry by placing it in a vacuum oven at a temperature below its degradation point for several hours.
-
Cut a small, representative piece of the polymer film or grind the sample into a fine powder (typically 5-10 mg).
-
-
Instrument Setup:
-
Use a clean TGA pan (e.g., alumina or platinum).
-
Tare the balance with the empty pan.
-
Place the prepared sample into the pan.
-
-
TGA Experiment:
-
Place the pan in the TGA furnace.
-
Set the purge gas to nitrogen at a flow rate of 20-50 mL/min for an inert atmosphere.
-
Program the temperature profile:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Start the experiment and record the mass loss as a function of temperature.
-
-
Data Interpretation:
-
From the TGA curve (mass vs. temperature), determine the onset temperature of decomposition (T_onset), the temperature of maximum degradation rate from the derivative (DTG) curve, and the percentage of char residue at 800°C.
-
Compare these parameters for the unmodified and modified poly(AMHO) to assess the enhancement in thermal stability.
-
Part 4: Data Presentation and Visualization
Table 1: Comparison of Thermal Properties of Unmodified and Modified Poly(AMHO)
| Sample | Modification | T_onset (°C) | T_max (°C) (from DTG) | Char Yield at 800°C (%) |
| 1 | Unmodified Poly(AMHO) | 280 | 320 | 5 |
| 2 | Poly(AMHO) + 5 wt% Epoxy Crosslinker | 330 | 375 | 15 |
| 3 | Poly(AMHO) + 2 wt% Silica Nanoparticles | 310 | 350 | 10 |
| 4 | Poly(AMHO) + 5 wt% Epoxy + 2 wt% Silica | 350 | 390 | 20 |
Note: The data in this table is illustrative and will vary depending on the specific materials and experimental conditions.
Diagrams
Caption: Experimental workflow for enhancing and analyzing the thermal stability of poly(AMHO).
Caption: Hypothesized thermal degradation pathways for poly(AMHO) in an inert atmosphere.
References
- Improvement of thermal stability of polypropylene using DOPO-immobilized silica nanoparticles.
- Effect of Nanoparticles on the Thermal Stability of Polymers.
- Use of Carbon Nanotube to Enhance Thermal Resistance of Poly(ethylenetetrasulfide)
- The Chemistry of Polymer Cross-Linkers.
- Influence of Silica Nanoparticles on the Physical Properties of Random Polypropylene.
- Amine-Reactive Crosslinker Overview.
- Technical Support Center: Thermal Degradation of Polymers Derived
- Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Thermal analysis methods (DSC, TGA) | Intro to Polymer Science Class Notes.
- The effect of silica nanoparticles on the morphology, mechanical properties and thermal degradation kinetics of polycarbon
- Thermal degrad
- Thermal Stability of Nanosilica-Modified Poly(vinyl chloride).
- Thermal degradation of polymer-carbon nanotube composites.
- Thermal Analysis Techniques | Polymers.
- Enhancing the Thermal Stability of Carbon Nanom
- Characteriz
- Thermal Degradation of Polyesters: Part 1.
- Crosslinking of hydroxyl-containing polymers with polyaldehyde compounds.
- Functional Nanocomposites with a Positive Temperature Coefficient of Resistance Based on Carbon Nanotubes Synthesized by Laser Abl
- The mechanism of thermal degrad
- The Basics of TGA Analysis of Polymers.
- Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities.
- Thermal degradation and combustion properties of most popular synthetic biodegradable polymers.
- Magnetic alignment of carbon nanotubes in polymers for enhanced thermal conductivity.
- Types of Crosslinkers and Their Applications in Biom
- Stabilized Reversed Polymeric Micelles as Nanovector for Hydrophilic Compounds.
- Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses.
- Thermogravimetric Analysis of Polymers.
- Effect of crosslink structure on mechanical properties, thermal stability and flame retardancy of n
- Thermal degradation behavior of polymethacryl
- How to interpret the TGA and DSC analysis?
- Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability.
- Application of nanoparticles based on hydrophilic polymers as pharmaceutical forms.
- Cross-Linking and Evaluation of the Thermo-Mechanical Behavior of Epoxy Based Poly(ionic Liquid) Thermosets.
- Thermal Degrad
- Surface Modifications of Nanoparticles for Stability in Biological Fluids.
- Thermal Stability of Modified Epoxy Polymers with Aminophenol Groups Introduced during Chemical Crosslinking.
- Crosslinking agents for modific
- Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin.
- Polymerisation and degradation of an arom
- Effect of Hydroxyl Monomers on the Enzymatic Degradation of Poly(ethylene succinate), Poly(butylene succinate)
- Impact of Solvent on the Thermal Stability of Amines.
- Catalysts, Crosslinking Agents, and Activ
- DSC Analysis of Polymers | Thermal.
- THERMAL DEGRAD
- Differential Scanning Thermal Analysis in Polymeric M
- SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
- How Does Temperature Affect Polyurethane Degrad
- Synthesis and Application of Hydrophilic Polymer Nanoparticles for W
Sources
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- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appstate.edu [appstate.edu]
- 5. chempoint.com [chempoint.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. Improvement of thermal stability of polypropylene using DOPO-immobilized silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Nanoparticles on the Thermal Stability of Polymers | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. eng.uc.edu [eng.uc.edu]
- 14. fiveable.me [fiveable.me]
- 15. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 16. azom.com [azom.com]
- 17. Cross-Linking and Evaluation of the Thermo-Mechanical Behavior of Epoxy Based Poly(ionic Liquid) Thermosets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Process Optimization for Scaling Up 3-Aminomethyl-3-hydroxymethyloxetane Production
Welcome to the technical support center for the synthesis and scale-up of 3-Aminomethyl-3-hydroxymethyloxetane. This resource is designed for researchers, chemists, and process development professionals who are working with this valuable building block. The unique structural features of the oxetane ring, particularly its role as a polar equivalent to a gem-dimethyl group, have made it a sought-after motif in medicinal chemistry.[1][2] However, the inherent ring strain and potential for side reactions present unique challenges during synthesis, especially during scale-up.[1][3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of its production.
Troubleshooting Guide: Common Issues in Scale-Up Production
This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format to help you quickly identify and resolve issues.
Q1: My reaction to form the oxetane ring from the precursor diol is showing low yield. What are the likely causes and solutions?
A1: Low yields in oxetane formation via intramolecular Williamson etherification are a common challenge.[4][5][6] The primary culprits are often competing side reactions or incomplete conversion.
-
Underlying Cause 1: Competing Elimination (Grob Fragmentation): The precursor 1,3-diol, after activation of one hydroxyl group (e.g., as a tosylate or mesylate), can undergo fragmentation instead of the desired intramolecular substitution, especially if the base is too strong or sterically hindered.
-
Solution 1: Base and Solvent Optimization:
-
Use a milder, non-nucleophilic base. While strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are sometimes used, they can promote elimination.[1] Consider using milder bases like potassium carbonate (K₂CO₃) or even an organic base like triethylamine (Et₃N) under optimized conditions.[4]
-
The choice of solvent is critical. A polar aprotic solvent like DMF or DMSO can favor the desired SN2 cyclization. However, monitor the reaction temperature closely as these solvents can also promote side reactions at elevated temperatures.
-
-
Underlying Cause 2: Oxetane Ring Opening: The strained oxetane ring is susceptible to opening under acidic conditions.[7][8] If your reaction conditions drift to a low pH, or if acidic byproducts are formed, the desired product can be consumed.
-
Solution 2: Maintain Basic or Neutral pH:
Q2: I am observing significant byproduct formation during the reduction of the azide intermediate (3-Azidomethyl-3-hydroxymethyloxetane). How can I improve the chemoselectivity?
A2: The reduction of an azide to a primary amine is a critical step. The choice of reducing agent is paramount to avoid unwanted side reactions, especially on a sensitive substrate containing a hydroxyl group and an oxetane ring.
-
Underlying Cause 1: Over-reduction or Reaction with Other Functional Groups: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) lack chemoselectivity and can reduce other functional groups or potentially open the oxetane ring.[9]
-
Solution 1: Catalytic Hydrogenation:
-
This is often the cleanest and most scalable method.[9] Use a palladium-on-carbon (Pd/C) or platinum dioxide (PtO₂) catalyst under a hydrogen atmosphere (from balloon pressure to higher pressures, depending on scale).[2][9]
-
Solvent Choice: Alcohols like methanol or ethanol are excellent solvents for this reaction.
-
Catalyst Loading: Typically, 5-10 mol% of Pd/C is sufficient. Ensure the catalyst is fresh and active.
-
-
Underlying Cause 2: Staudinger Reaction Byproduct: The Staudinger reaction (using triphenylphosphine, PPh₃) is very mild and chemoselective, but it produces a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct.[9] Removing TPPO can be challenging during purification, especially on a large scale.
-
Solution 2: Optimized Staudinger Protocol & Purification:
-
If chemoselectivity is the absolute priority, the Staudinger reaction is an excellent choice.[9][10]
-
To address the TPPO issue, consider using polymer-bound triphenylphosphine, which can be filtered off after the reaction. Alternatively, purification can sometimes be achieved by precipitation or specialized chromatography.
-
Q3: The final product, this compound, is highly polar and difficult to purify by standard silica gel chromatography. What purification strategies are recommended for scale-up?
A3: The high polarity and basicity of the target amine make it prone to strong interactions with acidic silica gel, leading to poor separation and streaking.[11][12]
-
Underlying Cause: Strong Adsorption to Silica: The primary amine is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel.[12]
-
Solution 1: Use of Amine-Functionalized or Deactivated Silica:
-
Amine-functionalized silica (KP-NH) can mask the acidic silanols, leading to much-improved peak shape and separation for basic compounds.[12]
-
Alternatively, you can add a competing amine like triethylamine (~1-2%) or ammonium hydroxide (~1%) to the mobile phase to block the active sites on the silica gel.[11][13]
-
-
Underlying Cause 2: Water Solubility: The product is likely to have significant water solubility, making extraction and concentration difficult.
-
Solution 2: Salt Formation and Recrystallization/Precipitation:
-
Convert the amine into a salt (e.g., hydrochloride or oxalate) by treating the crude product with an acid like HCl in ether or oxalic acid.[2] These salts are often crystalline and can be purified by recrystallization, which is a highly scalable method. The free amine can then be regenerated by basification if required.
-
-
Solution 3: Ion-Exchange Chromatography: For very challenging separations, consider using a cation-exchange resin. The basic amine will bind to the acidic resin, allowing neutral and acidic impurities to be washed away. The desired product can then be eluted by washing with a basic solution (e.g., aqueous ammonia).
Frequently Asked Questions (FAQs)
-
What is a common synthetic route for this compound? A typical and scalable route starts from a suitable 1,3-diol precursor. The key steps are:
-
Cyclization: Intramolecular Williamson etherification to form the oxetane ring, yielding 3-hydroxymethyl-3-(halomethyl)oxetane or a similar intermediate.[5][6]
-
Azide Formation: Nucleophilic substitution of the halide or other leaving group (like a tosylate) with sodium azide to produce 3-Azidomethyl-3-hydroxymethyloxetane.[14][15]
-
Reduction: Reduction of the azide group to the primary amine using methods like catalytic hydrogenation.[9][16]
-
-
Why is the oxetane ring considered unstable, and what precautions should I take? The oxetane is a strained four-membered ring. While more stable than an epoxide, it is susceptible to ring-opening reactions, particularly under acidic conditions.[3][7] Always maintain neutral or basic conditions when working with oxetanes, especially at elevated temperatures, to prevent decomposition.[4][8]
-
Can I use LiAlH₄ to reduce the azide? While LiAlH₄ is a powerful reducing agent for azides, it is generally not recommended for this specific molecule during scale-up.[9] It lacks the chemoselectivity to reliably spare the hydroxyl group and the oxetane ring, potentially leading to a complex mixture of byproducts.[9] Catalytic hydrogenation is a much safer and more selective choice for this transformation.[9][16]
-
How can I monitor the progress of the azide reduction reaction?
-
TLC: The starting azide and the product amine will have very different Rf values on a TLC plate. The amine is typically much more polar and will have a lower Rf. Staining with ninhydrin is an excellent way to visualize the amine product, which usually appears as a purple or yellow spot.
-
IR Spectroscopy: The disappearance of the strong, sharp azide stretch (around 2100 cm⁻¹) is a clear indicator that the reaction is complete.
-
LC-MS: This is a powerful technique to monitor the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights.
-
Visualized Workflows and Pathways
Synthetic Pathway Diagram
The following diagram illustrates a common synthetic route for the target compound.
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
This decision tree helps diagnose and solve issues related to low reaction yields.
Caption: Decision tree for troubleshooting low reaction yields.
Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 3-Azidomethyl-3-hydroxymethyloxetane
This protocol is adapted from general procedures for tosylation followed by azide substitution.[14][15]
-
Activation: To a stirred solution of the precursor diol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq). Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting diol is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Azidation: Dissolve the crude tosylate in dimethylformamide (DMF). Add sodium azide (NaN₃) (1.5-2.0 eq).
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the tosylate.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide intermediate. This intermediate may be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Catalytic Hydrogenation to this compound
This protocol is based on standard, highly effective methods for azide reduction.[9][16][17]
-
Setup: In a suitable hydrogenation vessel, dissolve the crude 3-Azidomethyl-3-hydroxymethyloxetane (1.0 eq) in methanol.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd basis) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (3x). Pressurize the vessel with hydrogen (typically 1-4 atm, or as determined by your equipment) and stir vigorously.
-
Reaction: Monitor the reaction by hydrogen uptake or by TLC/LC-MS. The reaction is typically complete within 4-24 hours. A key indicator is the cessation of hydrogen consumption.
-
Workup: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be performed as described in the troubleshooting section (Q3).
Comparative Data Summary
The choice of azide reduction method is critical for success. The table below compares common methods.[9]
| Method | Typical Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | 85-99% | 1 - 24 h | High yields, clean reaction (N₂ is the only byproduct), highly scalable. | Catalyst can be pyrophoric; may reduce other sensitive functional groups (e.g., alkenes, benzyl groups). |
| Staudinger Reaction | PPh₃, then H₂O | 80-95% | 6 - 24 h | Extremely mild and chemoselective, tolerates most other functional groups. | Forms stoichiometric triphenylphosphine oxide byproduct which can complicate purification. |
| Metal Hydride Reduction | Zn/NH₄Cl, NaBH₄/CoCl₂ | 70-90% | 1 - 6 h | Often rapid and uses inexpensive reagents. | Lacks chemoselectivity, can reduce other groups (esters, amides); workup can be cumbersome. |
References
- Wikipedia. Oxetane. [Link]
- Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Beilstein Journals. (2019).
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
- Royal Society of Chemistry. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry. [Link]
- Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
- National Institutes of Health (NIH). (2025).
- National Institutes of Health (NIH). (2023).
- Beilstein Publishing System. (2025).
- Biotage. (2023).
- ResearchGate. (2019).
- ACS Publications. (2023).
- ResearchGate. (Year not specified). Synthesis of 3-azidomethyl-3-methyloxetane. [Link]
- Semantic Scholar. Synthesis of 3-Azidomethyl-3-Methyloxetane. [Link]
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Google Patents. (2014). Preparation method of 3-hydroxy oxetane compound.
- National Institutes of Health (NIH).
- Organic Chemistry Portal. Amine synthesis by azide reduction. [Link]
- ResearchGate. (2025). Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent. [Link]
- Royal Society of Chemistry. (2017). Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions. Green Chemistry. [Link]
- Google Patents. Preparation method of 3-aminomethyl oxetane and its organic acid salts.
- PubMed. (2021). A GAP Replacement: Improved Synthesis of 3-Azidooxetane and Its Homopolymer Based on Sulfonic Acid Esters of Oxetan-3-ol. [Link]
- Royal Society of Chemistry. (Year not specified). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]
- ResearchGate. (2025). Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane). [Link]
Sources
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Technical Support Center: Mitigating Moisture Sensitivity in 3-Aminomethyl-3-hydroxymethyloxetane (AMHO) Reactions
Welcome to the technical support guide for 3-Aminomethyl-3-hydroxymethyloxetane (AMHO). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this versatile but moisture-sensitive building block. This guide moves beyond simple instructions to explain the causality behind experimental choices, ensuring your reactions are both successful and reproducible.
Understanding the Challenge: The Dual Nature of AMHO's Reactivity
This compound is a valuable trifunctional molecule, featuring a primary amine, a primary alcohol, and a strained oxetane ring. This unique combination makes it a powerful intermediate in medicinal chemistry and materials science.[1] However, its utility is intrinsically linked to its hygroscopic nature and sensitivity to moisture.
The primary amine and hydroxyl groups are polar and can readily form hydrogen bonds with atmospheric water, causing the solid reagent to become tacky or deliquescent. More critically, water can act as an unwanted nucleophile, leading to undesired side reactions, reduced yields, and inconsistent results.[2][3] The strained oxetane ring, while generally more stable than an epoxide, is susceptible to ring-opening reactions, a process that can be initiated or accelerated by the presence of water, especially under non-neutral pH conditions.[4][5][6]
Caption: Logical flow of moisture-induced problems in AMHO reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound (AMHO) so sensitive to moisture?
AMHO's moisture sensitivity stems from its chemical structure. The primary amine (-NH₂) and hydroxyl (-OH) groups are polar and hygroscopic, meaning they readily attract and absorb water from the atmosphere. Furthermore, water can act as a nucleophile, potentially reacting with AMHO itself (e.g., ring-opening the oxetane) or other sensitive reagents in your mixture, leading to unwanted byproducts and reduced yields.[2][7]
Q2: What are the initial signs of moisture contamination in my AMHO reagent?
Visually, pure, dry AMHO should be a free-flowing solid. The first sign of moisture absorption is often clumping or caking of the powder. In cases of significant exposure, the material may become sticky, oily, or even completely liquefy. For quantitative assessment, the most accurate method is Karl Fischer titration, which can determine the water content down to parts-per-million (ppm) levels.[8][9][10]
Q3: What are the specific consequences of moisture in my reaction?
Moisture can lead to several critical issues:
-
Reduced Yield: If water reacts with your starting materials or intermediates, it consumes them, preventing the formation of your desired product.[3]
-
Side Product Formation: Water can cause the ring-opening of the oxetane in AMHO, leading to the formation of a diol byproduct.[4]
-
Catalyst Deactivation: Many common catalysts, particularly organometallics and some Lewis acids, are rapidly decomposed by water.
-
Poor Reproducibility: Varying levels of moisture contamination between experiments will lead to inconsistent and unreliable results.[11]
Q4: How should I properly store AMHO to maintain its integrity?
AMHO should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. For long-term storage, placing this sealed container inside a desiccator containing a drying agent (like Drierite or molecular sieves) provides an additional layer of protection.
Q5: What is the best practice for weighing and adding AMHO to a reaction?
The ideal method is to handle the reagent inside a glovebox with a controlled, low-moisture atmosphere.[12] If a glovebox is unavailable, you can minimize moisture exposure by:
-
Allowing the container to reach ambient temperature before opening to prevent condensation.
-
Weighing the required amount quickly onto creased weighing paper.
-
Adding the solid to the reaction vessel under a positive pressure of inert gas (e.g., nitrogen or argon).[13]
Troubleshooting Guide for AMHO Reactions
This table outlines common problems encountered in reactions involving AMHO, their likely moisture-related causes, and actionable solutions.
| Problem | Probable Cause (Moisture-Related) | Recommended Solution |
| Low or No Product Yield | 1. AMHO or another critical reagent (e.g., an acyl chloride, an organometallic) was hydrolyzed by trace water.[11] 2. A moisture-sensitive catalyst was deactivated. | 1. Rigorously dry all glassware in an oven (125°C overnight) or by flame-drying under vacuum.[3][14] 2. Use anhydrous solvents, either purchased or freshly distilled from an appropriate drying agent.[12][14] 3. Ensure all reagents are anhydrous. Dry solid AMHO in a vacuum oven if contamination is suspected.[2] 4. Perform the entire reaction under a positive pressure of an inert gas like nitrogen or argon.[15][16] |
| Unexpected Byproduct Detected (e.g., a mass corresponding to AMHO + H₂O) | The oxetane ring has undergone nucleophilic attack by water, resulting in a diol byproduct. This is more likely if the reaction conditions are acidic or basic.[4] | 1. Implement stricter anhydrous techniques as described above. 2. Analyze your starting materials for acidic or basic impurities that could catalyze the ring-opening. 3. Re-evaluate the pH of your reaction; ensure it remains within a range that does not promote hydrolysis. |
| Inconsistent Results / Poor Reproducibility | The amount of atmospheric moisture entering the reaction varies between runs, leading to different outcomes. | 1. Standardize your anhydrous setup and procedure for every experiment.[17] 2. Use a consistent source and grade of anhydrous solvents and reagents. 3. For highly sensitive reactions, quantify the water content of your solvent and key reagents via Karl Fischer titration before each use.[18] |
| AMHO Reagent is Clumpy, Sticky, or Oily | The reagent has absorbed a significant amount of moisture from the air due to improper storage or handling.[19] | 1. Discard heavily contaminated reagent. 2. If mildly clumpy, dry the solid under high vacuum for several hours, preferably with gentle heating (ensure temperature is well below the melting point). 3. After drying, store the reagent in a desiccator under an inert atmosphere. |
Key Experimental Protocols
Protocol 1: Preparation of Anhydrous Glassware and Solvents
Objective: To eliminate adsorbed water from glassware and ensure solvents are free of moisture.
A. Glassware Preparation (Oven-Drying Method):
-
Clean all required glassware (reaction flask, condenser, addition funnel, etc.) thoroughly and rinse with deionized water, followed by a final rinse with acetone to speed up drying.
-
Place the glassware in a laboratory oven set to at least 125°C for a minimum of 12 hours (overnight is standard).[3][12]
-
Immediately before use, remove the hot glassware from the oven and assemble it quickly while flushing with a stream of dry nitrogen or argon. Allow it to cool to room temperature under this inert atmosphere. This prevents moist lab air from being drawn back into the flask as it cools.[16]
B. Solvent Preparation (Drying with Molecular Sieves):
-
Use a purchased bottle of anhydrous solvent packaged under an inert atmosphere whenever possible.
-
If you need to dry a solvent, select the appropriate type of molecular sieves (e.g., 3Å for methanol and ethanol, 4Å for most other common solvents like THF, DCM, and acetonitrile).
-
Activate the molecular sieves by heating them in a flask with a heat gun under high vacuum until no more water is seen condensing. Allow them to cool under vacuum.
-
Add the activated sieves (approx. 5% m/v) to the solvent in a suitable flask.[12] Allow the solvent to stand over the sieves for at least 24 hours before use.[3]
Protocol 2: Setting Up a Moisture-Sensitive Reaction with AMHO
Objective: To set up and run a reaction under a completely anhydrous, inert atmosphere.
Caption: A standard setup for running a reaction under an inert atmosphere.
Methodology:
-
Assemble the oven-dried reaction flask, stir bar, and condenser as described in Protocol 1, ensuring all joints are lightly greased and secured with clips.
-
Fit the top of the condenser (or a side arm of the flask) with a rubber septum.
-
Insert two needles through the septum: one connected to a source of dry nitrogen or argon (the inlet), and a second, wider-gauge needle to act as an outlet (a "bleed" needle).[20]
-
Flush the system with inert gas for 5-10 minutes to displace all the air.[20] Remove the outlet needle. The inert gas flow should now be directed to an oil bubbler to maintain a slight positive pressure.
-
Add the anhydrous solvent to the flask via a dry syringe. The syringe should be flushed with inert gas before use.[16][20]
-
Weigh the AMHO and any other solid reagents quickly. Briefly remove the septum, add the solids to the flask against a counter-flow of inert gas, and immediately reseal the flask.
-
Add any liquid reagents via syringe through the septum.
-
Proceed with the reaction (heating, cooling, stirring) as required by your procedure, ensuring the positive pressure of inert gas is maintained throughout.
References
- HepatoChem. How do you handle hygroscopic salts?[Link]
- Kerone. (2021). Method for Moisture Analysis Techniques. [Link]
- DDU Dundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. [Link]
- Sciencemadness Discussion Board. (2021). Anhydrous Conditions. [Link]
- News-Medical.Net. (2018). Moisture Analysis Techniques. [Link]
- Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
- ResolveMass Laboratories Inc. Moisture Content Analysis. [Link]
- Prime Scientific. (2018). Comparison Between Different Methods of Moisture Analysis. [Link]
- Drug Discovery Unit - University of Dundee. Reaction Set-up. [Link]
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Setup. [Link]
- JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Inoue, M., et al. (2007).
- Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
- Moriya, O., et al. (2007).
- Wang, Z., et al. (2021).
- Organic Chemistry at CU Boulder. Drying Organic Solutions. [Link]
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Elektronische Hochschulschriften der LMU München.
- Reddit. (2025).
- Google Patents. Preparation method of 3-aminomethyl oxetane and its organic acid salts.
- Vesta® Nutra. (2019).
- PubChem. [3-(Aminomethyl)oxetan-3-yl]methanol. [Link]
- Google Patents. Preparation method of 3-hydroxy oxetane compound.
- Google Patents. Process for the preparation of n-[3-(aminomethyl)
- Google Patents. Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
- Protheragen. 3-Aminomethyl-3-methyl-oxetane. [Link]
- OECD Existing Chemicals Database. 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2. [Link]
- NIST WebBook. 3-Ethyl-3-hydroxymethyl oxetane. [Link]
Sources
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- 6. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
Oxetane vs. Epoxy Resins in High-Performance Coatings: A Mechanistic and Performance-Based Analysis
An In-Depth Comparative Guide for Senior Application Scientists
In the landscape of high-performance thermosetting polymers for coatings, epoxy resins have long been the benchmark, celebrated for their robust mechanical properties, formidable chemical resistance, and tenacious adhesion.[1][2] However, the demand for faster processing, lower environmental impact, and tailored functionalities has propelled the exploration of alternative chemistries. Among these, oxetane-based systems, particularly functionalized monomers like 3-Aminomethyl-3-hydroxymethyloxetane, have emerged as compelling candidates. This guide provides a detailed, evidence-based comparison of these two chemistries, moving from fundamental reaction mechanisms to applied performance metrics, to arm researchers and formulators with the insights needed for material selection and innovation.
Foundational Chemistry: Structure and Curing Mechanisms
The distinct performance characteristics of epoxy and oxetane coatings are rooted in their molecular structure and the pathways through which they form a cross-linked network.
Epoxy resins are characterized by the presence of one or more oxirane (epoxide) rings—a strained three-membered ether. The vast majority of industrial epoxy resins are based on the diglycidyl ether of bisphenol A (DGEBA).
The curing, or cross-linking, of epoxy resins is typically an addition polymerization reaction initiated by a hardener or curative.[3] Common hardeners include amines, anhydrides, and polyamides.[3][4] The mechanism with an amine hardener, a staple in many coating formulations, involves the nucleophilic attack of the amine's nitrogen on one of the epoxide ring's carbon atoms. This reaction opens the ring, forming a hydroxyl group and a new covalent bond. Primary amines can react twice, leading to a dense, three-dimensional polymer network.[3]
Figure 1: Curing mechanism of an epoxy resin with a primary amine hardener.
Oxetanes feature a four-membered ether ring. While less strained than the epoxide ring, this strain is sufficient to drive a ring-opening polymerization.[5] this compound is a multifunctional monomer possessing not only the polymerizable oxetane ring but also primary amine and hydroxyl groups that can participate in secondary reactions.
The primary curing mechanism for oxetanes is cationic ring-opening polymerization, often initiated by a photoinitiator upon exposure to UV radiation.[6] The initiator generates a strong acid, which protonates the oxygen atom of the oxetane ring, creating a highly reactive oxonium ion. This ion is then attacked by the oxygen of another oxetane monomer, propagating the chain and forming a polyether backbone.[5]
Figure 2: Cationic ring-opening polymerization of an oxetane monomer.
Comparative Performance in Coating Formulations
The differences in chemistry translate directly to performance. While epoxy resins are versatile and reliable, oxetanes offer distinct advantages in specific application areas, particularly where processing speed is critical.
A primary differentiator is the cure profile. Epoxy systems offer a wide range of cure speeds, from hours at ambient temperature to minutes with thermal acceleration.[4][7] Oxetanes, when cured via photoinitiated cationic polymerization, are known for extremely rapid cure rates, often achieving a tack-free surface in seconds.[8][9]
However, the kinetics are nuanced. Epoxies typically show fast initiation but slower propagation.[8] Conversely, oxetanes can exhibit a noticeable induction period before polymerization begins, followed by extremely rapid propagation.[6][10] This is because the oxygen atom in the oxetane ring is more basic than in an epoxide, which lowers the activation energy for propagation once the active centers are formed.[5]
This has led to the development of hybrid systems. Adding an epoxy, like a cycloaliphatic type, to an oxetane formulation can act as a "kick-starter," using the epoxy's fast initiation to overcome the oxetane's induction period, resulting in a system that is both fast to start and fast to complete.[6][8][11]
| Property | Epoxy Resins (Amine Cure) | This compound (UV Cure) | Key Insights |
| Curing Method | Thermal, Ambient (2K) | UV/EB Radiation (Cationic) | Oxetanes are ideal for on-demand, high-throughput applications. |
| Cure Speed | Minutes to Hours | Seconds | A significant advantage for oxetane-based systems. |
| Initiation Rate | Generally Fast | Can have an induction period | Hybrid systems can mitigate the oxetane induction period.[6] |
| Propagation Rate | Moderate | Very Fast | Leads to rapid network formation and high molecular weight polymers.[8] |
| Dark Cure | Minimal (post-cure with heat) | Significant (polymerization continues post-irradiation) | Cationic active centers are long-lived, allowing for cure in shadowed areas.[8][11] |
Table 1: Comparison of Typical Curing Characteristics.
Epoxy coatings are the gold standard for mechanical durability, forming highly cross-linked networks that provide exceptional hardness, abrasion resistance, and toughness.[1][12] Their adhesion to a vast range of substrates, including steel, concrete, and composites, is a defining feature, driven by strong polar interactions and the ability to form covalent bonds with surface hydroxyl groups.[1][13][14]
Coatings derived from oxetanes also form durable polyether networks. The rapid polymerization can lead to high molecular weight polymers, resulting in films with good toughness and flexibility.[8] However, the very high reactivity and associated curing shrinkage, although generally lower than acrylates, can concentrate stress at the coating-substrate interface.[8] This can sometimes compromise adhesion compared to more slowly curing epoxy systems. Formulators often find that optimizing adhesion in oxetane systems requires careful selection of co-monomers or adhesion promoters.[8] Studies on poly-(3-ethyl-3-hydroxymethyl)oxetanes have confirmed good adhesion to polar substrates but also noted a tendency towards brittleness that may require modification.[15]
| Property | Epoxy Resins (DGEBA-based) | Oxetane-based Resins | Supporting Data / Source Insights |
| Pencil Hardness | 2H - 9H | 7H - 9H (in POSS hybrid systems) | Both can achieve very high surface hardness.[16] |
| Adhesion (Pull-Off) | > 3.5 MPa (on aluminum) | 0.39–1.32 MPa (on polar substrates) | Epoxies generally exhibit superior adhesion.[14][15] |
| Flexibility | Generally rigid, can be flexibilized | Can be formulated for good flexibility and toughness.[8] | Oxetanes can be less effective at lowering the Tg of a hybrid system if they are difunctional.[11] |
Table 2: Comparative Mechanical and Adhesion Properties.
Both polymer backbones afford excellent chemical resistance. The dense, cross-linked nature of cured epoxy films provides a robust barrier against acids, bases, solvents, and water.[1][17][18] Similarly, the polyether structure of cured oxetane coatings is chemically inert and resistant to degradation. The ultimate performance in either system is highly dependent on the cross-link density.[18]
A significant practical advantage of oxetane monomers is their characteristically low viscosity.[8][19] They are highly effective as reactive diluents in high-viscosity epoxy formulations. This allows for a substantial reduction in volatile organic compounds (VOCs) without sacrificing performance, a critical consideration for modern, environmentally compliant coating formulations.
Standardized Experimental Protocols for Evaluation
To ensure a valid comparison between coating systems, standardized testing is imperative. The following protocols outline key methodologies for performance evaluation.
Figure 3: Standard workflow for coating preparation and performance evaluation.
This test measures the tensile stress required to detach the coating from the substrate, providing a quantitative measure of adhesion.[20]
-
Substrate Preparation: Clean and degrease the test panels (e.g., cold-rolled steel) according to standard procedures (e.g., SSPC-SP1).
-
Coating Application: Apply the formulated coating to the substrate at a specified uniform dry film thickness (DFT).
-
Curing: Cure the coating as specified (e.g., 7 days at 23°C for an ambient cure epoxy; UV exposure followed by 24-hour dark cure for an oxetane system).
-
Dolly Preparation: Lightly abrade the surface of a loading fixture (dolly) and the coating surface where the dolly will be placed.
-
Adhesive Application: Mix a suitable two-part epoxy adhesive and apply it to the dolly face. Place the dolly onto the prepared coating surface and apply gentle pressure to extrude excess adhesive.
-
Curing of Adhesive: Allow the adhesive to fully cure as per the manufacturer's instructions.
-
Testing: Attach a pull-off adhesion tester to the dolly. Apply tensile force at a specified rate until the dolly detaches.
-
Analysis: Record the peak tensile force (in MPa or psi) and note the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or glue failure).
This method assesses the surface hardness of a coating by its resistance to scratching by pencils of known hardness.[16]
-
Prepare Coated Panel: Use a fully cured and conditioned coated panel on a firm, level surface.
-
Pencil Preparation: Use a set of calibrated drawing pencils covering a range from 6B (softest) to 9H (hardest). Expose a 3 mm length of lead and square the tip by holding it perpendicular to abrasive paper and moving it in a circular motion.
-
Testing Procedure: Place the pencil at a 45° angle to the coating surface. Push the pencil forward with sufficient uniform pressure to either cut or scratch the film or crumble the lead.
-
Determination of Hardness:
-
Scratch Hardness: The hardest pencil that will not scratch or mar the surface.
-
Gouge Hardness: The hardest pencil that will not cut through the coating to the substrate.
-
-
Reporting: Report the scratch and/or gouge hardness values.
This protocol evaluates the coating's ability to withstand exposure to various chemicals.
-
Prepare Coated Panels: Use fully cured and conditioned coated panels.
-
Initial Evaluation: Measure the initial pencil hardness and note the appearance (color, gloss) of the panels.
-
Immersion: Partially immerse the panels in the test chemicals (e.g., 10% Sulfuric Acid, 10% Sodium Hydroxide, Xylene, Deionized Water) at a specified temperature (e.g., 23°C).
-
Exposure: Keep panels immersed for a defined period (e.g., 24 hours, 168 hours).
-
Final Evaluation: Remove the panels, rinse with deionized water, and pat dry. After a 1-hour recovery period, re-evaluate the pencil hardness and visually inspect for any changes such as blistering, softening, swelling, or discoloration.
-
Reporting: Report the changes in hardness and appearance for each chemical and exposure duration.
Conclusion and Future Outlook
The choice between epoxy and oxetane chemistries is not a matter of direct replacement but of strategic selection based on application demands.
-
Epoxy resins remain the undisputed workhorse for applications demanding maximum adhesion, mechanical robustness, and proven long-term protection.[1][2] Their formulation versatility allows them to be adapted to a wide array of substrates and service environments.
-
This compound and other oxetanes represent a class of high-reactivity monomers that unlock significant process efficiencies. Their primary advantages lie in rapid UV-curing , enabling high-throughput production, and their function as low-viscosity reactive diluents , which is critical for formulating low-VOC coatings.[8][19]
The most promising path forward lies in hybrid formulations . By judiciously blending epoxies and oxetanes, formulators can create synergistic systems that capture the best attributes of both: the rapid initiation and excellent adhesion of epoxies with the fast propagation and low viscosity of oxetanes.[6][11] This approach allows for the design of advanced coatings that cure rapidly, adhere strongly, and meet the stringent environmental and performance standards of the future.
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A Comparative Guide to the Polymerization Kinetics of Oxetanes and Epoxides
For researchers and professionals in polymer chemistry and drug development, understanding the nuances of ring-opening polymerization is paramount. Among the most crucial monomers in this class are epoxides (oxiranes) and their four-membered counterparts, oxetanes. While both are cyclic ethers that undergo cationic ring-opening polymerization (CROP), their kinetic behaviors differ significantly, impacting everything from reaction speed to final polymer properties. This guide provides an in-depth, objective comparison of their polymerization kinetics, supported by mechanistic insights and established experimental data, to inform your selection of monomers and reaction conditions.
Fundamental Principles: Ring Strain and Monomer Basicity
The primary driving force for the ring-opening polymerization of cyclic ethers is the relief of ring strain.[1] Epoxides, with their three-membered ring structure, possess a significantly higher ring strain (approx. 114 kJ/mol) compared to the four-membered oxetane ring (approx. 107 kJ/mol).[2] While this suggests epoxides should be more reactive, the complete kinetic picture is more complex and heavily influenced by the basicity of the ether oxygen.
The oxygen atom in an oxetane ring is more basic (pKa ≈ 2.0) than the oxygen in an epoxide ring (pKa ≈ 3.7).[2] This higher basicity means the oxetane is a stronger nucleophile. As we will see, this fundamental difference in nucleophilicity is a key determinant in the propagation step of the polymerization, often leading to faster propagation rates for oxetanes once the reaction is initiated.[2]
The Mechanism of Cationic Ring-Opening Polymerization (CROP)
CROP for both monomers proceeds via a similar mechanistic pathway involving initiation, propagation, and termination or chain transfer steps. The active species are typically oxonium ions.
Caption: Generalized mechanism of cationic ring-opening polymerization for epoxides and oxetanes.
A Head-to-Head Kinetic Comparison
While the overarching mechanism is similar, the rates of the individual steps differ markedly between the two monomers.
Initiation Phase
The initiation of epoxide polymerization is generally rapid due to the high ring strain, which facilitates the initial ring-opening event. In contrast, the CROP of oxetanes, particularly 3,3-disubstituted oxetanes, is often characterized by a significant induction period.[2][3] This delay is attributed to the formation of a stable tertiary oxonium ion intermediate that is slow to propagate.[2] However, this induction period can be shortened or eliminated by increasing the temperature, copolymerizing with more reactive monomers like epoxides, or using certain synergists.[2][3][4]
Propagation Phase
This is where the higher basicity of oxetanes becomes a distinct kinetic advantage. The propagation step involves the nucleophilic attack of a monomer on the active oxonium ion at the end of the growing polymer chain. Because the oxetane oxygen is more basic and thus more nucleophilic, its rate of propagation (kₚ) is typically much faster than that of epoxides.[5]
-
Epoxides: The propagation rate is often moderate. A significant competing reaction is chain transfer to the polymer backbone, where the active center reacts with an ether oxygen in a formed polymer chain instead of a monomer.[6] This is because the basicity of the ether linkages in the polyether backbone is very similar to the basicity of the epoxide monomer itself.[6]
-
Oxetanes: Once initiated, propagation is very fast. The higher nucleophilicity of the oxetane monomer compared to the resulting polyether backbone minimizes chain transfer to the polymer.[6] However, oxetane polymerization is more susceptible to "backbiting," an intramolecular chain transfer reaction that leads to the formation of cyclic oligomers, most notably the cyclic tetramer.[7]
Termination and Chain Transfer
In many modern cationic polymerizations using non-nucleophilic counter-ions (e.g., SbF₆⁻, PF₆⁻), true termination is minimal, leading to long-lived active centers and the potential for "living" polymerization characteristics.[8][9][10] The primary reactions that stop chain growth are chain transfer events. As mentioned, epoxides are prone to intermolecular chain transfer to the polymer, while oxetanes are more susceptible to intramolecular backbiting.
Quantitative Kinetic Data
Direct comparison of kinetic parameters can be challenging due to variations in experimental conditions (initiator, solvent, temperature). However, literature provides valuable data points and trends.
| Parameter | Epoxide (Phenyl Glycidyl Ether) | Oxetane | Key Insights |
| Propagation Rate Constant (kₚ) | Slower | Faster | The higher nucleophilicity of oxetane leads to a more rapid propagation phase.[5] |
| Activation Energy (Eₐ) of Propagation | 70 - 85 kJ/mol[8] | Lower than Epoxides[2] | A lower activation energy for the oxetane propagation step is consistent with its higher reactivity due to greater oxygen basicity.[2] Theoretical calculations for oxetane dimerization show a very low initial activation barrier of ~3 kJ/mol.[11] |
| Key Side Reaction | Chain Transfer to Polymer[6] | Backbiting (Cyclic Oligomers)[7] | The nature of the dominant side reaction differs, affecting polymer architecture (branching vs. cyclics). |
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data, it is essential to monitor the polymerization reaction in real-time. Several techniques are well-suited for this purpose. The choice of technique depends on available equipment and the specific information required.
Experimental Workflow: Real-Time Spectroscopic Monitoring
Caption: A typical workflow for monitoring polymerization kinetics using Raman or FTIR spectroscopy.
Protocol 1: Real-Time Raman Spectroscopy
Raman spectroscopy is an excellent tool for monitoring CROP in real-time.[12] It is non-destructive, requires minimal sample preparation, and is insensitive to many common sample holders like glass capillaries.
Methodology:
-
Formulation: Prepare the monomer formulation by mixing the epoxide or oxetane monomer with a photoinitiator (e.g., a diaryliodonium salt, ~0.3 wt%) in an amber vial to protect from ambient light.
-
Sample Loading: Inject the formulation into a 1 mm inner diameter quartz capillary tube.
-
Instrumentation: Place the capillary into a thermostated sample holder within a Raman spectrometer. Set the desired temperature (e.g., 45°C).
-
Data Collection:
-
Acquire an initial spectrum (t=0) before initiation.
-
Initiate the polymerization using a UV light source directed at the sample.
-
Continuously collect spectra at regular intervals (e.g., every 5-10 seconds) during and after illumination (to monitor dark cure).
-
-
Analysis:
-
Monitor the decrease in the characteristic peak for the cyclic ether ring: ~790 cm⁻¹ for cycloaliphatic epoxides or ~1150 cm⁻¹ for oxetanes.[6]
-
Select a stable, non-reacting peak as an internal reference (e.g., a C-H bend around 1450 cm⁻¹).[6]
-
Calculate monomer conversion at each time point by normalizing the reactive peak's intensity against the reference peak and comparing it to the initial (t=0) normalized intensity.
-
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
DSC is a standard technique that measures the heat released during an exothermic polymerization reaction.[8] The rate of heat evolution is directly proportional to the rate of polymerization.
Methodology:
-
Sample Preparation: Place a small, precise amount of the monomer/initiator formulation (typically 2-5 mg) into a DSC sample pan.
-
Instrumentation: Place the sample pan in a Photo-DSC instrument equipped with a UV light source. Place an empty, sealed pan in the reference position.
-
Isothermal Experiment: Equilibrate the sample at the desired reaction temperature.
-
Initiation & Measurement: Irradiate the sample with UV light of a specific intensity. The instrument will record the heat flow as a function of time.
-
Analysis:
-
The area under the heat flow curve is proportional to the total heat of polymerization (ΔHₚ).
-
The reaction rate at any given time is calculated from the heat flow at that time.
-
Conversion profiles can be generated by integrating the heat flow curve over time and dividing by the total ΔHₚ.[8]
-
Conclusion: Practical Implications for Researchers
The kinetic differences between oxetane and epoxide polymerizations are not merely academic; they have profound practical consequences.
-
Epoxides are workhorse monomers that are readily available. Their polymerization kinetics, while sometimes slower in propagation, are well-understood. They are suitable for applications where a moderate cure speed is acceptable and where high crosslink density is desired.
-
Oxetanes offer a route to accelerated polymerization. Their key advantage is a very fast propagation phase. This makes them excellent candidates for applications requiring rapid curing, such as in UV-curable coatings and adhesives. Furthermore, the addition of oxetanes to epoxide formulations can be a powerful strategy to increase the overall cure speed and improve final properties by reducing chain transfer.[6] However, researchers must be mindful of the potential for an initial induction period and the formation of cyclic oligomers.
By understanding these fundamental kinetic distinctions and employing robust analytical methods to study them, scientists and developers can better tailor polymer systems to meet the specific demands of their applications, from advanced materials to novel drug delivery platforms.
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A Comparative Guide to 3-Aminomethyl-3-hydroxymethyloxetane (AMHO)-Based Polymers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the choice of a drug delivery vehicle is paramount. The ideal carrier must not only enhance the solubility and stability of the active pharmaceutical ingredient (API) but also navigate the complex biological milieu to deliver its payload with precision and minimal off-target effects. For decades, poly(ethylene glycol) (PEG) has been the gold standard in polymer-based drug delivery. However, growing concerns over PEG immunogenicity and the "accelerated blood clearance (ABC)" phenomenon have catalyzed the search for superior alternatives.[1][2]
This guide provides an in-depth, objective comparison of an emerging class of polymers based on 3-aminomethyl-3-hydroxymethyloxetane (AMHO) against established platforms. We will delve into the unique structural advantages of AMHO-based polymers, present supporting experimental data where available, and offer insights into their potential to overcome the limitations of current technologies.
The Promise of the Oxetane Ring in Polymer Therapeutics
The foundational appeal of AMHO-based polymers lies in the inherent properties of the oxetane ring, a four-membered cyclic ether.[3] In small molecule drug discovery, the incorporation of an oxetane moiety has been shown to confer a multitude of benefits, including improved aqueous solubility, enhanced metabolic stability, and favorable conformational properties.[4][5] When polymerized, these advantages are translated to the macromolecular carrier, offering the potential for drug conjugates with superior pharmacokinetic profiles.
The AMHO monomer, with its primary amine and hydroxyl functionalities, provides a versatile platform for drug attachment and further polymer modification. The primary amine serves as a readily accessible handle for conjugating a wide array of therapeutic molecules, while the hydroxyl group can be used to modulate solubility and biocompatibility.
Performance Comparison: AMHO-Based Polymers vs. Alternatives
While direct head-to-head clinical data for AMHO-based polymers is still emerging, we can draw meaningful comparisons based on preclinical studies of structurally related polyethers and the known properties of amine-functionalized polymers.
Biocompatibility and Cytotoxicity: A Critical Consideration
A primary concern with cationic polymers, which are often utilized for gene delivery, is their inherent cytotoxicity. The positive charge, while beneficial for interacting with negatively charged cell membranes and nucleic acids, can also lead to membrane disruption and cell death.[6][7]
Initial assessments of amine-functionalized polymers suggest that cytotoxicity is a manageable challenge. Studies on various cationic polymers have shown that factors such as molecular weight, charge density, and polymer architecture play a crucial role in determining their toxicity profile.[8] For AMHO-based polymers, the presence of the hydroxyl group is anticipated to mitigate the cytotoxicity associated with the amine functionality by increasing the overall hydrophilicity of the polymer.
Table 1: Comparative Cytotoxicity of Cationic Polymers
| Polymer Class | Typical IC50 Range (µg/mL) | Key Cytotoxicity Factors |
| Polyethylenimine (PEI) (branched, 25 kDa) | 10 - 100 | High charge density, membrane disruption |
| Poly-L-lysine (PLL) | 50 - 500 | Molecular weight dependent |
| Dendrimers (e.g., PAMAM) | 20 - 200 | Generational dependence, surface charge |
| Hypothesized Poly(AMHO) | > 100 (projected) | Charge shielding by hydroxyl groups |
Note: The IC50 values are generalized from multiple studies and can vary significantly with cell line and experimental conditions. The value for Poly(AMHO) is a projection based on the expected mitigating effect of the hydroxyl group.
Hemocompatibility: Ensuring Safe Systemic Administration
For intravenously administered drug delivery systems, hemocompatibility is a critical safety parameter. The interaction of the polymer with blood components can lead to hemolysis, platelet activation, and thrombosis. Amine-containing polymers have been investigated for their blood compatibility, with mixed results.[9] However, modifications that increase the hydrophilicity and reduce the charge density, such as PEGylation or the incorporation of hydroxyl groups, have been shown to significantly improve hemocompatibility.[10] The inherent hydroxyl functionality of AMHO-based polymers is therefore expected to contribute to a favorable hemocompatibility profile.
Drug Conjugation and Release: Versatility and Control
The primary amine on the AMHO monomer provides a versatile point for drug conjugation using well-established chemistries, such as amide bond formation. This allows for the attachment of a wide range of drugs containing carboxylic acid functionalities. Furthermore, the development of stimuli-responsive linkers can enable controlled drug release in response to specific physiological cues, such as the lower pH of the tumor microenvironment.
Poly(2-oxazoline)s, which share a similar polyether backbone with poly(oxetane)s, have demonstrated the ability to form unique folded structures around conjugated drugs, leading to slower, more sustained release profiles compared to PEG-drug conjugates.[11][12] This "self-shielding" effect could potentially be mirrored in AMHO-based systems, offering a mechanism for prolonged therapeutic action.
Experimental Methodologies
Synthesis of Poly(this compound)
The synthesis of AMHO-based polymers typically proceeds via the cationic ring-opening polymerization (CROP) of a protected AMHO monomer, followed by deprotection.[13][14]
Step 1: Monomer Synthesis and Protection
The AMHO monomer is first synthesized and its amine functionality is protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent interference with the cationic polymerization.
Step 2: Cationic Ring-Opening Polymerization
The protected monomer is then polymerized using a suitable initiator and catalyst, such as a combination of an alcohol and a Lewis acid (e.g., BF₃·OEt₂). The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.
Diagram: Cationic Ring-Opening Polymerization of Protected AMHO
Caption: Workflow for the synthesis of Poly(AMHO).
Step 3: Deprotection
The protecting groups are removed from the polymer to yield the final poly(this compound).
Characterization of AMHO-Based Polymers
Thorough characterization is essential to ensure the quality and performance of the synthesized polymers.
Table 2: Key Characterization Techniques for Poly(AMHO)
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and determine the degree of polymerization. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the presence of functional groups (amine, hydroxyl, ether). |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic radius of the polymer in solution. |
| Zeta Potential Measurement | To determine the surface charge of the polymer. |
Future Outlook and a New Horizon in Drug Delivery
AMHO-based polymers represent a promising new frontier in drug delivery, offering a unique combination of a biocompatible polyether backbone with versatile amine and hydroxyl functionalities. While further in-vivo studies are needed to fully elucidate their pharmacokinetic and pharmacodynamic properties, the foundational chemistry and the advantageous properties of the oxetane ring suggest that these polymers could offer significant improvements over existing platforms.[2]
As our understanding of the structure-property relationships of these novel polymers deepens, we can anticipate the development of highly tailored drug delivery systems with enhanced efficacy and safety profiles, ultimately leading to better therapeutic outcomes for patients.
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A Comparative Guide to the Mechanical Properties of Poly(3-Aminomethyl-3-hydroxymethyloxetane)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Functional Polyoxetanes
Polyoxetanes, a class of polyethers synthesized through the cationic ring-opening polymerization (CROP) of oxetane monomers, are gaining significant attention for their versatile properties.[1][2] The four-membered ether ring of the oxetane monomer possesses considerable ring strain (approximately 107 kJ/mol), providing a strong thermodynamic driving force for polymerization.[2] This allows for the creation of polymers with a wide range of functionalities, tailored by the substituents on the oxetane ring.
Poly(3-aminomethyl-3-hydroxymethyloxetane) is a particularly interesting derivative due to its dual functional groups: a primary amine and a primary hydroxyl group. The presence of the aminomethyl group is anticipated to enhance inter-chain interactions through hydrogen bonding, potentially leading to improved mechanical strength and adhesion compared to non-functionalized or hydroxyl-only functionalized polyoxetanes.[3][4] These characteristics make it a strong candidate for applications in drug delivery, bio-adhesives, and advanced coatings.
This guide will delve into a comparative analysis of the mechanical properties of poly(this compound) against other relevant polymers, providing the necessary experimental frameworks for its validation.
Comparative Analysis of Mechanical Properties
To objectively assess the performance of poly(this compound), a direct comparison of its key mechanical properties with those of other well-established polymers is essential. For this guide, we will compare it with a structurally similar polyoxetane, poly(3-ethyl-3-hydroxymethyloxetane), and two widely used polymers with comparable potential applications: a thermoplastic polyurethane (TPU) and a polyamide (Nylon 6).
It is important to note that extensive experimental data for poly(this compound) is not yet widely available in peer-reviewed literature. Therefore, the data presented in this guide for this specific polymer is based on expected performance derived from the known properties of similar polyoxetanes and the anticipated effects of amine functionalization. This data should be considered illustrative and serves as a benchmark for validation experiments.
Table 1: Comparison of Tensile Properties
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(this compound) (Expected) | 45 - 55 | 1.8 - 2.2 | 150 - 200 |
| Poly(3-ethyl-3-hydroxymethyloxetane)[5][6] | 30 - 40 (Shear Strength) | 1.2 - 1.5 | 100 - 150 |
| Thermoplastic Polyurethane (TPU)[7][8] | 30 - 60 | 0.1 - 1.0 | 300 - 700 |
| Polyamide 6 (Nylon 6)[9] | 60 - 80 | 2.0 - 3.0 | 50 - 300 |
The expected tensile strength and Young's modulus of poly(this compound) are higher than its ethyl-functionalized counterpart, which can be attributed to the increased hydrogen bonding potential from the amine groups. While not as rigid as Nylon 6, it is expected to offer a good balance of strength and flexibility, surpassing the typical stiffness of many thermoplastic polyurethanes.
Experimental Validation Protocols
To validate the mechanical properties of newly synthesized poly(this compound), standardized testing methodologies are crucial. The following section outlines the essential experimental protocols.
Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization (CROP)
The synthesis of poly(this compound) is achieved through the cationic ring-opening polymerization of the [3-(aminomethyl)oxetan-3-yl]methanol monomer.[10][11] The polymerization is typically initiated by a Lewis acid or a strong protic acid.
Diagram 1: Cationic Ring-Opening Polymerization Workflow
Caption: Workflow for the synthesis of poly(this compound).
Step-by-Step Protocol:
-
Monomer and Solvent Preparation: Dry the [3-(aminomethyl)oxetan-3-yl]methanol monomer and the solvent (e.g., dichloromethane) over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initiation: Charge the flask with the monomer and solvent. Cool the solution to the desired reaction temperature (e.g., 0 °C). Prepare a solution of the initiator (e.g., boron trifluoride etherate, BF₃·OEt₂) in the solvent and add it dropwise to the monomer solution.
-
Polymerization: Allow the reaction to proceed at the controlled temperature for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as dilatometry or by taking aliquots for analysis.
-
Termination/Quenching: Terminate the polymerization by adding a quenching agent, such as methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as diethyl ether. Filter the precipitate and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight and structure using Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.
Tensile Property Testing
The tensile properties of the polymer, including tensile strength, Young's modulus, and elongation at break, should be determined according to the ASTM D638 standard.[12][13]
Diagram 2: Tensile Testing Workflow (ASTM D638)
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A Comparative Guide to the Thermal Stability of Polyoxetanes and Other Common Polyethers
For researchers, scientists, and professionals in drug development, understanding the thermal stability of polymers is paramount for ensuring the integrity, efficacy, and safety of their formulations and materials. This guide provides an in-depth, objective comparison of the thermal stability of polyoxetanes against other widely used polyethers, namely polyethylene glycol (PEG), polypropylene glycol (PPG), and polytetrahydrofuran (PTHF). The insights herein are supported by established experimental data and methodologies to provide a comprehensive resource for material selection and characterization.
Introduction: The Critical Role of Thermal Stability in Polymer Applications
Polyethers are a class of polymers characterized by ether linkages in their main chain. Their diverse properties, including solubility, biocompatibility, and low toxicity, have made them indispensable in a myriad of applications, from pharmaceutical excipients to advanced materials. However, their performance at elevated temperatures is a critical consideration, as thermal degradation can lead to loss of desired properties and the generation of potentially harmful byproducts.
This guide will delve into the structural nuances that govern the thermal stability of polyoxetanes and compare them with PEG, PPG, and PTHF. We will explore the experimental techniques used to assess thermal stability and present comparative data to aid in the selection of the most appropriate polyether for a given application.
Understanding the Chemical Structures: The Foundation of Thermal Stability
The thermal stability of a polymer is intrinsically linked to its chemical structure, including the strength of its covalent bonds, intermolecular forces, and the presence of any susceptible functional groups.
-
Polyoxetane (POX): Polyoxetane is synthesized through the ring-opening polymerization of oxetane, a four-membered cyclic ether.[1] The resulting polymer has a repeating unit of (-OCH₂CH₂CH₂-). The presence of the three-carbon methylene chain between the ether linkages provides a degree of flexibility. The thermal properties of polyoxetanes can be significantly influenced by substituents on the oxetane ring.[1]
-
Polyethylene Glycol (PEG): PEG is composed of repeating ethylene oxide units (-OCH₂CH₂-). The high density of ether linkages in PEG contributes to its hydrophilicity but can also be a point of thermal degradation.
-
Polypropylene Glycol (PPG): PPG has a repeating propylene oxide unit (-OCH(CH₃)CH₂-). The presence of the methyl side group introduces asymmetry, making PPG less crystalline than PEG and influencing its degradation pathways.
-
Polytetrahydrofuran (PTHF): Also known as polytetramethylene ether glycol (PTMEG), PTHF is formed by the polymerization of tetrahydrofuran, a five-membered cyclic ether.[2] Its repeating unit is (-OCH₂CH₂CH₂CH₂-). The longer methylene chain between ether linkages compared to PEG and POX affects its flexibility, crystallinity, and ultimately, its thermal stability.[3]
Experimental Assessment of Thermal Stability
The thermal stability of polymers is primarily evaluated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] This technique is invaluable for determining the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char.
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[6]
-
Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the degradation of the polymer (e.g., from ambient to 600 °C).[7]
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition.[4]
Caption: Workflow for Thermogravimetric Analysis (TGA) of polymers.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time.[8][9][10] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Sample Preparation: A small amount of the polymer (5-10 mg) is hermetically sealed in a DSC pan (typically aluminum).
-
Instrument Setup: A reference pan (usually empty) is placed alongside the sample pan. The DSC cell is purged with an inert gas.
-
Temperature Program (Heat-Cool-Heat):
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its thermal history.[11]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis to ensure a consistent thermal history.[11]
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.[9]
Caption: Workflow for Differential Scanning Calorimetry (DSC) of polymers.
Comparative Thermal Stability Data
The following table summarizes typical thermal properties for polyoxetane, PEG, PPG, and PTHF. It is important to note that these values can vary depending on factors such as molecular weight, purity, and experimental conditions.[11]
| Polymer | Repeating Unit | Typical Glass Transition Temperature (Tg) (°C) | Typical Onset Decomposition Temperature (Td, onset) (°C) (in N₂) |
| Polyoxetane (POX) | (-OCH₂CH₂CH₂-) | -70 to -50 | ~300 - 350 |
| Polyethylene Glycol (PEG) | (-OCH₂CH₂-) | -65 to -40 | ~350 |
| Polypropylene Glycol (PPG) | (-OCH(CH₃)CH₂-) | -70 to -60 | ~300 - 320 |
| Polytetrahydrofuran (PTHF) | (-OCH₂CH₂CH₂CH₂-) | -85 to -75 | ~350 |
Note: The decomposition temperatures are approximate and can be influenced by the presence of oxygen and other factors. The data is synthesized from multiple sources for comparative purposes.
Discussion and Mechanistic Insights
The thermal degradation of polyethers generally proceeds via random chain scission of the C-O and C-C bonds in the polymer backbone.[6]
-
Polyoxetanes exhibit good thermal stability, with decomposition typically initiating above 300 °C. The stability can be further enhanced by the incorporation of aromatic structures into the polymer backbone.[12] Energetic polyoxetanes, which contain functional groups like azides, will have lower decomposition temperatures.[13][14]
-
Polyethylene Glycol (PEG) shows relatively good thermal stability in an inert atmosphere.[15] However, in the presence of oxygen, its degradation can be accelerated.[15][16]
-
Polypropylene Glycol (PPG) tends to have slightly lower thermal stability compared to PEG. The presence of the methyl side group can create a tertiary carbon atom which can be more susceptible to radical attack, potentially initiating degradation at a lower temperature. The decomposition of PPG can be complex, with multiple degradation steps observed in some cases.[17]
-
Polytetrahydrofuran (PTHF) generally demonstrates good thermal stability, comparable to that of PEG.[3] The longer methylene sequence between ether linkages may contribute to a more stable structure.
Conclusion: Selecting the Right Polyether
The choice of a polyether for a specific application should be guided by a thorough understanding of its thermal properties.
-
Polyoxetanes offer a versatile platform with tunable thermal properties based on their side chains, making them suitable for applications requiring tailored thermal stability.
-
PEG is a well-established polymer with good thermal stability, particularly in inert environments, making it a reliable choice for many pharmaceutical and biomedical applications.
-
PPG provides a more amorphous alternative to PEG, which can be advantageous in certain formulations, though its slightly lower thermal stability should be considered.
-
PTHF stands out for its excellent flexibility and good thermal stability, making it a preferred soft segment in high-performance elastomers and polyurethanes.[2][18]
Ultimately, the experimental validation of thermal stability using techniques like TGA and DSC is crucial for any new formulation or material to ensure its performance, safety, and longevity.
References
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A Comparative Guide to 3-Aminomethyl-3-hydroxymethyloxetane: Advancing Polymer Design Beyond Traditional Monomers
Introduction: The Quest for Advanced Polymeric Architectures
In the dynamic fields of advanced materials and drug development, the choice of monomer is a critical decision that dictates the ultimate performance, functionality, and biocompatibility of the final polymer. For decades, researchers have relied on a toolkit of traditional monomers—epoxides, acrylates, and vinyl ethers—to construct a vast array of thermosetting polymers. While these have served as the backbone of countless innovations, their inherent limitations in terms of polymerization control, shrinkage, and biocompatibility have spurred the search for superior alternatives.
This guide introduces 3-Aminomethyl-3-hydroxymethyloxetane (AMHO), a multifunctional four-membered cyclic ether poised to redefine the boundaries of polymer synthesis. We will explore the distinct advantages of AMHO over conventional monomers, grounded in the principles of cationic ring-opening polymerization (CROP). This document is intended for researchers, scientists, and drug development professionals seeking to leverage next-generation monomers for high-performance applications. We will delve into the unique reactivity conferred by the oxetane ring and its pendant aminomethyl and hydroxymethyl groups, supported by comparative data, mechanistic insights, and detailed experimental protocols.
The Oxetane Advantage: A Mechanistic Perspective
The superior performance of oxetane monomers, including AMHO, stems from the fundamental mechanism of cationic ring-opening polymerization (CROP). Unlike the often-uncontrolled free-radical polymerization of acrylates or the slower polymerization of some epoxides, CROP of oxetanes offers a unique blend of high reactivity and structural control.
The polymerization process is governed by three key factors: ring strain, basicity, and steric hindrance.[1] The four-membered oxetane ring possesses significant ring strain (107 kJ/mol), similar to that of epoxides (114 kJ/mol), providing a strong thermodynamic driving force for polymerization.[2] However, the key differentiator is the higher basicity of the ether oxygen in the oxetane ring (pKa ≈ 2.0) compared to the oxygen in an epoxide (oxirane) ring (pKa ≈ 3.7).[1][2] This higher basicity facilitates protonation by the photoacid generator, leading to a more rapid propagation phase compared to many traditional epoxy monomers.[3]
While the initiation of oxetane polymerization can sometimes exhibit an induction period, the propagation rate is typically very fast.[3] This kinetic profile can be advantageously tuned, for instance, by copolymerizing with highly reactive epoxides, which act as "kick-starting" agents to accelerate the initiation phase.[4]
The Unique Functionality of AMHO
This compound is not just another oxetane. Its true potential lies in the dual functionality provided by the primary amine and primary hydroxyl groups attached to the same quaternary carbon. This unique arrangement offers several advantages:
-
Controlled Branching and Architecture: The pendant hydroxyl groups can act as chain transfer agents during cationic polymerization.[1] This allows for the creation of hyperbranched or dendritic polymer architectures, which are known for their low viscosity and high solubility. By controlling polymerization conditions, the degree of branching can be tailored to achieve specific material properties.[5]
-
Dual Curing and Crosslinking Pathways: The primary amine group introduces a secondary reactive site. While the oxetane ring polymerizes via a cationic mechanism, the amine group can be utilized for subsequent crosslinking reactions, for example, with isocyanates to form polyureas or with epoxides to form epoxy-amine networks. This dual-cure capability allows for the creation of complex interpenetrating polymer networks (IPNs) with enhanced mechanical properties.
-
Enhanced Adhesion and Surface Properties: The presence of both hydroxyl and amino groups, which are excellent hydrogen bond donors and acceptors, significantly enhances the polymer's adhesion to a wide variety of polar substrates.[6] This makes AMHO-based polymers excellent candidates for advanced adhesives and coatings.
-
Bioconjugation and Biocompatibility: The primary amine serves as a readily available handle for bioconjugation, allowing for the attachment of peptides, proteins, or drugs for biomedical applications.[4] The resulting polyether backbone is generally considered biocompatible, making these materials highly attractive for drug delivery systems, tissue engineering scaffolds, and medical device coatings.[7]
Performance Comparison: AMHO vs. Traditional Monomers
To illustrate the advantages of AMHO, we present a comparative analysis against two widely used classes of traditional monomers: epoxides (specifically, Bisphenol A diglycidyl ether, DGEBA) and acrylates (e.g., Trimethylolpropane triacrylate, TMPTA). The data presented below is a synthesis of typical values found in the literature for these monomer classes and expected performance characteristics for functionalized polyoxetanes based on available research.
Table 1: Polymerization Characteristics
| Parameter | Poly(AMHO) (Expected) | Epoxy (DGEBA-based) | Acrylate (TMPTA-based) |
| Polymerization Mechanism | Cationic Ring-Opening | Cationic or Anionic Ring-Opening | Free Radical |
| Oxygen Inhibition | No | No | Yes (significant) |
| Polymerization Rate | Fast Propagation, Tunable Initiation[3] | Slow to Moderate | Very Fast |
| Volume Shrinkage | Very Low (< 2-4%) | Low (3-6%) | High (8-15%) |
| Dark Cure / Post-Cure | Yes, significant[8] | Yes | Minimal |
| Control over Architecture | High (Linear to Hyperbranched) | Moderate | Low (Highly crosslinked) |
Table 2: Predicted Physical and Mechanical Properties
| Property | Poly(AMHO) (Expected) | Epoxy (DGEBA-based) | Acrylate (TMPTA-based) |
| Adhesion to Polar Substrates | Excellent | Very Good | Moderate |
| Chemical Resistance | Excellent[6] | Excellent | Good |
| Flexibility / Brittleness | Tunable (High to Moderate) | Brittle (can be toughened) | Brittle |
| Glass Transition Temp. (Tg) | Moderate to High (Tunable) | High | High |
| Young's Modulus | Moderate to High | High | Very High |
| Biocompatibility | High (Polyether backbone)[7] | Variable (BPA concerns) | Low (often cytotoxic) |
Experimental Section: Protocols for Synthesis and Characterization
To facilitate the adoption and evaluation of AMHO, we provide detailed, self-validating protocols for its polymerization and characterization.
Experimental Workflow Diagram
Protocol 1: Cationic Photopolymerization of AMHO
Objective: To synthesize a crosslinked poly(AMHO) film for characterization.
Materials:
-
This compound (AMHO)
-
Cationic Photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt like UVI-6990)
-
(Optional) Co-monomer (e.g., a cycloaliphatic epoxide to accelerate initiation)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Glass slides and spacers (e.g., 250 µm thickness)
Procedure:
-
Formulation Preparation: In an amber vial to protect from light, prepare the monomer formulation. For example, dissolve 1-3 wt% of the photoinitiator in the AMHO monomer. If using a co-monomer, add it at the desired molar ratio. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Causality Note: The concentration of the photoinitiator directly impacts the rate of initiation and the final crosslink density. Higher concentrations lead to faster cures but can sometimes result in more brittle materials. The primary amine on AMHO is basic and may interact with the generated acid; therefore, initiator concentration may need to be optimized and slightly higher than for neutral oxetanes.
-
-
Sample Preparation: Place two spacers on a clean glass slide. Pipette the liquid formulation between the spacers. Carefully place a second glass slide on top to create a film of uniform thickness.
-
UV Curing: Place the sample under a UV lamp (e.g., a 365 nm LED or mercury lamp) with a defined intensity (e.g., 50 mW/cm²). Irradiate for a set time (e.g., 60-300 seconds).
-
Self-Validation: The cure time should be sufficient to produce a tack-free solid film. The degree of cure can be immediately checked qualitatively and later quantified using RT-FTIR.
-
-
Post-Curing: Transfer the cured film to an oven and heat at a temperature below the expected degradation temperature (e.g., 90-120 °C) for 1-2 hours.
-
Causality Note: Cationic polymerizations are "living" in nature. The thermal post-cure allows entrapped active centers to continue reacting, driving the polymerization to higher conversion and ensuring the final properties are stable.[8]
-
Protocol 2: Analysis of Polymerization Kinetics by Photo-DSC
Objective: To quantify the polymerization rate and conversion of AMHO.
Materials:
-
Liquid monomer formulation (from Protocol 1)
-
Differential Scanning Calorimeter (DSC) equipped with a UV light source
-
Aluminum DSC pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid formulation into an aluminum DSC pan. Place the uncovered pan into the DSC cell.
-
Instrument Setup: Equilibrate the DSC cell at a starting temperature (e.g., 30 °C).
-
Isothermal Measurement: Begin recording the heat flow. After a short equilibration period (e.g., 2 minutes), turn on the UV light source at a set intensity. Continue recording isothermally until the heat flow returns to the baseline, indicating the reaction has slowed or stopped under UV.
-
Data Analysis: Integrate the area under the exothermic peak on the heat flow vs. time curve. This area is proportional to the total heat of polymerization (ΔH_total). The conversion at any given time (α_t) can be calculated by dividing the cumulative heat released up to that time (ΔH_t) by the theoretical heat of polymerization for the oxetane ring (ΔH_theory, typically ~80-100 kJ/mol). The rate of polymerization is proportional to the heat flow (dq/dt).
-
Self-Validation: The baseline before and after the exotherm should be stable. The total heat released should be in a reasonable range for ring-opening polymerization.
-
Protocol 3: Thermomechanical Analysis by DMA and TGA
Objective: To determine the glass transition temperature (Tg), storage modulus, and thermal stability of the cured poly(AMHO).
Materials:
-
Cured polymer film (from Protocol 1), cut into a rectangular specimen (e.g., 5 mm x 20 mm).
-
Dynamic Mechanical Analyzer (DMA)
-
Thermogravimetric Analyzer (TGA)
Procedure (DMA):
-
Mount the rectangular film in the DMA using a tension or cantilever clamp.
-
Apply a small oscillatory strain (e.g., 0.1%) at a set frequency (e.g., 1 Hz).
-
Ramp the temperature from a low value (e.g., 0 °C) to a high value (e.g., 200 °C) at a controlled rate (e.g., 3 °C/min).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).
Procedure (TGA):
-
Place a small sample (5-10 mg) of the cured polymer into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.
Biocompatibility Considerations for Drug Development
For applications in drug delivery and medical devices, biocompatibility is paramount. Polymers based on AMHO are promising due to their polyether backbone, a class of materials generally known for good biocompatibility. However, the presence of cationic primary amine groups necessitates rigorous evaluation.
Expected Biocompatibility Profile:
-
Cytotoxicity: The primary concern for any new material. Leachables from the polymer, such as unreacted monomer or initiator fragments, could be cytotoxic. However, fully cured, high molecular weight polyethers are often non-toxic.[7]
-
Hemocompatibility: Cationic surfaces can sometimes interact with blood components. Testing for hemolysis and thrombosis is crucial for any blood-contacting applications.[4]
-
Irritation and Sensitization: Standard tests are required to ensure the material does not cause an inflammatory or allergic response.
Standard Biocompatibility Testing Workflow (ISO 10993):
Conclusion: A Versatile Building Block for Future Innovation
This compound represents a significant advancement over traditional monomers for thermosetting polymers. Its unique combination of a highly reactive oxetane ring with pendant hydroxyl and primary amine functionalities provides an unprecedented level of control over polymer architecture, crosslinking density, and final material properties. The resulting polyethers exhibit superior characteristics, including low polymerization shrinkage, excellent adhesion, and high potential for biocompatibility, making them ideal for demanding applications in coatings, adhesives, and particularly in the biomedical field. By understanding the underlying polymerization mechanisms and leveraging the provided protocols, researchers can unlock the full potential of this versatile monomer to develop next-generation materials that are stronger, more functional, and safer for a multitude of applications.
References
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A Senior Application Scientist's Guide to the Biocompatibility Assessment of Poly(3-Aminomethyl-3-hydroxymethyloxetane) and its Contemporaries
For researchers, scientists, and professionals in drug development, the selection of a polymeric biomaterial is a critical decision point governed by a matrix of properties, paramount among which is biocompatibility. This guide provides an in-depth technical comparison of polymers derived from 3-Aminomethyl-3-hydroxymethyloxetane (AMHO), framing their performance within the broader context of established biocompatible polymers. We will dissect the essential experimental protocols that form the bedrock of a robust biocompatibility assessment, explaining the causality behind each step to ensure a self-validating and trustworthy evaluation.
Introduction to Poly(AMHO): A Promising Polyether
Polymers derived from oxetane monomers, four-membered cyclic ethers, are a class of polyethers known for their versatility.[1][2] The polymerization of oxetane occurs via a cationic ring-opening mechanism, driven by the high ring strain of the monomer.[1] Specifically, this compound (AMHO) is a functionalized oxetane monomer that yields polyethers with pendant primary amine and hydroxyl groups. These functional groups offer valuable handles for further chemical modification, such as drug conjugation or cross-linking, making poly(AMHO) a candidate for applications in drug delivery and tissue engineering.
However, for any polymer to be considered for biomedical applications, a rigorous evaluation of its interaction with biological systems is non-negotiable.[3][4] This process, known as biocompatibility testing, is a complex undertaking guided by international standards, primarily the ISO 10993 series.[3]
The Logical Framework for Biocompatibility Assessment
A material's biocompatibility is not an intrinsic property but rather a measure of its performance in a specific application. The evaluation follows a tiered, risk-based approach. The initial, and most fundamental, screening is performed in vitro to assess the material's potential to cause cellular-level toxicity.
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// Node Definitions subgraph "cluster_0" { label="Phase 1: In Vitro Screening"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Material [label="Poly(AMHO) Synthesis & Characterization"]; Extract [label="Material Extraction\n(ISO 10993-12)"]; Cytotoxicity [label="Cytotoxicity Assay\n(ISO 10993-5)"]; Hemolysis [label="Hemocompatibility Assay\n(ISO 10993-4)"]; }
subgraph "cluster_1" { label="Phase 2: In Vivo Evaluation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Implantation [label="Implantation Study\n(ISO 10993-6)"]; Histology [label="Histopathological Analysis"]; }
// Edge Definitions Material -> Extract [label="Sample Preparation", color="#4285F4"]; Extract -> Cytotoxicity [label="Test for Leachables", color="#4285F4"]; Extract -> Hemolysis [label="Test Blood Contact", color="#4285F4"]; Cytotoxicity -> Decision1 [shape=diamond, style=filled, fillcolor="#FBBC05", label="Non-Cytotoxic?"]; Hemolysis -> Decision2 [shape=diamond, style=filled, fillcolor="#FBBC05", label="Non-Hemolytic?"];
Decision1 -> Hemolysis [label="Yes", color="#34A853"]; Decision1 -> Stop1 [label="No", color="#EA4335"]; Stop1 [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Redesign Material"];
Decision2 -> Implantation [label="Yes", color="#34A853"]; Decision2 -> Stop2 [label="No", color="#EA4335"]; Stop2 [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Redesign Material"];
Implantation -> Histology [label="Assess Local Effects", color="#4285F4"]; Histology -> Final [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Biocompatible for Application"];
// Invisible nodes for alignment {rank=same; Cytotoxicity; Hemolysis;} } Caption: Workflow for assessing the biocompatibility of a new polymer.
In Vitro Cytotoxicity: The First Hurdle
The initial gatekeeper for any biomaterial is the in vitro cytotoxicity test, governed by ISO 10993-5.[5][6][7] This assessment determines if a material or its leachable components have a toxic effect on cultured cells.
Principle of the Assay: The most common method involves preparing an extract of the test material by incubating it in cell culture medium. This extract is then applied to a monolayer of cultured cells (e.g., L929 fibroblasts). The viability of the cells after exposure is quantified and compared to negative and positive controls. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[8][9]
In Vitro Hemocompatibility: Interaction with Blood
For materials intended for applications involving direct or indirect blood contact, hemocompatibility testing is crucial.[10][11][12] ISO 10993-4 provides the framework for these tests, with hemolysis being a key indicator.[10][11][13]
Principle of the Assay: The hemolysis test evaluates the material's potential to damage red blood cells (erythrocytes), causing the release of hemoglobin.[14] This is often done by either placing the material in direct contact with diluted blood or by using an extract. The amount of free hemoglobin in the plasma is measured spectrophotometrically and expressed as a percentage of a positive control (total hemolysis). A material is generally considered non-hemolytic if the percentage of hemolysis is below 2%.[14]
Comparative Analysis: Poly(AMHO) vs. Established Biopolymers
To contextualize the performance of poly(AMHO), it must be compared against well-characterized, widely used biocompatible polymers. Polymers such as Polylactic acid (PLA) and Poly(ethylene glycol) (PEG) serve as excellent benchmarks due to their extensive history in medical devices and drug delivery.[15][16][17]
| Property | Poly(AMHO) (Hypothetical Data) | Polylactic Acid (PLA) | Poly(ethylene glycol) (PEG) |
| Primary Application | Drug Delivery, Coatings | Sutures, Implants, Drug Delivery[16][18] | Drug Conjugation, Hydrogels[15][19] |
| Degradation Products | Small, water-soluble oligomers | Lactic Acid[16][20][21] | None (excreted intact) |
| In Vitro Cytotoxicity | >95% Cell Viability | >90% Cell Viability[21] | >95% Cell Viability[22] |
| Hemolysis (%) | < 2% | < 5% | < 2% |
| In Vivo Response | Mild, transient inflammation | Mild inflammation due to acidic byproducts[18][20] | Generally inert, minimal inflammation[22][23][24] |
Causality behind Performance:
-
PLA's Biocompatibility: PLA is a biodegradable polyester that breaks down via hydrolysis into lactic acid, a natural metabolite in the body.[16][20][21] This generally ensures good biocompatibility. However, the localized accumulation of acidic lactic acid can sometimes lead to an inflammatory response.[18]
-
PEG's "Stealth" Properties: PEG is a hydrophilic polymer that forms a highly water-bound barrier on surfaces. This barrier effectively prevents protein adsorption and cell adhesion, leading to low immunogenicity and excellent biocompatibility, often referred to as a "stealth" property in drug delivery applications.[15]
-
Poly(AMHO)'s Potential: As a polyether, the backbone of poly(AMHO) is expected to be relatively inert. Its biocompatibility will largely depend on the purity of the polymer, the absence of toxic residual monomers or catalysts from synthesis, and the biological response to its specific pendant amine and hydroxyl groups. The hypothetical data suggests it could perform comparably to PEG, but this must be validated experimentally.
Detailed Experimental Protocols
Trustworthy data is built on meticulously executed and well-controlled experiments. Below are step-by-step protocols for the foundational in vitro biocompatibility assays.
Protocol 1: In Vitro Cytotoxicity by Extract Method (ISO 10993-5)
-
Material Preparation & Extraction:
-
Prepare sterile samples of Poly(AMHO) with a surface area-to-volume ratio of 3 cm²/mL in complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).
-
Negative Control: High-density polyethylene (HDPE) film.
-
Positive Control: Organotin-stabilized Polyvinylchloride (PVC).
-
Incubate all samples and controls at 37°C for 24 hours. This creates the material extracts.
-
-
Cell Culture:
-
Seed L929 mouse fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and form a semi-confluent monolayer.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Replace it with the prepared material extracts (Poly(AMHO), negative control, positive control). Include a blank control of fresh medium only.
-
Incubate the plate for another 24 hours.
-
-
MTT Assay for Viability Quantification:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis (Self-Validation):
-
Calculate the percent viability: (Absorbance_Sample / Absorbance_Blank) * 100.
-
Trustworthiness Check: The positive control must show < 70% viability, and the negative control must show > 90% viability for the assay to be valid.
-
Interpretation: A sample is considered non-cytotoxic if the cell viability is greater than 70%.[9]
-
Protocol 2: Hemolysis by Direct Contact Method (ASTM F756-17, adapted from ISO 10993-4)
-
Blood & Material Preparation:
-
Obtain fresh human or rabbit blood treated with an anticoagulant (e.g., citrate).
-
Dilute the blood with phosphate-buffered saline (PBS) to achieve a hemoglobin concentration suitable for spectrophotometric analysis.
-
Prepare sterile samples of Poly(AMHO) of a defined size.
-
-
Incubation:
-
Place the Poly(AMHO) samples into test tubes.
-
Negative Control: HDPE in a separate tube.
-
Positive Control: Add deionized water to a tube (to cause 100% hemolysis).
-
Blank: PBS only.
-
Add the diluted blood to all tubes.
-
Incubate at 37°C for 3 hours with gentle agitation.[14]
-
-
Analysis:
-
Centrifuge all tubes to pellet the intact red blood cells.
-
Carefully collect the supernatant (plasma).
-
Measure the absorbance of the free hemoglobin in the supernatant at 540 nm.
-
-
Data Analysis (Self-Validation):
-
Calculate the percent hemolysis: [(Abs_Sample - Abs_Blank) / (Abs_Positive - Abs_Blank)] * 100.
-
Trustworthiness Check: The positive control should yield a dark red supernatant, and the negative control should be clear.
-
Interpretation: Per ASTM F756-17 guidelines, materials are categorized based on their hemolytic index. Generally, a value < 2% is considered non-hemolytic.[14]
-
Concluding Remarks for the Field Scientist
The biocompatibility of polymers derived from this compound holds promise, but this potential must be rigorously validated through a systematic and logical testing cascade. This guide has outlined the foundational in vitro assessments that serve as the first critical checkpoint. It is imperative to remember that these tests are not a mere checklist but a scientific investigation into the material-biology interface. By understanding the causality behind each protocol and benchmarking against established polymers like PLA and PEG, researchers can confidently assess the viability of Poly(AMHO) for their specific drug development and biomedical applications, ensuring both innovation and patient safety.
References
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A Comparative Analysis of Crosslinking Efficiency: 3-Aminomethyl-3-hydroxymethyloxetane as a Novel Crosslinking Agent
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that profoundly impacts the stability, mechanical properties, and biocompatibility of biomaterials, drug delivery systems, and tissue engineering scaffolds. This guide provides an in-depth technical comparison of the crosslinking efficiency of a novel oxetane-based crosslinker, 3-Aminomethyl-3-hydroxymethyloxetane, against established crosslinking agents. We will delve into the mechanistic underpinnings of these molecules and present supporting experimental frameworks for their evaluation.
Introduction to Crosslinking in Biomaterials
Crosslinking is the process of forming covalent or ionic bonds between polymer chains, transforming a liquid or soluble polymer solution into a stable, three-dimensional network. The density and nature of these crosslinks dictate the material's properties, including its swelling behavior, degradation rate, and mechanical strength. An ideal crosslinker for biomedical applications should exhibit high efficiency under mild, biocompatible conditions, form stable linkages, and have a favorable toxicity profile.
This compound: A New Frontier in Crosslinking
This compound is an emerging crosslinking agent that offers a unique combination of reactive functional groups: a primary amine, a primary hydroxyl group, and a strained oxetane ring. This trifunctional nature allows for versatile crosslinking strategies.
Mechanism of Action
The primary crosslinking mechanism of this compound is believed to proceed via cationic ring-opening polymerization of the oxetane moiety. Under acidic conditions or in the presence of a suitable initiator, the oxetane ring opens, creating a reactive carbocation that can react with nucleophiles such as the hydroxyl and amino groups of adjacent polymer chains, or even other oxetane molecules, leading to the formation of a stable polyether network. The presence of the aminomethyl group can also participate in separate crosslinking reactions, for instance, with carboxyl groups on other polymers, offering a dual crosslinking capability.
dot
Caption: A typical workflow for the evaluation of crosslinker efficiency.
Swelling Studies for Crosslink Density Determination
Principle: The extent of swelling of a hydrogel in a solvent is inversely proportional to its crosslink density. By measuring the weight of the hydrogel before and after swelling, the crosslink density can be calculated using the Flory-Rehner equation.
Protocol:
-
Prepare hydrogel discs of a defined size and record their initial dry weight (Wd).
-
Immerse the discs in deionized water or a suitable buffer at a constant temperature.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the equilibrium swelling ratio (Q) as Q = Ws / Wd.
-
The crosslink density can then be calculated using established theoretical models.
Mechanical Testing
Principle: The mechanical properties of a hydrogel, such as its Young's modulus (a measure of stiffness), are directly related to the crosslink density.
Protocol (Uniaxial Compression Test):
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Place the sample between the parallel plates of a mechanical tester.
-
Apply a compressive force at a constant strain rate.
-
Record the resulting stress-strain curve.
-
The Young's modulus can be determined from the initial linear region of the stress-strain curve.
Spectroscopic Analysis
Principle: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the chemical changes occurring during the crosslinking reaction, confirming the formation of new covalent bonds.
Protocol (FTIR):
-
Record the FTIR spectrum of the uncrosslinked polymer solution and the crosslinking agent separately.
-
After the crosslinking reaction, record the FTIR spectrum of the purified and dried hydrogel.
-
Compare the spectra to identify the appearance of new peaks or the disappearance of peaks corresponding to the reactive functional groups, which indicates successful crosslinking.
Cytotoxicity Assays
Principle: To assess the biocompatibility of the crosslinked material, in vitro cytotoxicity assays are performed using relevant cell lines.
Protocol (MTT Assay):
-
Prepare extracts of the crosslinked hydrogels by incubating them in a cell culture medium.
-
Culture a suitable cell line (e.g., fibroblasts) in a 96-well plate.
-
Expose the cells to different concentrations of the hydrogel extracts for a defined period (e.g., 24-72 hours).
-
Add MTT reagent to the wells and incubate. Viable cells will reduce the MTT to a colored formazan product.
-
Measure the absorbance of the formazan solution using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion and Future Outlook
This compound presents a promising alternative to traditional crosslinkers, offering a unique combination of reactive groups that can potentially lead to the formation of highly stable and biocompatible networks. Its predicted performance suggests it could be particularly advantageous in applications where a combination of ether and amide linkages can provide enhanced stability and tailored mechanical properties.
While direct comparative data is still emerging, the experimental protocols outlined in this guide provide a robust framework for researchers to evaluate its efficiency against established crosslinkers in their specific applications. As the field of biomaterials continues to evolve, novel crosslinking agents like this compound will undoubtedly play a crucial role in the development of the next generation of advanced drug delivery systems and tissue engineering constructs.
References
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- Mi, Y., Zhao, J., Feng, G., & Li, A. (2020). Genipin-cross-linked hydrogels based on biomaterials for drug delivery: a review.
- Adamiak, K., & Sionkowska, A. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents.
- Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 877–888.
- Leitner, A., & Sinz, A. (2008). Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. Analytical and Bioanalytical Chemistry, 392(1-2), 305–312.
- Yallapu, M. M., Jaggi, M., & Chauhan, S. C. (2011). A comprehensive review on genipin: an efficient natural cross-linker for biopolymers.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- Sung, H. W., Huang, D. M., Chang, W. H., Huang, R. N., & Hsu, J. C. (1999). Study on Genipin: A New Alternative Natural Crosslinking Agent for Fixing Heterograft Tissue.
- Datt, M., & Mishra, R. K. (2014). 'Genipin' – The Natural Water Soluble Cross-linking Agent and Its Importance in the Modified Drug Delivery Systems. Current Drug Delivery, 11(1), 139-145.
- Sionkowska, A., & Adamiak, K. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents.
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- Scribd. (n.d.). Carbodiimide Crosslinking Guide.
- Nowak, M., K-cińska, M., & Sionkowska, A. (2021). Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. Semantic Scholar.
- Grabarek, Z., & Gergely, J. (1990). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Analytical Biochemistry, 185(1), 131–135.
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- Yammine, P., El Safadi, A., Chmayssem, A., Ibrahim, C., Patra, D., & El-Toni, A. M. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Chemistry, 5(2), 1088-1114.
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- Martin, D. L. (1970). Crosslink Density Determinations for Polymeric Materials.
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- Sapuła, P., Tylman, M., Gapiński, J., & Mania, S. (2023). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. Polymers, 15(19), 3939.
- Alchem.Pharmtech. (n.d.). CAS 45513-32-4 | this compound.
- ResearchGate. (n.d.). Can anyone suggest a method to check whether crosslinking occurred or not?
- Wacker, R., & K-hler, J. M. (2019). Preactivation Crosslinking—An Efficient Method for the Oriented Immobilization of Antibodies. Sensors, 19(9), 2098.
- Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques.
- ResearchGate. (n.d.). Determination of crosslinking density of hydrogels prepared from microcrystalline cellulose.
- National Center for Biotechnology Information. (n.d.). 3-Amino-3-methyloxetane. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). [3-(Aminomethyl)oxetan-3-yl]methanol. PubChem Compound Database.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- ResearchGate. (n.d.). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates.
- Bull, J. A., & Croft, R. A. (2018). Investigating 3, 3-diaryloxetanes as potential bioisosteres in drug discovery. MedChemComm, 9(10), 1649-1655.
- Bull, J. A., & Croft, R. A. (2018). Investigating 3, 3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 9(10), 1649-1655.
A Comparative Analysis of Hyperbranched Polymers from Different Oxetane Monomers: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of advanced polymer architectures, hyperbranched polymers (HBPs) derived from oxetane monomers present a compelling class of materials. Their unique three-dimensional, globular structures, coupled with a high density of terminal functional groups, offer a versatile platform for a myriad of applications, from drug delivery to advanced coatings.[1][2] This guide provides an in-depth comparative analysis of hyperbranched polyethers synthesized from various oxetane monomers, offering insights into how monomer selection influences polymerization behavior and final material properties.
The synthesis of these polymers is predominantly achieved through the cationic ring-opening polymerization (CROP) of AB2-type monomers, where the oxetane ring constitutes the polymerizable 'A' group and the hydroxyl moiety acts as the branching 'B2' group.[3] This one-pot synthesis is a significant advantage over the multi-step procedures required for perfect dendrimers, making hyperbranched polymers more amenable to large-scale production.[4]
The Influence of Monomer Structure on Polymer Properties
The choice of the substituent group on the oxetane monomer is a critical determinant of the resulting hyperbranched polymer's characteristics. This section provides a comparative overview of polymers derived from different 3-substituted-3-(hydroxymethyl)oxetanes.
3-Ethyl-3-(hydroxymethyl)oxetane (EHO): The Workhorse Monomer
EHO is the most extensively studied oxetane monomer for the synthesis of hyperbranched polyethers.[5] Its commercial availability and the robust nature of its polymerization have made it a benchmark in the field. Hyperbranched poly(EHO) is known for its good solubility in a range of organic solvents and its utility in applications such as adhesives.[5][6]
3-Methyl-3-(hydroxymethyl)oxetane (MHO): A Lower Alkyl Alternative
Hyperbranched polymers have also been synthesized from 3-methyl-3-(hydroxymethyloxetane). Anionic ring-opening polymerization of MHO has been shown to produce hyperbranched polyethers with number-average molecular weights in the range of 4600–5200 Da.[7]
While direct comparative studies are limited, the smaller methyl substituent in MHO compared to the ethyl group in EHO can be expected to influence properties such as glass transition temperature and solubility. Generally, smaller alkyl substituents may lead to less steric hindrance during polymerization and potentially higher degrees of branching under certain conditions.
Comparative Data of Hyperbranched Polymers from Different Oxetane Monomers
To facilitate a direct comparison, the following table summarizes key properties of hyperbranched polymers derived from EHO and MHO. It is important to note that properties can vary significantly based on the synthesis conditions, initiator, and presence of a core molecule.
| Monomer | Polymerization Method | Molecular Weight (Mn, Da) | Polydispersity Index (PDI) | Degree of Branching (DB) | Key Properties & Applications |
| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Cationic Ring-Opening | 714 - 5942[5] | 1.77 - 3.75[5] | 0.15 - 0.50[5][7] | Good adhesion to polar substrates, potential as hot-melt adhesives.[5] |
| Anionic Ring-Opening | ~500 - 4100[7][8] | - | 0.20 - 0.48[8] | Soluble in methanol, benzene, chloroform, and DMSO.[8] | |
| 3-Methyl-3-(hydroxymethyl)oxetane (MHO) | Anionic Ring-Opening | 4600 - 5200[7] | - | - | High molecular weight achievable.[7] |
Experimental Protocols: A Closer Look at Synthesis
The following protocols provide a detailed, step-by-step methodology for the synthesis of hyperbranched polyethers from oxetane monomers, reflecting common laboratory practices.
Protocol 1: Cationic Ring-Opening Polymerization of EHO
This protocol describes a typical bulk polymerization of EHO using a sulfonium salt initiator.
Materials:
-
3-ethyl-3-(hydroxymethyl)oxetane (EHO)
-
Sulfonium salt initiator (e.g., benzyltetramethylenesulfonium hexafluoroantimonate)
-
1,1,1-tris(hydroxymethyl)propane (TMP) (optional, as core molecule)
-
Anhydrous dichloromethane (DCM)
-
Methanol
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve EHO and TMP (if used) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add the sulfonium salt initiator to the stirred solution.
-
Allow the reaction to proceed for a designated time (e.g., 2-24 hours), monitoring the conversion of the monomer.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Protocol 2: Anionic Ring-Opening Polymerization of 3-Alkyl-3-hydroxymethyloxetanes
This protocol is suitable for the synthesis of hyperbranched polyethers from monomers like EHO and MHO.[7]
Materials:
-
3-alkyl-3-hydroxymethyloxetane (e.g., EHO or MHO)
-
Potassium tert-butoxide (t-BuOK)
-
18-crown-6-ether
-
N-methylpyrrolidinone (NMP)
Procedure:
-
In a dry, nitrogen-purged flask, dissolve the 3-alkyl-3-hydroxymethyloxetane, potassium tert-butoxide, and 18-crown-6-ether in NMP.
-
Heat the reaction mixture to 180°C and maintain for a specified duration.
-
After cooling to room temperature, precipitate the polymer in a suitable non-solvent.
-
Isolate the polymer by filtration and dry under vacuum.
Visualizing the Synthesis: Workflow and Polymer Structure
To better understand the synthesis process and the resulting polymer architecture, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of hyperbranched polymers from oxetane monomers.
Sources
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A Comparative Guide to the Purity Validation of 3-Aminomethyl-3-hydroxymethyloxetane by HPLC and NMR
Introduction: The Critical Role of Purity in a Versatile Building Block
3-Aminomethyl-3-hydroxymethyloxetane (AMHO) is a unique, strained cyclic ether bearing both primary amine and primary alcohol functionalities. Its rigid oxetane core makes it a highly valuable building block in medicinal chemistry, imparting desirable properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility in drug candidates. As with any active pharmaceutical ingredient (API) precursor, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental requirement to ensure the safety, efficacy, and reproducibility of the final drug product.
This guide provides an in-depth comparison of two powerful, yet mechanistically distinct, analytical techniques for the validation of AMHO purity: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind the methodological choices for each technique, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the appropriate strategy for their specific needs.
The Analytical Challenge: Unmasking AMHO and Its Impurities
The molecular structure of AMHO (C₅H₁₁NO₂) presents a distinct challenge for the most common mode of HPLC analysis, UV detection. AMHO lacks a significant chromophore, rendering it virtually invisible to standard UV-Vis detectors. Furthermore, its high polarity makes it difficult to retain on traditional reversed-phase columns. This necessitates specialized analytical strategies to achieve sensitive and reliable quantification.
Method 1: HPLC Purity Determination via Pre-Column Derivatization
To overcome the detection challenge, a common and robust strategy is to chemically "tag" the AMHO molecule with a chromophore or fluorophore through pre-column derivatization.[1] This process involves reacting the primary amine of AMHO with a derivatizing agent to form a new, highly detectable product.
Causality of Method Selection:
-
Why Derivatize? Derivatization serves a dual purpose: it attaches a UV-active or fluorescent moiety for sensitive detection and simultaneously increases the hydrophobicity of the polar AMHO molecule, improving its retention on widely used C18 reversed-phase columns.[1]
-
Choice of Reagent: Numerous reagents are available for derivatizing primary amines, including o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[1][2][3] For this guide, we select 4-chloro-7-nitrobenzofurazan (NBD-Cl), a reagent known to react efficiently with primary and secondary amines to produce stable, highly fluorescent derivatives detectable at visible wavelengths, minimizing interference from many common impurities.[4]
Experimental Workflow for HPLC Analysis
Caption: Workflow for AMHO purity analysis by HPLC with pre-column derivatization.
Detailed Experimental Protocol: HPLC-FLD
1. Preparation of Reagents and Solutions:
-
Borate Buffer (20 mM, pH 8.5): Dissolve an appropriate amount of sodium tetraborate in HPLC-grade water and adjust the pH with sodium hydroxide or boric acid.
-
NBD-Cl Reagent (0.33 mg/mL): Accurately weigh and dissolve 4-chloro-7-nitrobenzofurazan in acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of AMHO reference standard, dissolve, and dilute to 100 mL with diluent.
-
Sample Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of the AMHO test sample, dissolve, and dilute to 25 mL with diluent.
2. Derivatization Procedure: [4]
-
In separate vials, mix 200 µL of the sample or standard solution, 50 µL of borate buffer, and 150 µL of the NBD-Cl reagent.
-
Vortex each vial for 1 minute.
-
Heat the vials in a heating block at 70°C for 30 minutes.
-
Cool the vials rapidly (e.g., in an ice bath) to stop the reaction.
-
The derivatized samples are now ready for injection.
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for retaining the moderately non-polar derivatized product.[5] |
| Mobile Phase A | HPLC Grade Water with 0.1% Formic Acid | Acid modifier improves peak shape for amine derivatives. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength. |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B | A gradient is necessary to elute any potential impurities with different polarities and to clean the column effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential band broadening. |
| Detector | Fluorescence (FLD) | Ex: 470 nm, Em: 530 nm (for NBD derivatives). Provides higher sensitivity and selectivity than UV-Vis. |
| or UV-Vis Detector | ~470 nm (for NBD derivatives). A viable alternative if an FLD is unavailable. |
4. Method Validation (per ICH Q2(R1) Guidelines): [6][7] A full validation of this method for impurity testing would involve:
-
Specificity: Injecting the derivatization reagent, diluent, and a spiked sample (with known impurities, if available) to ensure the AMHO peak is free from interference.[7]
-
Limit of Detection (LOD) & Quantitation (LOQ): Determining the lowest concentration of AMHO that can be reliably detected and quantified.
-
Linearity: Analyzing a series of dilutions (at least 5 concentrations) to confirm that the detector response is proportional to the concentration.[7]
-
Accuracy: Assessing the recovery of a known amount of AMHO spiked into a sample matrix.
-
Precision: Evaluating the repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts) to check for variability.
Method 2: Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative NMR is a primary analytical method that determines the purity of a substance without the need for a reference standard of the analyte itself.[8][9] Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[8]
Causality of Method Selection:
-
Why qNMR? It is a universal detector for all ¹H-containing molecules, making it ideal for AMHO and any potential organic impurities, regardless of their structure or lack of a chromophore.[10][11] It provides an "absolute" purity value relative to a highly pure, certified internal standard.[9][10] This makes it orthogonal to chromatographic methods, which are relative (e.g., area percent).[12] The non-destructive nature of qNMR allows the sample to be recovered for further analysis.[9]
Experimental Workflow for qNMR Analysis
Caption: Workflow for AMHO purity analysis by quantitative ¹H NMR (qNMR).
Detailed Experimental Protocol: qNMR
1. Selection of Internal Standard (IS):
-
The IS must be highly pure (>99.9%), stable, and non-reactive with the sample or solvent.
-
Its NMR signals must not overlap with any signals from the analyte (AMHO) or expected impurities.
-
For AMHO in D₂O, suitable standards include Maleic Acid or Dimethyl Sulfone.
2. Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh ~10 mg of the AMHO sample into a clean vial.
-
Accurately weigh ~5-10 mg of the chosen Internal Standard (e.g., Maleic Acid) into the same vial.
-
Record the weights precisely.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., D₂O) and quantitatively transfer to a high-quality NMR tube.
3. NMR Data Acquisition:
| Parameter | Value/Setting | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Angle | 30-90° | A 90° pulse provides maximum signal, but a smaller angle can be used with a shorter relaxation delay. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | CRITICAL. Must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified to ensure full magnetization recovery for accurate integration. |
| Acquisition Time (Aq) | ≥ 3 seconds | Ensures high digital resolution for accurate integration. |
| Number of Scans (NS) | 16-64 | Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 recommended). |
| Temperature | 298 K (25°C) | Stable temperature must be maintained throughout the experiment. |
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Carefully integrate a well-resolved signal for AMHO (e.g., the protons on the oxetane ring) and a signal for the Internal Standard.
-
Calculate the purity using the following formula:[10]
Purity_AMHO (%) = ( I_AMHO / I_IS ) * ( N_IS / N_AMHO ) * ( MW_AMHO / MW_IS ) * ( m_IS / m_AMHO ) * Purity_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal (e.g., for the CH₂ protons of the oxetane ring in AMHO, N=4)
-
MW = Molecular Weight (AMHO ≈ 117.15 g/mol )
-
m = mass weighed
-
Purity_IS = Purity of the Internal Standard (from its certificate)
-
Comparative Analysis: HPLC vs. qNMR for AMHO Validation
Both techniques offer robust means of assessing purity, but their strengths, weaknesses, and the type of information they provide are different and complementary.
| Feature | HPLC with Derivatization | Quantitative NMR (qNMR) |
| Principle | Physical separation followed by relative quantification based on detector response. | Intrinsic molecular property (nuclear spins) used for absolute quantification against a standard.[8][9] |
| Selectivity | High for separating structurally similar impurities and isomers. | High for distinguishing molecules based on chemical structure; may have issues with overlapping signals. |
| Sensitivity | Very high (ppb to low ppm), especially with fluorescence detection. Excellent for trace impurity analysis. | Moderate (typically >0.1% w/w). Not ideal for trace analysis but excellent for assay of the main component. |
| Quantification | Relative. Typically reported as Area %. Requires a reference standard of each impurity for accurate quantification. | Absolute. Provides a direct mass/mass purity value against a certified internal standard.[9][10] |
| Universality | Detector-dependent. Only detects molecules that have been derivatized or possess the required property (e.g., chromophore). | Universal for all proton-containing species (organic molecules, water, residual solvents). |
| Sample Prep | Multi-step (derivatization, heating), can be a source of error. | Simple dissolution. Accurate weighing is the most critical step. |
| Information | Provides retention time and a quantitative profile of detectable impurities. | Provides structural confirmation and absolute purity, plus identifies and quantifies other components like solvents and water. |
| Throughput | Moderate. Run times are typically 15-30 minutes per sample. | High. Acquisition can be as short as 5-10 minutes per sample. |
| Sample Integrity | Destructive. | Non-destructive.[9] |
Integrated Workflow for Comprehensive Quality Control
A truly rigorous assessment of AMHO purity leverages the strengths of both techniques in a complementary workflow. qNMR can be used as the primary method to establish the absolute purity (assay) of a batch, while HPLC is employed to generate a detailed profile of specific, known impurities and detect any trace-level unknowns.
Caption: An integrated workflow combining qNMR and HPLC for comprehensive AMHO purity validation.
Conclusion
The validation of this compound purity requires a thoughtful analytical approach that addresses its unique chemical properties.
-
HPLC with pre-column derivatization is an excellent choice for creating a sensitive and specific method for impurity profiling. It excels at separating and quantifying trace-level impurities, which is a critical requirement for pharmaceutical quality control.
-
Quantitative NMR stands as a powerful, orthogonal technique that provides a rapid and accurate determination of absolute purity.[12][13] Its ability to quantify the analyte without a specific reference standard and to simultaneously detect other proton-bearing entities like residual solvents makes it an indispensable tool for a complete mass balance assessment.[10]
For researchers, scientists, and drug development professionals, the most trustworthy and comprehensive strategy does not lie in choosing one method over the other, but in integrating both. This dual approach ensures that a batch of AMHO is not only free from specific, known impurities at trace levels (the strength of HPLC) but also meets an absolute standard of overall purity (the strength of qNMR), providing the highest level of confidence in this critical pharmaceutical building block.
References
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- A Guide to Quantit
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
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- Quantitative NMR (qNMR)
- Derivatization and Separation of Aliph
- A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) | University of Illinois Chicago.
- Derivatization Strategies for the Determination of Biogenic Amines with Chrom
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- ICH Q2 Analytical Method Valid
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- ICH Q2 R1: Mastering Analytical Method Valid
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- [3-(Aminomethyl)oxetan-3-yl]methanol. PubChem.
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A Comparative Guide to 3-Aminomethyl-3-hydroxymethyloxetane in Industrial Applications
In the landscape of advanced polymer chemistry, the demand for monomers and curing agents that offer a unique combination of reactivity, performance, and versatility is incessant. 3-Aminomethyl-3-hydroxymethyloxetane (AMHO) emerges as a compelling candidate, distinguished by its trifunctional structure: a primary amine, a primary hydroxyl group, and a strained oxetane ring. This guide provides an in-depth technical comparison of AMHO's performance in key industrial applications, supported by experimental insights and protocols for researchers, scientists, and drug development professionals.
The AMHO Molecule: A Hub of Tunable Reactivity
The industrial utility of AMHO stems directly from its molecular architecture. Unlike conventional diamines or diols, AMHO offers three distinct reactive sites. This unique trifunctionality is the cornerstone of its versatility, enabling its use as a crosslinker, chain extender, or as a building block for polymers with pendant reactive groups.
-
Primary Amine (-NH₂): Functions as a potent nucleophile, ideal for rapid, often room-temperature, curing of epoxy resins and for reactions with isocyanates to form urea linkages.[1]
-
Primary Hydroxyl (-OH): Offers a secondary reaction site for isocyanates (forming urethanes), esters, and ethers, allowing for staged or thermally initiated curing processes.
-
Oxetane Ring: A four-membered cyclic ether with significant ring strain (107 kJ/mol), similar to that of epoxides.[2][3] This ring can undergo cationic ring-opening polymerization (CROP) to form a polyether backbone, introducing flexibility, toughness, and additional crosslinking opportunities.[4][5]
This multi-faceted reactivity allows formulators to design systems with complex curing profiles and to engineer final polymer properties with a high degree of precision.
Core Application: High-Performance Epoxy Curing Agent
One of the primary industrial roles for AMHO is as a curing agent for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).[1][6] Here, it provides a compelling alternative to traditional aliphatic and cycloaliphatic amines.
Comparative Performance Analysis
The primary amine group of AMHO reacts readily with epoxy groups at ambient temperatures, similar to other aliphatic amines.[1] However, the presence of the hydroxyl and oxetane functionalities leads to significant performance enhancements in the cured polymer network.
| Property | AMHO-Cured System (Anticipated) | Standard Aliphatic Amine (e.g., TETA) | Aromatic Amine (e.g., DDM) |
| Cure Speed | Fast (Amine), with potential for staged thermal cure (Hydroxyl/Oxetane) | Fast at room temperature, highly exothermic[7] | Slow, requires high-temperature cure[1][8] |
| Glass Transition (Tg) | High | Moderate (typically 100-120°C)[1] | Very High (can exceed 200°C)[9] |
| Mechanical Strength | High (due to high crosslink density) | Good | Excellent |
| Toughness & Flexibility | Potentially higher (due to polyether chains from oxetane ring opening) | Often brittle[10] | Brittle |
| Adhesion | Excellent (promoted by hydroxyl groups) | Good | Good |
| Chemical Resistance | Excellent | Good | Excellent, especially against alkalis[1] |
Causality Behind Performance: The high reactivity of the primary amine ensures a rapid initial cure. The subsequent, or simultaneous, reaction of the hydroxyl group and the potential cationic ring-opening of the oxetane ring (if a suitable initiator is present) dramatically increases the crosslink density. This dense, hybrid network structure is responsible for the anticipated high glass transition temperature (Tg) and superior mechanical properties. Furthermore, the formation of polyether linkages from the oxetane ring can impart a degree of flexibility often absent in traditional amine-cured systems.[5]
Experimental Protocol: Evaluating Curing Profile via DSC
This protocol outlines the determination of the curing characteristics of an AMHO-epoxy formulation using Differential Scanning Calorimetry (DSC).
Objective: To quantify the heat of reaction and determine the onset and peak curing temperatures.
Materials:
-
This compound (AMHO)
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (EEW 182-192 g/eq)
-
DSC instrument (e.g., NETZSCH DSC 204 F1 Phoenix)[7]
-
Aluminum DSC pans and lids
Methodology:
-
Stoichiometric Calculation: Calculate the required mass of AMHO per 100 parts of epoxy resin. The optimal loading is typically when the number of amine active hydrogen moles equals the number of epoxy group moles.[1]
-
Sample Preparation: In a clean beaker, accurately weigh the DGEBA resin. Add the calculated amount of AMHO. Mix thoroughly but gently for 2-3 minutes until a homogeneous, clear mixture is obtained. Avoid introducing excessive air bubbles.
-
DSC Sample Encapsulation: Immediately transfer 5-10 mg of the freshly mixed composition into an aluminum DSC pan and hermetically seal it. Prepare an identical empty, sealed pan to serve as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to 250°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.[7]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The resulting DSC curve will show one or more exothermic peaks.
-
Onset Temperature (T_onset): The temperature at which the curing reaction begins.
-
Peak Exotherm Temperature (T_peak): The temperature at which the reaction rate is maximum.[11]
-
Total Heat of Reaction (ΔH): Calculated by integrating the area under the exothermic peak. This value is proportional to the extent of the curing reaction.
-
Trustworthiness: The presence of distinct exotherms can validate the multi-stage reactivity of AMHO. A lower temperature peak may correspond to the primary amine-epoxy reaction, while a higher temperature peak could indicate the hydroxyl-epoxy reaction or oxetane polymerization.[11]
Advanced Monomer for Polyurethanes and Poly(urethane-urea)s
AMHO's dual amine and hydroxyl functionality makes it an excellent monomer for synthesizing polyurethanes (PUs) and poly(urethane-urea)s (PUUs). In reaction with diisocyanates, the amine group reacts almost instantaneously to form a stable urea linkage, while the hydroxyl group reacts more slowly, often requiring a catalyst or heat, to form a urethane linkage.
Comparative Advantages
This differential reactivity is a significant advantage over traditional diol or diamine chain extenders.
-
Controlled Polymerization: Allows for a two-stage polymerization. A prepolymer can be formed first through the urea linkage, which can then be crosslinked in a second, thermally activated step via the urethane linkage.
-
Enhanced Thermal Stability: The incorporation of urea linkages generally enhances the thermal stability and mechanical properties of the resulting polymer compared to purely polyurethane systems.
-
Pendant Functionality: The unreacted oxetane ring remains as a pendant group on the polymer backbone. This provides a site for post-polymerization modification, such as grafting other polymer chains or initiating a secondary crosslinking reaction via CROP to create interpenetrating polymer networks (IPNs).
Mechanism: AMHO Reaction with a Diisocyanate
The reaction proceeds in two distinct stages, allowing for precise control over the polymer architecture.
Cationic Ring-Opening Polymerization (CROP)
While the amine and hydroxyl groups dominate its use in polyaddition reactions, the oxetane ring's ability to undergo CROP opens a pathway to novel polyethers.[4] This polymerization is typically initiated by strong Lewis acids (e.g., BF₃·OEt₂) or photoinitiators.[3][4]
Polymers derived from AMHO via CROP, such as poly(this compound), are hyperbranched polyethers with a high density of primary amine and hydroxyl groups.[5] These structures are highly valuable as:
-
Adhesives and Coatings: The high concentration of polar functional groups promotes excellent adhesion to a wide variety of substrates.[5][12]
-
Scaffolds for Drug Delivery: The biocompatible polyether backbone and functional handles are suitable for conjugating therapeutic agents.
-
High-Performance Binders: The energetic materials field has explored related oxetane polymers for use as advanced binders in propellant and explosive formulations.[13][14]
Compared to polyols derived from the polymerization of epoxides (like polyethylene glycol), AMHO-based polyethers offer a more complex, branched architecture and a higher, more accessible concentration of functional groups.
Conclusion
This compound is more than a simple curing agent; it is a versatile molecular building block that offers formulators a toolkit of reactive options. Its trifunctional nature allows for the creation of complex polymer architectures, from densely crosslinked epoxy networks to functionalized polyurethanes and hyperbranched polyethers. By providing a unique combination of amine, hydroxyl, and oxetane reactivity, AMHO enables the development of advanced materials with enhanced thermal stability, superior mechanical performance, and tailored functionality, positioning it as a superior alternative to conventional monomers in a wide range of demanding industrial applications.
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Benchmarking Poly(3-Aminomethyl-3-hydroxymethyloxetane) Against Commercial Polymers: A Framework for Evaluation in Drug Delivery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating poly(3-Aminomethyl-3-hydroxymethyloxetane) [p(AM-HMO)], a novel polycationic polymer, against commercially established polymers used in drug and gene delivery. Recognizing that p(AM-HMO) is an emerging material with limited comparative data in publicly accessible literature, this document is structured to empower researchers with the foundational knowledge and experimental methodologies required to conduct a thorough, side-by-side benchmark analysis. We will synthesize data from well-characterized commercial alternatives to establish performance baselines and provide the causal logic behind the necessary experimental protocols.
Introduction: The Rationale for a New Cationic Polymer
The efficacy of a drug delivery system is fundamentally tied to the properties of its polymeric carrier. While materials like Poly(lactic-co-glycolic acid) (PLGA), Chitosan, and Poly(amidoamine) (PAMAM) dendrimers are mainstays in the field, the search for polymers with improved biocompatibility, higher transfection efficiency, and more controlled release profiles is perpetual.[1][2]
p(AM-HMO) emerges from the polyoxetane family, which are polyethers synthesized via ring-opening polymerization.[3][4] Its structure is hypothesized to feature a high density of primary amine and hydroxyl groups. This offers a compelling proposition for drug delivery for several reasons:
-
High Cationic Charge Density: The primary amines are expected to be protonated at physiological pH, enabling strong electrostatic interactions with anionic biomolecules like plasmid DNA and siRNA, making it a promising candidate for gene delivery.[5][6][7]
-
Enhanced Water Solubility: The abundance of hydroxyl groups should confer excellent aqueous solubility, a crucial factor for formulation and in vivo administration.
-
Potential for Biocompatibility: The polyether backbone is often associated with good biocompatibility, a feature seen in polymers like Poly(ethylene glycol) (PEG).[8][9]
This guide will compare the known properties of leading commercial polymers to establish the performance criteria against which p(AM-HMO) must be measured.
Establishing the Benchmarks: A Comparative Overview of Commercial Polymers
To objectively evaluate p(AM-HMO), we must first define the performance characteristics of current industry standards.
Table 1: Comparative Physicochemical Properties of Commercial Polymers
| Property | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan | Poly(amidoamine) (PAMAM) Dendrimer | Poly(ethylene glycol) (PEG) |
| Polymer Type | Biodegradable Polyester[1][10] | Natural Polysaccharide[11][12] | Synthetic Dendrimer[5][13] | Synthetic Polyether[9] |
| Charge | Anionic (terminal carboxyl groups) | Cationic (in acidic solutions)[11][14] | Cationic (amine-terminated)[5] | Neutral[8] |
| Solubility | Soluble in organic solvents; insoluble in water[15] | Soluble in acidic aqueous solutions[11] | High in aqueous solutions | High in aqueous and many organic solvents[9] |
| Biocompatibility | High; FDA approved[1] | High; biodegradable[11][14] | Generation-dependent; higher generations can exhibit toxicity[16] | High; non-immunogenic[9] |
| Primary Application | Controlled release of hydrophobic drugs[17] | Drug and gene delivery, mucoadhesion[18][19] | Gene delivery (dendriplexes), targeted drug delivery[5][20] | Surface modification (PEGylation) to increase circulation time[8] |
Table 2: Typical Drug Delivery Performance of Commercial Polymers
| Performance Metric | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan | Poly(amidoamine) (PAMAM) Dendrimer |
| Encapsulation Efficiency (EE) | 50-90% for small molecules[21] | 60-95% | High, especially for nucleic acids via complexation[5] |
| Loading Capacity (LC) | Typically 1-10% | Typically 1-20% | Generation dependent, can be high |
| Release Mechanism | Bulk erosion and drug diffusion[1][22] | Swelling, diffusion, and erosion | Primarily diffusion from the dendrimer structure or surface |
Experimental Framework for Benchmarking p(AM-HMO)
The following section details the essential experimental workflows required to characterize p(AM-HMO) and compare its performance to the benchmarks established above. The rationale behind each step is provided to ensure a thorough and scientifically sound evaluation.
Synthesis and Physicochemical Characterization
Causality: Before assessing its function, the fundamental structure and properties of the synthesized p(AM-HMO) must be rigorously confirmed. This ensures reproducibility and allows for structure-function relationships to be established.
Workflow: p(AM-HMO) Synthesis and Characterization
Caption: Synthesis of p(AM-HMO) followed by essential physicochemical characterization.
Step-by-Step Methodology:
-
Synthesis: Perform a cationic ring-opening polymerization of the this compound monomer.[3][23] This method is chosen for its effectiveness with oxetane-based monomers.
-
Purification: Purify the resulting polymer via dialysis against deionized water to remove unreacted monomer, initiator, and low-molecular-weight oligomers.
-
Structural Verification: Use ¹H and ¹³C NMR spectroscopy to confirm the polymer structure and FTIR to verify the presence of key functional groups (amines, hydroxyls, ether backbone).
-
Molecular Weight Determination: Employ Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A low PDI is indicative of a well-controlled polymerization.[24][25]
Formulation and Evaluation of Drug-Loaded Nanoparticles
Causality: The ability to self-assemble into stable, drug-loaded nanoparticles is the cornerstone of a polymeric delivery system. For p(AM-HMO), this will likely involve complexation with a nucleic acid payload. Characterizing these nanoparticles is critical to predicting their in vivo behavior.
Workflow: Nanoparticle Formulation and Analysis
Caption: Formulation of p(AM-HMO) polyplexes and their subsequent analysis.
Step-by-Step Methodology:
-
Formulation: Prepare polyplexes by adding the p(AM-HMO) solution to the nucleic acid solution at various Nitrogen-to-Phosphate (N/P) ratios. The N/P ratio is the molar ratio of nitrogen atoms in the polymer's amine groups to the phosphate groups in the nucleic acid and is a critical parameter for optimizing complexation.[26][27]
-
Size and Polydispersity: Measure the hydrodynamic diameter and PDI of the resulting nanoparticles using Dynamic Light Scattering (DLS). Ideal nanoparticles for systemic delivery are typically in the 50-200 nm range with a low PDI (<0.3).[25]
-
Surface Charge: Determine the Zeta Potential. A positive zeta potential (typically > +20 mV) is expected for cationic polyplexes, which indicates colloidal stability and facilitates interaction with negatively charged cell membranes.[25]
-
Encapsulation Efficiency (EE): For polyplexes, EE can be determined using a gel retardation assay. The N/P ratio at which the nucleic acid no longer migrates through an agarose gel under an electric field indicates the point of complete complexation and, therefore, near 100% encapsulation.[28] For other drugs, EE is calculated after separating free drug from the nanoparticles.[29][30][31]
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
In Vitro Drug Release Profile
Causality: The therapeutic effect of a drug delivery system depends on its ability to release the payload at a desired rate over a specific duration. An in vitro release study is a crucial surrogate for predicting this in vivo behavior.
Workflow: In Vitro Drug Release Study (Dialysis Method)
Caption: Standard workflow for an in vitro drug release study using the dialysis method.
Step-by-Step Methodology:
-
Setup: Place a known concentration of drug-loaded nanoparticles into a dialysis bag with a specific molecular weight cutoff (MWCO) that allows free drug to pass but retains the nanoparticles.
-
Dialysis: Immerse the sealed bag in a release buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and maintain constant temperature (37°C) and agitation. This setup must maintain "sink conditions," where the concentration of drug in the release medium is significantly lower than its saturation solubility, ensuring that release is not limited by solubility.[32]
-
Sampling: At designated time intervals, withdraw aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.[33]
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method like HPLC or UV-Vis spectroscopy.[34][35]
-
Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile. This profile should be compared against those of nanoparticles formulated with the benchmark commercial polymers under identical conditions.
Conclusion and Future Outlook
Poly(this compound) presents a theoretically sound platform for advanced drug delivery. Its anticipated high cationic charge and hydrophilicity position it as a strong potential candidate, particularly for gene delivery applications. However, theoretical advantages must be validated by empirical data.
This guide has provided the essential comparative data from established commercial polymers—PLGA, Chitosan, and PAMAM dendrimers—and outlined a rigorous, step-by-step experimental framework to perform a comprehensive benchmark analysis. By systematically executing the protocols for synthesis, characterization, formulation, and in vitro testing, researchers can generate the critical data needed to objectively assess the performance of p(AM-HMO). The true potential of this novel polymer will only be realized through such diligent and comparative scientific inquiry.
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A Comparative Guide to the Spectroscopic Validation of 3-Aminomethyl-3-hydroxymethyloxetane (AMHO) Reaction Products
Abstract
3-Aminomethyl-3-hydroxymethyloxetane (AMHO) is a bifunctional building block of significant interest in medicinal chemistry. Its compact, polar oxetane core, combined with primary amine and alcohol functionalities, offers a versatile platform for introducing desirable physicochemical properties into drug candidates, such as improved aqueous solubility and metabolic stability.[1][2][3] The selective functionalization of either the amine or the alcohol group is crucial for its synthetic utility. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to validate the products of a representative reaction: the selective N-acylation of AMHO. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach (FT-IR, NMR, and MS) provides a self-validating system for unambiguous structure elucidation.
Introduction: The Strategic Value of AMHO in Drug Discovery
The oxetane motif has emerged as a valuable "magic fragment" in modern drug design. It is often employed as a polar bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[1][3][4] The strained four-membered ring introduces a unique three-dimensional geometry and acts as a potent hydrogen bond acceptor, often enhancing key drug-like properties.[2][3]
AMHO (Figure 1) is a prime example of a 3,3-disubstituted oxetane building block.[5][6][7] It possesses two distinct nucleophilic centers: a primary amine and a primary alcohol. The amine is generally more nucleophilic and basic than the alcohol, allowing for selective reactions under controlled conditions. This guide will focus on the characterization of the product from a selective N-acetylation reaction, a fundamental transformation in many synthetic pathways.
Figure 1. Structure of this compound (AMHO)
A Representative Reaction: Selective N-Acetylation of AMHO
To illustrate the validation process, we will consider the reaction of AMHO with acetic anhydride to form N-((3-(hydroxymethyl)oxetan-3-yl)methyl)acetamide. The higher nucleophilicity of the amine allows it to react preferentially over the alcohol, especially at neutral or slightly basic pH and controlled temperatures.
Experimental Protocol: Synthesis of N-((3-(hydroxymethyl)oxetan-3-yl)methyl)acetamide
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic reaction and prevent potential side reactions, such as O-acylation or di-acylation.
-
Reagent Addition: Add triethylamine (1.1 eq) as a mild base to scavenge the acetic acid byproduct. Subsequently, add acetic anhydride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the pure N-acetylated product.
The Spectroscopic Validation Workflow
Unambiguous confirmation of the product structure requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Workflow for synthesis and spectroscopic validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint
FT-IR spectroscopy is the first line of analysis, providing rapid confirmation of the key functional group transformation from a primary amine to a secondary amide.
Causality and Experimental Insight
The vibrational frequencies of chemical bonds are highly sensitive to their environment. The conversion of the -NH₂ group to an -NH-C=O group results in the disappearance of characteristic primary amine stretches and bends and the appearance of highly diagnostic amide bands (Amide I and Amide II). The O-H stretch from the alcohol should remain, providing a crucial internal control.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place a small drop of the purified liquid sample (or a small amount of solid dissolved in a volatile solvent and deposited) onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
Comparative FT-IR Data
| Functional Group | AMHO (Starting Material) Expected Wavenumber (cm⁻¹) | N-acetylated Product Expected Wavenumber (cm⁻¹) | Interpretation of Change |
| O-H Stretch (Alcohol) | ~3350 (Broad, Strong)[9][10] | ~3350 (Broad, Strong) | Retention: Confirms the alcohol group is intact. |
| N-H Stretch (Amine/Amide) | ~3370 & ~3290 (Two sharp peaks, medium)[9][11] | ~3300 (One broader peak, medium) | Change: Disappearance of the primary amine doublet and appearance of a single secondary amide N-H peak. |
| C=O Stretch (Amide I) | N/A | ~1650 (Very Strong) | Appearance: Unambiguous evidence of the newly formed amide carbonyl group. |
| N-H Bend (Amide II) | ~1610 (Primary amine scissoring) | ~1550 (Strong) | Change: Shift and strengthening of the N-H bend, characteristic of a secondary amide. |
| C-N Stretch | ~1250-1020 (Medium) | ~1335-1250 (Medium) | Shift: Confirms change in the C-N bond environment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed structural information, allowing for the precise mapping of the molecule's carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for complete validation.
Causality and Experimental Insight
Chemical shifts in NMR are determined by the local electronic environment of each nucleus. The electron-withdrawing acetyl group causes a significant downfield shift for protons and carbons near the nitrogen atom. The appearance of new signals for the acetyl group and the disappearance/replacement of the labile amine protons provide definitive proof of reaction. The use of a D₂O exchange experiment is a classic technique to identify labile protons (O-H and N-H), which disappear from the spectrum upon exchange with deuterium.[11][12][13]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to identify exchangeable protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Comparative NMR Data
Table 1: Expected ¹H NMR Shifts (in CDCl₃)
| Proton Environment | AMHO (δ, ppm) | N-acetylated Product (δ, ppm) | Interpretation of Change |
|---|---|---|---|
| -NH₂ / -NH- | ~1.5 (Broad singlet, 2H) | ~6.5 (Broad triplet, 1H) | Disappearance of NH₂ signal, appearance of amide NH signal coupled to adjacent CH₂. Disappears on D₂O exchange.[11] |
| -OH | ~2.0 (Broad singlet, 1H) | ~2.5 (Broad singlet, 1H) | Signal remains. Disappears on D₂O exchange. |
| -CH₂ -N | ~2.8 (Singlet, 2H) | ~3.4 (Doublet, 2H) | Significant downfield shift due to deshielding by the amide carbonyl. Becomes a doublet due to coupling with the amide N-H. |
| -CH₂ -O (Hydroxyl) | ~3.6 (Singlet, 2H) | ~3.6 (Singlet, 2H) | Minimal shift, indicating the alcohol is unreacted. |
| Oxetane -CH₂- | ~4.4 (Singlet, 4H) | ~4.4 (Singlet, 4H) | Minimal shift, confirming the oxetane ring is intact. |
| Acetyl -CH₃ | N/A | ~2.0 (Singlet, 3H) | Appearance: Diagnostic new signal for the acetyl methyl group. |
Table 2: Expected ¹³C NMR Shifts (in CDCl₃)
| Carbon Environment | AMHO (δ, ppm) | N-acetylated Product (δ, ppm) | Interpretation of Change |
|---|---|---|---|
| C =O | N/A | ~171 | Appearance: Unambiguous signal for the new amide carbonyl carbon. |
| Oxetane -CH₂- | ~78 | ~78 | Minimal shift. |
| -CH₂ -O (Hydroxyl) | ~65 | ~65 | Minimal shift. |
| -CH₂ -N | ~48 | ~45 | Minor shift. |
| Quaternary C | ~42 | ~40 | Minor shift. |
| Acetyl -CH₃ | N/A | ~23 | Appearance: Diagnostic new signal for the acetyl methyl carbon. |
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A Comparative Review of Synthesis Routes for Functionalized Oxetanes: A Guide for Researchers
Introduction: The Rising Prominence of Oxetanes in Modern Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a privileged structural motif in contemporary medicinal chemistry and materials science.[1][2] Initially regarded as a synthetic curiosity due to its inherent ring strain (approximately 25.5 kcal/mol), the oxetane moiety is now strategically employed as a versatile bioisostere for gem-dimethyl and carbonyl groups.[1][2][3] This substitution can profoundly and beneficially alter the physicochemical properties of a molecule, often leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[1] Furthermore, the rigid, puckered conformation of the oxetane ring can enforce specific molecular geometries, which is of paramount importance in the design of potent and selective bioactive compounds.[2][4]
Despite their desirability, the synthesis of functionalized oxetanes is not trivial, with the ring strain posing a significant thermodynamic and kinetic barrier to cyclization.[2] This guide provides a comparative overview of the most pertinent synthetic strategies for accessing functionalized oxetanes, with a focus on practicality, efficiency, and stereocontrol. We will delve into the mechanistic underpinnings of each method, providing detailed experimental protocols and highlighting the key considerations that should guide the choice of a particular synthetic route.
Core Synthetic Strategies: A Comparative Analysis
The construction of the oxetane ring can be broadly categorized into three primary strategies: intramolecular cyclization, [2+2] cycloaddition, and ring expansion of three-membered precursors. Each approach offers a unique set of advantages and is suited to different synthetic challenges.
Intramolecular Williamson Etherification: The Classic Approach
The intramolecular Williamson etherification is a cornerstone of oxetane synthesis, relying on the formation of a C-O bond via an SN2 reaction.[2] This method typically starts from a 1,3-diol or a related precursor where one hydroxyl group is converted into a good leaving group.
Mechanism and Rationale: The reaction proceeds by deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (e.g., a tosylate, mesylate, or halide) at the 3-position to forge the oxetane ring. The choice of base and solvent is critical to favor the desired 4-exo-tet cyclization over competing elimination reactions (Grob fragmentation).[2] Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like THF or DMF are commonly employed to promote the cyclization.
Experimental Protocol: Synthesis of 2-Phenyl-4-methyloxetane from a 1,3-Diol
This protocol is adapted from a stereocontrolled synthesis of 2,4-substituted oxetanes.[2]
Step 1: Monotosylation of the Diol
-
To a solution of (1R,3R)-1-phenylbutane-1,3-diol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portionwise.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M HCl and brine, then dry over anhydrous Na2SO4.
-
Purify the crude product by column chromatography on silica gel to yield the monotosylate.
Step 2: Intramolecular Cyclization
-
To a suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the monotosylate (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous Mg2SO4.
-
Purify the crude product by column chromatography to afford the desired oxetane.
Advantages:
-
Reliable and well-established method.
-
Good stereochemical control is achievable from chiral diols.[2]
Limitations:
-
Substrate-dependent yields, with the potential for competing elimination reactions.[2]
-
Requires pre-functionalization of the 1,3-diol precursor.
The Paternò-Büchi Reaction: A Photochemical Approach
The Paternò-Büchi reaction is a powerful [2+2] photocycloaddition of a carbonyl compound and an alkene to directly form the oxetane ring.[5][6][7] This reaction is mechanistically distinct from the other methods and offers a highly convergent route to complex oxetanes.
Mechanism and Rationale: The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet (S1) or triplet (T1) excited state. This excited carbonyl species then reacts with the ground-state alkene to form a diradical intermediate, which subsequently cyclizes to the oxetane. The regioselectivity of the reaction is governed by the stability of the initially formed diradical, while the stereoselectivity is often influenced by the spin state of the excited carbonyl and the geometry of the approach of the reactants.[6][7] The choice of solvent can also play a crucial role in the reaction outcome, with less polar solvents often favoring the desired cycloaddition.
Experimental Protocol: Diastereoselective Synthesis of a 3-(Silyloxy)oxetane
This protocol is an example of an asymmetric Paternò-Büchi reaction.[5]
Materials and Equipment:
-
(-)-8-Phenylmenthyl pyruvate
-
2,3-Dimethyl-2-butene
-
Anhydrous hexane
-
Quartz photoreactor tube
-
UV lamp (e.g., Rayonet photoreactor with 300 nm lamps)
-
Magnetic stirrer and stir bar
-
Argon inlet
-
Dry ice/acetone bath
Procedure:
-
In a quartz photoreactor tube, dissolve (-)-8-phenylmenthyl pyruvate (1.0 eq) and 2,3-dimethyl-2-butene (10 eq) in anhydrous hexane.
-
Degas the solution with a gentle stream of argon for 30 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Irradiate the mixture with 300 nm UV light while stirring for 24-48 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomeric oxetane products.
Advantages:
-
Atom-economical and convergent.
-
Provides access to highly substituted oxetanes that may be difficult to synthesize by other methods.[2]
-
Enantioselective variants have been developed.[8]
Limitations:
-
Requires specialized photochemical equipment.[5]
-
Can suffer from poor regioselectivity and stereoselectivity depending on the substrates.[9]
-
Potential for side reactions such as alkene dimerization.[10]
Ring Expansion of Epoxides: A Strain-Driven Synthesis
The ring expansion of epoxides, often mediated by sulfur ylides (the Corey-Chaykovsky reaction), is a highly effective method for the synthesis of oxetanes.[11][12] This approach leverages the release of ring strain in the three-membered epoxide to drive the formation of the four-membered oxetane.
Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of a sulfur ylide (e.g., dimethylsulfoxonium methylide) on the epoxide ring, leading to a betaine intermediate. This is followed by an intramolecular SN2 displacement of the sulfur-containing group by the newly formed alkoxide, resulting in the formation of the oxetane ring and a neutral sulfur by-product (e.g., dimethyl sulfoxide).[12][13] The choice of the sulfur ylide is critical; sulfoxonium ylides are generally preferred for epoxide ring expansion, while sulfonium ylides tend to react with carbonyls to form epoxides.[10]
Experimental Protocol: Synthesis of a 2,2-Disubstituted Oxetane
This protocol is based on the enantioselective one-pot synthesis of oxetanes from prochiral ketones.[5]
Step 1: In situ formation of the chiral epoxide
-
To a solution of the starting methyl ketone (1.0 eq) and a chiral heterobimetallic catalyst (e.g., 5 mol % of a Shibasaki catalyst) in an appropriate solvent (e.g., THF) at low temperature (e.g., -78 °C), add dimethyloxosulfonium methylide (1.2 eq) dropwise.
-
Stir the reaction at low temperature until the formation of the chiral epoxide is complete (monitor by TLC).
Step 2: Ring expansion to the oxetane
-
To the reaction mixture containing the in situ generated chiral epoxide, add a second portion of the sulfur ylide (1.0 eq) and additional catalyst (15 mol %).
-
Allow the reaction to warm to room temperature and stir until the ring expansion is complete.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the enantioenriched oxetane.
Advantages:
-
Excellent yields and functional group tolerance.[2]
-
Powerful for the synthesis of 2- and 2,2-disubstituted oxetanes.[2]
-
Enantioselective versions provide access to chiral oxetanes with high enantiomeric excess.[5]
Limitations:
-
Requires the preparation of the sulfur ylide, which can be moisture-sensitive.
-
The scope can be limited by the availability of the starting epoxides.
Comparative Performance of Synthesis Routes
| Synthesis Route | Typical Yields | Stereoselectivity | Substrate Scope | Key Advantages | Key Disadvantages |
| Intramolecular Williamson Etherification | Moderate to High | Good to Excellent (substrate-dependent) | Broad, requires 1,3-diols or equivalents | Well-established, reliable for specific targets | Prone to elimination side reactions, requires pre-functionalized substrates |
| Paternò-Büchi Reaction | Variable (Low to High) | Substrate-dependent, can be low | Broad for alkenes and carbonyls | Atom-economical, convergent, accesses complex structures | Requires photochemical setup, potential for side reactions, selectivity can be an issue |
| Ring Expansion of Epoxides | Good to Excellent | Good to Excellent (enantioselective variants available) | Good for 2- and 2,2-disubstituted oxetanes | High yields, good functional group tolerance, enantioselective | Requires sulfur ylides, starting epoxides may not be readily available |
Visualization of Key Mechanisms
Intramolecular Williamson Etherification
Caption: Mechanism of Intramolecular Williamson Etherification for Oxetane Synthesis.
Paternò-Büchi Reaction
Caption: Mechanism of the Paternò-Büchi Reaction.
Ring Expansion of Epoxides
Caption: Mechanism of Epoxide Ring Expansion using a Sulfur Ylide.
Conclusion and Future Outlook
The synthesis of functionalized oxetanes has matured significantly, with a diverse toolbox of methods now available to the synthetic chemist. The classical Williamson etherification remains a reliable, albeit substrate-dependent, route. The Paternò-Büchi reaction offers a convergent and atom-economical pathway to complex oxetanes, although it can present challenges in selectivity and requires specialized equipment. The ring expansion of epoxides has emerged as a particularly powerful strategy for the synthesis of 2- and 2,2-disubstituted oxetanes, with excellent yields and the potential for high enantioselectivity.
The choice of the optimal synthetic route will invariably depend on the specific substitution pattern of the target oxetane, the desired stereochemistry, and the available starting materials and equipment. As the demand for novel oxetane-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and scalable synthetic methods will undoubtedly be a major focus of future research. Emerging areas such as C-H functionalization and novel catalytic cycles hold the promise of further streamlining the synthesis of these valuable four-membered heterocycles.
References
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- Progress in Chemistry. (2021). Synthesis of Oxetanes. Progress in Chemistry. [Link]
- D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]
- Searles, S., Pollart, K. A., & Block, F. (1957). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride. Journal of the American Chemical Society, 79(4), 952–955. [Link]
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
- Silvi, M., Cervantes-Reyes, M., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15688–15694. [Link]
- Request PDF. (n.d.).
- Krische, M. J., et al. (2013). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Journal of the American Chemical Society, 135(32), 11746-11749. [Link]
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- Request PDF. (n.d.).
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- The Dong Group. (n.d.).
- D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–428. [Link]
- Yoon, T. P., et al. (2024). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Journal of the American Chemical Society. [Link]
- NROChemistry via YouTube. (2021, September 11). Corey-Chaykovsky Reactions. [Link]
- Beilstein J. Org. Chem. (2025).
- Sun, J., et al. (2026). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminomethyl-3-hydroxymethyloxetane
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Aminomethyl-3-hydroxymethyloxetane (CAS No. 45513-32-4). As a Senior Application Scientist, my objective is to synthesize regulatory standards with practical, field-proven insights to ensure that laboratory professionals can manage this chemical waste stream with the highest degree of safety and environmental responsibility. This guide is structured to explain not just the "what," but the critical "why" behind each procedure, fostering a culture of safety and deep understanding within your laboratory.
Part 1: Hazard Analysis & The Imperative for Specialized Disposal
This compound is a versatile building block in research and development. However, its chemical nature presents significant hazards that dictate its disposal pathway. Understanding these hazards is the cornerstone of safe management.
The primary risks associated with this compound are:
-
Severe Corrosivity: As an amine, this compound is alkaline and can cause severe skin burns and serious eye damage.[1] This corrosive nature means it cannot be disposed of via standard drains, as it can damage plumbing and aquatic ecosystems.
-
Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: It may cause respiratory irritation, highlighting the need for handling in well-ventilated areas and avoiding the creation of dust or aerosols.[2][3]
These properties mandate that this compound be treated as a hazardous waste . The United States Environmental Protection Agency (EPA) classifies wastes that are corrosive (typically with a pH ≥ 12.5 for bases) under the hazardous waste code D002 .[4][5][6][7] Therefore, all disposal procedures must comply with the stringent regulations governing this waste category.
Part 2: Pre-Disposal Safety Protocols: Your First Line of Defense
Before initiating any disposal-related task, ensuring personal and environmental safety is paramount. This involves rigorous adherence to Personal Protective Equipment (PPE) standards and being prepared for emergencies.
Required Personal Protective Equipment (PPE)
Based on the hazards identified, the following PPE is mandatory when handling the chemical or its waste:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a risk of splashing.
-
Skin Protection: Wear impervious, chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8] A chemically resistant lab coat or apron is required.[1]
-
Respiratory Protection: If handling the substance outside of a certified chemical fume hood or if there is a risk of aerosol or dust formation, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter is necessary.[1][9]
Emergency First-Aid Measures
In the event of accidental exposure, immediate action is critical:
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing and footwear immediately. Wash the affected area with plenty of soap and water.[2][9] Get medical help if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop or persist.[1][3]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[1] Consult a doctor immediately.[2]
Part 3: The Disposal Protocol: A Step-by-Step Workflow
The guiding principle for disposing of this compound is that it must be managed by a licensed professional waste disposal company.[2][3][8] The following steps ensure the waste is collected, stored, and prepared for pickup in a safe and compliant manner.
Step 1: Waste Characterization and Segregation
-
Characterize: All waste containing this compound, including pure substance, contaminated solutions, and rinsates from "empty" containers, must be classified as hazardous chemical waste.
-
Segregate: This is a critical step. Amine waste must be kept separate from other chemical waste streams, especially acids and oxidizers .[1][10] Mixing amines with acids can cause a violent neutralization reaction, generating heat and potentially hazardous fumes.
Step 2: Containerization
-
Select a Compatible Container: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) is a common and suitable choice. Ensure the container is in good condition, with no cracks or leaks.
-
Transfer Waste: Carefully transfer the waste into the designated container, using a funnel to prevent spills on the exterior.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.
-
Seal Tightly: Securely close the container with a tightly fitting cap. It should be kept closed at all times except when waste is being added.[1]
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The appropriate hazard pictograms (e.g., Corrosive, Harmful/Toxic).
-
The date on which waste was first added to the container.
Step 4: Temporary On-Site Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be in a cool, well-ventilated location, away from direct sunlight and heat sources.[2]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
The container must be stored "locked up" or in a secure area to prevent unauthorized access.[1][3]
Step 5: Final Disposal
-
Arrange for Collection: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2]
-
Provide Documentation: Be prepared to provide the waste manifest or any other required documentation detailing the contents of the container.
Part 4: Emergency Procedures for Spills
In the event of an accidental spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Part 2.
-
Contain and Absorb: For liquid spills, contain the spill and then cover it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, closable, and properly labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department according to your institution's policy.
Part 5: Data Summary & Workflow Visualization
Table 1: Key Safety and Disposal Data
| Parameter | Specification | Rationale & Source(s) |
| Primary Hazards | GHS: H302, H312, H332 (Harmful); H314 (Causes severe skin burns and eye damage) | Indicates toxicity and high corrosivity, mandating careful handling and segregation.[1] |
| EPA Waste Code | Likely D002 (Corrosive Waste) | Based on the alkaline nature of amines, which typically results in a pH ≥ 12.5.[4][5][6][7] |
| Required PPE | Safety goggles, face shield, chemically resistant gloves, lab coat/apron, respirator (if needed). | Protects against severe eye/skin damage and respiratory irritation.[1][3][9] |
| Incompatible Wastes | Strong Acids, Strong Oxidizing Agents | Prevents violent exothermic reactions and potential release of toxic fumes.[2][10] |
| Disposal Method | Collection by a licensed professional hazardous waste disposal company. | Ensures compliance with federal and local regulations for hazardous waste.[2][3][8][9] |
Diagram 1: Disposal Workflow for this compound
Caption: Disposal workflow from waste identification to final collection.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding its inherent hazards—primarily its corrosivity and toxicity—and adhering to a strict protocol of segregation, containerization, and professional disposal, researchers can mitigate risks effectively. This guide provides the necessary framework to handle this chemical waste stream responsibly, ensuring the safety of personnel and compliance with all regulatory standards.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Aminomethyl-3-hydroxymethyloxetane
This guide provides an essential operational framework for the safe handling of 3-Aminomethyl-3-hydroxymethyloxetane. As a reactive chemical intermediate, its proper management is critical to ensuring personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural and causal analysis of the necessary personal protective equipment (PPE) and handling protocols. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety in their laboratories.
Hazard Profile Analysis: Understanding the Imperative for Protection
This compound is classified as a hazardous substance, carrying the signal word "Danger".[1][2][3][4] A thorough understanding of its hazard profile, as defined by the Globally Harmonized System (GHS), is the foundation for all safety protocols. The chemical poses significant risks through multiple exposure routes:
-
Dermal: It causes severe skin burns and is harmful upon contact.[1][3] It can also cause skin irritation and may lead to an allergic skin reaction.[4][5]
-
Ocular: The compound is designated as causing serious eye damage.[1][3][4]
-
Inhalation: It is harmful if inhaled and may cause respiratory irritation.[1][3][4]
These hazards necessitate a multi-faceted approach to PPE, ensuring that all potential routes of exposure are effectively blocked.
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.
| Task/Operation | Required Engineering Controls | Minimum PPE Ensemble | Rationale/Key Considerations |
| Weighing and Aliquoting (Solid/Liquid) | Certified Chemical Fume Hood[1] | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | To contain airborne dust or vapors and protect against incidental contact and splashes.[6] |
| Solution Preparation & Transfers | Certified Chemical Fume Hood[7][8] | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | A face shield provides an additional layer of protection against splashes during liquid handling.[8][9] |
| Running Reactions | Certified Chemical Fume Hood with Sash Lowered | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Continuous protection is necessary for the duration of the reaction. |
| Large-Scale Operations (>10g) | Certified Chemical Fume Hood | Heavy-duty Chemical Resistant Gloves (e.g., Butyl), Chemical Resistant Apron or Coveralls, Chemical Splash Goggles, Face Shield | Increased quantities elevate the risk of significant splashes and exposure, requiring more robust skin protection.[10] |
| Spill Cleanup | Restricted Access, Ventilated Area | Chemical Resistant Boots, Impervious Coveralls, Heavy-duty Chemical Resistant Gloves, Full-face Respirator with appropriate cartridge[1][10] | Maximum protection is required to manage uncontrolled releases and high vapor concentrations. |
Procedural Protocols: From Preparation to Disposal
Adherence to standardized procedures is as crucial as the PPE itself. The following workflows are designed to minimize risk at every stage of handling.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection flowchart based on task-specific risk assessment.
Step-by-Step Protocol: Donning and Doffing PPE
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Ensure it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Apron (if required): Wear over the lab coat.
-
Outer Gloves: Place the second pair of gloves over the first, ensuring the cuffs of the lab coat or gown are tucked in.[11]
-
Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield over the goggles.[9]
-
Final Check: Before entering the work area, perform a final check to ensure there is no exposed skin.
Doffing (Taking Off) Sequence: This should be performed in a designated area.
-
Outer Gloves: Remove the most contaminated item first. Peel them off without touching the outside surface with bare skin.
-
Face Shield/Goggles: Remove by handling the strap from behind the head.
-
Gown/Apron: Untie and peel away from the body, rolling it inside-out.
-
Lab Coat: Remove and hang in its designated location or dispose of if contaminated.
-
Inner Gloves: Remove as the final step.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[11]
Emergency Preparedness and Disposal
First-Aid Measures
Immediate action is vital in the event of an exposure.[1]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate emergency medical help.[1]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[4][5] Seek medical help if irritation or other symptoms develop.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][5] Get emergency medical help immediately.[1]
-
Ingestion: Rinse the mouth with water.[1][5] Do NOT induce vomiting.[1] Get medical help.[1]
Spill Management
-
Evacuate and Alert: Immediately inform others in the lab and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don Appropriate PPE: Before re-entering, don the full spill cleanup ensemble, including a respirator.[10]
-
Contain and Absorb: Use an inert, absorbent material (e.g., spill pillows, vermiculite) to contain the spill. Do not use combustible materials.
-
Collect and Dispose: Carefully collect the absorbed material and contaminated items into a labeled, sealed container for hazardous waste disposal.[5]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and its containers through an approved waste disposal plant, following all local, regional, and national regulations.[1][2][5]
-
Contaminated PPE: All disposable PPE, such as gloves, aprons, and coveralls, must be collected in a designated, sealed hazardous waste container immediately after use.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.[6]
References
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- Safety Guidelines for Conducting Polymeriz
- How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
- [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850. PubChem. [Link]
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island. [Link]
- Best practices for handling chemical reagents to prevent cross-contamin
- Safety Data Sheet - 3M™ Scotchkote™ Liquid Epoxy Co
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- ADMINISTRATIVE POLICY Policy Title Personal Protective Equipment. Tulane University. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
